2-Isopropylquinoline-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 28.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-ylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-8(2)12-7-10(13(15)16)9-5-3-4-6-11(9)14-12/h3-8H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQZYLFXDJYBGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404862 | |
| Record name | 2-isopropylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832420 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
306749-60-0 | |
| Record name | 2-isopropylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 2-Isopropylquinoline-4-carboxylic Acid
Abstract
This technical guide provides a comprehensive analysis of the proposed mechanism of action for 2-Isopropylquinoline-4-carboxylic acid, a small molecule belonging to the versatile class of quinoline-4-carboxylic acid derivatives. While direct experimental data on this specific compound is limited in publicly available literature, this document synthesizes existing knowledge on structurally related analogs to postulate a primary biological target and mechanism. Drawing upon structure-activity relationship (SAR) studies of similar compounds, we hypothesize that this compound primarily functions as an inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This guide will delve into the rationale behind this hypothesis, present supporting evidence from analogous compounds, and provide detailed, field-proven experimental protocols for researchers to validate this proposed mechanism. Additionally, potential alternative mechanisms and synthetic routes to obtain the compound are discussed, offering a complete resource for scientists and drug development professionals investigating this and similar chemical entities.
Introduction: The Quinoline-4-Carboxylic Acid Scaffold
The quinoline-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous synthetic and natural compounds with a broad spectrum of biological activities. Derivatives of this core have been extensively investigated and have yielded compounds with anticancer, antibacterial, antimalarial, anti-inflammatory, and antiviral properties.[1][2][3] The therapeutic versatility of this class of molecules stems from their ability to interact with a diverse range of biological targets, often through the inhibition of key enzymes in critical cellular pathways.
This compound, the subject of this guide, is a derivative characterized by an isopropyl group at the 2-position of the quinoline ring. While this specific molecule is not extensively characterized in the scientific literature, its structural features, particularly the substitution at the C2 position, provide valuable clues to its potential mechanism of action. This guide will explore the most probable molecular target and the experimental workflows required to elucidate its precise biological function.
Proposed Primary Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Based on compelling evidence from structurally similar analogs, the primary hypothesized mechanism of action for this compound is the inhibition of dihydroorotate dehydrogenase (DHODH) .
DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[4] This pathway is essential for the production of pyrimidine nucleotides (uridine and cytidine), which are critical for the synthesis of DNA, RNA, and other essential biomolecules. Consequently, the inhibition of DHODH leads to the depletion of the pyrimidine pool, which in turn halts cell proliferation and induces cell cycle arrest, particularly in rapidly dividing cells such as cancer cells.[5]
Supporting Evidence from Structure-Activity Relationship (SAR) Studies
The rationale for targeting DHODH is strongly supported by SAR studies on various quinoline-4-carboxylic acid derivatives. A notable example is the compound 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44) , which is a potent inhibitor of human DHODH with an IC50 of 1 nM.[6][7] The presence of an isopropyl group within the C2-substituent of this potent inhibitor suggests that alkyl groups at this position are well-tolerated and may contribute to favorable binding interactions within the DHODH active site.
The brequinar binding pocket of DHODH, a well-characterized inhibitor binding site, is largely lipophilic.[5] The isopropyl group of this compound is a small, lipophilic moiety that could favorably occupy a hydrophobic sub-pocket within this binding site, contributing to the overall binding affinity. The carboxylic acid at the 4-position is a crucial pharmacophore, known to form key electrostatic interactions with arginine and glutamine residues in the DHODH active site.[5]
The DHODH Inhibition Pathway
The proposed signaling pathway affected by this compound is the de novo pyrimidine biosynthesis pathway.
Caption: Proposed inhibition of the de novo pyrimidine biosynthesis pathway by this compound.
Potential Alternative Mechanism of Action: Sirtuin 3 (SIRT3) Inhibition
While DHODH inhibition is the most probable mechanism, it is prudent for researchers to consider alternative targets. Some quinoline derivatives have been identified as inhibitors of sirtuins, a class of NAD+-dependent deacetylases. Specifically, derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been reported as potent and selective inhibitors of Sirtuin 3 (SIRT3) .[8][9]
SIRT3 is the primary mitochondrial deacetylase and plays a crucial role in regulating mitochondrial function and cellular metabolism. Its inhibition has been explored as a therapeutic strategy in certain cancers. Although the 2-isopropyl substituent is structurally distinct from the 2-(4-acrylamidophenyl) group, the shared quinoline-4-carboxylic acid scaffold warrants an investigation into potential SIRT3 inhibitory activity.
Experimental Protocols for Mechanism of Action Validation
To rigorously validate the proposed mechanism of action, a series of biochemical and cell-based assays should be performed. The following protocols are provided as a guide for researchers.
Synthesis of this compound
The synthesis of the target compound is a prerequisite for its biological evaluation. The Pfitzinger reaction is a classical and versatile method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound.[1][2]
Caption: Synthetic scheme for this compound via the Pfitzinger reaction.
Step-by-Step Protocol:
-
Preparation of the Base Solution: In a round-bottom flask, dissolve potassium hydroxide (3 eq.) in ethanol.
-
Reaction with Isatin: Add isatin (1 eq.) to the basic solution and stir until dissolved.
-
Addition of the Ketone: Slowly add 3-methyl-2-butanone (1.1 eq.) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into ice-water. Acidify with a suitable acid (e.g., HCl) to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization from an appropriate solvent system (e.g., ethanol/water).
An alternative synthetic route is the Doebner-von Miller reaction , which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[3][10][11][12][13]
Biochemical Assay: DHODH Enzyme Inhibition
This assay directly measures the inhibitory effect of the compound on the enzymatic activity of purified human DHODH.[4][8]
Materials:
-
Recombinant human DHODH
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
96-well microplate
-
Microplate reader
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and perform serial dilutions to obtain a range of concentrations.
-
Enzyme and Substrate Preparation: Prepare working solutions of DHODH, DHO, CoQ10, and DCIP in the assay buffer.
-
Assay Setup: In a 96-well plate, add the compound dilutions, followed by the DHODH enzyme solution. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of DHO, CoQ10, and DCIP to each well.
-
Data Acquisition: Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Table 1: Hypothetical DHODH Inhibition Data
| Compound Concentration (µM) | % Inhibition |
| 0.01 | 5.2 |
| 0.1 | 15.8 |
| 1 | 48.9 |
| 10 | 85.3 |
| 100 | 98.1 |
| IC50 (µM) | ~1.1 |
Cell-Based Assay: Uridine Rescue Experiment
This assay confirms that the compound's anti-proliferative effect is due to the inhibition of the de novo pyrimidine biosynthesis pathway.
Materials:
-
Cancer cell line (e.g., A549, HCT116)
-
Cell culture medium and supplements
-
This compound
-
Uridine
-
Cell proliferation assay reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
Step-by-Step Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of the compound in the presence or absence of a fixed concentration of uridine (e.g., 100 µM).
-
Incubation: Incubate the cells for 48-72 hours.
-
Cell Viability Measurement: Measure cell viability using a standard proliferation assay.
-
Data Analysis: Compare the dose-response curves of the compound with and without uridine. A rightward shift in the dose-response curve in the presence of uridine indicates that the compound's cytotoxicity is rescued by bypassing the de novo pyrimidine synthesis pathway, thus supporting DHODH inhibition.
Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context.[5][6][14][15][16]
Materials:
-
Intact cells
-
This compound
-
Lysis buffer
-
Antibodies specific for DHODH and a control protein
-
Western blotting reagents and equipment
-
PCR thermocycler
Step-by-Step Protocol:
-
Compound Treatment: Treat intact cells with the compound or vehicle control.
-
Thermal Challenge: Heat the cell suspensions to a range of temperatures in a PCR thermocycler.
-
Cell Lysis: Lyse the cells to separate the soluble and aggregated protein fractions.
-
Protein Quantification: Quantify the amount of soluble DHODH in each sample using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve of DHODH in the presence of the compound indicates target engagement.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Alternative Target Validation: SIRT3 Enzyme Inhibition Assay
To investigate the possibility of SIRT3 inhibition, a similar biochemical assay can be performed using a commercially available SIRT3 activity assay kit.[17][18][19][20][21] These kits typically utilize a fluorogenic substrate that is deacetylated by SIRT3, leading to an increase in fluorescence.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a promising candidate for investigation as a dihydroorotate dehydrogenase inhibitor. The structural similarity to known potent DHODH inhibitors, coupled with the well-established role of the quinoline-4-carboxylic acid scaffold in targeting this enzyme, provides a solid foundation for this hypothesis.
The experimental protocols detailed in this guide offer a clear roadmap for researchers to rigorously test this hypothesis. Successful validation of DHODH inhibition would position this compound as a valuable tool for studying the role of de novo pyrimidine biosynthesis in various disease models and as a potential starting point for the development of novel therapeutics. Future studies should focus on obtaining a co-crystal structure of the compound bound to DHODH to elucidate the precise binding mode and guide further optimization efforts.
References
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Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]
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SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. University of Texas Southwestern Medical Center. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
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Cellular thermal shift assay: an approach to identify and assess protein target engagement. Taylor & Francis Online. [Link]
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Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PMC - NIH. [Link]
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SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. Request PDF - ResearchGate. [Link]
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Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. White Rose Research Online. [Link]
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Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed. [Link]
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Pfitzinger Quinoline Synthesis. Cambridge University Press. [Link]
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DHODH Dehydrogenase Assay Service. Reaction Biology. [Link]
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Biological activities of quinoline derivatives. PubMed. [Link]
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Doebner–Miller reaction. Wikipedia. [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
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Similarity of DHODH inhibitors in the Cell Painting assay. ResearchGate. [Link]
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Application of pfitzinger reaction in. JOCPR. [Link]
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Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PubMed Central. [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. [Link]
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DHODH Dehydrogenase (DHODH) Activity Fluorometric Assay Kit. Elabscience®. [Link]
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SIRT3 Sirtuin Assay Services. Reaction Biology. [Link]
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Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry. [Link]
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Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC - PubMed Central. [Link]
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Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies. PubMed Central. [Link]
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Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. [Link]
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Regulation of Succinate Dehydrogenase Activity by SIRT3 in Mammalian Mitochondria. NIH. [Link]
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Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase. PMC - NIH. [Link]
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An In-depth Technical Guide to 2-Substituted Quinoline-4-Carboxylic Acids as Dihydroorotate Dehydrogenase (DHODH) Inhibitors
Abstract
This technical guide provides a comprehensive overview of 2-substituted quinoline-4-carboxylic acids as a promising class of inhibitors targeting dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. The relentless proliferation of cancer cells and the replication of certain viruses are highly dependent on this pathway, making DHODH a validated and compelling therapeutic target.[1][2][3] This document will delve into the mechanism of action, structure-activity relationships, and key experimental protocols for the evaluation of these inhibitors, with a focus on providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to advance research in this area. While specific data on 2-isopropylquinoline-4-carboxylic acid is not extensively available in public literature, this guide will utilize data from closely related and potent analogues to illustrate the core principles of this inhibitor class.
The Critical Role of DHODH in Cellular Proliferation and Disease
Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[1] This pathway is essential for the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides required for DNA and RNA synthesis. Consequently, rapidly proliferating cells, such as cancer cells, have a heightened reliance on the de novo pathway to meet their demand for nucleic acid building blocks.[2]
Inhibition of DHODH leads to a depletion of the pyrimidine pool, which in turn induces cell cycle arrest, primarily at the S-phase, and can trigger apoptosis.[1][2] This dependency has positioned DHODH as a significant target for the development of therapeutics for a range of diseases, including cancer, autoimmune disorders, and viral infections.[1][4]
The Quinoline-4-Carboxylic Acid Scaffold: A Privileged Chemotype for DHODH Inhibition
The quinoline-4-carboxylic acid core has emerged as a key pharmacophore for potent DHODH inhibition. Structure-activity relationship (SAR) studies have revealed that the carboxylic acid moiety is crucial for activity, forming key electrostatic interactions within the enzyme's active site.[1] Specifically, the carboxylate group often forms a salt bridge with a conserved arginine residue (R136) and can participate in hydrogen bonding with other nearby residues like glutamine (Q47).[1]
The 2-position of the quinoline ring provides a vector for introducing various substituents to enhance potency and modulate physicochemical properties. While this guide focuses on the potential of a 2-isopropyl substituent, extensive research has been conducted on analogues bearing aryl and heteroaryl groups at this position, leading to the discovery of highly potent inhibitors with nanomolar efficacy.[1][5]
Mechanism of Action: Competitive Inhibition at the Ubiquinone Binding Site
2-Substituted quinoline-4-carboxylic acid inhibitors typically act as competitive inhibitors with respect to the electron acceptor, ubiquinone (coenzyme Q).[3] These inhibitors bind within a hydrophobic tunnel that leads to the flavin mononucleotide (FMN) cofactor at the active site. By occupying this channel, they prevent the binding of ubiquinone, thereby halting the catalytic cycle and the oxidation of dihydroorotate.
Caption: Mechanism of DHODH inhibition by 2-substituted quinoline-4-carboxylic acids.
Synthesis of 2-Substituted Quinoline-4-Carboxylic Acids
A common and versatile method for the synthesis of 2-substituted quinoline-4-carboxylic acids is the Doebner reaction.[6][7] This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid. For the synthesis of this compound, the corresponding reactants would be an appropriate aniline, isobutyraldehyde (2-methylpropanal), and pyruvic acid.
General Doebner Reaction Protocol:
-
An equimolar mixture of the selected aniline and aldehyde is refluxed in a suitable solvent, such as ethanol.
-
Pyruvic acid is then added to the reaction mixture, often with a catalytic amount of acid (e.g., trifluoroacetic acid).
-
The reaction is refluxed for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon cooling, the product often precipitates and can be isolated by filtration. Further purification can be achieved by recrystallization.
Caption: General workflow for the synthesis of 2-substituted quinoline-4-carboxylic acids via the Doebner reaction.
Experimental Evaluation of DHODH Inhibitors
A multi-tiered approach is essential for the comprehensive evaluation of novel DHODH inhibitors. This typically involves enzymatic assays, cell-based proliferation assays, and target engagement studies.
In Vitro DHODH Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified DHODH. A common method involves monitoring the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which serves as an artificial electron acceptor.
Step-by-Step Protocol:
-
Recombinant human DHODH is purified and its concentration determined.
-
A reaction mixture is prepared containing a suitable buffer (e.g., HEPES), a detergent (e.g., Triton X-100), the substrate dihydroorotate, and the electron acceptor DCIP.
-
The test compound, dissolved in DMSO, is added to the reaction mixture at various concentrations.
-
The reaction is initiated by the addition of the DHODH enzyme.
-
The rate of DCIP reduction is monitored spectrophotometrically by the decrease in absorbance at 600 nm.
-
The percentage of inhibition is calculated relative to a DMSO control, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Cell-Based Antiproliferative Assay
This assay assesses the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on de novo pyrimidine synthesis.
Step-by-Step Protocol:
-
Select a suitable cancer cell line (e.g., HCT-116, MIA PaCa-2).[1]
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate the cells for a defined period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as the MTT assay or CellTiter-Glo® luminescent cell viability assay.
-
Determine the GI50 or IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.
Uridine Rescue Assay
To confirm that the observed antiproliferative effect is due to the inhibition of DHODH, a uridine rescue experiment is performed. Exogenous uridine can bypass the de novo pathway via the pyrimidine salvage pathway, thus rescuing cells from the effects of a DHODH inhibitor.
Step-by-Step Protocol:
-
Perform the cell-based antiproliferative assay as described above.
-
In a parallel set of experiments, co-administer the test compound with an excess of uridine.
-
If the compound's antiproliferative activity is significantly diminished in the presence of uridine, it provides strong evidence that the compound's primary mechanism of action is through the inhibition of the de novo pyrimidine synthesis pathway.[1]
Data Presentation: Potency of Representative 2-Substituted Quinoline-4-Carboxylic Acid Analogues
| Compound ID | R-Group at 2-Position | DHODH IC50 (nM) | Reference |
| 41 | 2'-fluoro-5'-(trifluoromethyl)biphenyl-3-yl | 9.71 ± 1.4 | [1][5] |
| 43 | 2'-fluoro-5'-(trifluoromethyl)biphenyl-4-yl | 26.2 ± 1.8 | [1][5] |
| Brequinar | 2-phenyl | 5.2 | [8] |
Note: The data presented is for illustrative purposes to demonstrate the potential of the 2-substituted quinoline-4-carboxylic acid scaffold.
Conclusion and Future Directions
2-Substituted quinoline-4-carboxylic acids represent a highly promising class of DHODH inhibitors with demonstrated potent enzymatic and cellular activity. The established synthetic routes and clear structure-activity relationships provide a solid foundation for the rational design of novel analogues. While the specific biological profile of this compound requires further investigation, the principles outlined in this guide suggest its potential as a potent DHODH inhibitor.
Future research in this area should focus on:
-
Synthesis and evaluation of a broader range of 2-alkyl substituted analogues to explore the impact of non-aromatic substituents on potency and pharmacokinetic properties.
-
Co-crystallization studies with DHODH to elucidate the precise binding interactions of novel inhibitors and guide further optimization.
-
In vivo efficacy studies in relevant animal models of cancer and other diseases to translate the in vitro potency into therapeutic potential.
-
Pharmacokinetic and toxicological profiling to assess the drug-like properties of lead compounds.
By leveraging the insights and methodologies presented in this guide, the scientific community can continue to advance the development of this important class of therapeutic agents for the benefit of patients worldwide.
References
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Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), 6037–6057. [Link]
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Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]
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Xing, J., et al. (2021). Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. Viruses, 13(9), 1875. [Link]
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Gao, C., et al. (2021). Quinoline carboxylic acid targets DHODH and reverts host gene expression block induced by NS1. PNAS, 118(15), e2022644118. [Link]
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Uddin, M. J., et al. (2022). DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma. JCI Insight, 7(17), e153836. [Link]
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Al-Ostath, S., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4991. [Link]
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Saeed, A., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]
-
Thorat, S. B., et al. (2022). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity Through Pharmacophore Modeling, Multidimensional QSAR, ADME, and Docking Studies. Physical Chemistry Research, 11(4), 783-800. [Link]
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Olegário, W. G. C., et al. (2021). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry, 9, 706434. [Link]
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Orita, A., et al. (2011). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Organic Process Research & Development, 15(3), 659–666. [Link]
-
Waisser, K., et al. (2001). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 46(2), 123–128. [Link]
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Fernández-Justel, D., et al. (2023). NK-A 17E-233I: a novel competitive inhibitor of human dihydroorotate dehydrogenase (DHODH) for cancer therapy. Journal of Experimental & Clinical Cancer Research, 42(1), 181. [Link]
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Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), 6037–6057. [Link]
-
Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]
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Thorat, S. B., et al. (2022). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity Through Pharmacophore Modeling, Multidimensional QSAR, ADME, and Docking Studies. Physical Chemistry Research, 11(4), 783-800. [Link]
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An In-depth Technical Guide on the Potential Therapeutic Targets of 2-Isopropylquinoline-4-carboxylic Acid
Introduction
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its derivatives have been extensively investigated for their therapeutic potential, demonstrating antibacterial, antimalarial, anti-inflammatory, antiviral, and anticancer properties.[1][3] The versatility of the quinoline ring system allows for diverse substitutions, enabling the fine-tuning of pharmacological profiles. This guide focuses on a specific derivative, 2-Isopropylquinoline-4-carboxylic acid, and explores its potential therapeutic targets. While direct studies on this particular molecule are limited, by examining the known targets of structurally related quinoline-4-carboxylic acid analogs, we can hypothesize and outline a strategic approach for identifying and validating its therapeutic potential.
Hypothesized Therapeutic Targets and Mechanisms of Action
Based on the established activities of related quinoline-4-carboxylic acid derivatives, several key cellular pathways and enzymes emerge as high-probability targets for this compound. The presence of the isopropyl group at the 2-position may influence binding affinity and selectivity for these targets.
Epigenetic Modulators: Sirtuins and Histone Deacetylases (HDACs)
Derivatives of quinoline-4-carboxylic acid have shown significant promise as anticancer agents by targeting enzymes involved in epigenetic regulation, such as sirtuins (SIRTs) and histone deacetylases (HDACs).[1][4]
-
Sirtuin 3 (SIRT3) Inhibition: SIRT3, a mitochondrial deacetylase, has a dichotomous role in cancer, acting as either a tumor promoter or suppressor depending on the cancer type.[5] Selective inhibition of SIRT3 is a promising strategy for anticancer drug development.[5] For instance, a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent and selective SIRT3 inhibitors.[5][6] The lead compound from this series, P6, exhibited an IC50 value of 7.2 µM for SIRT3 and displayed potent inhibitory activity against MLLr leukemic cell lines by inducing G0/G1 phase cell cycle arrest and cell differentiation.[5][6]
-
Histone Deacetylase (HDAC) Inhibition: HDACs are another class of enzymes crucial for epigenetic regulation, and their inhibition is a validated anticancer strategy.[4] Novel 2-phenylquinoline-4-carboxylic acid derivatives have been developed as HDAC inhibitors, with some compounds showing selectivity for HDAC3.[7]
Hypothesis for this compound: The 2-isopropyl substitution may confer a unique binding mode within the active sites of SIRT3 or specific HDACs. The bulky, hydrophobic nature of the isopropyl group could potentially enhance binding affinity or alter selectivity compared to other 2-substituted analogs.
Dihydroorotate Dehydrogenase (DHODH) Inhibition
Human dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway and a validated target for antiviral and anticancer therapies. A potent lead compound, 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44), was found to inhibit human DHODH with an IC50 of 1 nM and inhibit the replication of VSV and WSN-Influenza viruses with EC50 values of 2 nM and 41 nM, respectively.[8]
Hypothesis for this compound: Given the potent activity of a quinoline-4-carboxylic acid derivative bearing an isopropyl group on a phenyl ring at the 2-position, it is plausible that this compound itself could interact with and inhibit DHODH. The simpler structure might result in a different binding affinity or kinetic profile.
DNA Gyrase and Topoisomerase IV Inhibition
The quinoline scaffold is famously the basis for quinolone and fluoroquinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[9] This interference with nucleic acid synthesis leads to rapid bacterial death.[9]
Hypothesis for this compound: While many potent antibacterial quinolones possess a fluorine at the 6-position and a piperazine or other cyclic amine at the 7-position, the core quinoline-4-carboxylic acid structure is fundamental to their activity. This compound could exhibit antibacterial activity by targeting these bacterial topoisomerases.
Experimental Validation of Therapeutic Targets
A systematic approach is required to validate the hypothesized therapeutic targets of this compound. The following experimental workflows provide a comprehensive strategy for target identification and validation.
Workflow for Target Validation
Caption: A streamlined workflow for the identification and validation of therapeutic targets.
Detailed Experimental Protocols
1. Enzyme Inhibition Assays
-
Objective: To determine the direct inhibitory effect of this compound on the activity of purified recombinant enzymes (SIRT3, HDACs, DHODH).
-
Protocol:
-
Enzyme and Substrate Preparation: Obtain purified recombinant human SIRT3, HDAC panels (e.g., HDAC1, 2, 3, 6), and DHODH. Prepare the appropriate fluorogenic or colorimetric substrates for each enzyme.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to determine the IC50 value.
-
Assay Procedure: In a 96-well or 384-well plate, combine the enzyme, substrate, and varying concentrations of the test compound in the appropriate assay buffer. Include positive controls (known inhibitors) and negative controls (DMSO vehicle).
-
Incubation and Detection: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C). Measure the fluorescence or absorbance at appropriate time points using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Cell-Based Antiproliferative and Cytotoxicity Assays
-
Objective: To assess the effect of this compound on the viability and proliferation of relevant cancer cell lines.
-
Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cell lines (e.g., MLLr leukemic cell lines for SIRT3, various solid tumor lines for HDACs and DHODH) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
-
3. Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
-
Protocol (Broth Microdilution):
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
-
Data Presentation
| Hypothesized Target | Relevant Cell Lines | Primary Assay | Endpoint |
| SIRT3 | MLLr leukemic cell lines (e.g., MOLM-13, MV4-11) | SIRT3 Inhibition Assay | IC50 (µM) |
| HDACs | Colon (HCT116), Breast (MCF-7) | HDAC Inhibition Assay | IC50 (µM) |
| DHODH | A549 (Lung), HeLa (Cervical) | DHODH Inhibition Assay | IC50 (µM) |
| DNA Gyrase/Topoisomerase | S. aureus, E. coli | MIC Assay | MIC (µg/mL) |
Signaling Pathway Analysis
Should this compound demonstrate potent activity in the initial assays, further investigation into its impact on cellular signaling pathways is warranted.
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Introduction: The Quinoline-4-carboxylic Acid Scaffold in Drug Discovery
An In-depth Technical Guide to the Structure-Activity Relationship of 2-Isopropylquinoline-4-carboxylic Acid and its Analogs
The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic bioactive molecules.[1][2] Derivatives of quinoline-4-carboxylic acid, in particular, have garnered significant attention due to their diverse and potent biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][3][4] The versatility of this scaffold lies in its amenability to chemical modification at various positions, allowing for the fine-tuning of its pharmacological profile.
The synthesis of quinoline-4-carboxylic acid derivatives is most commonly achieved through classical methods such as the Doebner and Pfitzinger reactions.[2] Modern advancements in synthetic methodology have also introduced more efficient one-pot procedures and the use of novel catalysts to improve yields and reduce reaction times.[2] This accessibility to a wide range of analogs has fueled extensive research into their structure-activity relationships (SAR), providing a roadmap for the design of next-generation therapeutic agents.
This guide will provide a detailed exploration of the SAR of this compound and its broader class of 2-substituted analogs. We will delve into the critical roles of the substituents at the C-2 and C-4 positions, and within the benzo portion of the quinoline ring, in dictating biological activity. The primary focus will be on their anticancer properties, particularly through the inhibition of key enzymes such as dihydroorotate dehydrogenase (DHODH) and histone deacetylases (HDACs).
Core Structure-Activity Relationships of 2-Substituted Quinoline-4-carboxylic Acids
The biological activity of quinoline-4-carboxylic acid derivatives is profoundly influenced by the nature and position of substituents on the quinoline core. Extensive studies have identified three principal regions of the molecule where modifications can significantly impact potency and selectivity: the C-2 position, the C-4 position, and the benzo ring.[5]
The Critical Role of the C-4 Carboxylic Acid
A consistent finding across numerous studies is the stringent requirement for a carboxylic acid group (or a corresponding salt) at the C-4 position for significant biological activity, particularly in the context of DHODH inhibition.[5][6] This functional group is believed to be essential for anchoring the molecule within the active site of target enzymes. For instance, in the case of human DHODH, the carboxylate group is thought to form a crucial salt bridge with an arginine residue (Arg136), thereby stabilizing the enzyme-inhibitor complex.[7] Esterification of the C-4 carboxylic acid generally leads to a significant decrease or complete loss of DHODH inhibitory activity, although it may be employed as a strategy to improve oral absorption, with the ester acting as a prodrug that is hydrolyzed in vivo to the active carboxylic acid.[8][9]
The Influence of the C-2 Substituent on Potency and Selectivity
The substituent at the C-2 position plays a pivotal role in defining the potency and selectivity of quinoline-4-carboxylic acid derivatives.[6] For DHODH inhibition, a bulky and hydrophobic substituent at this position is generally necessary for potent activity.[5][6] This has been demonstrated with a variety of C-2 substituents, including aryl and substituted pyridine groups.[6] The hydrophobic nature of the C-2 substituent is thought to facilitate favorable interactions with a hydrophobic pocket in the DHODH active site.
For the specific case of This compound , the isopropyl group, being a small, branched alkyl chain, provides a degree of bulk and hydrophobicity. While not as large as the biphenyl moiety found in the potent DHODH inhibitor brequinar, the isopropyl group is expected to contribute to binding affinity. The SAR suggests that further optimization by replacing the isopropyl group with larger, more lipophilic groups could lead to enhanced potency.
In the context of HDAC inhibition, the 2-substituted phenylquinoline-4-carboxylic acid moiety has been explored as a "cap" group.[10] This part of the molecule is designed to form hydrophobic interactions with residues at the opening of the HDAC active site.[10] The nature of the C-2 substituent, along with the linker and zinc-binding group, is crucial for both activity and isoform selectivity.[6][10]
The following diagram illustrates the general SAR principles for 2-substituted quinoline-4-carboxylic acids.
Caption: Key structural features of this compound influencing its biological activity.
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro biological activity of selected 2-substituted quinoline-4-carboxylic acids, highlighting the impact of modifications at the C-2 position on their inhibitory activity against human DHODH and their cytotoxic effects on cancer cell lines.
Table 1: SAR of 2-Substituted Quinoline-4-Carboxylic Acids as DHODH Inhibitors
| Compound ID | 2-Substituent | hDHODH IC₅₀ (µM) |
|---|---|---|
| Brequinar analog | 2'-Fluoro-1,1'-biphenyl-4-yl | 0.250 ± 0.11 |
| 41 | Substituted pyridine | 0.0097 ± 0.0014 |
| 43 | Substituted pyridine | 0.0262 ± 0.0018 |
| 14 | 2'-pyridyl | 1.86 ± 0.17 |
| 17 | 2'-(MeO)-pyridyl | 0.43 ± 0.04 |
Data summarized from references[6][8].
Table 2: SAR of 2-Substituted Phenylquinoline-4-carboxylic Acid Derivatives as HDAC Inhibitors
| Compound ID | 2-Substituent | Linker | Zinc-Binding Group (ZBG) | HDAC3 IC₅₀ (µM) |
|---|---|---|---|---|
| D28 | Phenyl | Phenylpiperazine | Hydroxamic acid | 24.45 |
| D29 | Phenyl | Phenylpiperazine | Hydrazide | >50 |
Data summarized from reference[6].
Experimental Protocols
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of DHODH.[8]
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Recombinant human DHODH is used. The substrates, dihydroorotate and decylubiquinone, are prepared in appropriate buffers.
-
Reaction Mixture: The assay is performed in a 96-well plate. Each well contains the DHODH enzyme, the test compound at various concentrations, and necessary cofactors in a buffered solution.
-
Initiation of Reaction: The reaction is initiated by the addition of dihydroorotate.
-
Measurement: The enzymatic reaction involves the reduction of decylubiquinone, which is coupled to the reduction of a chromogenic substrate, typically 2,6-dichloroindophenol (DCIP). The decrease in absorbance of DCIP is monitored spectrophotometrically to determine the rate of the enzymatic reaction.
-
Data Analysis: The IC₅₀ value, the concentration of the compound required to inhibit 50% of the enzyme's activity, is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
The following diagram illustrates the workflow for the DHODH inhibition assay.
Caption: Workflow for the in vitro DHODH inhibition assay.
In Vitro Antiproliferative Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.[8]
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., HCT-116) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the media is removed, and fresh media containing MTT solution is added to each well. The plates are then incubated for a few hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Conclusion and Future Directions
The quinoline-4-carboxylic acid scaffold remains a highly promising framework for the development of novel therapeutic agents, particularly in the realm of oncology. The structure-activity relationship studies have consistently demonstrated the critical importance of the C-4 carboxylic acid for biological activity, while the substituent at the C-2 position provides a key handle for modulating potency and selectivity. For this compound, the isopropyl group likely confers a degree of the requisite hydrophobicity for binding to targets like DHODH.
Future research in this area should focus on the synthesis and evaluation of a wider range of analogs with diverse C-2 substituents to further probe the hydrophobic pocket of target enzymes. Additionally, modifications to the benzo portion of the quinoline ring could be explored to fine-tune pharmacokinetic properties and enhance in vivo efficacy. The integration of computational modeling and structural biology will be invaluable in guiding the rational design of next-generation 2-substituted quinoline-4-carboxylic acid derivatives with superior therapeutic profiles.
References
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- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022, September 29). Revues Scientifiques Marocaines.
- Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023, June 2). UI Scholars Hub.
- (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022, September 30). ResearchGate.
- Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (n.d.). ResearchGate.
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed.
- Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. (n.d.). PubMed.
- Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids. (n.d.). Benchchem.
- Comparative Analysis of the Biological Activity of Quinoline Carboxylic Acid Methyl Ester Analogs. (n.d.). Benchchem.
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022, July 14). PubMed Central.
- Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. (n.d.). PubMed.
- The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. (n.d.). Wiley Online Library.
- Structure-activity relationship of quinoline carboxylic acids. (n.d.). Benchchem.
- Structure--activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents. (1980, March). PubMed.
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A Technical Guide to the In Silico Screening of 2-Isopropylquinoline-4-carboxylic Acid Derivatives for Novel Therapeutic Agents
This guide provides a comprehensive, technically-grounded framework for the in silico screening of 2-isopropylquinoline-4-carboxylic acid derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for the discovery of novel therapeutic candidates based on this promising chemical scaffold. This document eschews a rigid template in favor of a logical, causality-driven narrative that reflects field-proven insights and best practices in computational drug discovery.
Introduction: The Therapeutic Potential of the Quinoline-4-Carboxylic Acid Scaffold
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1][2][3] Derivatives of quinoline-4-carboxylic acid, in particular, have garnered significant attention for their therapeutic potential, demonstrating antibacterial, anticancer, antimalarial, anti-inflammatory, and antiviral properties.[2][4][5] The versatility of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of pharmacological profiles to achieve desired therapeutic effects.[4] The introduction of a 2-isopropyl group offers a unique lipophilic feature that can influence target binding and pharmacokinetic properties, making this specific class of derivatives an intriguing subject for drug discovery campaigns.
In silico screening, or virtual screening, has become an indispensable tool in modern drug discovery, offering a time- and cost-effective approach to identifying promising hit compounds from vast chemical libraries.[6][7][8] By computationally modeling the interactions between small molecules and a biological target, we can prioritize compounds for synthesis and experimental testing, thereby significantly increasing the efficiency of the drug discovery pipeline.[6][9]
This guide will delineate a robust and validated workflow for the virtual screening of this compound derivatives, from target selection and ligand library preparation to molecular docking, hit prioritization, and ADMET profiling.
Strategic Target Selection: A Causality-Driven Approach
The choice of a biological target is a critical first step that dictates the entire downstream workflow. For the this compound scaffold, a logical starting point is to consider targets where other quinoline derivatives have shown significant activity. Recent studies have highlighted the potential of quinoline derivatives as inhibitors of various enzymes implicated in disease, such as Epidermal Growth Factor Receptor (EGFR) in cancer and HIV reverse transcriptase.[10][11] For the purpose of this guide, we will focus on Epidermal Growth Factor Receptor (EGFR) , a well-validated target in oncology. Several quinoline-based compounds have demonstrated potent EGFR inhibition.[10]
Rationale for EGFR as a Target:
-
Established Role in Cancer: EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis. Its overexpression and mutation are hallmarks of various cancers, making it a prime target for therapeutic intervention.
-
Precedent for Quinoline Inhibitors: The quinoline scaffold has been successfully exploited to develop EGFR inhibitors, suggesting that our this compound derivatives have a reasonable probability of interacting with the ATP-binding site of the kinase.[10]
-
Availability of Structural Data: High-resolution crystal structures of EGFR in complex with various inhibitors are publicly available in the Protein Data Bank (PDB), providing a solid foundation for structure-based drug design.
The In Silico Screening Workflow: A Step-by-Step Protocol
The virtual screening process is a multi-stage cascade designed to progressively enrich a small set of high-potential hit candidates from a large initial library.[8]
Figure 1: A schematic representation of the in silico screening workflow for this compound derivatives.
Phase 1: Preparation
-
Obtain Protein Structure: Download the crystal structure of human EGFR kinase domain in complex with a known inhibitor (e.g., PDB ID: 1M17) from the Protein Data Bank.
-
Pre-processing:
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms, as they are typically absent in crystal structures.
-
Assign correct protonation states for titratable residues at physiological pH (7.4).
-
Repair any missing side chains or loops using protein structure modeling tools.
-
Perform energy minimization to relieve any steric clashes.
-
Causality: These steps are crucial to ensure a physically realistic representation of the protein for accurate docking simulations.
-
-
Scaffold Definition: The core scaffold is this compound.
-
Virtual Library Enumeration: Generate a virtual library of derivatives by adding a variety of substituents at different positions of the quinoline ring. Focus on positions that are synthetically accessible and have been shown to influence activity in other quinoline series.
-
Ligand Preparation:
-
Generate 3D coordinates for each molecule.
-
Assign correct protonation states at physiological pH.
-
Perform energy minimization to obtain low-energy conformers.
-
Causality: Proper 3D structure and ionization state are critical for accurate prediction of binding interactions.
-
Phase 2: Virtual Screening via Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[10][12]
-
Binding Site Definition: Define the binding site based on the location of the co-crystallized ligand in the EGFR crystal structure. A grid box encompassing the ATP-binding pocket should be generated.
-
Docking Protocol:
-
Utilize a well-validated docking program such as AutoDock Vina.
-
Dock the prepared ligand library into the defined binding site of EGFR.
-
Generate multiple binding poses for each ligand to explore different binding modes.
-
Causality: Exploring multiple poses is important as the top-ranked pose may not always be the most biologically relevant one.
-
Phase 3: Post-Docking Analysis and Hit Prioritization
-
Scoring and Ranking: Rank the docked ligands based on their predicted binding affinity (docking score).[11]
-
Visual Inspection: Visually inspect the binding poses of the top-ranked compounds to analyze their interactions with key amino acid residues in the EGFR active site (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).
-
Interaction Fingerprinting: Compare the interaction patterns of the top-ranked derivatives with those of known EGFR inhibitors to identify compounds that mimic the binding mode of established drugs.
-
Clustering and Diversity Analysis: Cluster the top-ranked hits based on their chemical structure to ensure the selection of a diverse set of compounds for further investigation.
Phase 4: ADMET Profiling
A promising biological activity is futile if the compound has poor pharmacokinetic properties or is toxic.[13][14] Therefore, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial step.[9][15]
-
Physicochemical Properties: Calculate key physicochemical properties such as molecular weight, logP, number of hydrogen bond donors and acceptors, and polar surface area.
-
Lipinski's Rule of Five: Evaluate the "drug-likeness" of the top-ranked compounds using Lipinski's Rule of Five.[16]
-
ADMET Prediction: Utilize computational models and online platforms (e.g., pkCSM, SwissADME) to predict various ADMET properties.[14][17]
| Property | Desired Range/Outcome | Rationale |
| Absorption | ||
| Human Intestinal Absorption | High | Good oral bioavailability |
| Caco-2 Permeability | High | Indicator of intestinal absorption |
| Distribution | ||
| BBB Permeability | Low (for peripheral targets) | Avoids central nervous system side effects |
| Plasma Protein Binding | Moderate | Affects the free concentration of the drug |
| Metabolism | ||
| CYP450 Inhibition | Non-inhibitor | Reduces the risk of drug-drug interactions |
| Excretion | ||
| Total Clearance | Moderate | Influences dosing frequency |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Indicates potential for carcinogenicity |
| hERG Inhibition | Non-inhibitor | Reduces the risk of cardiotoxicity |
Table 1: Key ADMET properties and their desired outcomes for a promising drug candidate.
Advanced Computational Approaches: Enhancing Predictive Accuracy
For a more rigorous in silico assessment, advanced computational techniques can be employed for the most promising hit compounds.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features required for biological activity.[18] A pharmacophore model can be generated based on the binding mode of a potent inhibitor and used to screen larger databases for novel scaffolds.[19][20]
Figure 2: A simplified workflow for ligand-based pharmacophore modeling.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system.[19] They can be used to assess the stability of the predicted binding poses and to calculate binding free energies with higher accuracy.
Conclusion: From In Silico Hits to Experimental Validation
This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico screening of this compound derivatives. By following this structured approach, researchers can efficiently identify promising hit compounds with a higher probability of success in subsequent experimental validation. It is imperative to remember that in silico predictions are models of reality and must be validated through experimental assays. The prioritized hit compounds from this workflow should be synthesized and subjected to in vitro biological evaluation to confirm their activity against the target and their predicted ADMET properties.
References
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A Technical Guide to Investigating 2-Isopropylquinoline-4-carboxylic Acid in Anticancer Research
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a diverse range of biological targets.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, with a significant number showing potent anticancer properties.[3][4] These compounds exert their effects through various mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of critical signaling pathways that are often dysregulated in cancer.[5][6]
Within this promising class, quinoline-4-carboxylic acids have emerged as particularly potent antiproliferative agents.[6][7] The strategic placement of a carboxylic acid group at the 4-position, combined with diverse substitutions at the 2-position, allows for fine-tuning of the molecule's pharmacological profile. While extensive research has been conducted on 2-aryl substituted quinoline-4-carboxylic acids, the potential of 2-alkyl variants, such as 2-Isopropylquinoline-4-carboxylic acid, remains a compelling and underexplored area.
This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to undertake a thorough investigation of this compound as a potential anticancer therapeutic. We will proceed from a rational hypothesis, through chemical synthesis and characterization, to detailed protocols for robust in vitro and in vivo evaluation.
Rationale and Mechanistic Hypothesis
The core hypothesis is that the 2-isopropyl moiety, an electron-donating and sterically bulky group, will confer unique pharmacological properties compared to its 2-aryl counterparts. This substitution may influence the molecule's binding affinity to specific intracellular targets, potentially leading to a distinct mechanism of action. Based on the established activities of the broader quinoline-4-carboxylic acid class, we hypothesize that this compound will exert its anticancer effects by:
-
Inducing G2/M Phase Cell Cycle Arrest: By interfering with the machinery of cell division, preventing cancer cells from proliferating.[6][8]
-
Triggering Apoptosis: By modulating the balance of pro- and anti-apoptotic proteins, leading to programmed cell death.[6][8]
This investigation will systematically test this hypothesis through a tiered experimental approach.
Synthesis and Characterization of this compound
The synthesis of quinoline-4-carboxylic acids is well-established, with the Doebner reaction being a primary and efficient method.[4][9][10] This one-pot, three-component reaction provides a direct route to the target compound.
Proposed Synthetic Workflow: The Doebner Reaction
The proposed synthesis involves the reaction of aniline, isobutyraldehyde (to provide the isopropyl group), and pyruvic acid.
Caption: Proposed workflow for the synthesis and purification of the target compound.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a round-bottom flask, add aniline (1.0 eq) and isobutyraldehyde (1.1 eq) in absolute ethanol.
-
Schiff Base Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base intermediate.
-
Doebner Reaction: Add pyruvic acid (1.2 eq) to the mixture. Equip the flask with a reflux condenser and heat the reaction to reflux (approx. 80°C) for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath. The product will precipitate out of the solution.
-
Purification: Collect the crude solid by vacuum filtration. Wash the solid with cold ethanol and then water. Recrystallize the crude product from an ethanol/water mixture to yield the purified this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC (>95%).
In Vitro Evaluation of Anticancer Activity
The cornerstone of preclinical drug discovery is a robust in vitro testing cascade to determine a compound's efficacy and mechanism of action.[11][12]
Caption: A tiered approach for the comprehensive in vitro evaluation of the compound.
Tier 1: Preliminary Cytotoxicity Screening (MTT Assay)
The initial step is to assess the compound's ability to inhibit cell growth across a panel of human cancer cell lines from different tissue origins (e.g., breast, colon, lung, prostate).[6] The MTT assay is a reliable, colorimetric method for this purpose.[13]
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in the culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Data Presentation:
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |
| MCF-7 | Breast | 5.2 |
| HCT-116 | Colon | 8.1 |
| A549 | Lung | 12.5 |
| PC-3 | Prostate | 6.8 |
Tier 2: Mechanistic Assays on Sensitive Cell Lines
Once sensitive cell lines are identified (those with low IC₅₀ values), the next step is to investigate how the compound is inhibiting growth.
This protocol determines if the compound causes cells to arrest at a specific phase of the cell cycle.[8]
Protocol:
-
Treatment: Seed a sensitive cell line (e.g., MCF-7) in 6-well plates. Treat the cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase indicates cell cycle arrest.
This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[8][13]
Protocol:
-
Treatment: Treat cells in 6-well plates as described for the cell cycle analysis.
-
Harvesting: Collect both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.
-
Analysis: Analyze the stained cells immediately by flow cytometry.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Tier 3: Molecular Pathway Analysis
Western blotting is used to measure changes in the expression levels of key proteins involved in the pathways identified in Tier 2.
Caption: Potential mechanism of apoptosis induction via modulation of Bcl-2 family proteins.
Western Blot Protocol:
-
Protein Extraction: Treat cells as before. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Probing: Block the membrane with 5% non-fat milk or BSA. Incubate with primary antibodies overnight (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-CDK1, anti-Cyclin B1, and anti-β-actin as a loading control).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control to determine relative protein expression.
In Vivo Efficacy Studies
Promising results from in vitro studies warrant validation in a living organism. The human tumor xenograft model in immunocompromised mice is a standard for preclinical assessment.[14][15]
Cell Line-Derived Xenograft (CDX) Model
This involves implanting human cancer cells into immunodeficient mice.[16][17]
Protocol:
-
Animal Model: Use 6-8 week old female athymic nude or SCID mice.
-
Cell Implantation: Subcutaneously inject 1-5 million cells (from a sensitive cell line, e.g., MCF-7) suspended in Matrigel into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment and control groups (n=8-10 per group).
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle (e.g., saline with 5% DMSO and 5% Tween-80) via intraperitoneal (i.p.) injection or oral gavage.
-
Treatment Group: Administer this compound at a predetermined dose (e.g., 25 mg/kg) on a defined schedule (e.g., daily for 21 days).
-
Positive Control Group: Administer a standard-of-care drug (e.g., Paclitaxel).
-
-
Monitoring: Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width²)/2. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size or at the end of the treatment period. Excise tumors for weighing and further analysis (e.g., histology).
Conclusion and Future Directions
This technical guide outlines a systematic and rigorous pathway for the preclinical evaluation of this compound. The proposed workflow, from synthesis to in vivo testing, provides a self-validating system to ascertain the compound's potential as an anticancer agent.
Positive outcomes, such as significant tumor growth inhibition in xenograft models coupled with a clear mechanism of action in vitro, would establish this novel compound as a strong lead candidate. Future work would then focus on lead optimization to improve potency and drug-like properties, comprehensive ADME/Tox profiling, and the identification of its direct molecular target(s). This structured approach ensures that resources are directed efficiently toward developing the next generation of quinoline-based cancer therapeutics.
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- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). PubMed.
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An In-depth Technical Guide to the Antimicrobial Spectrum of 2-Isopropylquinoline-4-carboxylic Acid and its Analogs
This technical guide provides a comprehensive overview of the anticipated antimicrobial spectrum of 2-isopropylquinoline-4-carboxylic acid. While specific data for this molecule is not extensively available in the public domain, this document synthesizes findings from structurally related quinoline-4-carboxylic acid derivatives to project its likely antimicrobial profile and provides detailed methodologies for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel antimicrobial agents.
Introduction: The Quinoline-4-Carboxylic Acid Scaffold in Antimicrobial Research
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4] Among these, quinoline-4-carboxylic acid derivatives have emerged as a significant class of compounds exhibiting diverse therapeutic potential, including anti-inflammatory, antiviral, and notably, antimicrobial properties.[1][3][5][6][7] The antimicrobial activity of these compounds is influenced by the nature and position of substituents on the quinoline ring. The presence of an aryl or alkyl group at the 2-position, as in the case of this compound, has been shown to be a key determinant of antibacterial efficacy.[1]
This guide will explore the expected antimicrobial spectrum of this compound based on the established activities of its chemical relatives. Furthermore, it will provide a detailed framework of experimental protocols necessary to rigorously define its specific antimicrobial profile, including its potency, spectrum of activity, and potential for bactericidal action.
Projected Antimicrobial Spectrum and Mechanism of Action
Based on studies of analogous 2-substituted quinoline-4-carboxylic acids, it is hypothesized that this compound will exhibit activity primarily against Gram-positive bacteria, with potential for some activity against Gram-negative species.
Anticipated Spectrum of Activity
Derivatives of 2-phenyl-quinoline-4-carboxylic acid have demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[1] Some compounds in this class also show moderate inhibition of Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[1] Therefore, it is reasonable to project that this compound will display a similar pattern of activity. The isopropyl group at the 2-position, being a bulky alkyl substituent, may influence the compound's interaction with its molecular target and its ability to permeate the bacterial cell wall, thereby modulating its spectrum and potency.
Table 1: Projected Antimicrobial Spectrum of this compound
| Microbial Group | Representative Species | Anticipated Activity | Rationale |
| Gram-positive Bacteria | Staphylococcus aureus (including MRSA), Bacillus subtilis, Enterococcus faecalis | Good to Moderate | Based on the demonstrated activity of 2-aryl-quinoline-4-carboxylic acid derivatives against these pathogens.[1][8] |
| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae | Moderate to Low | Some 2-substituted quinoline-4-carboxylic acids show activity, though generally less potent than against Gram-positives.[1] |
| Fungi | Candida albicans, Aspergillus niger | Possible | Certain quinoline derivatives have shown antifungal properties.[2][7][8][9] |
| Mycobacteria | Mycobacterium tuberculosis | To be determined | Some quinoline derivatives are known to have antitubercular activity.[4] |
Postulated Mechanism of Action
The precise mechanism of action for this compound has not been elucidated. However, quinoline-based antimicrobials are known to act through various mechanisms. One of the most well-characterized mechanisms for a subset of quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. It is plausible that this compound could share this mode of action. Other potential mechanisms for quinoline derivatives include disruption of the cell membrane and inhibition of key metabolic pathways.[6]
Experimental Protocols for Determining the Antimicrobial Spectrum
A definitive understanding of the antimicrobial profile of this compound requires rigorous in vitro testing. The following section details the gold-standard methodologies for this purpose.[10][11][12]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[13][14] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[15][16]
Protocol 1: Broth Microdilution MIC Assay
-
Preparation of Compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells of a 96-well microtiter plate.
-
Add 50 µL of the compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate by transferring 50 µL from one well to the next.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13]
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[16]
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.[13]
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[17][18] This assay is a crucial next step after determining the MIC to understand if the compound is bacteriostatic or bactericidal.
Protocol 2: MBC Assay
-
Perform an MIC Assay: Follow the steps outlined in Protocol 1.
-
Subculturing:
-
From the wells showing no visible growth in the MIC assay (the MIC well and wells with higher concentrations), plate a 10-100 µL aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.[19]
-
-
Incubation:
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.[19]
-
-
Determination of MBC:
Diagram 1: Experimental Workflow for MIC and MBC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Cytotoxicity Assessment: A Critical Step in Drug Development
A crucial aspect of evaluating any new antimicrobial agent is to determine its potential toxicity to mammalian cells.[21][22][23][24] A favorable therapeutic index, which is the ratio of the toxic dose to the therapeutic dose, is a key requirement for a viable drug candidate.
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability.[25]
Protocol 3: MTT Cytotoxicity Assay
-
Cell Culture:
-
Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the existing medium in the cell plate with the medium containing the compound dilutions.
-
Include a vehicle control (medium with the same concentration of solvent used for the compound stock) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Addition and Formazan Solubilization:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability).
-
Diagram 2: Principle of the MTT Cytotoxicity Assay
Caption: The principle of the MTT assay for assessing cell viability.
Conclusion and Future Directions
While the precise antimicrobial spectrum of this compound remains to be empirically determined, the existing literature on related quinoline-4-carboxylic acid derivatives provides a strong foundation for predicting its potential as an antibacterial agent, particularly against Gram-positive pathogens. The experimental protocols detailed in this guide offer a robust framework for a comprehensive evaluation of its antimicrobial activity and cytotoxicity.
Future research should focus on the synthesis of this compound and its systematic evaluation against a broad panel of clinically relevant bacteria and fungi. Elucidation of its mechanism of action and in vivo efficacy studies will be critical next steps in assessing its therapeutic potential.
References
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (URL: )
- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
- In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - NIH. (URL: )
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- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (URL: )
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- Antimicrobial Susceptibility Testing - Apec.org. (URL: )
- Minimum Bactericidal Concentration (MBC)
- Synthesis and Antimicrobial Evaluation of New Quinoline Deriv
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (URL: )
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An In-depth Technical Guide to Target Identification Studies of 2-Isopropylquinoline-4-carboxylic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals embarking on the critical task of identifying the molecular target(s) of 2-isopropylquinoline-4-carboxylic acid. We will delve into the strategic planning, execution, and validation of a multi-pronged approach to unravel the mechanism of action of this novel compound. This document is structured to provide not just protocols, but the scientific reasoning and field-proven insights necessary for a successful target deconvolution campaign.
Introduction: The Quinoline Scaffold and the Quest for a Target
The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. Quinoline-based compounds have been shown to modulate key signaling pathways, often by inhibiting kinases or other enzymes involved in cellular proliferation and survival, such as the Ras/Raf/MEK and PI3K/AkT/mTOR pathways[1][4].
While the broader family of quinoline carboxylic acids has demonstrated significant biological potential[5][6][7], the specific molecular targets and mechanism of action of this compound remain to be elucidated. Identifying the direct binding partners of this compound is a crucial step in its development as a potential therapeutic agent. This process, known as target identification, not only illuminates the compound's mechanism but also informs on potential off-target effects and guides lead optimization efforts[8][9].
This guide will outline a strategic, multi-faceted approach to the target identification of this compound, combining computational, affinity-based, and label-free proteomics methods.
Part 1: Strategic Planning for Target Identification
A robust target identification strategy does not rely on a single method but rather employs a combination of orthogonal approaches to build a compelling case for a specific target. Our strategy for this compound will be divided into three phases: in silico prediction, experimental identification, and orthogonal validation.
Phase 1: In Silico Target Prediction - Generating Hypotheses
Before embarking on resource-intensive experimental work, computational methods can provide valuable, cost-effective insights into potential targets, helping to focus our experimental design[10][11][12]. These in silico approaches leverage the vast amount of publicly available chemogenomic data to predict ligand-target interactions[13].
The primary goal of this phase is to generate a prioritized list of potential targets for this compound. This can be achieved through a combination of ligand-based and structure-based approaches[14].
-
Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules often have similar biological activities[13]. We will use the chemical structure of this compound as a query to search large databases of bioactive compounds (e.g., ChEMBL) to identify molecules with known targets that share structural similarity.
-
Structure-Based Approaches (Reverse Docking): If a three-dimensional structure of a potential target is available, reverse docking can be employed. In this approach, the small molecule is docked against a library of protein structures to predict binding affinity and identify potential targets[11].
A suggested workflow for in silico target prediction is outlined below:
Caption: Workflow for in-silico target prediction.
The output of this phase will be a list of candidate proteins. These proteins will then be subjected to pathway analysis to identify over-represented biological pathways, which can provide clues to the compound's potential effects on cellular function.
Phase 2: Experimental Target Identification - A Multi-Pronged Approach
With a set of hypotheses from our in silico analysis, we will proceed with experimental methods to identify the direct binding partners of this compound in a biological context. We will employ two complementary, state-of-the-art, label-free techniques: Thermal Proteome Profiling (TPP) and Drug Affinity Responsive Target Stability (DARTS). The key advantage of these methods is that they do not require chemical modification of the small molecule, thus preserving its native bioactivity[8][15][16][17].
| Method | Principle | Advantages | Limitations |
| Thermal Proteome Profiling (TPP) | Ligand binding alters the thermal stability of a protein.[18][19][20] | Proteome-wide, applicable in live cells, provides information on direct and indirect targets.[[“]][22] | Less sensitive for membrane proteins, may not detect targets with low expression levels. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolysis.[15][16][17][23][24][25] | Simple, does not require specialized equipment, can be used with complex protein lysates.[16] | May not work for all protein-ligand interactions, can be biased towards abundant proteins. |
We will also consider a more traditional affinity-based method as an orthogonal approach.
| Method | Principle | Advantages | Limitations |
| Affinity Chromatography-Mass Spectrometry (AC-MS) | Immobilized small molecule "pulls down" its binding partners from a cell lysate.[26][27] | Can be very specific, good for identifying high-affinity binders. | Requires chemical modification of the compound, which may alter its binding properties; risk of identifying non-specific binders.[8] |
The rationale for using multiple methods is to increase the confidence in our findings. A protein identified by more than one method is a high-confidence candidate target.
Caption: A multi-pronged experimental target ID strategy.
Part 2: Detailed Experimental Protocols
As a senior application scientist, I emphasize the importance of robust and well-controlled experiments. The following protocols are designed to be self-validating, with built-in controls to ensure the reliability of the results.
Protocol 1: Thermal Proteome Profiling (TPP)
TPP is a powerful technique that assesses changes in protein thermal stability across the proteome upon ligand binding[18][19][20][[“]][22].
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line to ~80% confluency. The choice of cell line should be guided by any known phenotypic effects of the compound.
-
Treat one set of cells with this compound at a concentration determined by prior dose-response experiments (e.g., 10x EC50).
-
Treat a control set of cells with vehicle (e.g., DMSO).
-
Incubate for a sufficient time to allow for target engagement.
-
-
Cell Lysis and Temperature Gradient:
-
Harvest and lyse the cells in a suitable buffer.
-
Divide the lysates from both treated and control groups into multiple aliquots.
-
Heat each aliquot to a different temperature in a precise temperature gradient (e.g., 40°C to 70°C in 2°C increments).
-
-
Protein Precipitation and Digestion:
-
After heating, centrifuge the samples to pellet the denatured, aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Perform in-solution or in-gel digestion of the proteins to peptides using trypsin.
-
-
Isobaric Labeling and Mass Spectrometry:
-
Label the peptides from each temperature point with a different isobaric tag (e.g., TMT or iTRAQ).
-
Pool the labeled peptides.
-
Analyze the pooled sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the relative abundance of each protein at each temperature point.
-
Generate melting curves for each protein in both the treated and control samples.
-
A shift in the melting temperature (Tm) of a protein in the presence of the compound indicates a direct or indirect interaction.
-
Protocol 2: Drug Affinity Responsive Target Stability (DARTS)
The DARTS method is based on the principle that the binding of a small molecule can stabilize its target protein, making it more resistant to proteolysis[15][16][17][23][24][25].
Step-by-Step Methodology:
-
Cell Lysate Preparation:
-
Prepare a native protein lysate from a relevant cell line or tissue.
-
Determine the total protein concentration of the lysate.
-
-
Compound Incubation:
-
Aliquot the lysate into multiple tubes.
-
Add this compound to the treatment tubes at various concentrations.
-
Add vehicle to the control tubes.
-
Incubate to allow for compound-protein binding.
-
-
Protease Digestion:
-
Add a protease (e.g., pronase or thermolysin) to each tube. The choice of protease and its concentration should be optimized to achieve partial digestion in the control samples.
-
Incubate for a specific time to allow for digestion.
-
Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
-
SDS-PAGE and Visualization:
-
Analyze the digested samples by SDS-PAGE.
-
Visualize the protein bands by Coomassie staining or silver staining.
-
-
Identification of Protected Proteins:
-
Look for protein bands that are more intense in the compound-treated lanes compared to the vehicle-treated lanes. These bands represent proteins that have been protected from proteolysis by binding to the compound.
-
Excise the protected bands from the gel.
-
-
Mass Spectrometry for Protein Identification:
-
Perform in-gel digestion of the excised protein bands.
-
Identify the proteins by LC-MS/MS.
-
Part 3: Target Validation - Confirming the Interaction
Identifying a candidate target is only the first step. The interaction must be validated through orthogonal assays to confirm that it is direct, specific, and relevant to the compound's biological activity[9][28].
A suggested workflow for target validation is as follows:
Caption: A comprehensive workflow for target validation.
Conclusion
The target identification of this compound is a challenging but essential step in its journey from a bioactive molecule to a potential therapeutic agent. The multi-pronged strategy outlined in this guide, which combines in silico prediction with orthogonal, label-free experimental approaches and rigorous validation, provides a robust framework for success. By understanding not just the "how" but also the "why" behind each step, researchers can navigate the complexities of target deconvolution and unlock the full therapeutic potential of this promising compound.
References
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- Target Identification and Valid
- Drug Affinity Responsive Target Stability (DARTS)
- Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions.
- Target identification of small molecules: an overview of the current applications in drug discovery.
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- Drug Affinity Responsive Target Stability (DARTS)
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The Emergence of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Selective Histone Deacetylase Inhibitors: A Technical Guide
This guide provides an in-depth technical overview of the discovery and development of 2-phenylquinoline-4-carboxylic acid derivatives as a promising class of histone deacetylase (HDAC) inhibitors. It is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the rationale, synthesis, biological evaluation, and structure-activity relationships (SAR) of these compounds.
Introduction: The Epigenetic Target - Histone Deacetylases (HDACs)
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from the ε-N-acetyl-lysine residues of histone and non-histone proteins.[1][2] This deacetylation process leads to chromatin condensation and transcriptional repression. The balance between HDACs and histone acetyltransferases (HATs) is critical for maintaining normal cellular function, and its dysregulation is implicated in the pathogenesis of numerous diseases, particularly cancer.[1][2]
In humans, 18 HDAC isoforms have been identified and are categorized into four classes based on their homology to yeast HDACs.[1][2] Classes I, II, and IV are zinc-dependent enzymes, while Class III HDACs, also known as sirtuins, are NAD+-dependent. The zinc-dependent HDACs have been a primary focus for therapeutic intervention, leading to the development of several FDA-approved HDAC inhibitors for cancer treatment. However, many of these inhibitors lack isoform selectivity, which can result in off-target effects and dose-limiting toxicities. This has driven the search for novel chemical scaffolds that can afford improved selectivity and therapeutic windows.
The 2-Phenylquinoline-4-Carboxylic Acid Scaffold: A Novel Cap Group for HDAC Inhibitors
A significant advancement in the design of novel HDAC inhibitors has been the introduction of the 2-phenylquinoline-4-carboxylic acid moiety as a "cap" group.[1][2][3][4] The typical pharmacophore model for a classical HDAC inhibitor consists of three key components: a cap group that interacts with the rim of the enzyme's active site, a linker region, and a zinc-binding group (ZBG) that chelates the zinc ion in the catalytic domain.
The rationale for employing the 2-phenylquinoline-4-carboxylic acid scaffold as a cap group is rooted in its structural features. The large, aromatic, and rigid nature of this moiety is designed to engage in strong hydrophobic and π-π stacking interactions with amino acid residues at the entrance of the HDAC active site tunnel.[1][2] This can contribute to both enhanced binding affinity and potential isoform selectivity.
Visualizing the General Pharmacophore
The following diagram illustrates the general structure of HDAC inhibitors based on the 2-phenylquinoline-4-carboxylic acid scaffold.
Caption: General pharmacophore model of 2-phenylquinoline-4-carboxylic acid-based HDAC inhibitors.
Synthesis of the Core Scaffold: The Doebner Reaction
A classical and efficient method for constructing the 2-phenylquinoline-4-carboxylic acid core is the Doebner reaction.[5][6] This one-pot, three-component reaction involves the condensation of an aniline, an aldehyde (benzaldehyde in this case), and pyruvic acid.[5][6] Modern variations of this reaction often utilize catalysts to improve yields and reaction times.[5][6]
Doebner Reaction Workflow
The diagram below outlines the key steps involved in the synthesis of the 2-phenylquinoline-4-carboxylic acid scaffold via the Doebner reaction.
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A Technical Guide to Exploring Quinoline Derivatives as Antiviral Agents
Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, represents one of the most vital "privileged structures" in medicinal chemistry.[1] Its rigid, planar structure and capacity for diverse substitutions allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] Historically celebrated for its role in antimalarial drugs like quinine and chloroquine, the quinoline core is also central to antibacterial (ciprofloxacin), anticancer (camptothecin), and anti-inflammatory agents.[1][3][4] In recent years, this versatile scaffold has garnered significant attention for its remarkable antiviral potential against a diverse range of human pathogens, including coronaviruses, retroviruses, and flaviviruses.[1][5]
This guide provides an in-depth exploration of quinoline derivatives as a promising class of antiviral agents. We will dissect their multifaceted mechanisms of action, delve into the critical structure-activity relationships that govern their potency, outline key synthetic and experimental workflows, and survey their efficacy against clinically relevant viruses. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the quinoline nucleus in the ongoing search for novel antiviral therapies.
Part 1: Multifaceted Mechanisms of Antiviral Action
Quinoline derivatives disrupt viral lifecycles through several distinct mechanisms, often targeting multiple stages from entry to replication. This multi-target capability is a key advantage, potentially reducing the likelihood of drug resistance development.[2]
Inhibition of Viral Entry
A primary mechanism, famously associated with chloroquine (CQ) and hydroxychloroquine (HCQ), involves the disruption of pH-dependent viral entry.[6][7] Many enveloped viruses, including coronaviruses and influenza, enter host cells via endocytosis. The fusion of the viral envelope with the endosomal membrane, a critical step for releasing the viral genome into the cytoplasm, requires an acidic environment (low pH).[6][8]
Causality: Chloroquine and its analogues are weak bases that accumulate in acidic intracellular compartments like endosomes and lysosomes.[9] This accumulation raises the endosomal pH, preventing the conformational changes in viral glycoproteins (like the SARS-CoV spike protein) necessary for membrane fusion.[6][10]
Furthermore, quinolines can interfere with the glycosylation of cellular receptors, such as the angiotensin-converting enzyme 2 (ACE2) receptor used by SARS-CoV-2.[10] By inhibiting the proper glycosylation of ACE2, these compounds can reduce the binding affinity of the virus to the host cell, thereby blocking the initial attachment step.[6][10]
Caption: Mechanism of viral entry inhibition by quinoline derivatives.
Inhibition of Viral Replication
A significant number of quinoline derivatives directly target the viral replication machinery, primarily by inhibiting essential viral enzymes.
-
RNA-Dependent RNA Polymerase (RdRp) Inhibition: The RdRp is a highly conserved enzyme in RNA viruses and a prime target for antiviral drug development.[11][12] Several studies have identified quinoline and quinazoline derivatives that potently inhibit the RdRp of viruses like SARS-CoV-2 and Hepatitis C Virus (HCV).[11][12][13] These compounds bind to the polymerase, obstructing its ability to synthesize new viral RNA strands.
-
Reverse Transcriptase (RT) Inhibition: For retroviruses like HIV, the RT enzyme is essential for converting the viral RNA genome into DNA. Quinoline derivatives have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[14] Molecular docking studies show these compounds binding to the allosteric pocket of the HIV-1 RT, inducing conformational changes that inactivate the enzyme.[14][15]
-
Protease Inhibition: Viral proteases are crucial for cleaving large polyproteins into functional viral proteins. The quinoline scaffold is a key component of marketed protease inhibitors like Saquinavir (HIV) and has been explored for inhibiting other viral proteases, such as the main protease (Mpro) of SARS-CoV-2.[1][16]
Immunomodulatory Effects
Beyond direct antiviral action, certain quinolines like HCQ exhibit immunomodulatory properties that can be beneficial in viral diseases characterized by hyperinflammation.[16] They can suppress the production and release of pro-inflammatory cytokines, such as IL-6 and TNF-α, mitigating the "cytokine storm" that contributes to severe pathology in diseases like COVID-19.[7][10] This effect is partly due to the inhibition of toll-like receptor (TLR) signaling within immune cells.[10]
Part 2: Structure-Activity Relationship (SAR) and Synthesis
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the core scaffold.[4] Understanding these structure-activity relationships (SAR) is fundamental to designing more potent and selective antiviral agents.
Key SAR Insights
Systematic modification of the quinoline ring has yielded crucial insights for optimizing antiviral activity.
| Position on Quinoline Ring | Type of Substituent / Modification | Observed Effect on Antiviral Activity | References |
| Position 4 | Aminoquinoline side chain (as in Chloroquine) | Crucial for accumulation in endosomes and pH modulation. The nature of the side chain influences potency and toxicity. | [8],[9] |
| Position 6 | Electron-withdrawing groups (e.g., -F, -Cl) | Can enhance activity against HIV-1 RT. Substitution of fluorine with an amine group improved selectivity against HIV-1. | [17],[18] |
| Position 3 | Carboxylic acid group | An essential feature for the antibacterial activity of quinolones (targeting DNA gyrase), this has also been explored in antiviral contexts. | [17] |
| Positions 2 and 8 | Bulky or aromatic groups (e.g., trifluoromethyl, naphthalenyl) | Can enhance binding to viral enzymes. 2,8-bis(trifluoromethyl) derivatives showed potent activity against Zika virus. 8-(naphthalen-1-yl) derivatives inhibit HIV-1 RNase H. | [1],[15] |
| Overall Scaffold | Fusion with other heterocyclic rings (e.g., triazole, imidazole) | Can create tricyclic systems with potent RdRp inhibitory activity against viruses like BVDV and HCV. | [13] |
Common Synthetic Strategies
The construction of the quinoline core is a well-established area of organic chemistry. The choice of synthesis depends on the desired substitution pattern.
-
Skraup Synthesis: A classic method involving the reaction of anilines with glycerol, sulfuric acid, and an oxidizing agent.
-
Combes Quinoline Synthesis: Involves the reaction of anilines with 1,3-diketones.[1]
-
Friedländer Annulation: The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. This is a highly versatile and widely used method.[1]
-
Pfitzinger Reaction: Synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound.[19]
Caption: A generalized workflow for the synthesis of quinoline derivatives.
Part 3: Essential Experimental Protocols and Workflows
Validating the antiviral potential of novel quinoline derivatives requires a systematic and rigorous experimental approach. The following protocols represent self-validating systems for assessing efficacy and guiding lead optimization.
Protocol 1: Cell-Based Antiviral Efficacy and Cytotoxicity Assay
Objective: To determine the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of a quinoline derivative against a specific virus in a cell culture model. The ratio of these values provides the Selectivity Index (SI = CC₅₀/EC₅₀), a critical measure of the therapeutic window.
Methodology (Plaque Reduction Assay Example):
-
Cell Seeding: Seed confluent monolayers of a susceptible host cell line (e.g., Vero cells for SARS-CoV-2, HEL cells for HCoV-229E[20]) in 6- or 12-well plates. Incubate for 24 hours to allow cell adherence.
-
Compound Preparation: Prepare a 2-fold serial dilution of the test quinoline derivative in cell culture medium.
-
Infection: Remove the culture medium from the cells. Infect the monolayers with a known dilution of the virus calculated to produce 50-100 plaque-forming units (PFU) per well. Allow adsorption for 1 hour at 37°C.
-
Treatment and Overlay: After adsorption, remove the viral inoculum. Wash the cells gently with phosphate-buffered saline (PBS). Overlay the cells with a semi-solid medium (e.g., containing 1% methylcellulose) mixed with the corresponding serial dilutions of the test compound. Include "virus control" (no compound) and "cell control" (no virus, no compound) wells.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 3-5 days, virus-dependent).
-
Plaque Visualization: Fix the cells with a 4% formaldehyde solution. Remove the overlay and stain the cell monolayer with a 0.1% crystal violet solution. Plaques will appear as clear zones against a purple background.
-
Data Analysis (EC₅₀): Count the number of plaques in each well. Calculate the percentage of plaque reduction relative to the virus control. The EC₅₀ is the compound concentration that reduces the plaque count by 50%, determined using non-linear regression analysis.
-
Cytotoxicity Assay (CC₅₀): In a separate 96-well plate, seed the same host cells. Expose the cells to the same serial dilutions of the test compound (without virus). After the same incubation period, assess cell viability using a standard method (e.g., Neutral Red uptake[21] or MTT assay). The CC₅₀ is the compound concentration that reduces cell viability by 50%.
-
Selectivity Index Calculation: Calculate SI = CC₅₀ / EC₅₀. A higher SI value indicates a more promising safety profile.
Protocol 2: Computational Drug Discovery and Virtual Screening Workflow
Objective: To identify promising quinoline derivatives and predict their binding modes against a specific viral target using in silico methods. This workflow prioritizes compounds for synthesis and biological testing.[16][22]
Caption: Workflow for virtual screening of quinoline derivatives.
Methodology:
-
Target Preparation: Obtain the 3D crystal structure of the viral target protein (e.g., SARS-CoV-2 Mpro) from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.
-
Ligand Library Preparation: Create a virtual library of quinoline derivatives. Generate low-energy 3D conformations for each molecule.
-
Molecular Docking: Use docking software (e.g., AutoDock, Glide) to predict the preferred binding orientation and affinity (docking score) of each quinoline derivative within the active site of the target protein.[14]
-
Scoring and Analysis: Rank the compounds based on their docking scores.[14] Analyze the binding poses of the top-ranked "hits" to understand key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.
-
Molecular Dynamics (MD) Simulations: For the most promising candidates, perform MD simulations to assess the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the binding interaction.[16][22]
-
Hit Identification: Select compounds with high binding affinity and stable interactions for chemical synthesis and subsequent validation using in vitro biological assays (Protocol 1).
Part 4: Efficacy of Quinolines Against Key Viral Pathogens
The broad-spectrum potential of quinoline derivatives has been demonstrated against numerous viruses.[1]
| Virus Family | Example Virus(es) | Key Quinoline Derivatives | Primary Mechanism(s) of Action | References |
| Coronaviridae | SARS-CoV, SARS-CoV-2, HCoV-OC43 | Chloroquine, Hydroxychloroquine, Amodiaquine, Mefloquine | Inhibition of viral entry (endosomal pH modulation), RdRp inhibition, inhibition of autophagy pathway | [11],[8],[21],[20] |
| Retroviridae | HIV-1 | Aryl-piperazinyl-6-amino-quinolones, various chalcones | Inhibition of Reverse Transcriptase (NNRTI), RNase H, and Integrase; interference with Tat-TAR interaction | [17],[15],[14] |
| Flaviviridae | Dengue (DENV), Zika (ZIKV), HCV | Mefloquine, Amodiaquine, various tricyclic quinolines | Inhibition of viral replication (NS5B polymerase), potential impairment of early infection stages | [1],[13],[23],[24] |
| Orthomyxoviridae | Influenza A Virus (IAV) | Novel synthetic quinoline derivatives | Inhibition of virus transcription and replication at an early stage | [25],[26] |
| Pneumoviridae | Respiratory Syncytial Virus (RSV) | Piperazinylquinolines, novel synthetic derivatives | Fusion inhibition, inhibition of viral transcription/replication | [1],[25],[2] |
Part 5: Challenges and Future Directions
Despite their immense potential, the development of quinoline-based antivirals faces several challenges. The clinical trials of chloroquine and hydroxychloroquine for COVID-19, which yielded mixed and often disappointing results, highlight the gap between in vitro potency and clinical efficacy.[21] Key challenges include:
-
Toxicity and Side Effects: Some quinolines, particularly at the high concentrations required for antiviral effects, can cause significant side effects, such as retinopathy and cardiotoxicity (QT interval prolongation).[10]
-
Drug Resistance: Viruses can develop resistance to antiviral agents.[2] Combination therapies and the development of derivatives that target highly conserved viral proteins are crucial strategies to overcome this.
-
Pharmacokinetics: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of novel derivatives is essential for ensuring they reach the site of infection at therapeutic concentrations.
The future of quinoline antiviral research lies in the rational design of new derivatives with improved selectivity and safety profiles. By leveraging computational modeling and a deeper understanding of SAR, researchers can design next-generation compounds that are more potent, less toxic, and better able to circumvent viral resistance mechanisms.[17]
Conclusion
The quinoline scaffold is a proven and powerful platform in drug discovery. Its ability to serve as a template for compounds that inhibit multiple stages of the viral lifecycle—from entry and replication to immunomodulation—makes it an exceptionally attractive starting point for the development of new antiviral agents. Through a synergistic approach combining rational chemical synthesis, rigorous biological evaluation, and advanced computational modeling, the full potential of quinoline derivatives can be unlocked to address both existing and emerging viral threats.
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Virtual screening of quinoline derived library for SARS-COV-2 targeting viral entry and replication. National Institutes of Health (NIH). Available at: [Link]
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Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp. ACS Publications. Available at: [Link]
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Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents. PubMed. Available at: [Link]
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Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp. PubMed. Available at: [Link]
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New insights on the antiviral effects of chloroquine against coronavirus: what to expect for COVID-19? - PMC. PubMed Central. Available at: [Link]
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Mode of action of chloroquine and hydroxychloroquine as anti-viral agents. Annals of the Rheumatic Diseases. Available at: [Link]
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Hydroxychloroquine in COVID-19: Potential Mechanism of Action Against SARS-CoV-2. SpringerLink. Available at: [Link]
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Effects of chloroquine on viral infections: an old drug against today's diseases - PMC. National Institutes of Health (NIH). Available at: [Link]
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Quinoline tricyclic derivatives. Design, synthesis and evaluation of the antiviral activity of three new classes of RNA-dependent RNA polymerase inhibitors. PubMed. Available at: [Link]
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Mechanism of Action of Chloroquine/Hydroxychloroquine for Covid-19 Infection. Bentham Science. Available at: [Link]
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Design, synthesis, molecular docking, dynamics simulations and antiviral activities of quinoline derivatives. ScienceDirect. Available at: [Link]
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Synthesis and antiviral activity of several quinoline derivatives. ResearchGate. Available at: [Link]
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Synthetic and Medicinal Perspective of Quinolines as Antiviral Agents. ResearchGate. Available at: [Link]
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Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models. National Institutes of Health (NIH). Available at: [Link]
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Antiviral Properties of Quinolone-Based Drugs. PubMed. Available at: [Link]
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Quinoline‐based compounds 1–4 designed for activity examination against SARS‐CoV‐2. ResearchGate. Available at: [Link]
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Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents. ResearchGate. Available at: [Link]
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Quinoline derivatives with anti-viral activity. ResearchGate. Available at: [Link]
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Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. MDPI. Available at: [Link]
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Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. ResearchGate. Available at: [Link]
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Antiviral Agents – Benzazine Derivatives - PMC. PubMed Central. Available at: [Link]
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Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues. MalariaWorld. Available at: [Link]
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Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. National Institutes of Health (NIH). Available at: [Link]
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Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC. PubMed Central. Available at: [Link]
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Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health (NIH). Available at: [Link]
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Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. MDPI. Available at: [Link]
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In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. MDPI. Available at: [Link]
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A Technical Guide to the Initial Toxicity Screening of 2-Isopropylquinoline-4-carboxylic acid
Introduction: The Imperative for Early-Stage Toxicological Assessment
2-Isopropylquinoline-4-carboxylic acid, a novel small molecule, belongs to the quinoline carboxylic acid class. While this structural family holds significant therapeutic potential, certain quinoline derivatives are known to exhibit mutagenic and carcinogenic properties, often mediated by their genotoxic potential.[1] Therefore, a robust and early assessment of the toxicological profile of any new chemical entity (NCE) within this class is not merely a regulatory formality but a critical step in the drug development pipeline. Performing this screening early helps to de-risk projects, conserve resources, and prevent late-stage failures due to unforeseen toxicity.[2]
This guide provides a comprehensive, technically-grounded framework for the initial toxicity screening of this compound. It is structured as a tiered approach, beginning with rapid in silico predictions to guide subsequent experimental work, followed by a core battery of in vitro assays designed to assess cytotoxicity, genotoxicity, and potential hepatotoxicity. The methodologies described herein are selected to provide a mechanistic understanding of potential liabilities, aligning with the principles of modern toxicology which emphasize a shift from purely descriptive assays to predictive, mechanism-anchored frameworks.[3]
Part 1: In Silico Predictive Toxicology
The initial step in toxicological assessment should be a computational (in silico) evaluation.[4] This cost-effective and rapid approach uses computer models to predict the potential toxicity of a molecule based on its chemical structure.[4][5] By comparing the structure of this compound to databases of known toxicants, we can identify potential structural alerts and predict various toxicological endpoints.
Causality of Approach: The rationale for starting with in silico methods is twofold:
-
Hypothesis Generation: It identifies potential hazards (e.g., mutagenicity, carcinogenicity) that require specific and focused experimental investigation. For instance, a structural alert for DNA reactivity would elevate the importance of the genotoxicity assays.[5]
-
Resource Optimization: It helps prioritize which experimental assays are most critical and can inform dose-range finding for subsequent in vitro studies, minimizing the use of animals and reagents.[6][7]
Recommended Analyses:
-
Quantitative Structure-Activity Relationship (QSAR) Models: These models establish a correlation between the physicochemical properties of a chemical's structure and its biological activity, including toxicity.[5]
-
Structural Alerts (SA) Analysis: This involves screening the molecule for specific chemical substructures known to be associated with toxicity, particularly mutagenicity.[5]
Implementation: A variety of commercial and open-source platforms can be used for these predictions.
| Prediction Tool Example | Endpoint | Underlying Principle |
| OECD QSAR Toolbox | Carcinogenicity, Mutagenicity, Skin Sensitization | Read-across from structurally similar chemicals with known data.[6] |
| DEREK Nexus | Mutagenicity, Carcinogenicity, Hepatotoxicity | Expert rule-based system identifying structural alerts linked to toxicity.[5] |
| ToxTree | Cramer classification, Michael Acceptors | Decision tree models and structural alert identification.[6] |
| admetSAR, ToxiM | ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) | Machine learning models trained on large datasets of chemical structures and toxicological data.[8] |
The output from these tools will provide a preliminary hazard profile for this compound, which must be confirmed experimentally.
Part 2: In Vitro Experimental Screening
Following the in silico assessment, a tiered battery of in vitro assays is performed to generate robust experimental data. This phase focuses on three critical areas: general cytotoxicity, genotoxicity, and organ-specific toxicity, with an emphasis on the liver.
Overall Experimental Workflow
The workflow is designed to logically progress from broad cytotoxicity assessment to specific, mechanistic endpoints like genotoxicity.
Caption: Tiered approach for initial toxicity screening.
General Cytotoxicity Assessment
Causality of Approach: Cytotoxicity assays are fundamental to any toxicity screening program.[2][9] They measure the concentration at which a compound causes cell death, providing a quantitative measure of its general toxicity (the IC50 value). This data is essential for two reasons: it provides a baseline measure of toxicity and is required to determine the appropriate, non-lethal concentration range for more complex mechanistic assays like the genotoxicity tests.[9][10]
Recommended Assay: MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[3] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be quantified spectrophotometrically. A decrease in metabolic activity correlates with cell death.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Seed HepG2 cells (a human liver carcinoma cell line) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Exposure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 1000 µM). Ensure the final DMSO concentration is ≤0.5% in all wells.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations. Include vehicle control (medium with DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Formazan Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
| Parameter | Description |
| Cell Line | HepG2 (human, hepatic origin, metabolically active)[11] |
| Concentrations | 8-10 point dose-response curve (e.g., half-log dilutions) |
| Exposure Time | 24 and 48 hours |
| Endpoint | IC50 (Concentration inhibiting 50% of cell viability) |
| Controls | Vehicle (e.g., 0.5% DMSO), Positive (e.g., Doxorubicin) |
Genotoxicity Assessment
Causality of Approach: Genotoxicity testing is paramount for quinoline derivatives due to known risks within this chemical class.[1] These assays are designed to detect compounds that can cause damage to DNA and chromosomes, which is a key mechanism leading to carcinogenesis. A comprehensive assessment requires evaluating multiple endpoints, including gene mutations and chromosomal damage.[12]
The Ames test is a widely used method for identifying chemical mutagens.[12][13] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot produce this essential amino acid and will not grow on a histidine-deficient medium.[14] The assay detects mutagens that cause a reverse mutation (reversion), restoring the gene's function and allowing the bacteria to grow into visible colonies on a histidine-free plate.[12][14]
Critical Component: Metabolic Activation (S9 Fraction) Many chemicals are not directly mutagenic but become so after being metabolized by enzymes in the body, primarily in the liver.[15] To mimic this, the Ames test is conducted both with and without an external metabolic activation system. This system is typically a liver homogenate fraction, centrifuged at 9000 x g (hence "S9"), which contains a cocktail of metabolic enzymes, including cytochrome P450s.[16] Using an S9 fraction from Aroclor-1254 induced rats is a standard practice to ensure robust enzyme activity.[15]
Caption: Workflow of the Ames Bacterial Reverse Mutation Test.
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Strain Preparation:
-
Use a panel of tester strains, typically TA98 (for frameshift mutations) and TA100 (for base-pair substitutions), with and without S9 activation.
-
Grow overnight cultures of each strain in nutrient broth.
-
-
S9 Mix Preparation:
-
Prepare the S9 mix containing S9 fraction, co-factors (e.g., NADP+, G6P), and buffer immediately before use. Keep on ice.
-
-
Plate Incorporation:
-
To sterile tubes containing 2 mL of molten top agar (at 45°C), add:
-
100 µL of the bacterial culture.
-
100 µL of the test compound at various concentrations.
-
500 µL of either S9 mix (for +S9 condition) or phosphate buffer (for -S9 condition).
-
-
Include a negative (vehicle) control and a positive control for each strain/condition (e.g., 2-nitrofluorene for TA98 -S9; sodium azide for TA100 -S9; 2-aminoanthracene for both strains +S9).
-
-
Plating and Incubation:
-
Data Analysis:
-
Count the number of revertant colonies on each plate.
-
A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least double the background (negative control) count.
-
The in vitro micronucleus assay is a genotoxicity test that detects damage to chromosomes in mammalian cells.[17][18] Micronuclei are small, membrane-bound bodies in the cytoplasm that contain either chromosome fragments (from clastogenic events) or whole chromosomes (from aneugenic events) that were not incorporated into the daughter nuclei during mitosis.[19]
Causality of Approach: This assay complements the Ames test by detecting a different type of genetic damage (chromosomal vs. gene mutation) in a more biologically relevant mammalian cell system.[10] To ensure that only cells that have divided are scored, a cytokinesis blocker like Cytochalasin B (CytoB) is often used.[17][19] This results in binucleated cells, making the identification of micronuclei unambiguous.[17][19]
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Culture:
-
Culture suitable mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) and seed them into culture flasks or plates.
-
-
Compound Exposure:
-
Treat the cells with at least three concentrations of this compound, with the highest concentration being the maximum non-toxic dose determined by the cytotoxicity assay.[17]
-
Perform the assay with and without S9 metabolic activation.[10]
-
Treatment duration is typically 3-6 hours (+S9 and -S9) followed by a recovery period, or a continuous treatment for ~1.5-2 normal cell cycles (-S9 only).[10]
-
-
Cytokinesis Block:
-
Cell Harvesting and Slide Preparation:
-
Harvest the cells using a mild hypotonic treatment followed by fixation.
-
Drop the cell suspension onto clean microscope slides and air dry.
-
-
Staining and Scoring:
-
Data Analysis:
-
Calculate the frequency of micronucleated binucleated cells for each concentration.
-
A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.
-
Part 3: Preliminary Hepatotoxicity Assessment
Causality of Approach: The liver is the primary organ for drug metabolism and is a frequent target for drug-induced injury.[11] While the initial cytotoxicity screening in HepG2 cells provides some information, a more focused assessment using metabolically competent cells is warranted, especially if in silico predictions or genotoxicity results raise concerns. The HepaRG™ cell line is a valuable tool as it is the most metabolically active liver cell line and serves as a viable surrogate for primary human hepatocytes, which can be limited by availability and variability.[11]
Recommended Approach: For an initial screen, the cytotoxicity data from a metabolically competent cell line like differentiated HepaRG cells can serve as a strong indicator of potential hepatotoxicity.
Experimental Considerations for HepaRG Cells:
-
Differentiation: HepaRG cells are bipotent progenitors that must be differentiated for several weeks to form a co-culture of hepatocyte-like and biliary-like cells that better mimics the liver microenvironment.[20]
-
Endpoint Measurement: The MTT or LDH release assays described previously can be used. Other endpoints like ATP depletion can also provide mechanistic insights into mitochondrial dysfunction.[11]
-
Exposure Duration: Longer exposure times (e.g., 48-72 hours) are often used with these cells to assess toxicity that may result from metabolite accumulation.
| Parameter | Description |
| Cell Line | Differentiated HepaRG™ cells[11] |
| Rationale | High metabolic activity, more predictive of human hepatotoxicity than standard cell lines.[11][20] |
| Endpoints | Cell Viability (MTT, LDH, ATP levels) |
| Controls | Vehicle (e.g., 0.5% DMSO), Positive Hepatotoxin (e.g., Chlorpromazine)[11] |
Part 4: Data Integration and Risk Assessment
The final step of the initial screening is to synthesize the data from all assays to form a preliminary risk assessment.
Caption: Integrating multiple data points for risk assessment.
Interpretation Framework:
-
Scenario 1: Clean Profile. If the compound is negative in all genotoxicity assays (in silico and in vitro), and exhibits low cytotoxicity (e.g., IC50 > 100 µM), it has a favorable initial safety profile.
-
Scenario 2: Isolated Cytotoxicity. If the compound is non-genotoxic but shows potent cytotoxicity (e.g., IC50 < 10 µM), further investigation into the mechanism of cell death (apoptosis vs. necrosis) is warranted. The therapeutic window would be a key consideration.
-
Scenario 3: Positive Genotoxicity Signal.
-
Ames Positive: A positive Ames test, particularly in the presence of S9, is a significant red flag for mutagenic potential. This often indicates the formation of a reactive metabolite.
-
Micronucleus Positive: A positive micronucleus test indicates the potential to cause chromosomal damage.
-
Any positive genotoxicity result is a major concern. It may halt the development of the compound unless the therapeutic indication is for a life-threatening disease with no other treatment options, and the risk can be mitigated.
-
-
Scenario 4: Hepatotoxicity Concern. If the compound shows significantly more potent cytotoxicity in metabolically competent cells (HepaRG) compared to less active cells, this suggests metabolite-driven toxicity and a specific risk of drug-induced liver injury.
This integrated assessment provides a data-driven basis for decision-making: to either advance the compound, terminate its development, or initiate further, more detailed toxicological studies to better characterize the observed risks.
References
-
In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Frontiers in Toxicology. [Link]
-
Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Microbe Online. [Link]
-
Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol. [Link]
-
In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences. [Link]
-
In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. [Link]
-
In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Frontiers in Toxicology. [Link]
-
Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories. [Link]
-
Cell-based models to predict human hepatotoxicity of drugs. (2014). Redalyc. [Link]
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Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2024). MDPI. [Link]
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The Quinoline Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a "privileged structure" in the annals of medicinal chemistry. Its unique electronic and structural properties have enabled the development of a vast and diverse array of therapeutic agents that have left an indelible mark on human health. From the historic battle against malaria to the forefront of targeted cancer therapy, quinoline derivatives have consistently demonstrated a remarkable capacity to interact with a wide range of biological targets. This in-depth technical guide provides a comprehensive exploration of the quinoline scaffold's role in drug discovery and development. We will delve into the synthetic strategies that grant access to this versatile core, dissect the intricate mechanisms of action that underpin its therapeutic effects, and analyze the structure-activity relationships that guide the design of next-generation quinoline-based drugs. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to inspire and facilitate the continued innovation of this remarkable pharmacophore.
The Enduring Legacy and Versatility of the Quinoline Nucleus
Quinoline, a fusion of a benzene and a pyridine ring, is more than just a simple heterocyclic compound; it is a testament to nature's ingenuity and a playground for the medicinal chemist.[1][2] Its presence in natural alkaloids, most notably quinine from the cinchona tree, heralded the dawn of chemotherapy and provided the first effective treatment for malaria.[3][4] This initial success spurred over a century of research, revealing the quinoline core to be a remarkably versatile scaffold capable of eliciting a broad spectrum of pharmacological activities.[5][6]
The unique physicochemical properties of the quinoline ring system are central to its success. The nitrogen atom imparts a degree of basicity and the ability to form crucial hydrogen bonds with biological targets, while the extended aromatic system facilitates π-π stacking and hydrophobic interactions.[7] This combination of features allows for a high degree of "drug-likeness" and the ability to be finely tuned through chemical modification to achieve desired pharmacokinetic and pharmacodynamic profiles. Consequently, quinoline derivatives have found applications as anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory agents, with several compounds progressing to clinical use and receiving FDA approval.[8][9][10]
Synthetic Strategies: Accessing the Quinoline Core
The ability to efficiently and diversely synthesize substituted quinolines is fundamental to exploring their therapeutic potential. Several classic and modern synthetic methodologies have been developed, each offering distinct advantages in terms of substrate scope and regioselectivity.
Classical Named Reactions
Two of the most historically significant and enduring methods for quinoline synthesis are the Skraup-Doebner-von Miller reaction and the Combes synthesis.
Experimental Protocol: Skraup-Doebner-von Miller Quinoline Synthesis
This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aniline (1.0 eq) and the α,β-unsaturated aldehyde or ketone (1.2 eq).
-
Acid Catalyst: Slowly add a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), to the mixture with cooling. An oxidizing agent, traditionally nitrobenzene or arsenic acid, is also included.[11]
-
Heating: Heat the reaction mixture to a temperature typically ranging from 100 to 150 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base, such as sodium hydroxide, until a precipitate forms.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Causality Behind Experimental Choices: The strong acid protonates the carbonyl group of the α,β-unsaturated compound, activating it for nucleophilic attack by the aniline. The oxidizing agent is crucial for the final aromatization step to form the quinoline ring. The choice of acid and oxidizing agent can influence the reaction's vigor and yield.[3][12]
Experimental Protocol: Combes Quinoline Synthesis
The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[1][13]
-
Condensation: Mix the aniline (1.0 eq) and the β-diketone (1.1 eq) in a suitable solvent, such as ethanol or toluene. The mixture is typically heated to form an enamine intermediate.
-
Cyclization: Add a strong acid, commonly concentrated sulfuric acid or PPA, to the enamine solution.[14]
-
Heating: Heat the reaction mixture, often to a higher temperature than the initial condensation step, to facilitate the intramolecular electrophilic cyclization onto the aromatic ring.
-
Workup and Purification: The workup and purification steps are similar to those described for the Skraup-Doebner-von Miller synthesis, involving neutralization, extraction, and chromatographic purification.
Causality Behind Experimental Choices: The initial condensation to the enamine is a reversible process. The subsequent acid-catalyzed cyclization is the key irreversible step that drives the reaction towards the quinoline product. The regioselectivity of the cyclization is influenced by the substitution pattern on the aniline.[13]
Modern Synthetic Approaches
While classical methods remain valuable, modern organic synthesis has introduced more efficient and environmentally friendly approaches to quinoline synthesis. These often involve transition-metal catalysis, microwave-assisted reactions, and multicomponent reactions, offering improved yields, milder reaction conditions, and greater functional group tolerance.[2]
Therapeutic Applications and Mechanisms of Action
The broad therapeutic utility of the quinoline scaffold is a direct result of its ability to interact with a diverse array of biological targets.
Anticancer Activity
Quinoline derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use.[10][15] Their mechanisms of action are varied and often involve the inhibition of key signaling pathways that drive tumor growth and proliferation.[1][16]
Kinase Inhibition: A prominent mechanism of action for many quinoline-based anticancer drugs is the inhibition of protein kinases.[17] Tyrosine kinases, in particular, are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. Quinoline-containing drugs such as Cabozantinib and Lenvatinib are multi-targeted tyrosine kinase inhibitors that have been approved for the treatment of various solid tumors.
Signaling Pathways Targeted by Quinoline-Based Kinase Inhibitors
Caption: Inhibition of key oncogenic signaling pathways by quinoline-based kinase inhibitors.
As illustrated, these drugs competitively bind to the ATP-binding pocket of receptor tyrosine kinases such as VEGFR, EGFR, and c-Met, thereby blocking downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[18] This inhibition ultimately leads to a reduction in tumor cell proliferation, survival, and angiogenesis.[2][19]
DNA Intercalation and Topoisomerase Inhibition: Certain quinoline derivatives can exert their anticancer effects by intercalating into the DNA double helix, disrupting DNA replication and transcription.[20] Others act as topoisomerase inhibitors, trapping the enzyme-DNA complex and leading to double-strand breaks and apoptosis.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[6][21][22]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Replace the old medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[20]
Causality Behind Experimental Choices: The MTT assay relies on the activity of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan product.[23] The amount of formazan produced is directly proportional to the number of living cells, thus providing a quantitative measure of cytotoxicity.
Antimalarial Activity
The quinoline scaffold is the cornerstone of antimalarial therapy.[17] Drugs like chloroquine, quinine, and mefloquine have saved countless lives. Their primary mechanism of action involves interfering with the detoxification of heme in the malaria parasite.[24][25]
During its intraerythrocytic stage, the Plasmodium parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. Quinoline antimalarials, being weak bases, accumulate in the acidic food vacuole of the parasite. Here, they are thought to cap the growing hemozoin crystal, preventing further polymerization.[24][26] The resulting buildup of free heme leads to oxidative stress and parasite death.[23]
Experimental Protocol: SYBR Green I-based Antimalarial Assay
This fluorescence-based assay is a common method for assessing the in vitro antimalarial activity of compounds.[27][28]
-
Parasite Culture: Maintain a culture of Plasmodium falciparum in human red blood cells.
-
Drug Dilution: Prepare serial dilutions of the quinoline compounds in a 96-well plate.
-
Infection and Incubation: Add the parasite culture to the wells and incubate for 72 hours.
-
Lysis and Staining: Lyse the red blood cells and add a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I.[7][16]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: The fluorescence intensity is proportional to the amount of parasitic DNA, and therefore, the extent of parasite growth. Calculate the IC50 value from the dose-response curve.
Causality Behind Experimental Choices: SYBR Green I dye exhibits a significant increase in fluorescence upon binding to double-stranded DNA. Since mature red blood cells are anucleated, the measured fluorescence is directly proportional to the proliferation of the malaria parasite.
Antibacterial Activity
Quinolone antibiotics, a class of synthetic antibacterial agents, are structurally related to quinolines and are characterized by a 4-oxo-1,4-dihydroquinoline core.[19] These drugs, including ciprofloxacin and levofloxacin, are highly effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[11] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[19]
Experimental Protocol: Broth Microdilution for Antibacterial Susceptibility Testing
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.[29]
-
Compound Dilution: Prepare serial twofold dilutions of the quinoline derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum and add it to each well.
-
Incubation: Incubate the plates at 35°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Causality Behind Experimental Choices: This method provides a quantitative measure of the lowest concentration of an antibiotic required to inhibit the growth of a specific bacterium, which is a critical parameter in assessing its potency.
Other Therapeutic Areas
The versatility of the quinoline scaffold extends to other therapeutic areas as well. Quinoline derivatives have shown promise as antiviral agents, with some compounds exhibiting activity against viruses such as HIV, influenza, and Zika virus.[4][8][29] In the realm of neurodegenerative diseases, certain quinoline derivatives have been investigated for their potential to inhibit acetylcholinesterase and modulate other targets relevant to Alzheimer's and Parkinson's diseases.[30]
Structure-Activity Relationships (SAR) and Drug Design
The development of potent and selective quinoline-based drugs relies heavily on understanding the structure-activity relationships (SAR). By systematically modifying the quinoline scaffold and observing the effects on biological activity, medicinal chemists can design more effective therapeutic agents.
Data Presentation: SAR of Quinoline Derivatives as Anticancer Agents
The following table summarizes the cytotoxic activity (IC50) of a series of substituted quinoline derivatives against various cancer cell lines, illustrating key SAR trends.
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | H | H | H | MCF-7 (Breast) | > 50 | [17] |
| 1b | Cl | H | H | MCF-7 (Breast) | 29.8 | [17] |
| 1c | OCH3 | H | H | MCF-7 (Breast) | 40.0 | [17] |
| 2a | H | 2,6-dichloro-phenylamino | H | HL-60 (Leukemia) | 4.65 | [17] |
| 2b | H | 3,4,5-trimethoxy-phenylamino | H | HL-60 (Leukemia) | 0.314 | [17] |
| 3a | 2,8-bis(trifluoromethyl) | 4-(3,5-dimethyl-1H-pyrazol-4-yl) | H | HL-60 (Leukemia) | 19.88 | [17] |
| 4a | 2-phenyl | 4-amino | H | HT-29 (Colon) | 8.12 | [20] |
| 5a | 2-aryl | H | H | HeLa (Cervical) | 8.3 | [1] |
| 6a | 4-acetamido-2-methyl | H | H | HeLa (Cervical) | 13.15 | [1] |
Analysis of SAR: The data in the table reveals several important trends. For instance, the introduction of a chlorine atom at the R1 position (compound 1b) enhances cytotoxicity compared to the unsubstituted parent compound (1a).[17] Furthermore, the nature of the substituent at the R2 position significantly impacts activity, with the trimethoxyphenylamino group (compound 2b) conferring greater potency than the dichlorophenylamino group (compound 2a).[17] These insights are invaluable for the rational design of novel quinoline-based anticancer agents.
Pharmacokinetics and Clinical Significance
The clinical success of any drug candidate is contingent upon its pharmacokinetic profile, which encompasses absorption, distribution, metabolism, and excretion (ADME). Quinoline-based drugs exhibit a wide range of pharmacokinetic properties that are influenced by their specific substitution patterns.
Data Presentation: Pharmacokinetic Parameters of FDA-Approved Quinoline Drugs
| Drug | Therapeutic Area | Bioavailability (%) | Protein Binding (%) | Half-life (h) | Metabolism |
| Chloroquine | Antimalarial | ~89 | 50-65 | 20-60 days | Hepatic (CYP2C8, CYP3A4) |
| Bedaquiline | Antituberculosis | ~2-fold increase with food | >99 | ~5.5 months | Hepatic (CYP3A4) |
| Cabozantinib | Anticancer | 40-60 | >99.7 | ~99 | Hepatic (CYP3A4) |
| Lenvatinib | Anticancer | ~85 | 98-99 | ~28 | Hepatic (CYP3A4) and others |
| Tafenoquine | Antimalarial | High | >99.5 | ~14 days | Minimal |
References for table data:[9][13][26]
Pharmacokinetic Considerations: As seen in the table, many quinoline drugs are highly protein-bound and are metabolized by the cytochrome P450 system, particularly CYP3A4. This has important implications for potential drug-drug interactions. The long half-lives of drugs like bedaquiline and tafenoquine allow for less frequent dosing but also require careful management to avoid accumulation and potential toxicity.
Future Directions and Conclusion
The quinoline scaffold has proven to be an exceptionally fruitful starting point for the discovery and development of new medicines. Its journey from a natural product antimalarial to a versatile platform for targeted cancer therapies is a testament to its enduring value in medicinal chemistry.
Future research in this area will likely focus on several key aspects:
-
Novel Therapeutic Targets: Exploring the potential of quinoline derivatives to modulate novel and challenging biological targets.
-
Hybrid Molecules and Conjugates: Designing hybrid molecules that combine the quinoline scaffold with other pharmacophores to achieve synergistic effects or multi-target activity.
-
Targeted Drug Delivery: Developing novel drug delivery systems to enhance the therapeutic index of potent quinoline-based drugs by selectively delivering them to the site of action.
-
Combating Drug Resistance: Designing new quinoline derivatives that can overcome existing mechanisms of drug resistance, a particularly pressing issue in infectious diseases and oncology.
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Methodological & Application
Application Notes & Protocols: A Guide to the Doebner Reaction for the Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids
Introduction: The Significance of the Quinoline Scaffold
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic bioactive molecules.[1][2] Specifically, quinoline-4-carboxylic acid derivatives are a critical class of compounds exhibiting a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[1][3][4] The 2-aryl substituted variants are of particular interest in modern drug discovery, serving as key intermediates and potent agents themselves, for instance, in the development of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors for cancer therapy.[2][5]
The Doebner reaction, a one-pot, three-component synthesis first described in 1887, remains a cornerstone method for accessing these valuable structures.[3][6] It involves the condensation of an aromatic amine (an aniline), an aldehyde, and pyruvic acid.[3] This guide provides an in-depth exploration of the Doebner reaction, offering a robust theoretical framework, a field-proven experimental protocol, and practical insights for researchers engaged in organic synthesis and drug development.
Theoretical Framework: Reaction Mechanism and Scope
The power of the Doebner reaction lies in its convergent and atom-economical approach to building molecular complexity. While the precise sequence of events is a subject of discussion, the mechanism is generally understood to proceed through one of two primary pathways, both culminating in the formation of the quinoline ring system.[3][6]
Mechanistic Pathways:
-
Schiff Base Pathway: The reaction initiates with the acid-catalyzed condensation of the aniline and the aldehyde to form an N-arylimine (a Schiff base). This electrophilic imine is then attacked by the enol form of pyruvic acid.[3][6]
-
Aldol Condensation Pathway: Alternatively, an initial aldol-type condensation between the aldehyde and the enol of pyruvic acid can occur, forming a β,γ-unsaturated α-keto acid. This intermediate then undergoes a conjugate (Michael-type) addition with the aniline.[3]
Both pathways converge on a common aniline derivative intermediate. This intermediate undergoes an intramolecular electrophilic cyclization onto the electron-rich aromatic ring of the aniline component. Subsequent dehydration and oxidation yield the final, stable aromatic quinoline-4-carboxylic acid.[6][7] In a key insight into the reaction, the oxidation of the dihydroquinoline intermediate is often coupled with the reduction of a second molecule of the Schiff base (formed from the aniline and aldehyde), which acts as the hydrogen acceptor in what is termed a "Doebner hydrogen-transfer reaction".[1][8] This understanding has been crucial for optimizing the reaction, especially for less reactive substrates.
Caption: Proposed mechanistic pathways for the Doebner reaction.
Substrate Scope and Limitations:
The Doebner reaction is versatile, accommodating a wide variety of substituted anilines and both aromatic and aliphatic aldehydes.[6] However, a significant challenge arises with anilines bearing strong electron-withdrawing groups (EWGs), such as nitro or trifluoromethyl groups. These substrates are less nucleophilic, leading to poor reactivity and low yields under classical conditions.[1][9]
To overcome this limitation, modern protocols have been developed. A key modification involves using a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂) or BF₃·THF, and carefully controlling the stoichiometry and reaction temperature.[1][10] These conditions facilitate the crucial C-N bond formation and subsequent cyclization, dramatically improving yields for previously challenging electron-deficient anilines.[1]
Experimental Protocol: Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acid
This protocol is adapted from optimized procedures for the Doebner hydrogen-transfer reaction, which is particularly effective for a broad range of substrates, including those with electron-withdrawing groups.[1][9]
Materials and Equipment:
-
Substituted Aniline (e.g., 4-fluoroaniline): 1.0 equiv.
-
Substituted Aryl Aldehyde (e.g., benzaldehyde): 1.1 equiv.
-
Pyruvic Acid: 0.5-0.6 equiv.
-
Lewis Acid Catalyst (e.g., BF₃·THF): 0.3-0.5 equiv.
-
Solvent: Acetonitrile (MeCN), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle/oil bath
-
Standard laboratory glassware for workup and purification
-
Reagents for workup: Ethyl acetate (EtOAc), saturated sodium bicarbonate (NaHCO₃) solution, brine
-
Drying agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask under ambient atmosphere, dissolve the substituted aniline (1.0 equiv) and the aryl aldehyde (1.1 equiv) in acetonitrile.
-
Rationale: Using a slight excess of the aldehyde ensures complete consumption of the limiting aniline reactant. Acetonitrile is an effective polar aprotic solvent for this transformation.[1]
-
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., BF₃·THF, 0.28 equiv) to the solution.[9]
-
Rationale: The Lewis acid activates the aldehyde's carbonyl group, facilitating the formation of the Schiff base intermediate, which is a critical step, especially for less reactive anilines.[1]
-
-
Initial Heating: Stir the reaction mixture at 65 °C for approximately 10-60 minutes.[1][9]
-
Rationale: This initial heating period allows for the formation of the Schiff base intermediate before the addition of the third component.
-
-
Pyruvic Acid Addition: Prepare a solution of pyruvic acid (0.56 equiv) in acetonitrile.[9] Add this solution dropwise to the heated reaction mixture over a period of 1-3 hours.[1][9]
-
Rationale: Pyruvic acid is the source of the carboxylic acid moiety and the final two carbons of the quinoline ring. A slow, dropwise addition is crucial to suppress potential side reactions and decomposition of pyruvic acid at elevated temperatures.[1] The sub-stoichiometric amount is used because the oxidation of the dihydroquinoline intermediate is coupled to the reduction of the Schiff base, making the aldehyde and aniline the formal oxidants.[1]
-
-
Reaction Monitoring: Continue heating the reaction at 65 °C for an additional 20-24 hours.[1][9] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Rationale: The extended reaction time ensures the reaction proceeds to completion.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Rationale: Neutralization is essential to stop the reaction and to convert the carboxylic acid product into its carboxylate salt, which can sometimes aid in separating it from non-acidic impurities. However, the primary goal is to quench the acid for a safe and effective extraction.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine all organic layers.
-
Rationale: This step isolates the desired product, which is more soluble in the organic solvent, from inorganic salts and water-soluble byproducts.[9]
-
-
Washing and Drying: Wash the combined organic layer with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Rationale: The brine wash removes residual water from the organic phase. The drying agent removes the last traces of water before solvent evaporation.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Rationale: Purification is necessary to remove any unreacted starting materials and byproducts to obtain the final product in high purity.
-
Workflow and Data Presentation
The overall experimental process can be visualized as a straightforward workflow.
Caption: Experimental workflow for the Doebner reaction.
Representative Reaction Parameters:
The following table summarizes typical conditions and outcomes for the synthesis of various 2-aryl-quinoline-4-carboxylic acids using a modified Doebner approach.
| Aniline Derivative | Aldehyde Derivative | Catalyst (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 6-(Trifluoromethoxy)aniline | Benzaldehyde | BF₃·THF (0.5) | MeCN | 65 | 24 | 86 | [1] |
| 4-Chloroaniline | 4-Methoxybenzaldehyde | BF₃·THF (0.5) | MeCN | 65 | 24 | 88 | [1] |
| Aniline | Benzaldehyde | p-TSA (0.1) | H₂O/EG | Reflux | 3 | 85 | [11] |
| 4-Methoxyaniline | 4-Chlorobenzaldehyde | p-TSA (0.1) | H₂O/EG | Reflux | 3 | 94 | [11] |
| 4-Nitroaniline | Benzaldehyde | BF₃·THF (0.5) | MeCN | 65 | 24 | 74 | [1] |
MeCN: Acetonitrile; p-TSA: p-Toluenesulfonic acid; H₂O/EG: Water/Ethylene Glycol dual solvent system.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst or wet solvent. 2. Low reactivity of aniline (strong EWGs). 3. Suboptimal reaction temperature. | 1. Use a fresh bottle of catalyst and anhydrous solvent. 2. Switch to a stronger Lewis acid catalyst (e.g., BF₃·THF) and ensure optimized stoichiometry.[1][9] 3. Ensure the temperature is maintained at a minimum of 65 °C, as lower temperatures can stall the reaction.[1][9] |
| Formation of Byproducts | 1. Self-condensation of pyruvic acid. 2. Formation of 2-methylquinoline-4-carboxylic acid.[12] 3. Polymerization of reactants. | 1. Add the pyruvic acid solution dropwise to the heated reaction mixture to maintain a low instantaneous concentration.[1] 2. The order of addition is key; ensure the aniline and aldehyde are pre-mixed and heated before adding pyruvic acid.[12] 3. Use optimized catalyst loading and temperature; avoid overly harsh conditions. |
| Difficult Purification | 1. Formation of tar-like substances. 2. Product is insoluble or poorly soluble. | 1. Ensure efficient stirring and controlled heating. Consider filtering the crude reaction mixture through a short plug of silica gel before full purification. 2. During workup, adjust the pH to ensure the product is either fully protonated (acidic) for organic extraction or fully deprotonated (basic) for aqueous extraction, depending on the desired purification strategy. |
Conclusion
The Doebner reaction is a robust and highly adaptable method for synthesizing 2-aryl-quinoline-4-carboxylic acids, compounds of immense value to the pharmaceutical and chemical industries. By understanding the underlying mechanism and leveraging modern, optimized protocols, researchers can effectively overcome traditional limitations, such as low reactivity of electron-deficient substrates. The detailed protocol and troubleshooting guide provided herein serve as a comprehensive resource to empower scientists to successfully apply this powerful three-component reaction in their synthetic endeavors.
References
-
Jana, S., & Ali, W. (2024). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Synthetic Communications, 54(1), 1-14. [Link]
- Kumar, A., & Sharma, S. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
-
Komatsu, H., Shigeyama, T., Sugimoto, T., & Nishiyama, H. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12816–12820. [Link]
-
Asadi, S., & Ebrahimi, S. (2014). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. [Link]
-
Omidkhah, N., & Ghodsi, S. (2021). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. Synthetic Communications, 51(13), 2036-2043. [Link]
-
Komatsu, H., Shigeyama, T., Sugimoto, T., & Nishiyama, H. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed. [Link]
-
Wikipedia. (n.d.). Doebner reaction. In Wikipedia. Retrieved January 11, 2026. [Link]
-
chemeurope.com. (n.d.). Doebner-Miller reaction. Retrieved January 11, 2026. [Link]
-
Hansen, T. V., & Stenstrøm, Y. (2021). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. RSC Advances, 11(35), 21546-21564. [Link]
-
SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved January 11, 2026. [Link]
-
Mohammadi, Z., & Gholamzadeh, Z. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3373–3381. [Link]
-
Zhang, Y., et al. (2022). Integrating Bifunctionality and Chemical Stability in Covalent Organic Frameworks via One-Pot Multicomponent Reactions for Solar-Driven H₂O₂ Production. ResearchGate. [Link]
-
Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. ResearchGate. [Link]
-
Pradeep, P. S., et al. (2015). Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline-4-Carboxylic Acids for Antimalarial, Antituberculosis and Anticancer Activities. International Journal of Chemical and Physical Sciences, 4(4), 74-87. [Link]
-
Sun, H., et al. (2024). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. Journal of Molecular Structure, 1301, 137321. [Link]
-
K.C. Nicolaou, T. Montagnon. (2010). Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. University of the Sunshine Coast, Queensland. [Link]
-
Nicolaou, K. C., & Montagnon, T. (2010). Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. Synthesis, 2010(19), 3417-3420. [Link]
-
ResearchGate. (n.d.). Doebner–Knoevenagel reaction optimization. ResearchGate. [Link]
-
Nicolaou, K. C., & Montagnon, T. (2010). Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. ResearchGate. [Link]
-
Al-Ostath, A. I., et al. (2023). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. MDPI. [Link]
-
Komatsu, H., Shigeyama, T., Sugimoto, T., & Nishiyama, H. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. [Link]
-
Lairson, L. L., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(13), 5588-5603. [Link]
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- 8. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Pfitzinger Synthesis of Quinoline-4-Carboxylic Acid Derivatives
Introduction: The Enduring Relevance of the Quinoline Scaffold
The quinoline core is a privileged heterocyclic scaffold of immense interest to researchers in medicinal chemistry and drug development.[1] Specifically, quinoline-4-carboxylic acid derivatives are foundational structures in a wide array of therapeutic agents, exhibiting potent antibacterial, anticancer, antiviral, and anti-inflammatory properties.[2][3][4] The Pfitzinger reaction, first discovered by Wilhelm Pfitzinger in 1886, remains a powerful and versatile chemical transformation for the synthesis of these valuable compounds.[5][6][7]
This guide provides a comprehensive overview of the Pfitzinger synthesis, also known as the Pfitzinger-Borsche reaction.[2][8] It delves into the underlying mechanism, offers detailed and validated experimental protocols for both conventional and microwave-assisted synthesis, and discusses the broad applicability of this reaction in modern drug discovery programs.
Reaction Mechanism: A Step-by-Step Elucidation
The Pfitzinger reaction is a base-catalyzed condensation between isatin (or a derivative) and a carbonyl compound possessing an α-methylene group.[2][6] The reaction proceeds through a well-established sequence of steps, outlined below.
Causality of the Mechanism:
-
Base-Catalyzed Ring Opening: The reaction is initiated by the hydrolysis of the amide bond within the isatin ring by a strong base, such as potassium hydroxide (KOH). This irreversible step opens the five-membered ring to form the potassium salt of an α-keto-acid (isatinate), which serves as the key intermediate.[2][6][7][8] This intermediate is typically generated in situ and not isolated.[6][7]
-
Condensation and Imine Formation: The aniline moiety of the ring-opened intermediate condenses with the carbonyl compound (e.g., a ketone or aldehyde) to form a Schiff base, or imine.[8]
-
Tautomerization: The imine rapidly tautomerizes to the more thermodynamically stable enamine intermediate.[2][6]
-
Intramolecular Cyclization & Dehydration: The enamine undergoes a final intramolecular cyclization, followed by a dehydration (water elimination) step, to form the aromatic quinoline ring system and yield the final substituted quinoline-4-carboxylic acid product.[2][6][7]
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Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 2-(1-Adamantyl)quinoline-4-carboxylic acid
Abstract
This application note presents a detailed, robust, and validated analytical method for the quantification and purity assessment of 2-(1-Adamantyl)quinoline-4-carboxylic acid using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The compound, a quinoline derivative, incorporates a bulky, lipophilic adamantyl group, which presents unique analytical considerations.[1] The described method leverages these physicochemical properties to achieve excellent separation and resolution. This guide provides a comprehensive protocol, from sample preparation to data analysis, and outlines the principles of method validation according to ICH guidelines to ensure trustworthiness and reliability, making it suitable for researchers, scientists, and professionals in drug development and quality control.
Introduction and Scientific Rationale
2-(1-Adamantyl)quinoline-4-carboxylic acid is a synthetic organic compound of significant interest in medicinal chemistry.[2] Its structure combines the quinoline-4-carboxylic acid scaffold, a privileged core in many pharmacologically active molecules, with a rigid, highly lipophilic adamantane moiety.[2][3][4] This adamantyl group can enhance metabolic stability and membrane permeability, making its derivatives promising candidates for drug discovery.[3]
Accurate and reliable quantification is essential for quality control, stability studies, and ensuring the integrity of biological evaluations.[1] The molecular structure of 2-(1-Adamantyl)quinoline-4-carboxylic acid, particularly the hydrophobic adamantyl group, makes RP-HPLC the ideal analytical technique.[1][5] In RP-HPLC, the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[6] The bulky adamantane cage interacts strongly with the C18 stationary phase, allowing for effective retention and separation from polar impurities.[5] This document details an optimized method that ensures high resolution, sensitivity, and reproducibility.
Chromatographic Method and Parameters
The method was developed using a standard C18 column, which provides the necessary hydrophobicity for retaining the adamantyl-containing analyte. A gradient elution is employed to ensure adequate separation of potential impurities and to elute the highly retained target compound in a reasonable time with good peak shape.
Instrumentation and Reagents
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 Reversed-Phase Column (4.6 mm x 150 mm, 5 µm particle size).
-
Chemicals & Reagents:
-
2-(1-Adamantyl)quinoline-4-carboxylic acid reference standard (purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ultrapure water.
-
Trifluoroacetic Acid (TFA), HPLC grade.
-
Optimized Chromatographic Conditions
All critical chromatographic parameters are summarized in the table below. The use of 0.1% TFA in the mobile phase is a key choice; it acts as an ion-pairing agent and maintains an acidic pH. This protonates the carboxylic acid functional group on the analyte, suppressing its ionization and eliminating peak tailing that can result from interactions with residual silanol groups on the silica-based stationary phase. The detection wavelength of 325 nm is selected to maximize the signal response for the quinoline chromophore.[1]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Elution | 60% to 95% B over 15 minutes |
| Post-run | Return to 60% B and re-equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 325 nm |
| Injection Volume | 10 µL |
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for sample preparation and system operation. Adherence to these steps is critical for achieving reproducible results.
Mobile Phase Preparation
-
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of ultrapure water. Mix thoroughly and degas using sonication or vacuum filtration.
-
Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve the 2-(1-Adamantyl)quinoline-4-carboxylic acid reference standard or sample in HPLC-grade Methanol to obtain a concentration of 1 mg/mL.[1]
-
Working Solution (50 µg/mL): Dilute the stock solution to a final concentration of 50 µg/mL using a 50:50 mixture of Acetonitrile and Water as the diluent.[1]
-
Filtration: Filter the final working solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter before injection.[1]
HPLC Analysis Workflow
The diagram below outlines the complete experimental workflow from system preparation to final data analysis.
Sources
Application Note: A Comprehensive Guide to the NMR Spectroscopic Analysis of Quinoline-2-Carboxylic Acid
Introduction:
Quinoline-2-carboxylic acid, also known as quinaldic acid, is a key heterocyclic compound. Its quinoline core structure is a prevalent motif in a wide array of biologically active molecules and pharmaceutical agents.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the structural elucidation and purity assessment of this important molecule and its derivatives.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of one- and two-dimensional NMR spectroscopy for the comprehensive analysis of quinoline-2-carboxylic acid. We will delve into the causality behind experimental choices, present validated protocols, and offer insights into spectral interpretation.
Theoretical Framework: Understanding the NMR Signature of Quinoline-2-Carboxylic Acid
The NMR spectrum of quinoline-2-carboxylic acid is dictated by its distinct electronic and structural features. The molecule comprises a fused benzene and pyridine ring system, with the carboxylic acid group at the 2-position of the pyridine ring.[3] This arrangement leads to a unique distribution of electron density, influencing the chemical shifts of the seven aromatic protons and ten carbons.
-
¹H NMR Spectroscopy: The aromatic protons of the quinoline ring system typically resonate in the downfield region of the spectrum. The protons on the pyridine ring (H-3 and H-4) are generally more deshielded than those on the benzene ring (H-5, H-6, H-7, and H-8) due to the electron-withdrawing effect of the nitrogen atom.[3] The carboxylic acid proton is highly deshielded and often appears as a broad singlet at a very low field (9-12 ppm), though its observation and chemical shift are highly dependent on the solvent and concentration.[4]
-
¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the spectrum, typically appearing in the 160-180 ppm range.[4] The aromatic carbons exhibit a range of chemical shifts influenced by their position relative to the nitrogen atom and the carboxylic acid group.
Experimental Design: Strategic Choices for Optimal Data Acquisition
The quality and interpretability of NMR data are critically dependent on the careful selection of experimental parameters.
The choice of a deuterated solvent is paramount for successful NMR analysis.[5][6] For quinoline-2-carboxylic acid, several factors must be considered:
-
Solubility: The compound must be sufficiently soluble to provide a good signal-to-noise ratio.
-
Chemical Exchange: The carboxylic acid proton can undergo chemical exchange with residual protons in the solvent, which can lead to signal broadening or disappearance.[4]
-
Solvent Signals: The residual solvent signals should not overlap with analyte signals.[7]
Recommended Solvents:
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): This is often the solvent of choice for carboxylic acids.[1][8] Its high polarity effectively dissolves quinoline-2-carboxylic acid, and the carboxylic acid proton is typically well-resolved and observable. The residual DMSO peak appears around 2.50 ppm.[6]
-
Methanol-d₄ (CD₃OD): Another suitable polar solvent. However, the acidic proton of the carboxylic acid will rapidly exchange with the deuterium of the hydroxyl group in methanol-d₄, leading to the disappearance of the COOH signal and the appearance of a broad HOD signal. This can be used as a diagnostic tool to confirm the presence of an exchangeable proton.[4]
-
Chloroform-d (CDCl₃): While a common NMR solvent, the solubility of quinoline-2-carboxylic acid in CDCl₃ can be limited.[6][8] It may be suitable for less polar derivatives.
The concentration of the sample will affect the signal-to-noise ratio and can also influence chemical shifts due to intermolecular interactions, such as π-π stacking between the quinoline rings.[9][10]
-
For ¹H NMR: A concentration of 5-10 mg in 0.6-0.7 mL of solvent is generally sufficient.[1]
-
For ¹³C NMR and 2D NMR: A higher concentration of 20-50 mg in 0.6-0.7 mL is recommended to obtain good quality spectra in a reasonable timeframe.[1]
Detailed Protocols for NMR Analysis
The following protocols provide a step-by-step guide for acquiring high-quality NMR data for quinoline-2-carboxylic acid.
-
Weighing the Sample: Accurately weigh the desired amount of quinoline-2-carboxylic acid using an analytical balance.
-
Solvent Addition: Add the chosen deuterated solvent (e.g., DMSO-d₆) to the sample vial.
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter, a small plug of cotton or glass wool can be placed in the pipette.[1]
-
Internal Standard (Optional): For highly accurate chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added. However, for routine analysis, referencing to the residual solvent peak is usually sufficient.[1]
Data Interpretation and Expected Spectral Features
The following tables summarize the typical ¹H and ¹³C NMR chemical shifts for quinoline-2-carboxylic acid. Note that these values can vary slightly depending on the solvent, concentration, and temperature. [1] Table 1: Typical ¹H NMR Data for Quinoline-2-carboxylic Acid in DMSO-d₆
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.30 | d | ~8.6 |
| H-4 | ~8.20 | d | ~8.6 |
| H-5 | ~8.15 | d | ~8.4 |
| H-6 | ~7.75 | t | ~7.6 |
| H-7 | ~7.90 | t | ~7.8 |
| H-8 | ~7.85 | d | ~8.0 |
| COOH | 13.0 - 14.0 | br s | - |
| d = doublet, t = triplet, br s = broad singlet | |||
| [1] | |||
| Table 2: Typical ¹³C NMR Data for Quinoline-2-carboxylic Acid in DMSO-d₆ |
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~150.0 |
| C-3 | ~122.0 |
| C-4 | ~138.0 |
| C-4a | ~128.5 |
| C-5 | ~130.0 |
| C-6 | ~128.0 |
| C-7 | ~131.0 |
| C-8 | ~129.5 |
| C-8a | ~148.0 |
| COOH | ~167.0 |
| **[1] |
Troubleshooting Common Issues
-
Broad or Missing COOH Proton Signal: This is often due to chemical exchange. If using a protic solvent like methanol-d₄, this is expected. In aprotic solvents like DMSO-d₆, water contamination can exacerbate this issue. Ensure the use of dry solvents and NMR tubes. [5]* Poor Signal-to-Noise: Increase the number of scans or prepare a more concentrated sample.
-
Signal Overlap in the Aromatic Region: If 1D spectra are too crowded for clear interpretation, 2D experiments like COSY and HSQC are essential to resolve individual signals and their connectivities. [3]
Conclusion
A systematic approach, combining careful experimental design with a suite of 1D and 2D NMR experiments, enables the comprehensive and unambiguous structural characterization of quinoline-2-carboxylic acid. The protocols and data presented in this application note serve as a robust foundation for researchers in pharmaceutical and chemical sciences to confidently analyze this important heterocyclic compound.
References
-
Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Retrieved from [Link]
-
JoVE. (2022). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
Labinsights. (2023). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]
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TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
-
Isotope Science / Alfa Chemistry. (n.d.). Deuterated Solvents for NMR. Retrieved from [Link]
-
UNCW Institutional Repository. (n.d.). Concentration dependent 1H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]
-
PubChem. (n.d.). Quinaldic Acid. Retrieved from [Link]
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Application Note & Protocols: A Strategic Funnel for Characterizing 2-Isopropylquinoline-4-carboxylic Acid Using Cell-Based Assays
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cell-based assay funnel to characterize the biological activity of 2-Isopropylquinoline-4-carboxylic acid (herein referred to as IQCA). Recognizing that novel compounds often have unknown mechanisms of action, this guide presents a strategic, multi-tiered approach. It begins with foundational cytotoxicity assessments to determine safe concentration ranges, proceeds to broad-spectrum pathway screening using a plausible, high-value target class—G-protein coupled receptors (GPCRs)—and culminates in a specific, downstream functional assay to validate initial findings. Each section explains the scientific rationale behind the chosen methodology, provides detailed, self-validating protocols with integrated controls, and offers insights into data interpretation. This strategic funnel is designed to efficiently profile IQCA, generating a cohesive dataset that illuminates its cytotoxic profile, potential mechanism of action, and functional cellular effects.
Introduction
Quinoline-4-carboxylic acid derivatives are a versatile class of heterocyclic compounds known for a wide spectrum of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties[1][2][3]. The specific substitutions on the quinoline scaffold allow for the fine-tuning of their biological profiles, making them a rich area for drug discovery[1][4]. This compound (IQCA) is one such derivative whose biological activities are not yet extensively characterized.
Cell-based assays are indispensable tools in modern drug discovery, offering a physiologically relevant context to evaluate a compound's effect on living cells[5][6][7]. Unlike biochemical assays that study molecules in isolation, cellular assays provide critical insights into a compound's membrane permeability, potential toxicity, and its impact on complex signaling networks[5].
This guide proposes a three-tiered assay funnel to systematically characterize IQCA.
-
Tier 1: Foundational Cytotoxicity Screening. To establish the compound's therapeutic window.
-
Tier 2: Target Pathway Profiling. To identify a potential mechanism of action, focusing on the GPCR family as a representative and high-value target class.
-
Tier 3: Functional Validation. To confirm the physiological relevance of any observed pathway modulation.
For the purpose of this guide, we will hypothesize that IQCA may interact with the Gq-coupled chemokine receptor CXCR4, a well-established drug target involved in cancer metastasis and inflammation[8][9]. This allows us to present a complete and coherent workflow from initial toxicity profiling to a specific functional endpoint.
Tier 1: Foundational Cytotoxicity & Viability Assessment
Scientific Rationale: Before investigating the specific mechanism of a compound, it is crucial to determine the concentration range at which it affects basic cellular health. A potent but highly toxic compound has a limited therapeutic window. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation[10][11]. It relies on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals[10][11]. The intensity of the resulting color is directly proportional to the number of metabolically active cells.
Workflow for Cytotoxicity Assessment
Protocol 1: MTT Assay for Cell Viability
Materials:
-
HeLa cells (or other relevant cancer cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
96-well flat-bottom tissue culture plates
-
IQCA stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
-
Solubilization Solution: 10% SDS in 0.01 M HCl[12]
-
Vehicle Control: DMSO
-
Positive Control: Doxorubicin (10 µM)
Procedure:
-
Cell Seeding: Trypsinize and count HeLa cells. Seed 1 x 10⁴ cells in 100 µL of culture medium per well in a 96-well plate. Include wells for "medium only" background controls. Incubate overnight (18-24 hours) at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution series of IQCA in culture medium. A common range to test is from 100 µM down to 0.1 nM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Cell Treatment: Carefully remove the old medium and add 100 µL of the medium containing the IQCA dilutions, vehicle control (DMSO), or positive control (Doxorubicin) to the respective wells.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL)[10].
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Add 100 µL of Solubilization Solution to each well[12][13]. Pipette up and down gently to mix and ensure all formazan crystals are dissolved.
-
Incubation (Overnight): Wrap the plate in foil and incubate overnight at 37°C to allow for complete solubilization[10].
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise if available.
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" wells from all other readings.
-
Normalize the data by setting the vehicle-treated wells to 100% viability.
-
Plot the normalized viability (%) against the log concentration of IQCA and fit a dose-response curve to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Tier 2: Target Pathway Profiling - GPCR Activity
Scientific Rationale: With the non-toxic concentration range of IQCA established, the next step is to screen for a potential mechanism of action. GPCRs represent the largest family of cell surface receptors and are the targets of approximately one-third of all approved drugs[14][15]. Many GPCRs, including CXCR4, signal through the Gq protein pathway. Activation of Gq leads to the activation of phospholipase C (PLC), which hydrolyzes PIP₂ into IP₃ and DAG[16]. IP₃ then binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺)[9][17]. A calcium flux assay provides a rapid and sensitive method to measure the activation or inhibition of Gq-coupled receptors[18][19].
CXCR4 Signaling Pathway
Protocol 2: Calcium Flux Assay for GPCR Modulation
This protocol is designed to test IQCA as both a potential agonist (activator) and antagonist (inhibitor) of the CXCR4 receptor.
Materials:
-
HEK293 cells stably expressing CXCR4 (or a similar relevant cell line).
-
Black-walled, clear-bottom 96-well microplates.
-
Assay Buffer: HBSS with 20 mM HEPES and 2.5 mM probenecid (probenecid helps retain the dye inside the cells)[18].
-
Calcium-sensitive dye kit (e.g., Fluo-8 AM).
-
IQCA stock solution.
-
Positive Control Agonist: CXCL12 (SDF-1α), the natural ligand for CXCR4[17].
-
Positive Control Antagonist: Plerixafor (AMD3100), a known CXCR4 inhibitor[8].
-
Fluorescence plate reader with kinetic reading capability and liquid handling (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Seeding: Seed CXCR4-HEK293 cells into black-walled, clear-bottom 96-well plates at a density that will form a confluent monolayer on the day of the assay (e.g., 50,000 cells/well)[18]. Incubate overnight.
-
Dye Loading:
-
Prepare the calcium dye solution according to the manufacturer's protocol, typically in the provided Assay Buffer.
-
Aspirate the culture medium from the cells.
-
Add 100 µL of the dye solution to each well.
-
Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light[18].
-
-
Compound Plate Preparation:
-
For Agonist Mode: Prepare a 5x concentration plate with serial dilutions of IQCA and a known EC₈₀ concentration of CXCL12 as a positive control.
-
For Antagonist Mode: Prepare a 5x concentration plate with serial dilutions of IQCA and Plerixafor.
-
-
Assay Measurement (using a kinetic plate reader):
-
Place both the cell plate and the compound plate into the instrument.
-
Agonist Mode:
-
Establish a stable baseline reading for 10-20 seconds.
-
The instrument adds 25 µL from the agonist mode compound plate to the cell plate.
-
Immediately measure the fluorescence signal (Ex/Em ~490/525 nm) every second for at least 120 seconds to capture the peak response[20].
-
-
Antagonist Mode:
-
Establish a stable baseline reading.
-
The instrument first adds 25 µL from the antagonist mode compound plate. Incubate for 15-30 minutes.
-
The instrument then adds a second addition of 25 µL of CXCL12 at a pre-determined EC₈₀ concentration.
-
Immediately measure the fluorescence signal as described above.
-
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline reading.
-
For Agonist Mode: Plot the response against the log concentration of IQCA to determine its EC50 (effective concentration for 50% maximal response).
-
For Antagonist Mode: Plot the inhibition of the CXCL12 response (%) against the log concentration of IQCA to determine its IC50 (inhibitory concentration for 50% maximal response).
-
Tier 3: Functional Validation - Cell Migration Assay
Scientific Rationale: A key biological function mediated by the CXCL12/CXCR4 signaling axis is chemotaxis, or directed cell migration[8][21]. This process is critical in cancer metastasis, where tumor cells expressing CXCR4 migrate towards CXCL12 secreted by tissues like bone marrow, lung, and liver[8]. A Transwell migration assay (also known as a Boyden chamber assay) is a classic method to quantify chemotaxis in vitro[22][23][24]. If the calcium flux assay indicates that IQCA is a CXCR4 antagonist, this functional assay will validate whether that molecular interaction translates into a meaningful inhibition of cell migration.
Workflow for Transwell Migration Assay
Protocol 3: Transwell Cell Migration Assay
Materials:
-
MDA-MB-231 breast cancer cells (known to express high levels of CXCR4).
-
Transwell inserts with 8 µm pore size membranes for 24-well plates[22].
-
Assay Medium: Serum-free DMEM.
-
Chemoattractant: Assay Medium containing an optimal concentration of CXCL12 (e.g., 100 ng/mL).
-
IQCA and control compounds (Plerixafor).
-
Fixation Solution: 4% Paraformaldehyde or cold Methanol[25].
-
Staining Solution: 0.5% Crystal Violet in 25% Methanol[25].
-
Cotton swabs.
Procedure:
-
Cell Preparation: Culture MDA-MB-231 cells to ~80% confluency. The day before the assay, replace the growth medium with serum-free medium to starve the cells and reduce basal migration.
-
Chamber Setup:
-
Add 600 µL of Chemoattractant (DMEM + CXCL12) to the lower wells of a 24-well plate. For negative controls, use Assay Medium only.
-
Place the Transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane[22].
-
-
Cell Treatment and Seeding:
-
Trypsinize and resuspend the starved cells in Assay Medium at a concentration of 1 x 10⁶ cells/mL.
-
In separate tubes, pre-incubate the cell suspension with various concentrations of IQCA, Plerixafor (positive control), or vehicle (DMSO control) for 30 minutes at room temperature.
-
Gently add 100 µL of the cell suspension (containing 1 x 10⁵ cells) to the upper chamber of each Transwell insert[22][23].
-
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for a duration optimized for your cell type (typically 4-22 hours).
-
Removal of Non-Migrated Cells: Carefully remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove all non-migrated cells from the top surface of the membrane[23][26].
-
Fixation and Staining:
-
Place the inserts into a new 24-well plate containing PBS.
-
Fix the migrated cells on the bottom of the membrane by submerging the insert in Fixation Solution for 20 minutes.
-
Stain the cells by submerging the insert in Crystal Violet solution for 20 minutes[25].
-
-
Washing and Imaging: Gently wash the inserts in water to remove excess stain and allow them to air dry. Image the underside of the membrane using a microscope.
-
Quantification: Count the number of stained, migrated cells in several representative fields of view for each insert. Calculate the average number of migrated cells per condition. Plot the percentage of migration inhibition versus the log concentration of IQCA to determine the IC50 for the functional response.
Data Consolidation and Interpretation
The power of this assay funnel lies in the integrated analysis of the results. The data from all three tiers should be compiled to build a comprehensive profile of IQCA.
Table 1: Hypothetical Data Summary for IQCA Characterization
| Assay Type | Cell Line | Endpoint Measured | Result (Hypothetical) | Interpretation |
| Tier 1: Viability | HeLa | IC50 (Viability) | > 100 µM | IQCA is not broadly cytotoxic at concentrations up to 100 µM. |
| Tier 2: GPCR Activity | CXCR4-HEK293 | EC50 (Agonist Mode) | No activity detected | IQCA is not an agonist for the CXCR4 receptor. |
| Tier 2: GPCR Activity | CXCR4-HEK293 | IC50 (Antagonist Mode) | 500 nM | IQCA is a potent antagonist of CXCL12-induced calcium flux via CXCR4. |
| Tier 3: Function | MDA-MB-231 | IC50 (Migration) | 750 nM | IQCA functionally inhibits CXCL12-driven cell migration, consistent with its CXCR4 antagonism. |
Integrated Analysis: The hypothetical results in Table 1 tell a clear story. The Tier 1 assay establishes that IQCA is not generally toxic, making it a viable candidate for further study. The Tier 2 assay pinpoints a specific molecular interaction: IQCA potently blocks the signaling of the CXCR4 receptor without activating it. Crucially, the Tier 3 assay validates this finding by showing that IQCA inhibits a key physiological function downstream of CXCR4 signaling—cell migration—with a potency (IC50 of 750 nM) that is reasonably close to its molecular target engagement potency (IC50 of 500 nM). This consistency across assays provides strong evidence that the primary mechanism of action for IQCA at sub-micromolar concentrations is the antagonism of the CXCR4 receptor.
Conclusion
This application note outlines a systematic, tiered approach for the initial characterization of a novel compound, this compound. By progressing from broad cytotoxicity profiling to specific target engagement and finally to functional validation, researchers can efficiently generate a robust and interpretable dataset. This assay funnel provides a powerful framework for making informed decisions in early-stage drug discovery, enabling the prioritization of compounds with desirable activity profiles and clear mechanisms of action.
References
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
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Teicher, B. A., & Fricker, S. P. (2010). Regulation of CXCR4 Signaling. Clinical Cancer Research, 16(11), 2927–2931. Retrieved from [Link]
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Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. Retrieved from [Link]
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Lanze, M., & Gsandtner, I. (2014). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 4(18). Retrieved from [Link]
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Chen, J. F. (2011). Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell. Bio-protocol, 1(1). Retrieved from [Link]
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Burger, J. A., & Peled, A. (2009). The CXCL12 (SDF-1)/CXCR4 Pathway in Cancer. Clinical Cancer Research, 15(24), 7542–7546. Retrieved from [Link]
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CXCR4 Pathway. (n.d.). Abeomics. Retrieved from [Link]
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Ridi, A., et al. (2020). The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration. Frontiers in Immunology, 11, 1935. Retrieved from [Link]
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O'Connor, K. L. (2014). Transwell In Vitro Cell Migration and Invasion Assays. Methods in Molecular Biology, 1147, 39-50. Retrieved from [Link]
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CXCR4 Signaling. (n.d.). QIAGEN GeneGlobe. Retrieved from [Link]
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Transwell Cell Migration and Invasion Assay Guide. (n.d.). Corning Life Sciences. Retrieved from [Link]
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Gentry, P. R., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Enzymology, 659, 29-53. Retrieved from [Link]
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Schrage, R., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5434. Retrieved from [Link]
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Zhou, J., & Civelli, O. (2020). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 41(9), 1147-1152. Retrieved from [Link]
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GPCR Assay Services. (n.d.). Reaction Biology. Retrieved from [Link]
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Deep Dive into the Transwell Migration and Invasion Assay. (2025). CLYTE Technologies. Retrieved from [Link]
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Baragaña, B., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 62(1), 126-140. Retrieved from [Link]
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An, W. F., & Tolliday, N. (2010). Development of a High-Throughput Calcium Flux Assay for Identification of All Ligand Types. Methods in Molecular Biology, 617, 145-156. Retrieved from [Link]
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The value of GPCR cell-based assays in drug discovery. (2024). Drug Target Review. Retrieved from [Link]
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Calcium Flux Assays. (n.d.). Eurofins Discovery. Retrieved from [Link]
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Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen. Retrieved from [Link]
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Wang, T., et al. (2015). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Journal of Biomolecular Screening, 20(6), 768–776. Retrieved from [Link]
-
Baragaña, B., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 62(1), 126-140. Retrieved from [Link]
-
Cell-based assays on the rise. (2022). BMG LABTECH. Retrieved from [Link]
-
Wang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 843641. Retrieved from [Link]
-
Ota, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12346–12356. Retrieved from [Link]
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Kim, H., & Lee, J. (2015). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of Laboratory Automation, 20(4), 401-409. Retrieved from [Link]
-
Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018). BioIVT. Retrieved from [Link]
-
Dymek, B., et al. (2021). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Molecules, 26(16), 4927. Retrieved from [Link]
-
Patel, H. D., & Vasava, K. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Retrieved from [Link]
-
Al-Warhi, T., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(15), 4488. Retrieved from [Link]
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Halgaš, J., et al. (1995). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 40(2), 183-187. Retrieved from [Link]
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Application Notes and Protocols for the Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
Abstract
Dihydroorotate Dehydrogenase (DHODH) is a pivotal, rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, making it a high-value therapeutic target for diseases characterized by rapid cell proliferation, such as cancer, autoimmune disorders, and viral infections.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust and reliable in vitro assay for screening and characterizing DHODH inhibitors. We detail a spectrophotometric method based on the reduction of 2,6-dichloroindophenol (DCIP), explaining the biochemical principles, providing a validated step-by-step protocol, and offering guidance on data analysis and interpretation.
Scientific Introduction: The Rationale for Targeting DHODH
The synthesis of pyrimidines is fundamental for the production of DNA, RNA, and other essential biomolecules.[4] The de novo pyrimidine biosynthesis pathway provides the necessary building blocks to sustain cellular life. Within this pathway, Dihydroorotate Dehydrogenase (DHODH) catalyzes the fourth and only redox step: the oxidation of dihydroorotate (DHO) to orotate.[1][5] In humans, this flavin mononucleotide (FMN)-dependent enzyme is located on the outer surface of the inner mitochondrial membrane, where it couples pyrimidine synthesis to the electron transport chain via the ubiquinone pool.[6]
Rapidly dividing cells, including cancer cells and activated lymphocytes, have a high demand for nucleotides and are particularly dependent on the de novo pathway.[2][4] This dependency creates a therapeutic window, as inhibiting DHODH can selectively starve these cells of essential pyrimidines, leading to cell cycle arrest and suppression of proliferation.[2][7] This principle is clinically validated by approved drugs such as Leflunomide and Teriflunomide, which are used to treat autoimmune diseases like rheumatoid arthritis and multiple sclerosis.[1][2] The critical role of DHODH in cellular metabolism thus makes it a compelling target for novel drug discovery efforts.
The De Novo Pyrimidine Biosynthesis Pathway
The diagram below illustrates the central position of DHODH in the pathway and the point of therapeutic intervention.
Caption: DHODH catalyzes the conversion of Dihydroorotate to Orotate.
Assay Principle: The DCIP Reduction Method
The most common and robust method for measuring DHODH activity in a high-throughput format is a colorimetric assay that follows the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).[7][8]
The enzymatic reaction proceeds in two main steps:
-
Substrate Oxidation: DHODH oxidizes its substrate, dihydroorotate (DHO), to orotate. The electrons from this oxidation are transferred to the enzyme's FMN cofactor.
-
Electron Transfer: The reduced FMN is re-oxidized by Coenzyme Q (CoQ). In this in vitro assay, the electrons are subsequently transferred from the reduced CoQ to DCIP.
The oxidized form of DCIP is a deep blue color, but upon reduction, it becomes colorless.[9] This change can be precisely measured as a decrease in absorbance at a wavelength of 600-650 nm.[7][10] The rate of this absorbance decrease is directly proportional to the enzymatic activity of DHODH. When a potential inhibitor is present, the reaction rate slows, resulting in a less pronounced decrease in absorbance over time.
Experimental Workflow
The diagram below outlines the complete workflow for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound.
Caption: Workflow for DHODH Inhibition Assay.
Materials and Reagents
Key Components
| Component | Description & Storage | Typical Vendor(s) |
| Recombinant Human DHODH | Truncated, soluble form is recommended. Store at -70°C. | R&D Systems, Prospec Bio, Abcam[6] |
| L-Dihydroorotic acid (DHO) | Substrate. Prepare stock in DMSO or buffer. Store at -20°C. | Sigma-Aldrich |
| Coenzyme Q10 (Ubiquinone) | Electron acceptor. Prepare stock in DMSO. Store at -20°C. | Sigma-Aldrich |
| 2,6-dichloroindophenol (DCIP) | Final electron acceptor/chromogen. Prepare fresh in assay buffer. | Sigma-Aldrich |
| Brequinar | Potent control inhibitor. Prepare stock in DMSO. Store at -20°C. | BenchChem |
| Triton X-100 | Non-ionic detergent to maintain enzyme solubility and activity. | Sigma-Aldrich |
| Assay Plates | 96-well, clear, flat-bottom microplates. | Corning, Greiner |
Buffer and Solution Preparation
-
Assay Buffer (1L):
-
Stock Solutions:
-
DHODH Enzyme: Dilute recombinant human DHODH in assay buffer to a working concentration (e.g., 20-40 nM).[7] Perform an enzyme titration prior to screening to determine the optimal concentration that yields a robust linear rate.
-
DHO: 50 mM stock solution in DMSO.
-
Coenzyme Q10: 10 mM stock solution in DMSO.
-
DCIP: 2.5 mM stock solution prepared fresh daily in assay buffer. Protect from light.[7]
-
Test Compounds: Prepare 10 mM stock solutions in 100% DMSO.
-
Detailed Experimental Protocol for IC₅₀ Determination
This protocol is designed for a final assay volume of 200 µL in a 96-well plate format.
1. Compound Plating: a. Create a serial dilution series of your test compounds in 100% DMSO. A typical starting point is a 10-point, 3-fold dilution series. b. Add 2 µL of each compound dilution to the appropriate wells of the 96-well plate. c. For control wells, add 2 µL of 100% DMSO (for 100% activity/negative control) or 2 µL of a known inhibitor like Brequinar (for 0% activity/positive control).
2. Enzyme Addition and Pre-incubation: a. Prepare a working solution of DHODH in assay buffer. b. Add 178 µL of the DHODH enzyme solution to each well containing the test compounds and controls. c. Mix gently by tapping the plate or using an orbital shaker for 30 seconds. d. Cover the plate and incubate at 25°C for 30 minutes.
- Causality: This pre-incubation step is crucial to allow the inhibitors to reach binding equilibrium with the enzyme before the reaction is initiated, ensuring an accurate measurement of potency.[7][10]
3. Reaction Initiation: a. During the pre-incubation, prepare the Reaction Mix . For each 20 µL of mix, combine DHO, CoQ10, and DCIP in assay buffer to achieve the desired final concentrations in the 200 µL reaction volume. b. Example Reaction Mix Calculation (per well):
- Final [DHO]: 500 µM
- Final [CoQ10]: 100 µM
- Final [DCIP]: 200 µM c. To start the reaction, add 20 µL of the Reaction Mix to all wells simultaneously using a multichannel pipette.
4. Kinetic Measurement: a. Immediately place the plate into a microplate spectrophotometer pre-set to 25°C. b. Measure the decrease in absorbance at 600 nm (or a nearby wavelength between 600-650 nm) every 30 seconds for 10-15 minutes.[7][10]
Data Analysis and Interpretation
1. Calculate Reaction Rates: a. For each well, plot Absorbance vs. Time (in minutes). b. Identify the initial linear portion of the curve (typically the first 5-7 minutes). c. Calculate the slope of this linear portion. The rate is the absolute value of the slope (ΔAbs/min).
2. Normalize Data: a. Calculate the average rate for the 100% activity control (DMSO only, V_max) and the 0% activity control (Brequinar/no enzyme, V_min). b. For each test compound concentration, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - [(V_inhibitor - V_min) / (V_max - V_min)]) where V_inhibitor is the rate in the presence of the test compound.
3. Generate IC₅₀ Curve: a. Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). b. Fit the data using a non-linear regression model, such as a four-parameter logistic (4PL) equation, to determine the IC₅₀ value. This can be performed using software like GraphPad Prism.[8]
Representative Data Summary
The following table provides typical concentrations and expected results for known inhibitors, which can be used to validate the assay setup.
| Parameter | Value | Rationale / Reference |
| Enzyme Concentration | 5-20 nM | Ensures a linear reaction rate for at least 10 minutes.[7] |
| DHO Concentration | 500 µM | Substrate concentration above Kₘ for robust signal.[7] |
| CoQ10 Concentration | 100 µM | Ensures electron transfer is not rate-limiting.[10] |
| DCIP Concentration | 200 µM | Provides a sufficient absorbance window for kinetic measurement.[7][10] |
| Brequinar IC₅₀ | ~2-20 nM | A potent, well-characterized control inhibitor.[7][13] |
| Teriflunomide IC₅₀ | ~25-400 nM | A clinical-grade inhibitor for comparison.[4][13] |
Assay Validation and Trustworthiness
A robust assay is a self-validating system. To ensure the integrity of your results, consider the following:
-
Enzyme Quality: Use a highly pure recombinant enzyme. Purity should be >95% as determined by SDS-PAGE.
-
Linearity: Before screening, confirm that the reaction rate is linear with respect to both time and enzyme concentration within the ranges used in the assay.
-
Z'-Factor: For high-throughput screening, calculate the Z'-factor to assess assay quality. A Z' > 0.5 indicates an excellent assay with a clear separation between positive and negative controls, ensuring high confidence in hit identification.
-
DMSO Tolerance: Confirm that the final concentration of DMSO (typically 1-2%) does not significantly impact enzyme activity.[14]
References
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Wikipedia. (n.d.). Dihydroorotate dehydrogenase. Retrieved from [Link]
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Gu, L., et al. (2016). A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening. PubMed. Retrieved from [Link]
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Ladds, M. J. G., et al. (2018). Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology. Journal of Biological Chemistry. Retrieved from [Link]
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M-CSA. (n.d.). Dihydroorotate dehydrogenase (fumarate). Retrieved from [Link]
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Porter, T. D., et al. (2004). Mechanism of the dihydroorotase reaction. PubMed. Retrieved from [Link]
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Inagaki, S., et al. (2020). Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker. ResearchGate. Retrieved from [Link]
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ACS Chemical Biology. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Publications. Retrieved from [Link]
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ResearchGate. (n.d.). (a) Principle of colourimetric assay for DHODH activity. (b) Absorbance.... Retrieved from [Link]
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Prospec Bio. (n.d.). DHODH Enzyme Human Recombinant. Retrieved from [Link]
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Sykes, D. B. (2018). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. PMC - NIH. Retrieved from [Link]
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Hancock Lab. (n.d.). Dehydrogenase Assays. Retrieved from [Link]
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Patsnap Synapse. (2024). What are DHODH inhibitors and how do they work?. Retrieved from [Link]
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Cusabio. (n.d.). Recombinant Human Dihydroorotate dehydrogenase (quinone),mitochondrial (DHODH), partial. Retrieved from [Link]
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PubMed Central. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PubMed Central. Retrieved from [Link]
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Taylor & Francis Online. (2022). Protein production, kinetic and biophysical characterization of three human dihydroorotate dehydrogenase mutants associated with Miller syndrome. Taylor & Francis Online. Retrieved from [Link]
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Wiley Online Library. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Wiley Online Library. Retrieved from [Link]
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Reaction Biology. (n.d.). DHODH Dehydrogenase Assay Service. Retrieved from [Link]
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Elabscience. (n.d.). Dihydroorotate Dehydrogenase (DHODH) Activity Fluorometric Assay Kit. Retrieved from [Link]
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PubMed. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. PubMed. Retrieved from [Link]
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PubMed Central. (2018). Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells. PubMed Central. Retrieved from [Link]
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Nature. (2023). Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. Nature. Retrieved from [Link]
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Application Notes and Protocols: Molecular Docking of Quinoline Derivatives to Target Proteins
Introduction
Quinoline, a heterocyclic aromatic compound, and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2] These compounds have demonstrated efficacy as anticancer, antibacterial, antimalarial, and antiviral agents.[1][3][4] The diverse biological functions of quinoline derivatives stem from their ability to interact with various protein targets, making them a fertile ground for drug discovery and development.[5][6][7]
Molecular docking is a powerful computational technique that plays a crucial role in modern drug discovery.[8][9] It predicts the preferred orientation of one molecule (a ligand, such as a quinoline derivative) when bound to a second (a receptor, typically a protein target) to form a stable complex.[8][10] By simulating the binding process, molecular docking allows researchers to gain insights into the molecular interactions driving ligand-protein recognition, predict the binding affinity of potential drug candidates, and guide the rational design of more potent and selective compounds.[9][11]
This guide provides a comprehensive overview and detailed protocols for performing molecular docking studies of quinoline derivatives against their protein targets. It is intended for researchers, scientists, and drug development professionals seeking to leverage this computational approach in their work.
The Significance of Quinoline Derivatives in Drug Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with therapeutic value.[2] Its rigid, planar structure provides a versatile framework for the introduction of various functional groups, allowing for the fine-tuning of physicochemical properties and biological activity.
Common Protein Targets for Quinoline Derivatives
Quinoline derivatives have been shown to interact with a diverse array of protein targets, contributing to their broad spectrum of pharmacological effects. Some of the key target classes include:
| Target Class | Specific Examples | Therapeutic Area |
| Kinases | Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Serine/threonine-protein kinase | Cancer[7][12][13] |
| Topoisomerases | Topoisomerase I, Topoisomerase II | Cancer[1][6] |
| Bacterial Enzymes | DNA Gyrase, Dihydropteroate Synthase (DHPS), LptA | Antibacterial[14][15] |
| Viral Enzymes | HIV Reverse Transcriptase | Antiviral[9] |
| Other Targets | Tubulin, Heat Shock Protein 90 (Hsp90), Histone Deacetylases (HDACs) | Cancer[1][13] |
The ability of quinoline derivatives to modulate the activity of these critical proteins underscores their potential as therapeutic agents for a wide range of diseases.
Molecular Docking Workflow: A Conceptual Overview
The molecular docking process can be conceptually broken down into several key stages, each requiring careful consideration and execution to ensure the reliability of the results.
Figure 2: Input and output files for a typical AutoDock Vina simulation.
Part 3: Post-Docking Analysis and Validation
The raw output of a docking simulation requires careful analysis and interpretation to extract meaningful biological insights.
Protocol 4: Analysis of Docking Results
This protocol focuses on interpreting the docking scores and visualizing the protein-ligand interactions.
Materials:
-
Docking output file (e.g., docking_output.pdbqt)
-
Log file with binding scores
-
Molecular visualization software (e.g., PyMOL, UCSF Chimera,[8] Discovery Studio)
Step-by-Step Methodology:
-
Analyze Binding Affinity Scores:
-
Visualize Binding Poses:
-
Load the prepared protein and the docking output file into a molecular visualization program.
-
Examine the top-ranked pose of the quinoline derivative in the protein's binding site.
-
Assess the quality of the pose by looking for favorable interactions and the absence of steric clashes.
-
-
Identify Key Interactions:
-
Identify the specific amino acid residues in the binding site that are interacting with the ligand.
-
Characterize the types of interactions, such as:
-
Hydrogen bonds: These are crucial for specificity and affinity.
-
Hydrophobic interactions: Often drive the initial binding of the ligand.
-
Pi-pi stacking: Can occur between the aromatic rings of the quinoline scaffold and aromatic amino acid residues (e.g., Phe, Tyr, Trp).
-
Ionic interactions: Occur between charged groups on the ligand and protein.
-
-
Most visualization software has tools to automatically identify and display these interactions. [18]4. Compare Different Ligands: If multiple quinoline derivatives were docked, compare their binding modes and interaction patterns to understand the structure-activity relationships (SAR).
-
Protocol 5: Validation of the Docking Protocol
Validating the docking protocol is a critical step to ensure that the chosen parameters can accurately reproduce experimentally observed binding modes. [14][19][20] Step-by-Step Methodology:
-
Re-docking:
-
If a crystal structure with a co-crystallized ligand is available, a common validation method is to extract the native ligand and then dock it back into the protein's binding site. [19] * The docking protocol is considered valid if it can reproduce the experimental binding pose with a low root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose, typically less than 2.0 Å. [14][16][21]2. Docking of Known Actives and Decoys:
-
Another validation approach is to perform a virtual screen of a set of known active compounds against the target, along with a larger set of "decoy" molecules that are physically similar but topologically distinct and assumed to be inactive. [14] * A good docking protocol should be able to rank the known actives significantly higher than the decoys. [14]
-
Conclusion
Molecular docking is an invaluable tool in the study of quinoline derivatives and their interactions with protein targets. By following the detailed protocols outlined in this guide, researchers can effectively prepare their systems, perform docking simulations, and analyze the results to gain crucial insights that can accelerate the drug discovery process. It is important to remember that molecular docking is a computational model, and its predictions should always be validated by experimental methods.
References
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Pars Silico. A Comprehensive Review on the Top 10 Molecular Docking Softwares. Available from: [Link]
-
Reddit. Best protein protein docking software to use? Receptor-Protein : r/bioinformatics. Available from: [Link]
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Taylor & Francis Online. The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Available from: [Link]
-
PubMed Central. Software for molecular docking: a review. Available from: [Link]
-
Wiley Online Library. Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. Available from: [Link]
-
Quora. How does one prepare proteins for molecular docking?. Available from: [Link]
-
ScienceDirect. Comprehensive review on current developments of quinoline-based anticancer agents. Available from: [Link]
-
DNASTAR. NovaDock Molecular Docking Software. Available from: [Link]
-
PubMed Central. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Available from: [Link]
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National Institutes of Health. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Available from: [Link]
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ResearchGate. How to interprete and analyze molecular docking results?. Available from: [Link]
-
PubMed Central. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Available from: [Link]
-
ResearchGate. Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity. Available from: [Link]
-
ResearchGate. (PDF) Validation of Docking Methodology (Redocking). Available from: [Link]
-
Royal Society of Chemistry. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Available from: [Link]
-
Matter Modeling Stack Exchange. How I can analyze and present docking results?. Available from: [Link]
-
ResearchGate. an overview of quinoline derivatives as anti-cancer agents. Available from: [Link]
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ResearchGate. How to validate the molecular docking results ?. Available from: [Link]
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YouTube. HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. Available from: [Link]
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MDPI. In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. Available from: [Link]
-
University of Oxford. Session 4: Introduction to in silico docking. Available from: [Link]
-
Semantic Scholar. Research Article Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. Available from: [Link]
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National Institutes of Health. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Available from: [Link]
-
Biointerface Research in Applied Chemistry. Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Available from: [Link]
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ACS Publications. Validation Studies of the Site-Directed Docking Program LibDock. Available from: [Link]
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National Institutes of Health. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Available from: [Link]
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Royal Society of Chemistry. Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Available from: [Link]
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ResearchGate. Interpretation of Molecular docking results?. Available from: [Link]
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ResearchGate. Molecular docking proteins preparation. Available from: [Link]
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Dawn of Bioinformatics. Protein preparation for molecular docking using Discovery Studio. Available from: [Link]
-
YouTube. AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Available from: [Link]
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National Institutes of Health. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Available from: [Link]
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YouTube. Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). Available from: [Link]
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SciSpace. QSAR, molecular docking and ADMET studies of Quinoline, Isoquinoline and Quinazoline derivatives against Plasmodium falciparum m. Available from: [Link]
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ResearchGate. Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives. Available from: [Link]
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Amazon Web Services. “STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES”. Available from: [Link]
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PubMed Central. Key Topics in Molecular Docking for Drug Design. Available from: [Link]
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Application Notes and Protocols: Predictive ADMET Profiling of 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives
Introduction: The Critical Role of Early ADMET Assessment for Quinoline-Based Drug Candidates
The 2-aryl-quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Their synthetic tractability allows for extensive chemical modification, enabling the fine-tuning of their biological profiles.[1][5] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with a significant number of failures attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[6]
Early and accurate prediction of ADMET profiles is therefore not just advantageous but essential for modern drug discovery.[7] It allows for the early identification and weeding out of compounds with undesirable pharmacokinetic or toxicological characteristics, saving considerable time and resources.[8][9][10] This "fail early, fail cheap" paradigm is critical for streamlining the drug development pipeline.[9] This guide provides a comprehensive overview of both in silico and in vitro methodologies for the robust ADMET prediction of 2-aryl-quinoline-4-carboxylic acid derivatives, designed for researchers and scientists in drug development.
I. Foundational Principles: In Silico ADMET Prediction
Computational, or in silico, ADMET prediction has revolutionized early-stage drug discovery by enabling the rapid assessment of large numbers of virtual compounds.[11][12] These methods utilize quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict a compound's behavior in the body based on its chemical structure.[13] For 2-aryl-quinoline-4-carboxylic acid derivatives, this initial screening is invaluable for prioritizing synthesis and guiding structural modifications to enhance drug-like properties.
A typical in silico workflow involves drawing the chemical structures of the derivatives and converting them into a suitable format (e.g., SMILES or .mol) for input into predictive software.[10] It is advisable to use multiple prediction tools to gain more confidence in the results.[11][12]
Key In Silico ADMET Parameters and Recommended Tools
| ADMET Parameter | Significance for 2-Aryl-Quinoline-4-Carboxylic Acids | Recommended Open-Access Tools | Predicted Values (Example) |
| Aqueous Solubility (LogS) | Crucial for absorption and formulation. The carboxylic acid moiety generally enhances solubility. | SwissADME, pkCSM, ADMETlab 2.0 | -2.5 to -4.0 |
| Lipophilicity (LogP) | Influences cell membrane permeability, protein binding, and metabolism. A balance is key. | SwissADME, pkCSM | 2.0 to 4.5 |
| Gastrointestinal (GI) Absorption | Predicts oral bioavailability. Quinoline derivatives often show good predicted GI absorption.[14] | SwissADME, pkCSM | High |
| Blood-Brain Barrier (BBB) Permeability | Important for CNS-targeting drugs but can be an off-target effect for others. | pkCSM, ADMETlab 2.0 | Varies with substitution |
| Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. Key isoforms to check are CYP1A2, 2C9, 2C19, 2D6, 3A4. | SwissADME, pkCSM | Inhibitor/Non-inhibitor |
| hERG Inhibition | Critical for assessing cardiotoxicity risk. | Pred-hERG | High/Medium/Low Risk |
| Ames Mutagenicity | Predicts the potential for the compound to be a mutagen. | ADMETlab 2.0 | Mutagen/Non-mutagen |
Protocol 1: In Silico ADMET Profiling Workflow
-
Structure Preparation:
-
Draw the 2-aryl-quinoline-4-carboxylic acid derivatives using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Save the structures in a compatible format, such as SMILES or SDF.
-
-
Prediction using Web-Based Tools:
-
Navigate to a comprehensive ADMET prediction web server like SwissADME or pkCSM.[15]
-
Input the SMILES strings of the compounds.
-
Run the prediction and collate the output data for each parameter.
-
-
Data Analysis and Prioritization:
-
Analyze the predicted ADMET properties against desired criteria for a drug candidate (e.g., Lipinski's Rule of Five).[10]
-
Prioritize compounds with favorable predicted profiles (e.g., good solubility, high GI absorption, low toxicity risk) for synthesis and in vitro testing.
-
Caption: In Silico ADMET Prediction Workflow.
II. Experimental Validation: In Vitro ADMET Assays
While in silico predictions are invaluable for initial screening, experimental validation is crucial.[11][12] In vitro ADMET assays provide quantitative data on a compound's properties and are essential for lead optimization.[16][17][18][19] These assays are performed outside of a living organism, using cell lines or subcellular fractions, which makes them faster and more cost-effective than in vivo studies.[7]
A. Absorption
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict passive membrane permeability. It is particularly useful for assessing the potential for oral absorption.[20]
Protocol 2: PAMPA Assay
-
Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Donor Plate: The 2-aryl-quinoline-4-carboxylic acid derivatives are dissolved in a buffer at a relevant pH (e.g., pH 5.0 to mimic the upper intestine) in a donor plate.
-
Incubation: The filter plate is placed on top of the donor plate, and an acceptor plate containing buffer at pH 7.4 is placed on top of the filter plate. The "sandwich" is incubated for a set period (e.g., 4-16 hours).
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated.
Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer of polarized enterocytes that serves as an excellent model of the intestinal barrier.[13] This assay can assess both passive permeability and the involvement of efflux transporters like P-glycoprotein (P-gp).[20]
Protocol 3: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Assay: The test compounds are added to either the apical (A) or basolateral (B) side of the monolayer.
-
Incubation: The cells are incubated, and samples are taken from the opposite chamber at various time points.
-
Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.
B. Distribution
Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins (primarily albumin) affects its distribution and availability to reach its target.[19] Rapid Equilibrium Dialysis (RED) is a common method to determine the unbound fraction of a drug.[21]
Protocol 4: Plasma Protein Binding by RED
-
Device Setup: A RED device consists of two chambers separated by a semi-permeable membrane.
-
Sample Addition: The test compound is added to plasma in one chamber, and buffer is added to the other.
-
Equilibration: The device is sealed and incubated with shaking until equilibrium is reached (typically 4-6 hours).
-
Analysis: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS. The unbound fraction is the ratio of the concentration in the buffer to the concentration in the plasma.
C. Metabolism
Metabolic Stability in Liver Microsomes
Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[21] This assay assesses the rate at which a compound is metabolized, providing an estimate of its intrinsic clearance.
Protocol 5: Microsomal Stability Assay
-
Reaction Mixture: The test compound is incubated with liver microsomes (human or other species) and a cofactor solution (NADPH).
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.
-
Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.
-
Calculation: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
D. Toxicity
hERG Inhibition Assay
Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. This is a critical safety screen.
Protocol 6: hERG Inhibition Assay (Patch Clamp)
-
Cell Line: A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.
-
Patch Clamp: The whole-cell patch-clamp technique is used to measure the hERG current in response to a voltage stimulus.
-
Compound Application: The test compound is applied at various concentrations, and the effect on the hERG current is measured.
-
IC50 Determination: The concentration-response data is used to calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the hERG current.
Cytotoxicity Assay
This assay provides a general measure of a compound's toxicity to cells. The MTT assay is a common colorimetric method.[2]
Protocol 7: MTT Cytotoxicity Assay
-
Cell Seeding: A relevant cell line (e.g., HepG2 for hepatotoxicity) is seeded in a 96-well plate.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for 24-72 hours.
-
MTT Addition: MTT reagent is added to the wells. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured on a plate reader.
-
IC50 Calculation: The concentration that causes a 50% reduction in cell viability (IC50) is calculated.
Caption: In Vitro ADMET Assay Cascade.
III. Integrated Strategy and Data Interpretation
The most effective approach to ADMET profiling is an integrated one, where in silico predictions guide the selection of compounds for in vitro testing, and the experimental data is used to refine the computational models. This iterative process of design, predict, synthesize, and test is fundamental to modern medicinal chemistry.
By systematically evaluating the ADMET properties of 2-aryl-quinoline-4-carboxylic acid derivatives, researchers can significantly increase the probability of identifying drug candidates with a balanced profile of potency, safety, and favorable pharmacokinetics, ultimately accelerating the delivery of new and effective medicines.
References
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-
Banerjee, P., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(8), 959-977. Retrieved from [Link]
- In Vitro ADME and Toxicology Assays. (n.d.). Eurofins Discovery.
- In Vitro ADMET. (n.d.). Pharmidex.
-
Banerjee, P., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(8). Retrieved from [Link]
- In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs.
- In Silico Tools and Software to Predict ADMET of New Drug Candidates. (n.d.). ResearchGate.
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Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. (2025). Journal of Chemical Information and Modeling. Retrieved from [Link]
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Pharmacokinetic and toxicity profiles (ADMET) of quinoline derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry. Retrieved from [Link]
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Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). PubMed Central. Retrieved from [Link]
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In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (2025). Frontiers in Pharmacology. Retrieved from [Link]
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In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (2025). PubMed Central. Retrieved from [Link]
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ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. Retrieved from [Link]
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Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024). Chemical Biology & Drug Design. Retrieved from [Link]
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In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (2025). PubMed. Retrieved from [Link]
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What ADME tests should be conducted for preclinical studies? (2013). ADMET & DMPK, 1(3), 19-28. Retrieved from [Link]
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preparing stock solutions of poorly soluble quinoline derivatives
Application Note & Protocol
Topic: Preparing Stock Solutions of Poorly Soluble Quinoline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Navigating the Labyrinth: A Strategic Guide to Solubilizing Quinoline Derivatives for Preclinical Research
Author's Foreword
As a Senior Application Scientist, I've frequently witnessed promising research stall at a fundamental, yet formidable, hurdle: compound solubility. Quinoline derivatives, a scaffold of immense therapeutic potential in areas from oncology to infectious disease, are notoriously challenging in this regard.[1][2] Their rigid, aromatic structure contributes to high lipophilicity and low aqueous solubility, complicating the preparation of accurate and stable stock solutions essential for reliable in vitro and in vivo screening.
This guide is born from field experience, designed to move beyond simplistic protocols. It is structured to provide not just the "how," but the critical "why" behind each methodological choice. We will explore the physicochemical principles governing quinoline solubility and present a logical, tiered approach to developing a robust solubilization strategy. Our goal is to empower you, the researcher, to make informed decisions, troubleshoot effectively, and ensure the integrity of your experimental data from the very first step: making the stock solution.
The Quinoline Conundrum: Understanding the Solubility Challenge
Quinoline is a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring.[3][4] This structure, common to its many derivatives, is the primary source of its poor aqueous solubility. Key physicochemical properties to consider are:
-
Hydrophobicity: The extensive aromatic system is inherently lipophilic, favoring dissolution in non-polar organic solvents over water.[5][6]
-
Crystalline Structure: Many quinoline derivatives are crystalline solids. The energy required to break the crystal lattice during dissolution can be substantial, further limiting solubility.
-
Weak Basicity: The nitrogen atom in the pyridine ring imparts weak basicity to the molecule.[1] This property is a critical lever we can exploit. The pKa of the quinoline core is typically around 4.9, meaning its protonation state—and thus its charge and solubility—is highly dependent on pH.[7][8]
A failure to address these properties can lead to inaccurate stock concentrations, compound precipitation in aqueous assay media ("crashing out"), and ultimately, unreliable biological data.
Strategic Solubilization: A Multi-pronged Approach
A single, universal solvent for all quinoline derivatives does not exist. The optimal strategy is compound-specific and depends on its unique structure, the intended final concentration, and the tolerance of the biological assay system. Below, we dissect the most effective techniques.
The Universal Starting Point: Dimethyl Sulfoxide (DMSO)
DMSO is a powerful, polar aprotic solvent capable of dissolving a vast array of organic molecules.[9] For most novel quinoline compounds, preparing a high-concentration stock (e.g., 10-50 mM) in 100% DMSO is the standard first step.
-
Mechanism of Action: DMSO is an excellent hydrogen bond acceptor and has a high dielectric constant, allowing it to effectively solvate a wide range of compounds.
-
Causality: By creating a concentrated primary stock in DMSO, researchers can minimize the volume of organic solvent added to the final aqueous assay buffer, which is critical for limiting solvent-induced toxicity or off-target effects.[10] Typically, the final DMSO concentration in cell-based assays should be kept below 0.5%, and ideally below 0.1%.[7][10]
Leveraging Basicity: pH Adjustment
For quinoline derivatives, pH adjustment is a powerful and often underutilized technique.[] Since these compounds are weak bases, their solubility in aqueous media can be dramatically increased by lowering the pH.
-
Mechanism of Action: At a pH below the compound's pKa, the quinoline nitrogen becomes protonated, acquiring a positive charge.[7][8] This ionized form is significantly more polar and, therefore, more soluble in water.[8][12]
-
Causality: This strategy is ideal for preparing stocks in aqueous buffers for cell-free assays or when DMSO is incompatible with the experimental system. However, one must confirm compound stability at acidic pH and ensure the final assay pH is not detrimentally affected.
Modifying the Solvent Environment: Co-solvents
When DMSO is not ideal and pH adjustment is insufficient, using a co-solvent system can be effective. Co-solvents are water-miscible organic solvents that, when added to water, alter its polarity to become more favorable for dissolving lipophilic compounds.[][13]
-
Mechanism of Action: Co-solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) reduce the overall dielectric constant of the aqueous solution, making it a more hospitable environment for hydrophobic molecules.[]
-
Causality: This approach is common in formulation development for in vivo studies. The choice of co-solvent and its concentration must be carefully optimized to maximize solubility while minimizing toxicity to the biological system.
Table 1: Comparison of Common Co-solvents
| Co-solvent | Properties & Use Cases | Typical Concentration Range (in final solution) |
|---|---|---|
| Ethanol | Volatile, can have biological effects. Used when other options are not viable. | 1-10% |
| Propylene Glycol (PG) | Less volatile than ethanol, common in pharmaceutical formulations. | 10-40% |
| Polyethylene Glycol 400 (PEG 400) | Low toxicity, good solubilizing power for many compounds. | 10-50% |
| N,N-Dimethylformamide (DMF) | Stronger solvent than DMSO, but more toxic. Use with caution. | <1% |
Encapsulation for Enhanced Solubility: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They can encapsulate poorly soluble "guest" molecules, like quinoline derivatives, forming an inclusion complex that has greatly enhanced aqueous solubility.[15][16]
-
Mechanism of Action: The aromatic quinoline ring fits snugly into the non-polar cyclodextrin cavity, while the polar outer surface of the cyclodextrin interacts favorably with water, effectively shuttling the drug into solution.[16][17]
-
Causality: This is a sophisticated technique ideal for compounds that are particularly challenging to dissolve or for formulations requiring high concentrations in aqueous media. Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or randomly-methylated-β-cyclodextrin (RAMEB), offer even greater solubility enhancement than their parent counterparts.[14][18][19]
Workflow & Decision Making
The following diagram outlines a logical workflow for selecting the appropriate solubilization strategy. This process is iterative and may require optimization for each new compound.
Caption: Decision workflow for selecting a solubilization method.
Detailed Protocols
Safety First: Quinoline and its derivatives may be toxic, carcinogenic, or cause skin irritation.[3][20][21][22] Always consult the Safety Data Sheet (SDS) before handling.[20][21][23] Work in a well-ventilated chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[21][22][23][24]
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is the standard starting point for most quinoline derivatives.
Materials:
-
Quinoline derivative powder
-
Anhydrous DMSO (Biotechnology grade or higher)
-
Analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Pipettors and sterile tips
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: Determine the mass of the compound needed.
-
Mass (mg) = Desired Concentration (M) * Final Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)
-
Example for a 10 mM stock in 1 mL (MW = 300 g/mol ): 0.010 mol/L * 0.001 L * 300 g/mol * 1000 mg/g = 3.0 mg
-
-
Weighing: Carefully weigh out the calculated mass of the compound and transfer it into the amber glass vial. To avoid weighing very small amounts, it is often more accurate to weigh a larger mass (e.g., 10 mg) and add the corresponding volume of DMSO (e.g., 3.33 mL for a 10 mM stock with MW=300).[25]
-
Dissolution: Add the calculated volume of DMSO to the vial.[26]
-
Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Verification: Visually inspect the solution against a light source to ensure all solid material has dissolved. If particulates remain, sonicate the vial in a water bath for 5-10 minutes or warm it gently (not exceeding 40°C) to aid dissolution.[26]
-
Labeling & Storage: Clearly label the vial with the compound name, concentration, solvent, and date. Store at -20°C or -80°C in a desiccated environment to protect from moisture and light.[27][28]
Caption: General workflow for preparing a DMSO stock solution.
Protocol 2: Serial Dilution for Working Solutions
This protocol describes how to prepare a series of working solutions from a concentrated stock for use in assays.[29]
Materials:
-
Concentrated stock solution (from Protocol 1)
-
Appropriate diluent (e.g., cell culture media, assay buffer)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Calibrated pipettors and sterile tips
Procedure:
-
Planning: Determine the desired final concentrations and the dilution factor. A 1:10 serial dilution is common.[29][30]
-
Preparation: Label a series of tubes or wells. Add the appropriate volume of diluent to each tube except the first one. For a 1:10 dilution with a final volume of 100 µL, add 90 µL of diluent to each tube.
-
First Dilution: Transfer 10 µL of the concentrated stock solution into the first tube containing 90 µL of diluent. Mix thoroughly by pipetting up and down. This is your 10⁻¹ dilution.[30][31]
-
Subsequent Dilutions: Using a fresh pipette tip, transfer 10 µL from the 10⁻¹ dilution tube into the second tube containing 90 µL of diluent. Mix thoroughly. This is your 10⁻² dilution.
-
Repeat: Continue this process for all subsequent tubes until the desired concentration range is achieved.[30][32]
-
Best Practices: Always use a fresh pipette tip for each transfer to prevent carryover and ensure accuracy.[29] Mix each dilution thoroughly before proceeding to the next.[29]
Quality Control and Validation: Ensuring Trustworthy Stocks
A stock solution is a critical reagent. Its quality must be validated to ensure experimental reproducibility.[33][34]
-
Visual Inspection: Always check for precipitation or cloudiness in your stock solution, especially after freeze-thaw cycles. If precipitation occurs, try to redissolve the compound by warming and vortexing. If it persists, the solution may be supersaturated and should be remade at a lower concentration.
-
Concentration & Purity Verification: For critical applications, the concentration and purity of the stock solution should be verified analytically. Techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the identity, purity, and concentration of the compound in solution.[35]
-
Functional Check: Before a large-scale screen, test the freshly prepared stock solution in a small-scale functional assay with positive and negative controls to ensure it performs as expected.
Storage and Stability: Preserving Compound Integrity
Improper storage can lead to compound degradation, concentration changes due to solvent evaporation, or contamination.
-
Temperature: For long-term storage, -20°C or -80°C is recommended for DMSO stocks.[36] Avoid repeated freeze-thaw cycles, which can compromise compound stability and cause precipitation. Prepare smaller-volume aliquots for single use.
-
Moisture: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[9][28] This can dilute your stock and cause hydrolysis of sensitive compounds. Always use anhydrous DMSO, store in tightly sealed vials with PTFE-lined caps, and consider storing aliquots in a desiccated container.[9][27]
-
Light: Many complex organic molecules, including quinoline derivatives, are light-sensitive.[22] Always store solutions in amber vials to protect them from photodegradation.[27]
-
Stability Studies: The stability of compounds in DMSO can vary. While many are stable for months, some may degrade.[37] For long-term projects, it is advisable to periodically check the purity of a stock aliquot via HPLC or LC-MS.[33][38]
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BPS Bioscience. (n.d.). Serial Dilution Protocol. BPS Bioscience. [Link]
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Carvaja, G., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]
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Patel, P., et al. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. MedCrave online. [Link]
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Prajapati, R., et al. (2015). Solubility Enhancement Techniques of Poorly Water Soluble Drug. International Journal of Science and Research (IJSR). [Link]
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ACS Publications. (n.d.). Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures. [Link]
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MDPI. (n.d.). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. [Link]
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ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
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Synthetic Communications. (n.d.). Synthesis of Quinoline and derivatives. [Link]
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using mass spectrometry for quinoline derivative characterization
An Application Guide to the Mass Spectrometric Characterization of Quinoline Derivatives
Abstract
Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, exhibiting a vast array of biological activities and functional properties.[1][2] Accurate structural characterization and quantification of these compounds are paramount for drug discovery, development, and quality control. Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like liquid chromatography (LC) and gas chromatography (GC), offers unparalleled sensitivity and specificity for this purpose.[3] This document provides an in-depth guide to the principles, protocols, and data interpretation strategies for the characterization of quinoline derivatives using mass spectrometry. We will explore the causality behind choosing specific ionization techniques, delve into predictable fragmentation patterns, and present validated, step-by-step protocols for both qualitative and quantitative analyses.
The Strategic Importance of Mass Spectrometry for Quinoline Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] For quinoline derivatives, this capability is crucial for several reasons:
-
Unambiguous Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can determine the molecular weight of a derivative with high accuracy, enabling the confident assignment of its elemental composition.[5][6]
-
Structural Elucidation via Fragmentation: Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting the parent ion and analyzing its constituent parts. This is indispensable for identifying substituents and their positions on the quinoline scaffold.[7][8]
-
High Sensitivity and Selectivity: Techniques like LC-MS allow for the detection and quantification of quinoline derivatives at trace levels, even in complex biological or environmental matrices.[9]
-
Reaction Monitoring: The speed and specificity of MS make it an ideal tool for monitoring the progress of synthetic reactions, identifying intermediates, and confirming the final product.[9]
The overall analytical workflow is a multi-step process designed to maximize the quality and interpretability of the data.
Figure 1: General workflow for the characterization of quinoline derivatives using chromatography-mass spectrometry.
Choosing the Right Ionization Technique: A Critical Decision
The ionization method is the heart of the MS experiment, converting neutral analyte molecules into gas-phase ions.[10] The choice of technique is dictated by the analyte's properties (polarity, thermal stability) and the analytical goal. For quinoline derivatives, the most common methods are Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI).
| Ionization Technique | Principle | Best Suited For | Typical Outcome | Causality for Choice |
| Electron Ionization (EI) | High-energy electrons bombard gas-phase molecules, causing ionization and extensive fragmentation.[11] | Volatile, thermally stable derivatives (often via GC-MS). | Complex spectra with many fragment ions and a distinct molecular ion (M•+). Excellent for library matching. | EI is a "hard" ionization technique. The extensive, reproducible fragmentation is ideal for structural confirmation of knowns against established spectral libraries and for elucidating fragmentation pathways of new, stable derivatives.[12] |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample, creating an aerosol of charged droplets. Solvent evaporation leads to gas-phase ions.[10] | Polar, non-volatile, and thermally labile derivatives (via LC-MS). | "Soft" ionization yielding primarily protonated molecules ([M+H]+) or deprotonated molecules ([M-H]-) with minimal fragmentation. | ESI is chosen for its gentle nature, which keeps the molecular ion intact. This is critical for determining the molecular weight of fragile or highly functionalized quinolines, such as pharmaceuticals and their metabolites.[3] |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes a solvent spray, which then transfers charge to the analyte molecules via chemical reactions.[11] | Derivatives of medium polarity and volatility that are less suitable for ESI. | Primarily yields protonated molecules ([M+H]+), but can induce more in-source fragmentation than ESI. | APCI is a good alternative when ESI provides a poor response. It is effective for less polar quinoline derivatives that are still analyzed by LC-MS and can handle higher flow rates than ESI.[13] |
Decoding the Language of Fragmentation
The true power of mass spectrometry for structural elucidation lies in the analysis of fragmentation patterns. The stable quinoline ring system and its substituents undergo predictable bond cleavages upon energetic activation (e.g., via collision-induced dissociation, CID).
The Quinoline Core Signature
The fundamental quinoline structure has a characteristic fragmentation pattern. Under EI conditions, a key fragmentation is the loss of hydrogen cyanide (HCN, 27 Da) from the molecular ion.[14] This points to the presence of the nitrogen-containing heterocyclic ring.
Influence of Substituents
Substituents dramatically influence the fragmentation pathways, providing clues to their identity and location.
-
Carboxylic Acids: Quinoline carboxylic acids show characteristic losses of the carboxyl group. For example, quinoline-2-carboxylic acid readily loses a COOH radical (45 Da) or a CO2 molecule (44 Da) from the molecular ion.[3][14]
-
Methoxy Groups: Methoxyquinolines often fragment via two pathways: loss of a methyl radical (•CH3, 15 Da) followed by loss of carbon monoxide (CO, 28 Da), or a concerted loss of a formyl radical (•CHO, 29 Da) or the entire CH2O group (30 Da).[15]
-
Side Chains: Cleavage of bonds alpha to the quinoline ring (benzylic cleavage) is common, as the charge is stabilized by the aromatic system.[16]
The following diagram illustrates the primary fragmentation pathway for a generic 2-substituted quinoline carboxylic acid, a common motif in drug development.
Figure 2: Common fragmentation pathways for a protonated quinoline carboxylic acid in ESI-MS/MS.
Key Fragment Ions and Neutral Losses
This table summarizes common fragmentation events that serve as diagnostic markers for specific functional groups on a quinoline scaffold.
| Neutral Loss (Da) | Lost Moiety | Implied Functional Group | Reference |
| 18 | H₂O | Carboxylic acid, Hydroxyl | [3] |
| 27 | HCN | Quinoline ring itself | [14] |
| 28 | CO | Carbonyl, Methoxy, Hydroxyl | [15] |
| 44 | CO₂ | Carboxylic acid | [3][14] |
| 45 | •COOH | Carboxylic acid | [3][14] |
Experimental Protocols
The following protocols provide a self-validating framework for the analysis of quinoline derivatives. They are designed to be adapted based on the specific properties of the analyte and the available instrumentation.
Protocol 1: Qualitative Analysis and Structural Elucidation by LC-HRMS/MS
Objective: To determine the accurate mass, elemental composition, and structure of a novel or unknown quinoline derivative.
-
Sample Preparation:
-
Accurately weigh ~1 mg of the sample and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.
-
Perform a serial dilution of the stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to achieve a final concentration of ~1 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter into an autosampler vial to prevent clogging of the LC system.[9]
-
-
LC System Setup:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). The C18 stationary phase is versatile for a wide range of quinoline polarities.
-
Mobile Phase A: Water + 0.1% Formic Acid. Formic acid is a common modifier that aids in the protonation of analytes for positive mode ESI.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes. This gradient ensures the elution of both polar and non-polar derivatives.
-
-
Mass Spectrometer Setup (High-Resolution Instrument, e.g., Orbitrap or TOF):
-
Ionization Source: Electrospray Ionization (ESI), positive mode. Most quinoline derivatives contain a basic nitrogen atom that is readily protonated.[3]
-
MS1 Scan (Full Scan):
-
Mass Range: m/z 100–1000. This range covers the majority of small-molecule quinoline derivatives.
-
Resolution: >60,000. High resolution is critical to achieve the mass accuracy needed for elemental composition determination.[5]
-
-
MS2 Scan (Data-Dependent Acquisition - DDA):
-
Activation: Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD).
-
Selection: Isolate the top 3-5 most intense ions from the MS1 scan for fragmentation.
-
Collision Energy: Use a stepped collision energy (e.g., 15, 30, 45 eV) to ensure a wide range of fragments are produced.
-
-
-
Data Analysis:
-
Extract the accurate mass of the precursor ion from the MS1 scan. Use software to calculate possible elemental compositions within a 5 ppm mass tolerance.
-
Analyze the MS2 spectrum. Identify characteristic neutral losses and fragment ions.
-
Propose a structure by piecing together the fragments and comparing them to the fragmentation patterns of known quinoline structures.[7][8]
-
Protocol 2: Quantitative Analysis by LC-MS/MS in MRM Mode
Objective: To sensitively and selectively quantify a known quinoline derivative in a complex matrix (e.g., plasma).[3]
-
Sample Preparation (Plasma):
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a known concentration of a stable isotope-labeled internal standard (SIL-IS). The SIL-IS is the gold standard as it co-elutes and has identical ionization efficiency but is mass-distinct.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial, evaporate to dryness under a stream of nitrogen, and reconstitute in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile + 0.1% Formic Acid).
-
Filter and transfer to an autosampler vial.
-
-
LC-MS/MS System Setup (Triple Quadrupole MS):
-
LC Conditions: Use an isocratic or rapid gradient method optimized for the specific analyte to ensure a short run time and high throughput.
-
Ionization Source: ESI, positive mode.
-
MS/MS Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition Optimization:
-
Infuse a standard solution of the pure analyte and its SIL-IS into the mass spectrometer.
-
Identify the m/z of the precursor ion ([M+H]+).
-
Fragment the precursor and identify the most stable and intense product ion.
-
The precursor → product ion pair is the MRM transition. Define at least two transitions for the analyte (one for quantification, one for confirmation) and one for the SIL-IS.
-
-
-
Method Validation & Quantification:
-
Calibration Curve: Prepare a set of calibration standards by spiking known amounts of the analyte into a blank matrix. Process these standards alongside the unknown samples.
-
Data Analysis: Plot the ratio of the analyte peak area to the SIL-IS peak area against the analyte concentration. Perform a linear regression to generate a calibration curve.
-
Validation: Assess the method's performance according to established guidelines.
-
| Validation Parameter | Typical Acceptance Criteria | Rationale |
| Linearity (R²) | > 0.99 | Ensures a proportional response across the concentration range.[17] |
| Accuracy (% Recovery) | 85% - 115% | Confirms the method measures the true concentration.[17] |
| Precision (%RSD) | < 15% | Demonstrates the repeatability and reproducibility of the method.[17] |
| Limit of Quantitation (LOQ) | Signal-to-Noise > 10 | Defines the lowest concentration that can be reliably quantified.[17] |
Conclusion
Mass spectrometry is an indispensable tool for the robust characterization of quinoline derivatives. A thoughtful approach, beginning with the selection of the appropriate ionization technique based on analyte properties, is crucial for success. High-resolution MS provides definitive molecular formula information, while tandem MS deciphers the structural intricacies through predictable fragmentation patterns. By implementing validated protocols, such as those detailed in this guide, researchers in drug development and other scientific fields can confidently identify, characterize, and quantify these vital compounds, ensuring data integrity and accelerating their research.
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- MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing.
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- A REVIEW ON QUINOLINE AND ITS DERIV
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Application Notes & Protocols for the Antibacterial Susceptibility Testing of Novel Quinoline Compounds
Audience: Researchers, scientists, and drug development professionals in the fields of microbiology, medicinal chemistry, and pharmacology.
Abstract: This comprehensive guide provides a detailed framework for evaluating the antibacterial activity of quinoline derivatives. Moving beyond mere procedural lists, this document elucidates the scientific rationale behind each step, ensuring methodological robustness and data integrity. We present standardized protocols for foundational assays, including broth microdilution for Minimum Inhibitory Concentration (MIC) determination, agar well diffusion for preliminary screening, and time-kill kinetics for assessing bactericidal versus bacteriostatic activity. Emphasis is placed on self-validating experimental design, troubleshooting common challenges such as compound solubility, and the correct interpretation of results in accordance with international standards.
Introduction: The Enduring Relevance of Quinolines in Antibacterial Research
The quinoline scaffold is a cornerstone in the architecture of antibacterial agents.[1] First-generation quinolones, like nalidixic acid, paved the way for the highly successful fluoroquinolones (e.g., ciprofloxacin), which expanded the spectrum of activity to a wide range of Gram-positive and Gram-negative pathogens.[2] The primary mechanism of action for these compounds is the inhibition of essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[3][4][5] By stabilizing the enzyme-DNA cleavage complex, quinolones convert these vital enzymes into cellular toxins that induce double-stranded DNA breaks, leading to an arrest of DNA replication and ultimately, cell death.[6][7]
As antibiotic resistance continues to be a global health crisis, the development of novel quinoline derivatives that can overcome existing resistance mechanisms is a critical area of research.[4][7] This necessitates rigorous and standardized in vitro testing to accurately characterize their antibacterial profile. This guide provides the foundational protocols and scientific insights required to conduct these evaluations with precision and confidence.
Mechanism of Action Overview
Quinolones disrupt DNA replication by targeting DNA gyrase and topoisomerase IV.[3][5]
-
DNA Gyrase: Primarily responsible for introducing negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during replication.[3][5]
-
Topoisomerase IV: Essential for decatenating newly replicated daughter chromosomes, allowing for proper segregation into daughter cells.[3][4]
The formation of a ternary complex between the quinolone, the enzyme, and the bacterial DNA is the critical step that inhibits the DNA ligation activity of these enzymes, leading to lethal DNA fragmentation.[3][6]
Caption: Workflow for Broth Microdilution MIC Assay.
Agar Well Diffusion for Qualitative Screening
The agar well diffusion method is a cost-effective and straightforward technique for preliminary screening of antibacterial activity. [8][9]It relies on the diffusion of the test compound from a well into an agar medium inoculated with the test microorganism.
-
Prepare Inoculum: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard as described in Protocol 1.
-
Inoculate Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate to ensure confluent growth. [10]3. Create Wells: Aseptically puncture wells (6-8 mm in diameter) into the agar using a sterile cork borer or pipette tip. [9]4. Add Compound: Add a fixed volume (e.g., 50-100 µL) of the quinoline compound solution (at a known concentration) into each well. A solvent control (e.g., DMSO) must also be tested.
-
Incubate: Incubate the plate at 35°C ± 2°C for 16-24 hours.
-
Measure Zones: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is absent) in millimeters. The size of the zone correlates with the susceptibility of the organism to the compound.
Time-Kill Kinetics Assay
This dynamic assay provides insight into the bactericidal or bacteriostatic nature of a compound by measuring the rate of bacterial killing over time. [11][12]
-
Bacteriostatic: The agent inhibits bacterial growth, but the bacterial count remains relatively stable after exposure. [11]* Bactericidal: The agent actively kills the bacteria, resulting in a significant reduction in the viable cell count. A ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum is the standard definition of bactericidal activity. [11]
-
Preparation: Prepare flasks containing CAMHB with the quinoline compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a growth control flask without the compound.
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to achieve a starting density of ~5 x 10⁵ CFU/mL.
-
Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Quantification: Perform serial dilutions of each aliquot in sterile saline and plate onto MHA to determine the number of viable bacteria (CFU/mL).
-
Incubation: Incubate the plates overnight at 35°C ± 2°C.
-
Data Analysis: Count the colonies on the plates and calculate the CFU/mL for each time point. Plot log₁₀ CFU/mL versus time for each concentration. [13]Analyze the curves to determine if the compound is bacteriostatic or bactericidal. [14]
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Example MIC Data for Novel Quinoline Derivatives
| Compound | S. aureus ATCC 29213 (μg/mL) | E. coli ATCC 25922 (μg/mL) | P. aeruginosa ATCC 27853 (μg/mL) |
| QN-001 | 4 | 8 | 32 |
| QN-002 | 2 | 4 | 16 |
| Ciprofloxacin | 0.25 | 0.015 | 0.5 |
| QC Range | 0.12 - 0.5 | 0.004 - 0.016 | 0.25 - 1 |
Data are for illustrative purposes only. QC Ranges are based on CLSI standards.
Troubleshooting Common Challenges
-
Poor Compound Solubility: If a quinoline derivative is poorly soluble in aqueous media, it can precipitate in the broth, leading to inaccurate MIC values. [15][16] * Solution: Use a co-solvent like DMSO at the lowest effective concentration. [17]Ensure the stock solution is fully dissolved before adding it to the media. Gentle warming or vortexing can aid dissolution. [18]* Inconsistent MIC Results: Variation of one twofold dilution is generally acceptable. [19]Greater variability may stem from:
-
Inaccurate inoculum preparation.
-
Contamination of cultures.
-
Degradation of the test compound.
-
Solution: Strictly adhere to standardized protocols. Always run QC strains to validate the assay. [20]* Colored or Turbid Compounds: If the compound itself imparts color or turbidity to the medium, it can interfere with visual MIC reading.
-
Solution: Use a redox indicator like resazurin or tetrazolium salts, which change color in the presence of bacterial metabolic activity, to help determine the endpoint. [15]Alternatively, a microplate reader can be used to measure optical density, but a baseline reading of the compound in the medium without bacteria is necessary.
-
Conclusion
The protocols and insights provided in this guide offer a robust framework for the systematic evaluation of novel quinoline compounds. By understanding the causality behind each experimental step and implementing rigorous quality control measures, researchers can generate reliable and reproducible data. This is paramount for identifying promising lead candidates in the critical mission to develop next-generation antibacterial agents.
References
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
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Wikipedia. (n.d.). Quinolone antibiotic. Retrieved from [Link]
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Vila, J., & Martinez-Puchol, S. (2017). Mechanism of action of and resistance to quinolones. Microbial Pathogenesis, 108, 1-6. [Link]
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Correia, S., Poeta, P., & Ferreira, P. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551-559. [Link]
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Pharmamotion. (2011). Mechanism of Action of Quinolones and Fluoroquinolones. Retrieved from [Link]
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Shin, S. Y., et al. (2020). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 40(1), 47-53. [Link]
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Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Retrieved from [Link]
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Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses. Retrieved from [Link]
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Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. Retrieved from [Link]
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Zhang, H., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Omega, 3(7), 8435-8441. [Link]
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Turnidge, J., et al. (2011). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. Journal of Clinical Microbiology, 49(7), 2676-2683. [Link]
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Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(5), 6078-6092. [Link]
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Khan, S. A., et al. (2014). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF NOVEL QUINOLINE MOLECULES AS ANTIBACTERIAL AGENTS. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 509-512. [Link]
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Balouiri, M., Sadiki, M., & Koraichi, S. I. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
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ResearchGate. (2021). Synthesis of Novel Quinolines with Antibacterial Activity. Retrieved from [Link]
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ResearchGate. (2015). How do you test antimicrobial activity, if your material is insoluble in water?. Retrieved from [Link]
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Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]
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Muska, M. (2023). The Adaptability of Quinolones Antibiotics Challenging a Spectrum of Bacterial Foes. Clinical Microbiology: Open Access, 12(359). [Link]
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Singh, U. P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Advances, 12(45), 29283-29307. [Link]
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Spangler, S. K., Jacobs, M. R., & Appelbaum, P. C. (1997). Bactericidal activity of DU-6859a compared to activities of three quinolones, three beta-lactams, clindamycin, and metronidazole against anaerobes as determined by time-kill methodology. Antimicrobial Agents and Chemotherapy, 41(4), 847-849. [Link]
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Vučić, M., et al. (2021). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Arhiv za higijenu rada i toksikologiju, 72(1), 1-12. [Link]
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Dr.Oracle. (2025). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. Retrieved from [Link]
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MDPI. (2024). Pooled Antibiotic Susceptibility Testing Performs Within CLSI Standards for Validation When Measured Against Broth Microdilution and Disk Diffusion Antibiotic Susceptibility Testing of Cultured Isolates. Diagnostics, 14(24), 2809. [Link]
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Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 536. [Link]
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Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]
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Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]
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ResearchGate. (2012). Time kill curves data analysis. Retrieved from [Link]
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The Rubin Lab. (2020). MIC (Broth Microdilution) Testing. YouTube. Retrieved from [Link]
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SlidePlayer. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
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The Pharma Guide. (2020). Agar well diffusion assay. YouTube. Retrieved from [Link]
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Pankey, G. A., & Sabath, L. D. (2004). Clinical relevance of bacteriostatic versus bactericidal mechanisms of action in the treatment of Gram-positive bacterial infections. Clinical Infectious Diseases, 38(6), 864-870. [Link]
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Wacławek-Aś, M., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(23), 7205. [Link]
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ResearchGate. (2025). Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. Retrieved from [Link]
-
Clinical Laboratory Science. (n.d.). Updating Antimicrobial Susceptibility Testing Methods. Retrieved from [Link]
-
International Journal of Scientific Development and Research. (2023). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. IJSDR, 8(6). [Link]
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ACS Omega. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 8(1), 1163-1178. [Link]
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Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]
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Li, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(5), 1899-1920. [Link]
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Scribd. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
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Application Note & Protocol: Measuring Antioxidant Activity of Quinoline Derivatives Using the DPPH Assay
Introduction: The Significance of Antioxidant Quinoline Derivatives
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions. Antioxidants are vital molecules that can mitigate this damage by neutralizing harmful free radicals.
Quinoline derivatives represent a prominent class of heterocyclic compounds that are foundational scaffolds in medicinal chemistry.[1][2] Beyond their well-established roles in anti-malarial and anti-inflammatory drugs, many synthetic and natural quinoline analogues have demonstrated significant antioxidant potential, making them a key area of interest for new therapeutic development.[1][2]
To evaluate the efficacy of these novel compounds, a reliable and high-throughput screening method is essential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely adopted, simple, and rapid spectrophotometric method for this purpose.[3] This document provides a comprehensive guide and a detailed protocol for researchers to accurately measure the antioxidant activity of quinoline derivatives.
Principle of the DPPH Radical Scavenging Assay
The DPPH assay is predicated on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[3][4]
-
The DPPH Radical: In its radical form, DPPH has a deep violet color in solution, exhibiting a characteristic strong absorbance at approximately 517 nm due to its unpaired electron.[3][5]
-
The Scavenging Reaction: When an antioxidant compound (denoted as AH) is introduced, it donates a hydrogen atom to the DPPH radical. This neutralizes the radical, converting it to its reduced form, DPPH-H (2,2-diphenyl-1-picrylhydrazine).[3][6]
-
Spectrophotometric Detection: This reduction process results in a stoichiometric loss of the violet color, turning the solution to a pale yellow or colorless state. The decrease in absorbance at 517 nm is directly proportional to the radical scavenging activity of the antioxidant compound being tested.[3][5]
The fundamental reaction can be summarized as: DPPH• (Violet) + AH (Antioxidant) → DPPH-H (Yellow/Colorless) + A• [3]
This relationship allows for the quantitative determination of antioxidant potency, typically expressed as the IC50 value—the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals.[3]
Caption: DPPH radical scavenging mechanism.
Materials and Reagents
3.1. Equipment
-
Spectrophotometer or 96-well microplate reader capable of reading absorbance at 517 nm.
-
Calibrated micropipettes and tips.
-
96-well clear, flat-bottom microplates.
-
Vortex mixer.
-
Analytical balance.
-
Volumetric flasks and appropriate glassware.
3.2. Reagents
-
DPPH (2,2-diphenyl-1-picrylhydrazyl): Analytical grade.
-
Solvent: Spectrophotometric grade methanol or ethanol. Causality: Methanol and ethanol are common solvents because DPPH is readily soluble in them, and they are compatible with most spectrophotometric assays.[6] The choice should be consistent throughout the experiment.
-
Test Compounds: Quinoline derivatives of interest.
-
Positive Control: A known antioxidant such as Ascorbic Acid, Trolox, or Butylated Hydroxytoluene (BHT). Causality: A positive control is crucial to validate the assay's performance and provides a benchmark against which the activity of the test compounds can be compared.[3]
Detailed Experimental Protocol
This protocol is optimized for a 96-well microplate format, which is ideal for screening multiple compounds and concentrations efficiently.
4.1. Preparation of Solutions
-
DPPH Working Solution (0.1 mM):
-
Accurately weigh ~3.94 mg of DPPH powder and dissolve it in 100 mL of methanol or ethanol.
-
Store the solution in an amber bottle or wrap the flask with aluminum foil to protect it from light.[7] Causality: DPPH is light-sensitive and can degrade over time, leading to inaccurate results.[5][6] This solution should be prepared fresh daily.
-
Before use, ensure the absorbance of this working solution at 517 nm is approximately 1.0 ± 0.2.[3]
-
-
Test Compound Stock Solutions (e.g., 1 mg/mL):
-
Accurately weigh 1 mg of each quinoline derivative.
-
Dissolve in a suitable volume of the chosen solvent (e.g., 1 mL of methanol, ethanol, or DMSO). If using DMSO for initial dissolution, ensure the final concentration in the assay well is minimal (<1%) to avoid solvent effects.
-
-
Positive Control Stock Solution (e.g., 1 mg/mL):
-
Prepare a stock solution of Ascorbic Acid or Trolox in the same manner as the test compounds. This should also be prepared fresh.[3]
-
-
Serial Dilutions:
-
From the stock solutions, perform serial dilutions to obtain a range of concentrations for testing (e.g., 200, 100, 50, 25, 12.5, 6.25 µg/mL).[3] Use the same solvent for all dilutions to maintain consistency.
-
4.2. Assay Procedure (96-Well Plate)
Caption: Experimental workflow for the DPPH assay.
-
Plate Mapping: Design the plate layout. It is essential to run all samples, standards, and controls in triplicate to ensure statistical validity.
-
Add Samples/Controls: Pipette 100 µL of each concentration of the quinoline derivative dilutions, positive control dilutions, and solvent (for the negative control) into the appropriate wells.
-
Address Color Interference (Crucial for Quinolines): Many quinoline derivatives are colored and may absorb light at 517 nm. To correct for this, prepare a parallel set of "sample blank" wells. Add 100 µL of each quinoline derivative dilution to these wells, and add 100 µL of the solvent (e.g., methanol) instead of the DPPH solution.[3]
-
Initiate Reaction: Add 100 µL of the 0.1 mM DPPH working solution to all wells except the "sample blank" wells.
-
Mix and Incubate: Mix the plate gently. Cover it to prevent evaporation and incubate for 30 minutes at room temperature in the dark.[3][8] Causality: Incubation in the dark is mandatory to prevent the light-induced degradation of DPPH.[6]
-
Measure Absorbance: After incubation, measure the absorbance of all wells at 517 nm using a microplate reader.
Data Analysis and Interpretation
5.1. Calculation of Radical Scavenging Activity
The percentage of DPPH radical scavenging activity is calculated using the following formula:[3]
% Scavenging = [ (Acontrol - (Asample - Asample blank)) / Acontrol ] x 100
Where:
-
Acontrol: The average absorbance of the negative control (solvent + DPPH solution).
-
Asample: The average absorbance of the test sample (quinoline derivative + DPPH solution).
-
Asample blank: The average absorbance of the sample blank (quinoline derivative + solvent). If the sample is colorless, this term can be omitted.
5.2. Determination of the IC50 Value
The IC50 value is the concentration of a compound that scavenges 50% of the DPPH radicals. A lower IC50 value signifies higher antioxidant potency.
-
Plot a Dose-Response Curve: Plot the % Scavenging (Y-axis) against the corresponding concentrations of the quinoline derivative (X-axis).
-
Calculate IC50: The IC50 value can be determined from the resulting curve. For a linear portion of the curve, a linear regression equation (y = mx + c) can be used.[9] Set y = 50 and solve for x:
IC50 = (50 - c) / m
Where 'm' is the slope and 'c' is the y-intercept of the regression line.[10] More accurate IC50 values can be obtained using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).
Data Presentation
Summarize the final quantitative data in a clear, structured table for easy comparison between different quinoline derivatives and the standard antioxidant.
| Compound ID | IC50 (µg/mL) ± SD* |
| Quinoline Derivative 1 | [Insert Value] |
| Quinoline Derivative 2 | [Insert Value] |
| Quinoline Derivative 3 | [Insert Value] |
| Ascorbic Acid (Standard) | [Insert Value] |
*SD: Standard Deviation from at least three independent experiments.
Troubleshooting and Key Considerations
-
Poor Solubility: If quinoline derivatives are not soluble in methanol or ethanol, use a minimal amount of DMSO to dissolve the compound first, then dilute to the final volume with the primary solvent. Always prepare a solvent blank containing the same concentration of DMSO to nullify its effect.
-
Color Interference: As noted in the protocol, always run a sample blank if your quinoline derivative is colored. Failure to correct for the compound's intrinsic absorbance is a common source of error and can lead to an overestimation of antioxidant activity.[11][12]
-
Reaction Kinetics: The standard 30-minute incubation is suitable for most compounds. However, some slow-reacting antioxidants may require a longer incubation time. It is advisable to perform a preliminary kinetic study (measuring absorbance at several time points) for novel compound classes to ensure the reaction has reached a plateau.
-
Assay Limitations: The DPPH assay is a measure of radical scavenging in an organic solvent, which does not fully replicate physiological conditions.[5] For a comprehensive antioxidant profile, results should be validated with other assays that involve different mechanisms, such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) or FRAP (Ferric Reducing Antioxidant Power) assays.
References
-
Recent Studies of Antioxidant Quinoline Derivatives. Bentham Science Publishers. [Link]
-
Recent Studies of Antioxidant Quinoline Derivatives. Ingenta Connect. [Link]
-
New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators-Spectroscopic Studies. PubMed. [Link]
-
DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]
-
Green Synthesis and Investigation of Antioxidant Activity of New Quinoline Derivatives. Journal of Applied Chemical Research. [Link]
-
How to determine theoretical IC50 value for in vitro DPPH assay?. ResearchGate. [Link]
-
DPPH Radical Scavenging Assay. MDPI. [Link]
-
Genesis and development of DPPH method of antioxidant assay. PubMed Central. [Link]
-
DPPH Antioxidant Assay. G-Biosciences. [Link]
-
Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results. PubMed. [Link]
-
New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies. MDPI. [Link]
-
DPPH Radical Scavenging Assay. Encyclopedia.pub. [Link]
-
How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay. YouTube. [Link]
-
Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel. YouTube. [Link]
-
Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results. ResearchGate. [Link]
-
DPPH Scavenging Assay Protocol- Detailed Procedure. ACME Research Solutions. [Link]
-
Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
-
DPPH radical scavenging activity. Marine Biology. [Link]
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- 5. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
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- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Quinoline Carboxylic Acid Libraries
Introduction: The Therapeutic Promise of Quinoline Carboxylic Acids
Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] The fusion of a benzene and a pyridine ring creates a privileged scaffold that is amenable to diverse chemical modifications, leading to compounds with a remarkable breadth of pharmacological activities.[1] Among these, quinoline carboxylic acids have garnered significant attention for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][3][4][5] These compounds can modulate the activity of various biological targets, including enzymes like tyrosine kinases, topoisomerases, and dihydroorotate dehydrogenase, and can disrupt critical cellular processes such as cell proliferation and signaling pathways.[1][6][7]
The vast chemical space accessible through the synthesis of quinoline carboxylic acid libraries presents a significant opportunity for the discovery of novel drug candidates.[8][9] High-throughput screening (HTS) is an indispensable technology for systematically evaluating these large collections of compounds to identify those with desired biological activities.[9][10] HTS combines automation, miniaturization, and sophisticated data analysis to rapidly screen tens of thousands to millions of compounds, accelerating the initial stages of drug discovery.[10][11][]
This guide provides a comprehensive overview of the principles, methodologies, and protocols for conducting high-throughput screening of quinoline carboxylic acid libraries. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance and field-proven insights to facilitate the successful identification and validation of novel bioactive quinoline derivatives.
The Strategic Imperative of Automation in HTS
Modern HTS campaigns are heavily reliant on automation to achieve the necessary throughput, consistency, and data quality.[10][11][13] Automated systems for liquid handling, plate management, and signal detection are critical for minimizing human error, reducing reagent consumption through miniaturization, and enabling the rapid screening of large compound libraries.[8][10][11] The integration of robotics and data management software ensures that experiments are performed with high precision and reproducibility, which is essential for the reliable identification of true "hits".[13][14]
Part 1: Assay Development and Primary Screening
The foundation of a successful HTS campaign is a robust and reliable assay. The choice of assay format depends on the biological question being addressed and the specific target or pathway of interest. For quinoline carboxylic acid libraries, both biochemical and cell-based assays are highly relevant.
Biochemical Assays: Interrogating Molecular Targets
Biochemical assays are designed to measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor. These assays are often preferred for primary screening due to their simplicity, lower cost, and reduced potential for off-target effects.
Protocol 1: Fluorescence-Based Kinase Inhibition Assay
Many quinoline derivatives are known to target protein kinases.[15][16] This protocol describes a generic fluorescence-based assay to screen for inhibitors of a purified kinase.
Principle: The assay measures the phosphorylation of a substrate peptide by a kinase. The detection of the phosphorylated product is achieved using a phosphorylation-specific antibody labeled with a fluorescent probe. Inhibition of the kinase by a test compound results in a decrease in the fluorescence signal.
Materials:
-
Purified kinase of interest
-
Kinase substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Phosphorylation-specific antibody conjugated to a fluorophore (e.g., FITC)
-
Stop solution (e.g., 100 mM EDTA)
-
384-well microplates, low-volume, black
-
Acoustic liquid handler for compound dispensing
-
Plate reader with fluorescence detection capabilities
Step-by-Step Methodology:
-
Compound Plating: Using an acoustic liquid handler, dispense nanoliter volumes of the quinoline carboxylic acid library compounds dissolved in DMSO into the 384-well assay plates. Also, include wells for positive controls (no inhibitor) and negative controls (no enzyme).
-
Enzyme and Substrate Preparation: Prepare a solution containing the purified kinase and its substrate peptide in the kinase reaction buffer.
-
Initiation of Reaction: Add the enzyme-substrate mixture to the assay plates containing the compounds.
-
ATP Addition: To start the kinase reaction, add ATP to all wells. The final concentration of ATP should be at or near the Km for the specific kinase to ensure sensitivity to competitive inhibitors.
-
Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes), allowing the phosphorylation reaction to proceed.
-
Stopping the Reaction: Add the stop solution to all wells to chelate the Mg²⁺ and halt the enzymatic reaction.
-
Detection: Add the fluorescently labeled phosphorylation-specific antibody to the wells. Incubate for a sufficient time (e.g., 30 minutes) to allow for antibody binding.
-
Signal Measurement: Read the fluorescence intensity on a compatible plate reader.
Data Analysis: The percentage of inhibition for each compound is calculated as follows: % Inhibition = 100 * (1 - (Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control))
Hits are typically defined as compounds that exhibit an inhibition percentage above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the control wells).
Cell-Based Assays: Assessing Phenotypic Responses
Cell-based assays provide a more physiologically relevant context for screening by evaluating the effects of compounds on intact cells.[17][18] These assays can measure a wide range of cellular responses, including cytotoxicity, apoptosis, and changes in specific signaling pathways.
Protocol 2: High-Content Screening for Apoptosis Induction
This protocol utilizes high-content imaging to screen for quinoline carboxylic acids that induce apoptosis in cancer cell lines.
Principle: The assay uses fluorescent dyes to simultaneously identify and quantify apoptotic cells. Annexin V conjugated to a green fluorescent dye binds to phosphatidylserine on the surface of early apoptotic cells, while a red fluorescent nuclear dye that is cell-impermeable stains the nuclei of late apoptotic or necrotic cells. A blue fluorescent nuclear dye stains all cell nuclei.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer)[19][20]
-
Cell culture medium and supplements
-
Quinoline carboxylic acid library
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) or another cell-impermeable nuclear stain
-
Hoechst 33342 or another cell-permeable nuclear stain
-
384-well imaging plates, black with clear bottom
-
High-content imaging system
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells into the 384-well imaging plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the quinoline carboxylic acid library compounds at a desired concentration (e.g., 10 µM). Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24 or 48 hours).[19]
-
Staining: Add a cocktail of Annexin V-FITC, PI, and Hoechst 33342 to the live cells and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Image Acquisition: Acquire images of the stained cells using an automated high-content imaging system. Multiple images per well should be captured to ensure statistical significance.
-
Image Analysis: Use image analysis software to automatically identify and quantify the number of total cells (Hoechst positive), early apoptotic cells (Annexin V positive, PI negative), and late apoptotic/necrotic cells (Annexin V positive, PI positive).
Data Presentation:
| Compound ID | Concentration (µM) | Total Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| QCA-001 | 10 | 5000 | 25.4 | 5.2 |
| QCA-002 | 10 | 4800 | 3.1 | 1.5 |
| Control | - | 5200 | 2.5 | 1.2 |
Visualization of HTS Workflow:
Caption: A typical cascade for hit validation and progression.
Mechanism of Action Studies
For the most promising hits, further studies are necessary to elucidate their mechanism of action. This can involve a variety of techniques, including:
-
Target engagement assays: Directly measuring the binding of the compound to its putative target in a cellular context.
-
Western blotting: Assessing the effect of the compound on the levels and phosphorylation status of proteins in a signaling pathway.
-
Gene expression analysis: Determining how the compound alters the expression of relevant genes.
Challenges and Considerations in Screening Quinoline Carboxylic Acid Libraries
While powerful, HTS of quinoline carboxylic acid libraries is not without its challenges:
-
Compound Solubility: Quinoline derivatives can sometimes have poor aqueous solubility, which can lead to compound precipitation and false-negative results. Careful selection of assay buffers and DMSO concentrations is critical.
-
Fluorescence Interference: The quinoline scaffold itself can be fluorescent, which can interfere with fluorescence-based assays. [21][22][23][24]It is essential to pre-screen the library for auto-fluorescent compounds at the excitation and emission wavelengths of the assay.
-
Toxicity: At higher concentrations, some quinoline derivatives may exhibit non-specific cytotoxicity. It is important to distinguish between targeted anti-proliferative effects and general toxicity.
Conclusion
High-throughput screening of quinoline carboxylic acid libraries is a powerful strategy for the discovery of novel therapeutic agents. A successful HTS campaign requires careful assay design, robust automation, rigorous data analysis, and a systematic approach to hit validation. By understanding the principles and protocols outlined in this guide, researchers can navigate the complexities of HTS and unlock the therapeutic potential of this important class of compounds.
References
- Dispendix. (2024, June 27).
- PubMed. (n.d.).
- Royal Society of Chemistry. (2021, April 6).
- Beckman Coulter. (n.d.). High-Throughput Screening (HTS).
- PubMed Central. (n.d.). Automation to Enable High-throughput Chemical Proteomics.
- BenchChem. (n.d.).
- Beilstein Journal of Organic Chemistry. (2008, December 17).
- H.E.L Group. (2025, February 12). How automation & parallel systems improve chemical synthesis processes.
- ACS Publications. (n.d.). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids.
- BenchChem. (n.d.). Screening the Biological Activity of Novel Quinoline Compounds: An In-depth Technical Guide.
- ResearchGate. (2025, August 9).
- BenchChem. (n.d.). Navigating the Biological Landscape: A Comparative Guide to the Cross-Reactivity of Quinoline-2-Carboxylic Acid Analogs.
- PubMed. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
- Wikipedia. (n.d.). Quinoline.
- MDPI. (2025, November 12).
- Promega. (n.d.). Selecting Cell-Based Assays for Drug Discovery Screening.
- PubMed Central. (2024, July 4).
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.).
- ResearchGate. (2025, August 6). (PDF)
- PubMed. (n.d.).
- MedchemExpress.com. (n.d.). Quinoline-6-carboxylic acid | Biochemical Reagent.
- PubMed Central. (2024, October 21). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents.
- Taylor & Francis Online. (n.d.). Review on recent development of quinoline for anticancer activities.
- PubMed. (n.d.). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells.
- Frontiers. (2022, March 29). Discovery of 2-(4-Acrylamidophenyl)
- Cambridge MedChem Consulting. (2017, November 13).
- Drug Target Review. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening.
- Frontiers. (n.d.). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents.
- AXXAM. (n.d.). Challenges of HTS in early-stage drug discovery.
- Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.
- R Discovery. (2022, December 31).
- MDPI. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.
- ResearchGate. (2025, November 11).
- PubMed Central. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening.
- RSC Publishing. (2020, August 12).
- National Institutes of Health. (2016, October 27). Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening.
- Bentham Science Publisher. (n.d.). Data Quality Assurance and Statistical Analysis of High Throughput Screenings for Drug Discovery.
- BOC Sciences. (n.d.). Screening Libraries - HTS Libraries.
- University of Pennsylvania. (n.d.).
- Thermo Fisher Scientific. (n.d.). High-Throughput Screening (HTS) for Drug Discovery.
- PubMed. (n.d.).
- ResearchGate. (n.d.).
- PubMed Central. (n.d.). Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase.
- Enamine. (n.d.). High-Throughput Screening.
- Bentham Science. (n.d.).
- PubMed. (n.d.). Investigating the antiproliferative activity of quinoline-5,8-diones and styrylquinolinecarboxylic acids on tumor cell lines.
- ResearchGate. (2025, August 9).
- ResearchGate. (n.d.). Examples of high-throughput screening in drug discovery.
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- 16. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 2-Isopropylquinoline-4-carboxylic Acid
Welcome to the technical support center for 2-Isopropylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, grounded in established scientific principles and practical laboratory experience.
Troubleshooting Guide: Common Solubility Issues and Solutions
This section addresses specific problems you might encounter during your experiments with this compound and provides step-by-step protocols to resolve them.
Issue 1: My stock solution of this compound in an organic solvent precipitates when I dilute it into my aqueous assay buffer.
This is a common issue for poorly soluble compounds when transitioning from a high-concentration organic stock to a predominantly aqueous environment. The abrupt change in solvent polarity causes the compound to crash out of solution.
Root Cause Analysis: The limited aqueous solubility of the neutral form of this compound is the primary reason for this precipitation. The isopropyl group and the quinoline ring system contribute to the molecule's hydrophobicity.
Solutions:
1. pH-Adjusted Buffer System: The most direct approach is to leverage the carboxylic acid moiety of the molecule. By increasing the pH of your aqueous buffer, you can deprotonate the carboxylic acid, forming the more soluble carboxylate salt.[1][2]
-
Underlying Principle: The solubility of weak acids increases significantly at pH values above their pKa.[1] The predicted pKa of this compound is approximately 1.13.[3] This very low pKa suggests that the compound is a relatively strong acid for an organic molecule, and its solubility will be significantly influenced by pH.
-
Step-by-Step Protocol for pH Optimization:
-
Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Common biological buffers like phosphate-buffered saline (PBS) or TRIS can be used and their pH adjusted accordingly.
-
Determine the maximum tolerable concentration of your organic solvent (e.g., DMSO, ethanol) in your final assay conditions.
-
Prepare a concentrated stock solution of this compound in the chosen organic solvent.
-
In separate vials, add a small volume of the stock solution to each of the different pH buffers to achieve your desired final concentration.
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 1-2 hours) at the experimental temperature.
-
For a quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy.
-
2. Co-solvent System: If pH adjustment alone is insufficient or not compatible with your experimental system, a co-solvent approach can be employed. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[4][5]
-
Commonly Used Co-solvents in Pharmaceutical Formulations:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Glycerol
-
Dimethyl sulfoxide (DMSO)[]
-
-
Experimental Workflow for Co-solvent Screening:
-
Prepare binary mixtures of your primary aqueous buffer with increasing concentrations of a co-solvent (e.g., 5%, 10%, 20% v/v).
-
Add your this compound stock solution to each co-solvent mixture to the target final concentration.
-
Assess solubility as described in the pH optimization protocol.
-
It's crucial to run vehicle controls to ensure the co-solvent concentration does not interfere with your assay.
-
Frequently Asked Questions (FAQs)
This section covers broader questions regarding the solubility enhancement of this compound.
Q1: What is the predicted pKa of this compound and how does it influence my experiments?
The predicted pKa of this compound is approximately 1.13.[3] This value indicates that it is a relatively strong carboxylic acid. In practical terms, this means that at any pH significantly above 1.13, the molecule will exist predominantly in its ionized (deprotonated) carboxylate form, which is significantly more water-soluble than the neutral form. Therefore, maintaining a neutral or slightly alkaline pH in your aqueous solutions is a highly effective strategy to improve its solubility.
Q2: I need to prepare a high-concentration aqueous stock solution for in vivo studies. What are my best options?
For high-concentration formulations, a multi-pronged approach is often necessary.
-
Salt Formation: This is a very effective method for increasing the solubility and dissolution rate of ionizable drugs.[7][8] Since this compound has an acidic functional group, you can form a salt by reacting it with a pharmaceutically acceptable base (e.g., sodium hydroxide, potassium hydroxide, tromethamine). A systematic salt screening study is recommended to identify a stable, non-hygroscopic salt form with optimal solubility.[9][10]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming inclusion complexes with enhanced aqueous solubility.[11]
-
Commonly Used Cyclodextrins: β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Screening for Complexation: A phase solubility study is the standard method to evaluate the effectiveness of different cyclodextrins.[12] This involves preparing solutions with increasing concentrations of the cyclodextrin and measuring the corresponding increase in the solubility of your compound.
-
Q3: Are there any potential downsides to using co-solvents?
Yes, while effective, the use of co-solvents has potential drawbacks that must be considered:
-
Toxicity and Biological Interference: High concentrations of organic solvents can be toxic to cells or interfere with enzyme activity and other biological processes.[4] It is essential to determine the maximum tolerated co-solvent concentration in your specific experimental system.
-
Precipitation upon Dilution: As seen in the troubleshooting guide, a solution that is stable in a high-concentration co-solvent mixture may still precipitate upon significant aqueous dilution.
Q4: How can I confirm that I have successfully formed a cyclodextrin inclusion complex?
Several analytical techniques can provide evidence of inclusion complex formation:
-
Differential Scanning Calorimetry (DSC): The melting point of the guest molecule will often shift or disappear upon complexation.[12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the vibrational frequencies of the guest molecule's functional groups can indicate their inclusion within the cyclodextrin cavity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the protons of both the guest and the cyclodextrin can confirm complex formation.
Visualizing the Concepts
Diagram 1: pH-Dependent Solubility of a Carboxylic Acid
Caption: The effect of pH on the ionization and solubility of a carboxylic acid.
Diagram 2: Cyclodextrin Inclusion Complexation Workflow
Caption: A typical workflow for preparing cyclodextrin inclusion complexes via freeze-drying.
Quantitative Data Summary
| Parameter | Value/Information | Reference(s) |
| Predicted pKa | ~1.13 | [3] |
| General Solubility of Quinoline-4-carboxylic acids | Poorly soluble in water; solubility is pH-dependent. | [13] |
| Recommended pH for Enhanced Solubility | pH > pKa. For practical purposes, neutral to alkaline pH (e.g., pH 7.0 - 8.0) should be effective. | [1] |
| Common Co-solvents | Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG) 400, DMSO. | [4][] |
| Common Cyclodextrins for Complexation | β-cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD). | [11] |
References
-
Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. [Link]
-
Cosolvent - Wikipedia. Wikipedia. [Link]
-
Golden rules for designing a salt screening strategy for insoluble molecules. Onyx Scientific. [Link]
-
A guide to the selection of co-solvents to enable the easiest separation by distillation. ResearchGate. [Link]
-
(PDF) Rational Coformer or Solvent Selection for Pharmaceutical Cocrystallization or Desolvation. ResearchGate. [Link]
-
Cosolvent systems: Significance and symbolism. Wisdom Library. [Link]
-
Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
-
Quinoline-4-carboxylic acid | Solubility of Things. Solubility of Things. [Link]
-
CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. IIP Series. [Link]
-
Cyclodextrin Masterclass V How to make a cyclodextrin complex. YouTube. [Link]
-
The Physical Chemistry of Salt Screening. CatSci Ltd. [Link]
-
General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry. ResearchGate. [Link]
-
Salt Screening & Selection in Pharmaceutical R&D. Studylib. [Link]
-
Salt screening and characterization for poorly soluble, weak basic compounds: Case study albendazole. ResearchGate. [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. [Link]
-
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. [Link]
-
Solubility enhancement techniques: A comprehensive review. WJBPHS. [Link]
-
solubility enhancement -by pH change & complexation. Slideshare. [Link]
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2-Isopropylquinoline-4-carboxylic acid solubility in DMSO and other organic solvents
Welcome to the Technical Support Center for 2-Isopropylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving the solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to overcome challenges in your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
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Dimethyl Sulfoxide (DMSO): DMSO is a strong, polar aprotic solvent, and it is highly likely that this compound will have good solubility in DMSO. A related compound, quinoline-4-carboxylic acid, is known to be soluble in DMSO[1]. The presence of the isopropyl group may slightly decrease polarity compared to the parent quinoline-4-carboxylic acid, but high solubility is still anticipated.
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Other Organic Solvents: The solubility in other organic solvents will be governed by the "like dissolves like" principle[2].
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Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected due to the ability of the carboxylic acid group to form hydrogen bonds with the solvent molecules[3][4].
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Less Polar/Nonpolar Solvents (e.g., Chloroform, Dichloromethane, Toluene): Moderate to low solubility is anticipated. The nonpolar quinoline ring and isopropyl group will interact favorably with these solvents, but the polar carboxylic acid group will limit overall solubility[2].
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Aqueous Solutions: The solubility in water is expected to be very low, especially at neutral pH. The large hydrophobic quinoline and isopropyl components will dominate. However, solubility will be highly dependent on pH. In basic aqueous solutions (e.g., aqueous sodium bicarbonate or sodium hydroxide), the carboxylic acid will be deprotonated to form a carboxylate salt, which is significantly more polar and thus more soluble in water.
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Here is a summary of the expected solubility:
| Solvent | Polarity | Expected Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong polar interactions with the carboxylic acid group. |
| Ethanol, Methanol | Polar Protic | Good | Hydrogen bonding with the carboxylic acid group. |
| Dichloromethane (DCM) | Moderately Polar | Moderate | Balance between nonpolar interactions and the polar carboxylic acid. |
| Chloroform | Moderately Polar | Moderate | Similar to DCM. |
| Toluene | Nonpolar | Low to Moderate | Primarily van der Waals interactions with the nonpolar parts of the molecule. |
| Hexanes | Nonpolar | Very Low | Mismatch in polarity. |
| Water (neutral pH) | Very Polar | Very Low | Large hydrophobic regions dominate. |
| Aqueous Base (e.g., 1M NaOH) | Very Polar | High | Formation of a soluble carboxylate salt. |
Troubleshooting Guide
Issue 1: The compound is not dissolving in DMSO at the desired concentration.
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Possible Cause 1: Insufficient Solvent or Supersaturation.
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Troubleshooting: Ensure you are using a sufficient volume of DMSO for the amount of compound. If you are trying to prepare a highly concentrated stock solution, you may be exceeding the compound's intrinsic solubility. It is recommended to experimentally determine the maximum solubility (see Experimental Protocol below).
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Possible Cause 2: Presence of Moisture in DMSO.
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Troubleshooting: DMSO is hygroscopic and can absorb water from the atmosphere. The presence of water can sometimes decrease the solubility of organic compounds[5]. Use fresh, anhydrous DMSO for preparing your stock solutions.
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Possible Cause 3: Slow Dissolution Kinetics.
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Troubleshooting: Some compounds, even if soluble, may take time to dissolve completely. Gentle warming (e.g., to 30-40°C) and vortexing or sonication can help to accelerate the dissolution process. However, be cautious with heating to avoid any potential degradation of the compound.
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Possible Cause 4: Compound Purity.
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Troubleshooting: Impurities in your sample of this compound could be insoluble and give the appearance of poor solubility. If possible, verify the purity of your compound using an appropriate analytical technique (e.g., HPLC, NMR).
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Issue 2: Precipitation is observed when adding the DMSO stock solution to an aqueous buffer.
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Possible Cause 1: Exceeding the Aqueous Solubility Limit.
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Troubleshooting: This is the most common reason for precipitation. The solubility of your compound in the final aqueous assay buffer is likely much lower than in the DMSO stock. The final concentration of DMSO in the assay should be kept to a minimum (typically <1%, and often <0.1%) to avoid solvent-induced effects on the biological system and to minimize the risk of precipitation. Calculate the final concentration of your compound in the assay and ensure it is below its aqueous solubility limit. If the required concentration is too high, you may need to consider alternative formulation strategies.
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Possible Cause 2: pH of the Aqueous Buffer.
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Troubleshooting: As a carboxylic acid, the solubility of this compound in aqueous media is highly pH-dependent. In acidic or neutral buffers, the carboxylic acid will be protonated and less soluble. In basic buffers, it will be deprotonated and more soluble. If your assay allows, consider adjusting the pH of the buffer to increase the solubility of your compound.
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Experimental Protocol: Determination of Kinetic Solubility in DMSO
This protocol provides a method to determine the kinetic solubility of this compound in DMSO at room temperature. This method is widely used in early drug discovery.
Materials:
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This compound
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Vortex mixer
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Centrifuge
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Calibrated analytical balance
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Micropipettes
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2 mL microcentrifuge tubes
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High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
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Preparation of a Supersaturated Solution:
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Accurately weigh approximately 10 mg of this compound into a 2 mL microcentrifuge tube.
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Add a small, precise volume of DMSO (e.g., 100 µL) to the tube.
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Vortex the mixture vigorously for 2-3 minutes to promote dissolution. If the compound dissolves completely, add small, pre-weighed increments of the compound, vortexing after each addition, until a solid precipitate is observed[6].
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Equilibration:
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Incubate the supersaturated solution at room temperature for 24 hours to allow the solution to reach equilibrium. Gently mix the solution periodically during this time[6]. This step is crucial for obtaining a reliable measurement.
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Separation of Undissolved Solid:
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Centrifuge the solution at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid[6].
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Determination of Solute Concentration:
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Carefully collect a known volume of the supernatant (e.g., 50 µL) without disturbing the pellet.
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Dilute the supernatant with a suitable solvent in which the compound is highly soluble and which is compatible with your analytical method (e.g., methanol or acetonitrile for HPLC). A large dilution factor will likely be necessary.
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Determine the concentration of the compound in the diluted sample using a pre-validated HPLC or UV-Vis spectroscopy method against a standard curve of known concentrations.
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Calculation of Solubility:
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Calculate the original concentration in the DMSO supernatant by multiplying the measured concentration of the diluted sample by the dilution factor. This value represents the kinetic solubility of this compound in DMSO at room temperature.
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Experimental Workflow Diagram
Sources
Technical Support Center: Preventing Precipitation of Quinoline Derivatives in Aqueous Buffer
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your primary resource for troubleshooting and resolving a common yet critical challenge in the laboratory: the precipitation of quinoline derivatives in aqueous buffers. Quinoline scaffolds are central to many therapeutic agents, but their inherent physicochemical properties often lead to solubility issues that can compromise experimental results and stall development pipelines.[1][2]
This support center moves beyond simple protocols. Here, we delve into the causal mechanisms behind precipitation and provide robust, scientifically-grounded strategies to maintain the solubility and integrity of your compounds.
Part 1: Understanding the Problem — The Chemistry of Quinoline Precipitation
At its core, the solubility of a quinoline derivative is a function of its chemical structure and the properties of the solvent system. Quinolines are heterocyclic aromatic compounds containing a nitrogen atom, which imparts weak basicity.[3] This characteristic is the primary driver of their pH-dependent solubility.
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The Role of pKa and pH: The nitrogen atom in the quinoline ring can accept a proton (H⁺). The pKa is the pH at which the compound is 50% protonated (ionized) and 50% non-protonated (neutral).[4]
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Below the pKa (Acidic pH): The quinoline nitrogen is protonated (BH⁺). This charged, ionized form is generally much more soluble in aqueous media.
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Above the pKa (Neutral to Basic pH): The compound exists predominantly in its neutral, free base form (B). This form is typically less polar and significantly less water-soluble, making it prone to precipitation.
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The relationship between pH, pKa, and the ratio of ionized to neutral forms is described by the Henderson-Hasselbalch equation , which can be adapted for weak bases.[4][5][6] Understanding this principle is the first step in diagnosing and solving precipitation issues. For instance, the pKa of the parent quinoline molecule is approximately 4.9.[7][8] While derivatives will have different pKa values based on their substituents, this value serves as a crucial reference point.
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during your experiments.
Q1: I dissolved my new quinoline derivative in DMSO to make a stock solution, but it immediately precipitated when I diluted it into my neutral pH 7.4 phosphate-buffered saline (PBS). What happened?
This is a classic case of a compound "crashing out" of solution. Here’s the breakdown of the cause and the troubleshooting workflow:
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Causality: Your compound was soluble in the 100% organic DMSO stock. However, upon dilution into the aqueous PBS, two things happened: the highly solubilizing organic solvent was drastically reduced, and the compound was introduced to a pH (7.4) that is likely well above its pKa. This forces the equilibrium towards the poorly soluble, neutral form, causing it to exceed its solubility limit and precipitate.[9]
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Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation upon dilution.
Q2: My assay is sensitive to pH and must be performed at pH 7.4. How can I keep my quinoline derivative in solution without changing the buffer?
When pH modification is not an option, you must alter the "solvent" environment to be more accommodating to your compound.
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Causality: At a fixed, non-optimal pH, the intrinsic solubility of your compound is the limiting factor. The goal is to increase this intrinsic solubility using formulation strategies.
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Recommended Strategies:
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Co-solvents: While you observed precipitation from a DMSO stock, maintaining a small, assay-compatible percentage of a co-solvent in the final buffer can be effective. Co-solvents like DMSO, ethanol, or polyethylene glycol (PEG 400) work by reducing the polarity of the aqueous medium, making it more favorable for hydrophobic molecules.[][11] Always run a vehicle control to ensure the co-solvent concentration does not affect your experimental results.[9]
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Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They can encapsulate the poorly soluble quinoline derivative, forming an "inclusion complex" that is water-soluble.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[16]
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Surfactants: At concentrations above the critical micelle concentration (CMC), surfactants form micelles that can sequester hydrophobic compounds, increasing their apparent solubility.[17] Low concentrations of non-ionic surfactants like Tween® 80 or Polysorbate 80 are often used.[18]
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Q3: I have several quinoline derivatives with different substituents. Is there a way to predict which ones will be most problematic?
Yes, the chemical structure provides strong clues about solubility.
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Causality: Substituents on the quinoline ring system significantly alter the molecule's physicochemical properties.
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LogP (Lipophilicity): LogP is the partition coefficient between octanol and water, a measure of a compound's hydrophobicity. Adding large, non-polar, or greasy substituents (e.g., long alkyl chains, phenyl groups) will increase the LogP and generally decrease aqueous solubility.
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pKa Modification: Electron-withdrawing groups (e.g., -Cl, -NO₂) can decrease the basicity of the quinoline nitrogen, lowering its pKa. Conversely, electron-donating groups (e.g., -NH₂, -OCH₃) can increase the pKa. This shift will change the pH range where the compound is soluble.
-
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Practical Approach: Before synthesis or upon receiving a new compound, use chemical software to predict its LogP and pKa. This will allow you to anticipate solubility challenges and proactively select an appropriate solubilization strategy.
| Parameter | Impact on Solubility | Predictive Action |
| High LogP (>3) | Decreased aqueous solubility | Prioritize co-solvents, cyclodextrins, or lipid-based formulations. |
| Low pKa (<4) | Requires very acidic conditions for protonation | pH adjustment may be effective, but might be outside physiological range. |
| High pKa (>6) | Remains protonated at physiological pH | Likely to have better solubility in neutral buffers. |
Part 3: Experimental Protocols
Protocol 1: Determining Optimal pH for Solubilization
Objective: To empirically determine the pH at which a quinoline derivative remains soluble at the desired concentration.
Materials:
-
Your quinoline derivative
-
A set of buffers (e.g., citrate, acetate, phosphate) covering a pH range from 4.0 to 8.0
-
Vortex mixer
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare a series of small-volume buffer solutions at different pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4).
-
Add a pre-weighed amount of your quinoline compound to each buffer to achieve the target concentration.
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Vortex each sample vigorously for 2 minutes.
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Allow the samples to equilibrate at room temperature for 1-2 hours.
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Visually inspect for any precipitate.
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For a quantitative measure, centrifuge the samples to pellet any undissolved compound and measure the concentration of the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λ_max or HPLC).
-
The optimal pH is the lowest pH that maintains the target concentration in solution without precipitation.
Part 4: Frequently Asked Questions (FAQs)
Q: Can buffer salts themselves cause precipitation? A: Yes, this is known as the "salting-out" effect.[2][19] At high concentrations, buffer salts can reduce the amount of "free" water available to hydrate the drug molecule, thereby decreasing its solubility. If you suspect this is an issue, try lowering the buffer concentration (e.g., from 50 mM to 10 mM) to see if solubility improves.
Q: My compound is an amorphous solid. Does this affect its solubility? A: Absolutely. The amorphous form of a drug is in a higher energy state than its stable crystalline form.[18] This means it generally has a higher apparent solubility and faster dissolution rate. However, over time, the amorphous form may convert to the more stable, less soluble crystalline form, leading to precipitation. Using precipitation inhibitors like HPMC or PVP can help maintain the drug in its supersaturated, amorphous state.[20][21]
Q: Are there any other advanced strategies for extremely difficult-to-solubilize quinoline derivatives? A: For compounds that are highly recalcitrant to the methods above, particularly in a drug development context, more advanced formulation strategies are employed. These include creating amorphous solid dispersions, using lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS), or reducing particle size through micronization or nanonization.[18][22][23][24]
Part 5: Visualizing the pH-Solubility Relationship
The following diagram illustrates the fundamental principle of pH-dependent solubility for a typical quinoline derivative.
Caption: Relationship between pH, molecular form, and solubility.
References
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Basavarajaiah SM, Raviraj P, Nagesh GY. The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. International Journal of Research in Pharmaceutical Sciences. 2022;12(4). Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 7047, Quinoline. Available from: [Link]
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Carvajal MT, Yalkowsky S. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. 2019;20(3):114. Available from: [Link]
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Takács-Novák K, Avdeef A, Box KJ, et al. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. J Pharm Biomed Anal. 2010;53(3):333-340. Available from: [Link]
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Carvajal MT, Yalkowsky S. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar. 2019. Available from: [Link]
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Carvajal MT, Yalkowsky S. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. 2019. Available from: [Link]
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Loftsson T, Jarho P, Masson M, Järvinen T. Cyclodextrins in drug delivery. Expert Opin Drug Deliv. 2005;2(2):335-351. Available from: [Link]
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Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. Available from: [Link]
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JoVE. Video: Henderson-Hasselbalch Equation. Available from: [Link]
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mVOC 4.0. Quinoline. Available from: [Link]
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Singh A, Kumar A, Kumar A, et al. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. Curr Drug Deliv. 2021;18(8):1038-1053. Available from: [Link]
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Novelty Journals. A REVIEW ON QUINOLINE AND ITS DERIVATIVES. 2022. Available from: [Link]
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Molecules. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. 2022. Available from: [Link]
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ResearchGate. How can I inhibit the Precipitation of Poorly Water-Soluble Drugs from syrup Formulations?. 2022. Available from: [Link]
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ResearchGate. (PDF) CHEMISTRY OF QUINOLINE AND ITS DERIVATIVES (Synthesis and Biological Perspectives). 2022. Available from: [Link]
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ResearchGate. Dissociation constants pK a of isoquinoline bases. Available from: [Link]
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Co-solvency and anti-solvent method for the solubility enhancement. 2024. Available from: [Link]
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Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. 2024. Available from: [Link]
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Wikipedia. Henderson–Hasselbalch equation. Available from: [Link]
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World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
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Wikipedia. Quinoline. Available from: [Link]
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Khan Academy. Henderson–Hasselbalch equation (video). Available from: [Link]
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ThaiScience. Polymer as precipitation inhibitor of weak base drug: An update and brief review. 2021. Available from: [Link]
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Pharmaceutical Networking. β-Cyclodextrins as a Solubilization Tool for Insoluble APIs. 2015. Available from: [Link]
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ResearchGate. Does anyone could suggest a cosolvent or substance that increase solubility of poorly soluble drug while do not affect the intrinsic permeability?. 2017. Available from: [Link]
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Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. 2012;4(3):914-923. Available from: [Link]
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Chemistry LibreTexts. 17.2: Buffers- Solutions That Resist pH Change. 2022. Available from: [Link]
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MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. 2024. Available from: [Link]
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Khan Academy. Properties of buffers (video). Available from: [Link]
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Chemistry LibreTexts. 8.8: Buffers: Solutions That Resist pH Change. 2023. Available from: [Link]
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ChemCollective. How Buffers Work. Available from: [Link]
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Quora. How does the buffer prevent a pH shift?. 2023. Available from: [Link]
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MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. 2023. Available from: [Link]
-
ResearchGate. Solubilization by cosolvents. Establishing useful constants for the log-linear model. Available from: [Link]
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 3. noveltyjournals.com [noveltyjournals.com]
- 4. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 5. Video: Henderson-Hasselbalch Equation [jove.com]
- 6. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 7. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mVOC 4.0 [bioinformatics.charite.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. sphinxsai.com [sphinxsai.com]
Navigating the Doebner Reaction: A Technical Guide to Optimizing Quinoline Synthesis
For Immediate Release
Welcome to the technical support center for the Doebener reaction, a cornerstone of quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful three-component reaction to construct quinoline-4-carboxylic acids. As Senior Application Scientists, we understand that while the Doebner reaction is robust, achieving optimal yields and purity can be challenging.
This document provides in-depth, field-tested insights in a direct question-and-answer format to address the specific issues you may encounter. We will delve into the causality behind experimental choices, offering not just steps, but the scientific reasoning to empower your research.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between the Doebner reaction and the Doebner-von Miller reaction?
The primary distinction lies in the carbonyl component used. The classical Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to specifically synthesize quinoline-4-carboxylic acids[1][2]. The Doebner-von Miller reaction , on the other hand, is a more general synthesis that reacts an aniline with α,β-unsaturated carbonyl compounds (ketones or aldehydes) to form substituted quinolines[2][3]. If the α,β-unsaturated carbonyl is generated in situ from an aldol condensation, it is sometimes referred to as the Beyer method[3][4].
Q2: What catalysts are effective for the Doebner reaction, and how does the choice impact the outcome?
The reaction is typically acid-catalyzed. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., SnCl₄, Sc(OTf)₃, ZnCl₂, BF₃·THF) are effective[1][2][3]. The choice of catalyst is critical and can significantly influence reaction rates and yields[1]. For instance, studies have shown that for anilines bearing electron-withdrawing groups, which are typically less reactive, a Lewis acid like boron trifluoride etherate (BF₃·THF) in a solvent like acetonitrile can lead to significantly improved yields compared to traditional conditions[5][6].
Q3: My aniline has strong electron-withdrawing groups. Why is my yield so low?
Anilines with electron-withdrawing groups exhibit reduced nucleophilicity. This slows down the initial key steps of the reaction, such as the formation of the Schiff base with the aldehyde or the Michael addition, leading to poor conversion and low yields under standard conditions[1][2][7]. Overcoming this requires modified protocols, such as using more effective Lewis acid catalysts or higher reaction temperatures to drive the reaction forward[2][5][6].
The Doebner Reaction Mechanism
Understanding the reaction pathway is crucial for effective troubleshooting. The mechanism is thought to begin with the condensation of the aniline and aldehyde to form a Schiff base (imine). Concurrently, pyruvic acid tautomerizes to its enol form. A subsequent Michael-type addition of the pyruvic acid enol to the imine, followed by an intramolecular electrophilic cyclization onto the aromatic ring and subsequent oxidation, yields the final quinoline product[1].
Caption: A simplified workflow of the Doebner reaction mechanism.
Troubleshooting Guide
Problem 1: Low or No Yield of Quinoline Product
Q: My reaction has a very low yield or failed completely. What are the most likely causes?
A: This is a common issue that can stem from several factors. Let's break them down:
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Poor Substrate Reactivity: As discussed, anilines with strong electron-withdrawing groups are less reactive[2][7]. The reduced nucleophilicity of the aniline nitrogen slows the initial condensation with the aldehyde.
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Solution: Employ more forcing conditions. A switch to a more potent Lewis acid catalyst like BF₃·THF from a traditional Brønsted acid may be effective. Increasing the reaction temperature can also help, but must be done cautiously to avoid decomposition[2]. A modified protocol, sometimes called the Doebner hydrogen-transfer reaction, has been specifically developed to improve yields for these challenging substrates[2][5].
-
-
Suboptimal Reaction Conditions: The choice of solvent and temperature is critical. While ethanol is common, it may not be optimal for all substrates.
-
Inefficient Workup: Significant product loss can occur during the isolation phase.
Problem 2: Significant Formation of Tar or Insoluble Byproducts
Q: My reaction mixture is a thick, dark tar, making product isolation impossible. What's causing this and how can I prevent it?
A: Tar formation is arguably the most frequent challenge in quinoline syntheses like the Doebner-von Miller and can be an issue in the Doebner reaction, often stemming from polymerization of carbonyl compounds under harsh acidic conditions[7][10][11].
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Cause: Acid-catalyzed self-condensation or polymerization of the aldehyde starting material is a primary culprit[2][10]. High temperatures and high concentrations of strong acids exacerbate this issue[7][12].
-
Solution 1: Slow Addition: Instead of adding all reagents at once, add the aldehyde dropwise or via syringe pump to the heated solution of the aniline and pyruvic acid over several hours. This keeps the instantaneous concentration of the aldehyde low, minimizing its ability to self-polymerize[5][8][10].
-
Solution 2: Milder Conditions: Optimize for the mildest effective conditions. This includes using the lowest necessary temperature and catalyst concentration to achieve a reasonable reaction rate[12].
-
Problem 3: Formation of Unexpected Side Products
Q: I've isolated a product, but it's not the quinoline I expected. What could it be?
A: While the Doebner reaction is fairly specific, alternative reaction pathways can occur, especially with structurally complex substrates.
-
Cause: With certain substrates, an alternative cyclization can occur. For example, using 2-chloro-5-aminopyridine has been reported to fail, instead forming a pyrrolidine derivative where cyclization occurs at the amino group rather than the aromatic ring[2][13].
-
Solution: This is a substrate-dependent issue. If you suspect an alternative cyclization, detailed structural elucidation (NMR, MS) is required. Unfortunately, this may indicate a fundamental limitation of the Doebner reaction for that specific substrate, and an alternative synthetic route to the desired quinoline may be necessary.
-
Optimized Experimental Protocol (Example)
This protocol is a modified Doebner reaction that has proven effective for less reactive, electron-deficient anilines[5][8].
-
Reaction Setup: In a round-bottom flask, dissolve the aniline (1.0 equiv) and the aldehyde (1.1 equiv) in acetonitrile (MeCN).
-
Catalyst Addition: Add BF₃·THF (0.28 - 0.5 equiv) to the stirred solution at room temperature.
-
Initial Heating: Heat the reaction mixture to 65°C and stir for 10-60 minutes[2][8].
-
Pyruvic Acid Addition: Prepare a separate solution of pyruvic acid (0.56 equiv) in MeCN. Add this solution dropwise to the heated reaction mixture over a period of 3 hours using a syringe pump[2][9].
-
Reaction Monitoring: Continue heating at 65°C for an additional 21 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling the mixture to room temperature, add ethyl acetate (EtOAc) and neutralize carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃)[8].
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer multiple times with EtOAc.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography[8].
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common Doebner reaction issues.
Data Summary: Optimizing for Electron-Deficient Anilines
The following table summarizes representative conditions for optimizing the reaction with a challenging substrate class, demonstrating the impact of catalyst and solvent choice on yield.
| Aniline Type | Catalyst | Solvent | Temperature (°C) | Key Strategy | Typical Outcome | Reference |
| Electron-Deficient | p-TSA | Ethanol | Reflux | Standard Conditions | Low Yield | [2][5] |
| Electron-Deficient | BF₃·THF | Acetonitrile | 65 | Lewis Acid Catalysis | Good Yield | [5][6] |
| Electron-Donating | BF₃·THF | Acetonitrile | 65 | Modified Protocol | Good to Excellent Yield | [6] |
| Electron-Deficient | BF₃·THF | Acetonitrile | 65 | Slow addition of pyruvic acid | Good Yield, minimizes side products | [5][8] |
References
- Ghorbani-Vaghei, R., & Veisi, H. (2009). A Novel Method for the Synthesis of Quinoline Derivatives in Water. Letters in Organic Chemistry, 6(1), 71-74. (Note: While a relevant topic, a direct clickable link was not available in the search results.)
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Ohara, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12385–12395. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Ohara, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Retrieved from [Link]
-
ChemEurope.com. (n.d.). Doebner-Miller reaction. Retrieved from [Link]
Sources
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- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. Doebner-Miller_reaction [chemeurope.com]
- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Doebner reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2-Isopropylquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting for the purification of 2-Isopropylquinoline-4-carboxylic acid, a key intermediate in various synthetic pathways. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical protocols with practical, field-tested insights to help you overcome common purification challenges.
Introduction to Purification Challenges
This compound possesses a unique molecular structure, combining a basic quinoline nitrogen, an acidic carboxylic acid group, and a moderately nonpolar isopropyl substituent. This amphoteric nature, coupled with potential impurities from its synthesis, presents several purification hurdles. Common synthesis routes like the Doebner-von Miller reaction can introduce starting materials, polymeric tars, and regioisomers as impurities.[1][2]
Understanding the physicochemical properties of the target molecule is paramount for devising an effective purification strategy.
Physicochemical Properties Profile
| Property | Value/Information | Significance for Purification |
| Molecular Weight | 215.25 g/mol | Affects diffusion and behavior in size-exclusion chromatography. |
| pKa | ~4.9 (quinoline N), ~4.2 (carboxylic acid)[3][4] | The proximity of pKa values complicates purification by simple acid-base extraction, as the molecule can exist as a zwitterion near neutral pH. This property is crucial for pH-dependent solubility and ion-exchange chromatography. |
| Solubility | Soluble in DMSO.[5] Generally soluble in polar organic solvents like methanol and ethanol, especially when heated.[6] Solubility is pH-dependent; it is more soluble in basic aqueous solutions (as a carboxylate salt) and acidic solutions (as a protonated quinoline salt).[7] | Guides solvent selection for recrystallization and chromatography. The pH-dependent solubility is key for purification via acid-base extraction. |
| Appearance | Typically an off-white to yellow solid.[6] | Color may indicate the presence of impurities. |
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of this compound in a question-and-answer format.
Issue 1: Low Purity After Initial Synthesis and Work-up
Question: My crude this compound, synthesized via a Doebner-type reaction, is showing multiple spots on TLC and low purity by HPLC. What is the most effective initial purification strategy?
Answer: A well-executed recrystallization is often the most effective first step for removing the bulk of impurities. However, due to the compound's properties, solvent selection is critical.
Recommended Protocol: Systematic Recrystallization
-
Solvent Screening:
-
Begin by testing the solubility of a small amount of crude material in various solvents at room temperature and upon heating.[8]
-
Good single-solvent candidates include ethanol, isopropanol, and ethyl acetate.[8]
-
Consider binary solvent systems. A common approach is to dissolve the compound in a "good" solvent (e.g., hot methanol) and then add a "poor" solvent (e.g., water) dropwise until turbidity persists.[8]
-
-
Recrystallization Procedure:
-
Dissolve the crude compound in a minimal amount of the chosen boiling solvent or solvent system.[9]
-
If the solution is colored, consider adding activated charcoal to adsorb colored impurities.[9] Hot filter the solution to remove the charcoal.
-
Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.[10]
-
Once at room temperature, cool the flask in an ice bath to maximize crystal yield.[8]
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.[8]
-
Dry the crystals under vacuum.[8]
-
Troubleshooting Recrystallization
| Problem | Probable Cause | Solution |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, and the compound is coming out of solution above its melting point. Cooling may be too rapid. | Reheat the solution to dissolve the oil, add a small amount of additional "good" solvent, and allow it to cool more slowly.[8][10] |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or there are no nucleation sites. | Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, consider adding a seed crystal or slowly evaporating some of the solvent. |
| Purity does not improve significantly. | Impurities may have similar solubility profiles to the target compound. | A different solvent system is needed. If recrystallization fails, column chromatography is the next logical step.[8] |
Issue 2: Persistent Impurities and Poor Resolution in Chromatography
Question: Recrystallization has improved the purity, but I still have closely-related impurities that co-elute during normal-phase silica gel chromatography. How can I improve separation?
Answer: The amphoteric nature of this compound can lead to strong interactions with the acidic silanol groups on standard silica gel, causing peak tailing and poor separation.[11] Reversed-phase HPLC is often more suitable for this class of compounds.[12]
Workflow for Selecting a Purification Method
Caption: Decision tree for purification.
Recommended Protocol: Reversed-Phase HPLC
Reversed-phase chromatography is highly effective for quinoline derivatives, leveraging the hydrophobic nature of the molecule for separation.[13]
-
System Preparation:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm for analytical; 21.2 x 250 mm, 10 µm for preparative).[13]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in HPLC-grade water. The acid suppresses the ionization of the carboxylic acid, leading to better peak shape.[13][14]
-
Mobile Phase B: 0.1% TFA or Formic Acid in acetonitrile.[13]
-
Degassing: Thoroughly degas the mobile phases to prevent bubble formation.[14]
-
-
Method Development (Analytical Scale):
-
Scale-Up to Preparative HPLC:
-
Once an optimal separation is achieved on an analytical scale, the method can be scaled up to a preparative column.
-
Increase the flow rate and injection volume according to the column dimensions.[13]
-
Collect fractions corresponding to the main peak.
-
Combine the pure fractions, remove the organic solvent via rotary evaporation, and lyophilize or extract the product from the remaining aqueous solution.[13]
-
Troubleshooting Chromatography
| Problem | Probable Cause | Solution |
| Peak Tailing in Normal-Phase Chromatography | Interaction of the basic quinoline nitrogen with acidic silanol groups on the silica surface.[11] | Add a basic modifier like 0.5-2% triethylamine to the eluent to mask the silanol groups.[11] Alternatively, use a less acidic stationary phase like alumina.[11] |
| Peak Splitting or Broadening in HPLC | Sample solvent is too strong, causing poor peak shape upon injection. Column overload. | Dissolve the sample in the mobile phase or a weaker solvent.[14] If overloading is suspected, reduce the injection volume or sample concentration.[15] |
| Irreproducible Retention Times | Insufficient column equilibration between runs. Fluctuations in mobile phase composition or temperature. | Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase conditions before each injection.[14] Use an HPLC oven for temperature control. |
Frequently Asked Questions (FAQs)
Q1: My crude product from a Doebner-von Miller synthesis is a dark, tarry substance. How can I handle this? A1: Tar formation is common in this reaction due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[2] Before attempting purification, try to triturate the crude tar with a solvent in which the product is sparingly soluble but the tar is not (e.g., diethyl ether or hexanes). This may help to solidify the product and remove some of the polymeric material. Following this, a carefully planned column chromatography, possibly with a silica plug first to remove the majority of the tar, would be advisable.
Q2: Can I use acid-base extraction to purify this compound? A2: While theoretically possible, it can be challenging. The compound has both an acidic (carboxylic acid) and a basic (quinoline nitrogen) functional group.[16] This amphoteric nature means that it can be soluble in both acidic and basic aqueous solutions. Separating it from neutral impurities is feasible, but separating it from other acidic or basic impurities is difficult. The pH must be carefully controlled to selectively precipitate the desired compound.
Q3: What analytical techniques are best for confirming the purity of the final product? A3: A combination of techniques is recommended:
-
HPLC: As described above, for quantitative purity assessment.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any residual impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: A sharp melting point range is indicative of high purity.
Q4: Are there any specific safety precautions I should take when purifying this compound? A4: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Handle all organic solvents in a well-ventilated fume hood. If using reagents like trifluoroacetic acid, be aware of its corrosive nature.
Purification Workflow Diagram
Caption: Comprehensive purification workflow.
References
- Benchchem. (n.d.). Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid.
- Benchchem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
- ChemicalBook. (n.d.). QUINOLINE-4-CARBOXYLIC ACID CAS#: 486-74-8.
- ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
- Benchchem. (n.d.). Common HPLC problems and solutions for organic acid analysis.
- MDPI. (2025). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents.
- Journal of Chromatography A. (2017). Quantitative structure-chromatographic retention correlations of quinoline derivatives.
- Benchchem. (n.d.). Byproduct formation in the Doebner-von Miller reaction.
- mVOC 4.0. (n.d.). Quinoline.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- (n.d.). Recrystallization1.
- Williams, R. (2022). pKa Data Compiled by R. Williams.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- Solubility of Things. (n.d.). Quinoline-4-carboxylic acid.
- Transgenomic. (n.d.). USER GUIDE FOR ORGANIC ACIDS ANALYSIS COLUMNS.
- HMDB. (2021). Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047).
- Benchchem. (n.d.). Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid.
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- 5. QUINOLINE-4-CARBOXYLIC ACID CAS#: 486-74-8 [m.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Quantitative structure-chromatographic retention correlations of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. analab.com.tw [analab.com.tw]
- 16. hmdb.ca [hmdb.ca]
Technical Support Center: Enhancing the Bioavailability of Quinoline Carboxylic Acid Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline carboxylic acid analogs. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenge of low oral bioavailability with this important class of compounds.
The quinoline core is a vital scaffold in medicinal chemistry, found in numerous antibacterial, anticancer, and anti-inflammatory agents.[1][2] However, the intrinsic physicochemical properties of quinoline carboxylic acids often lead to significant hurdles in achieving adequate systemic exposure after oral administration. This guide is structured to help you diagnose the root cause of low bioavailability for your specific analog and to select and implement the most effective enhancement strategy.
Diagnostic Workflow for Low Bioavailability
Before diving into specific solutions, it's crucial to identify the primary barrier limiting your compound's bioavailability. The workflow below outlines a systematic approach to diagnosing the underlying issue.
Section 1: Troubleshooting Poor Aqueous Solubility
Poor solubility is one of the most common challenges for quinoline carboxylic acid analogs, often stemming from their rigid, planar structure and pH-dependent ionizable groups.[3]
Frequently Asked Questions (FAQs)
Q1: Why is my quinoline carboxylic acid analog poorly soluble in aqueous media at neutral pH?
A1: The carboxylic acid group has a pKa typically in the acidic range (3-5).[4] At a pH below the pKa, the molecule is in its neutral, protonated form, which is often less soluble. As the pH increases above the pKa, the carboxylic acid deprotonates to form a more soluble carboxylate salt.[4] This pH-dependent solubility can lead to variable absorption in the gastrointestinal tract.[3]
Q2: I'm using DMSO to dissolve my compound for in vitro assays, but it precipitates when diluted in aqueous buffer. What's happening?
A2: This is a common issue known as "DMSO crash-out." While your compound may be soluble in 100% DMSO, its solubility can dramatically decrease when the percentage of the organic co-solvent is lowered upon dilution into an aqueous medium. It's crucial to determine the kinetic and thermodynamic solubility in your final assay buffer.
Troubleshooting Guide & Protocols
If poor aqueous solubility is the confirmed issue, the following strategies can be employed.
This is the most direct approach for ionizable compounds. By adjusting the pH to be at least 1-2 units above the pKa, you can significantly increase solubility by forming the carboxylate anion.[4]
Experimental Protocol: pH-Dependent Solubility Assessment
-
Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Equilibration: Add an excess amount of your solid compound to a fixed volume of each buffer in separate vials.
-
Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution via centrifugation or filtration (using a filter compatible with your compound).
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Analysis: Plot solubility (e.g., in µg/mL) versus pH to determine the optimal pH for solubilization.
Troubleshooting:
-
Precipitation Over Time: If the compound precipitates after initial dissolution, the buffer capacity may be insufficient. Consider using a buffer with a higher buffering capacity.[4]
-
Compound Instability: High pH can sometimes lead to chemical degradation. Assess the stability of your compound at the selected pH over time using a stability-indicating HPLC method.[4]
Adding a water-miscible organic solvent (co-solvent) reduces the polarity of the aqueous medium, which can enhance the solubility of hydrophobic compounds.[4]
Table 1: Common Co-solvents for Preclinical Formulations
| Co-solvent | Typical Concentration Range (v/v) | Notes |
| Ethanol | 5-20% | Generally well-tolerated. |
| Propylene Glycol | 10-40% | Can act as a humectant. |
| Polyethylene Glycol (PEG 300/400) | 10-50% | Common in oral and parenteral formulations. |
| Dimethyl Sulfoxide (DMSO) | <10% (in vivo) | Use with caution due to potential toxicity and altered membrane permeability. |
Experimental Protocol: Co-solvent Solubility Screening
-
Selection: Choose a panel of pharmaceutically acceptable co-solvents.[4]
-
Preparation: Create a series of co-solvent/water (or buffer) mixtures at different volume ratios (e.g., 10%, 20%, 30% v/v).[4]
-
Solubility Measurement: Determine the solubility of your compound in each mixture using the shake-flask method described previously.
-
Optimization: Identify the co-solvent and concentration that provides the desired solubility while considering potential toxicity for the intended application.
Section 2: Addressing Rapid Metabolism and Efflux
If your compound has adequate solubility but still exhibits low bioavailability, the cause may be high first-pass metabolism or active transport out of intestinal cells by efflux pumps.
Frequently Asked Questions (FAQs)
Q3: How can I determine if my compound is a substrate for efflux pumps like P-glycoprotein (P-gp)?
A3: An in vitro Caco-2 permeability assay is the gold standard. This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express efflux transporters like P-gp. By measuring the transport of your compound from the apical (lumen) to the basolateral (blood) side (A-to-B) and vice versa (B-to-A), you can calculate an efflux ratio (ER). An ER (B-to-A / A-to-B) greater than 2 is generally indicative of active efflux.
Q4: My compound is stable in liver microsomes. Does that mean metabolism is not an issue?
A4: Not necessarily. Liver microsomes primarily contain Phase I (e.g., cytochrome P450) enzymes. If your compound is metabolized by Phase II enzymes (e.g., UGTs) or non-CYP enzymes, it may still have high clearance in vivo. For a more comprehensive picture, consider using liver S9 fractions, which contain both microsomal and cytosolic enzymes, or hepatocytes.[5]
Troubleshooting Guide & Protocols
Some quinoline derivatives are known substrates of bacterial and mammalian efflux pumps.[6][7][8]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell™ inserts) for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity: Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment (A-to-B): Add your compound (in transport buffer) to the apical (AP) side and fresh buffer to the basolateral (BL) side.
-
Transport Experiment (B-to-A): In a separate set of wells, add your compound to the BL side and fresh buffer to the AP side.
-
Sampling: At various time points, take samples from the receiver compartment and analyze the compound concentration by LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio.
-
(Optional) Inhibition Study: Repeat the assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio confirms P-gp mediated transport.
Experimental Protocol: In Vitro Metabolic Stability in Liver S9 Fraction
-
Reaction Mixture: Prepare a reaction mixture containing liver S9 fraction, a buffer (e.g., potassium phosphate), and your test compound.
-
Initiation: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH, UDPGA, PAPS).[5]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 min), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge to precipitate proteins. Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line can be used to calculate the in vitro half-life (t½) and intrinsic clearance.[5]
Section 3: Investigating Chelation with Metal Ions
The ability of the quinoline nitrogen and the carboxylic acid oxygen to act as a bidentate chelating agent is a well-known characteristic of this scaffold.[9] This can be a significant liability in vivo.
Frequently Asked Questions (FAQs)
Q5: Why does co-administration of my quinoline-based antibiotic with antacids or dairy products reduce its efficacy?
A5: Antacids and dairy products are rich in polyvalent metal cations like Ca²⁺, Mg²⁺, Al³⁺, and Fe²⁺. Your quinoline carboxylic acid can form stable, insoluble chelate complexes with these ions in the gastrointestinal tract.[9][10][11][12] This prevents the drug from being absorbed into the bloodstream, thereby reducing its bioavailability and therapeutic effect.
Troubleshooting Guide
-
Evidence Gathering: Review clinical or preclinical data for any drug-drug or drug-food interactions. A significant decrease in exposure when co-administered with metal-containing products is a strong indicator of chelation.
-
In Vitro Chelation Study: A simple in vitro experiment can confirm this.
-
Dissolve your compound in a relevant buffer (e.g., simulated intestinal fluid).
-
Add solutions of various metal salts (e.g., CaCl₂, MgSO₄, FeCl₃).
-
Observe for the formation of a precipitate.
-
Quantify the amount of soluble drug remaining in the supernatant after incubation to measure the extent of precipitation.
-
-
Mitigation Strategies:
-
Dosing Instructions: The simplest clinical solution is to advise spacing the administration of the quinoline drug and metal-containing products by several hours.
-
Formulation Approaches: For drug development, consider formulation strategies that can protect the drug from chelation. Enteric coatings that dissolve only in specific regions of the intestine where cation concentration is lower can be effective. Additionally, creating lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS) can physically sequester the drug molecule, preventing its interaction with metal ions.
-
References
- Technical Support Center: Overcoming Solubility Challenges of 2-(1-Adamantyl)quinoline-4-carboxylic acid. Benchchem.
- A Comparative Structural Analysis of Quinoline-2-Carboxylic Acid and Its Metal Complexes. Benchchem.
- Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent C
- Microbial metabolism of quinoline and related compounds. XV. Quinoline-4-carboxylic acid oxidoreductase from Agrobacterium spec.1B: a molybdenum-containing enzyme. PubMed.
- Quinoline derivatives as promising inhibitors of antibiotic efflux pump in multidrug resistant Enterobacter aerogenes isol
- Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Deriv
- Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Deriv
- Microbial metabolism of quinoline and related compounds. XX. Quinaldic acid 4-oxidoreductase from Pseudomonas sp. AK-2 compared to other procaryotic molybdenum-containing hydroxylases. PubMed.
- Alkylaminoquinolines inhibit the bacterial antibiotic efflux pump in multidrug-resistant clinical isol
- Overcoming Challenges in Carboxylic Acid Drug Formulations.
- Quinolones and efflux pump inhibitors used in the study.
- 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
- Hydroxyquinolines as Iron Chelators.
- Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors.
- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
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- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline derivatives as promising inhibitors of antibiotic efflux pump in multidrug resistant Enterobacter aerogenes isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkylaminoquinolines inhibit the bacterial antibiotic efflux pump in multidrug-resistant clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Assessing the Chemical Stability of 2-Isopropylquinoline-4-carboxylic Acid in Solution
Welcome to the technical support guide for 2-Isopropylquinoline-4-carboxylic acid. This document provides in-depth guidance for researchers, scientists, and drug development professionals on how to assess and manage the chemical stability of this compound in solution. Understanding the stability profile of this compound is critical for ensuring the accuracy, reproducibility, and reliability of experimental results.
I. Introduction to this compound Stability
This compound is a quinoline derivative with a carboxylic acid moiety, making it a compound of interest in medicinal chemistry and drug discovery.[1] The stability of this compound in solution is a crucial parameter that can significantly impact its biological activity, analytical quantification, and overall suitability for downstream applications. Degradation of the parent compound can lead to a loss of potency, the formation of potentially interfering byproducts, and inconsistent experimental outcomes.[2]
This guide will walk you through the common stability challenges, provide troubleshooting strategies, and offer detailed protocols for conducting comprehensive stability assessments.
II. Troubleshooting Guide: Common Stability Issues and Solutions
This section addresses specific problems that you may encounter during your experiments with this compound solutions.
Question 1: I'm observing a gradual decrease in the measured concentration of my this compound stock solution over time, even when stored at 4°C. What could be the cause?
Answer:
A decrease in concentration over time is a classic indicator of chemical instability. For quinoline derivatives like this compound, several factors could be at play:
-
pH-dependent Hydrolysis: The stability of quinoline compounds is often highly dependent on the pH of the solution.[3][4] The carboxylic acid and the quinoline nitrogen are ionizable groups, and their protonation state can influence the molecule's susceptibility to hydrolysis. Extreme pH values, both acidic and basic, can catalyze the breakdown of the molecule.[4][5]
-
Oxidation: Quinoline structures can be susceptible to oxidation, especially if the solution is exposed to air (oxygen) for extended periods. This process can be accelerated by the presence of trace metal ions.[2][6]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions that lead to the degradation of the compound.[3][7] If your storage container is not light-protective, this could be a significant contributor.
Troubleshooting Steps:
-
pH Measurement and Control: Immediately measure the pH of your stock solution. If it is not within a neutral range (pH 6-8), consider preparing a new stock solution in a buffered system. Common buffers like phosphate-buffered saline (PBS) can help maintain a stable pH.[3]
-
Solvent Purity: Ensure the solvent used to prepare the stock solution is of high purity and free from contaminants that could catalyze degradation. For instance, aged or improperly stored solvents can accumulate peroxides, which are potent oxidizing agents.
-
Inert Atmosphere: When preparing and storing solutions, especially for long-term use, consider purging the vial with an inert gas like nitrogen or argon to displace oxygen and minimize oxidative degradation.
-
Light Protection: Always store your solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[3][7]
Question 2: My assay results are inconsistent and show poor reproducibility. Could this be related to the stability of this compound in my assay buffer?
Answer:
Yes, inconsistent assay results are frequently linked to compound instability under the specific experimental conditions.[3] The environment of your assay buffer (pH, temperature, presence of other components) can significantly impact the stability of this compound during the incubation period.
Troubleshooting Workflow:
Here is a systematic approach to investigate and mitigate stability-related assay irreproducibility:
Caption: Troubleshooting workflow for assay inconsistency.
Detailed Steps:
-
Time-Course Stability Study: Prepare a solution of this compound in your exact assay buffer.
-
Incubation: Incubate this solution under the same conditions as your actual assay (temperature, light exposure).
-
Sampling: Take aliquots at different time points (e.g., 0, 1, 2, 4, and 24 hours).
-
Analysis: Analyze these samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect any degradation products.[3]
-
Data Evaluation: If you observe a significant decrease (e.g., >5-10%) in the concentration of the parent compound over the assay duration, this confirms that instability is a likely cause of your irreproducibility.
-
Optimization: Based on the results, you may need to adjust your assay protocol. This could involve:
-
Optimizing the pH of the assay buffer.
-
Reducing the incubation temperature.
-
Shortening the assay incubation time.
-
Question 3: I see an unexpected peak appearing in the chromatogram of my aged this compound solution. How can I identify if it's a degradant?
Answer:
The appearance of new peaks in a chromatogram is a strong indication of degradation. To confirm that the new peak is a degradant and not a contaminant, a forced degradation study is the recommended approach.[2][8][9]
Forced Degradation (Stress Testing):
Forced degradation studies intentionally expose the compound to harsh conditions to accelerate its breakdown.[2][8] This helps to identify potential degradation products and establish degradation pathways.
Stress Conditions to Apply:
-
Acidic Hydrolysis: Treat a solution of the compound with a dilute acid (e.g., 0.1 M HCl) at room temperature or slightly elevated temperature (e.g., 60°C).[2][3]
-
Basic Hydrolysis: Treat a solution with a dilute base (e.g., 0.1 M NaOH) under similar temperature conditions.[2][3]
-
Oxidative Degradation: Expose the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[3][6]
-
Thermal Degradation: Heat a solution of the compound (e.g., at 60-80°C).[3][6]
-
Photodegradation: Expose a solution to a controlled light source that provides both UV and visible light, as specified in ICH guideline Q1B.[3][7][10] A control sample should be kept in the dark.
By analyzing the stressed samples with a suitable analytical method (e.g., HPLC-UV, LC-MS), you can compare the retention time of the unknown peak in your aged sample to the peaks generated under forced degradation conditions. If they match, it strongly suggests the unknown peak is a degradation product. LC-MS is particularly useful for obtaining mass information about the degradant, which can aid in its structural elucidation.
III. Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for preparing a stable stock solution of this compound?
While the optimal solvent can be compound-specific, a good starting point is a high-purity, anhydrous solvent in which the compound is readily soluble, such as DMSO.[11] However, for aqueous-based assays, it's crucial to assess the stability in the final buffered solution, as the principles of pH-dependent stability will apply.[4]
Q2: How should I store my solutions of this compound to ensure maximum stability?
For optimal stability, store solutions at low temperatures (-20°C or -80°C), protected from light in tightly sealed containers.[3] If possible, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can also contribute to degradation.
Q3: What analytical techniques are best suited for stability studies of this compound?
A stability-indicating HPLC method with UV detection is the most common and reliable technique.[2][3] This method should be able to separate the parent compound from its degradation products. For identification of unknown degradants, hyphenated techniques like LC-MS are invaluable.[8] Spectrophotometric and electroanalytical methods can also be employed for quantifying quinoline-based compounds.[12]
Q4: What are the typical degradation pathways for quinoline carboxylic acids?
The degradation of quinoline and its derivatives can proceed through various pathways, including hydroxylation of the quinoline ring, followed by ring-opening reactions.[13] For quinoline-4-carboxylic acid specifically, microbial degradation studies have identified metabolites such as 2-oxo-1,2-dihydroquinoline-4-carboxylic acid.[14][15][16] While the exact pathway for this compound would need to be determined experimentally, these findings provide a basis for potential degradation products.
IV. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and pathways.[2][8][9]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7][10] A control sample should be wrapped in aluminum foil and stored under the same conditions.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Caption: Workflow for a forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method
A robust HPLC method is crucial for accurately assessing stability.
1. Column and Mobile Phase Selection:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
2. Method Development and Optimization:
-
Inject a mixture of the unstressed compound and the stressed samples (from Protocol 1) to evaluate the separation of the parent peak from the degradation product peaks.
-
Optimize the gradient, flow rate, and column temperature to achieve adequate resolution between all peaks.
3. Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure the parent peak is free from co-eluting impurities.[3]
V. Data Summary
The following table provides a hypothetical summary of stability data for this compound under various conditions. Actual data should be generated through experimentation.
| Stress Condition | Temperature | Duration | % Degradation (Hypothetical) | Major Degradation Products |
| 0.1 M HCl | 60°C | 24 hours | 15% | Degradant 1 (Polar) |
| 0.1 M NaOH | 60°C | 24 hours | 25% | Degradant 2 (Less Polar) |
| 3% H₂O₂ | Room Temp | 24 hours | 10% | Oxidized Species |
| Heat | 80°C | 48 hours | 8% | Minor Thermal Degradants |
| Light (ICH Q1B) | Room Temp | Per Guideline | 12% | Photodegradant 3 |
VI. Conclusion
Assessing the chemical stability of this compound in solution is a critical step in any research or development workflow. By understanding the potential degradation pathways and implementing systematic troubleshooting and analytical strategies, researchers can ensure the integrity of their experimental data and the quality of their findings. This guide provides a comprehensive framework for identifying and addressing stability issues, ultimately leading to more reliable and reproducible scientific outcomes.
VII. References
-
Röger, P., & Lingens, F. (1989). Degradation of quinoline-4-carboxylic acid by Microbacterium sp. FEMS Microbiology Letters, 57(3), 279–282. Available from: [Link]
-
Schmidt, M., R"oger, P., & Lingens, F. (1991). Microbial metabolism of quinoline and related compounds. XI. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. H2, Agrobacterium sp. 1B and Pimelobacter simplex 4B and 5B. Biological Chemistry Hoppe-Seyler, 372(11), 1015-1020. Available from: [Link]
-
Sun, G., et al. (2001). Microbial Metabolism of Quinoline by Comamonas sp. Current Microbiology, 43, 273-278. Available from: [Link]
-
de Gonzalo, G., & Fraaije, M. W. (2013). Xenobiotic reductase A in the degradation of quinoline by Pseudomonas putida 86: physiological function, structure and mechanism of 8-hydroxycoumarin reduction. The FEBS journal, 280(23), 6146–6159. Available from: [Link]
-
Röger, P., & Lingens, F. (1989). Degradation of quinoline-4-carboxylic acid by Microbacterium sp. PubMed. Available from: [Link]
-
Singh, R., & Kumar, R. (2016). Forced Degradation Studies. MedCrave Online. Available from: [Link]
-
Al-Saidi, H. M., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Future Journal of Pharmaceutical Sciences, 9(1), 32. Available from: [Link]
-
Sharma, G., et al. (2017). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 6(3), 314-323. Available from: [Link]
-
PhotochemCAD. (n.d.). E. Heterocycles E11. 8-Quinoline carboxylic acid. PhotochemCAD. Available from: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies. Available from: [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]
-
ManTech Publications. (2025). Stability Testing and Forced Degradation Studies in Drug Development: Principles and Practices. ManTech Publications. Available from: [Link]
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Available from: [Link]
-
ResearchGate. (2025). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. Available from: [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. Available from: [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. Available from: [Link]
-
Stolarczyk, M., et al. (2015). The influence of pH on the stability of antazoline: kinetic analysis. RSC Advances, 5(115), 95201-95211. Available from: [Link]
-
DTIC. (n.d.). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. DTIC. Available from: [Link]
-
ResearchGate. (2024). 2-Styryl-quinoline-4-carboxylic acids: Synthesis, characterization, and investigation of their optical properties and antimicrobial activity. ResearchGate. Available from: [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. Available from: [Link]
-
ResearchGate. (2016). THERMAL STABILITY OF SELECTED DEEP EUTECTIC SOLVENTS. ResearchGate. Available from: [Link]
-
ResearchGate. (2021). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Available from: [Link]
-
PubChem. (n.d.). 2-Isobutyl-quinoline-4-carboxylic acid. PubChem. Available from: [Link]
-
PubChem. (n.d.). 2-(3-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid. PubChem. Available from: [Link]
-
ResearchGate. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate. Available from: [Link]
-
Patel, H. D., & Vasava, D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Available from: [Link]
-
BioResources. (2017). Long-term isothermal stability of deep eutectic solvents. BioResources. Available from: [Link]
Sources
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- 16. academic.oup.com [academic.oup.com]
Technical Support Center: Co-solvent Systems for Hydrophobic Quinoline Derivatives
Welcome to the technical support center for the solubilization of hydrophobic quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving adequate aqueous solubility for this important class of compounds. Here, we provide in-depth scientific explanations, field-proven insights, and practical troubleshooting protocols to help you navigate your formulation challenges.
Fundamentals: Why Co-solvency for Quinoline Derivatives?
Hydrophobic quinoline derivatives, despite their therapeutic potential, often present a significant hurdle in drug development due to their poor aqueous solubility.[1][2] This can impede everything from initial biological screening to the development of viable oral or parenteral dosage forms.[3][4]
Co-solvency is a widely employed technique to address this challenge. It involves adding a water-miscible organic solvent (a co-solvent) to an aqueous solution to increase the solubility of a nonpolar or poorly water-soluble compound.[5][6][7] The primary mechanism behind co-solvency is the reduction of the overall polarity of the solvent system.[8][9] Water is a highly polar solvent with a strong hydrogen-bonding network, which tends to "squeeze out" hydrophobic molecules. By introducing a co-solvent, this hydrogen-bonding network is disrupted, and the solvent mixture becomes more "hospitable" to the hydrophobic quinoline derivative, thereby increasing its solubility.[3][10]
Frequently Asked Questions (FAQs)
Q1: What are the most common co-solvents used in pharmaceutical research?
A1: A range of co-solvents are used, selected based on their solubilizing power, safety profile, and compatibility with the intended application.[6] Commonly used co-solvents include:
-
Polyethylene Glycols (PEGs): Particularly low molecular weight PEGs like PEG 300 and PEG 400.[10][12]
-
Aprotic Solvents: Dimethyl Sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and Dimethylacetamide (DMA).[14][15]
It is crucial to note that while solvents like DMSO are excellent for initial in vitro screening due to their high solubilizing power, their use in final formulations is often limited by toxicity concerns.[9]
Q2: How do I choose the right co-solvent for my quinoline derivative?
A2: The selection process is multifactorial, involving:
-
Solubilizing Capacity: The primary goal is to find a solvent or solvent blend that can dissolve the compound at the desired concentration. This often requires empirical screening.
-
Toxicity and Biocompatibility: The intended application dictates the acceptable level of toxicity. For in vivo preclinical studies, co-solvents must be well-tolerated at the administered dose.[4] For cell-based assays, the final concentration of the co-solvent must be below the level that causes cytotoxicity.[16]
-
Route of Administration: The choice of co-solvents for an oral formulation is much broader than for a parenteral (injectable) formulation, which has stringent requirements for safety and sterility.[15][17]
-
Physicochemical Properties: Factors like viscosity, pH, and stability of the final formulation are critical.
Q3: Can I use pH adjustment in combination with co-solvents for quinoline derivatives?
A3: Absolutely. This is often a highly effective strategy. Many quinoline derivatives are weak bases and can be protonated to form more soluble salts in acidic conditions.[1][2][18] By adjusting the pH of the aqueous phase to be 1-2 units below the pKa of the quinoline's nitrogen, you can significantly increase its intrinsic solubility.[18] Combining this with a co-solvent system can have a synergistic effect, achieving higher drug concentrations than either method alone.[19]
Troubleshooting Guide
This section addresses specific issues encountered during experiments in a question-and-answer format.
Issue 1: My quinoline derivative, dissolved in a DMSO stock, precipitates immediately upon dilution into my aqueous experimental buffer.
-
What is happening? This is a common phenomenon often called "crashing out."[18] Your compound is highly soluble in the 100% organic stock solution (e.g., DMSO). When you dilute this into an aqueous buffer, the percentage of the organic co-solvent drops dramatically and instantly. The resulting solvent system is now predominantly aqueous and cannot maintain the solubility of the hydrophobic compound at that concentration, leading to precipitation.[18][20]
-
How can I fix it?
-
Decrease the Stock Concentration: Lower the concentration of your stock solution so that upon dilution, the final concentration of the quinoline derivative is below its solubility limit in the final, low-percentage co-solvent mixture.
-
Increase the Final Co-solvent Concentration: If your experimental system can tolerate it, increase the amount of co-solvent in the final aqueous buffer. For example, instead of diluting into a pure aqueous buffer, dilute into a buffer already containing 5-10% of the co-solvent.
-
Change the Co-solvent: Some co-solvents are better at preventing precipitation upon dilution. A screening process may be necessary.
-
Use a Multi-Component System: Consider adding a surfactant or a cyclodextrin to the aqueous buffer, which can help encapsulate the hydrophobic molecules as they are diluted, preventing aggregation and precipitation.[11][15]
-
Issue 2: The required concentration of co-solvent is causing toxicity in my cell-based assay.
-
What is happening? Many organic solvents, even at low concentrations (e.g., >0.5-1% for DMSO), can be toxic to cells, affecting membrane integrity and cellular processes, which confounds experimental results.[16]
-
How can I mitigate this?
-
Identify Less Toxic Alternatives: Propylene glycol and polyethylene glycols are generally better tolerated by cells than DMSO or ethanol.[10]
-
Employ Alternative Solubilization Technologies: This is an ideal scenario to explore other methods:
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with hydrophobic drugs and increase their apparent water solubility.[11][21] Hydroxypropyl-β-cyclodextrin is a common choice.[17]
-
Surfactant Micelles: Use non-ionic surfactants like Polysorbate 80 (Tween 80) or Cremophor EL at concentrations above their critical micelle concentration (CMC) to form micelles that can encapsulate the drug.[11][15]
-
Solid Dispersions: For preclinical development, creating a solid dispersion of the drug in a hydrophilic polymer carrier (e.g., PVP, PEG) can enhance solubility and dissolution.[21][22]
-
-
Issue 3: My formulation is clear initially but shows crystal growth or precipitation after storage.
-
What is happening? You have likely created a supersaturated, thermodynamically unstable solution. While the co-solvent system was able to dissolve the compound initially, it cannot maintain it in solution over time. The system slowly moves towards equilibrium, resulting in the precipitation of the excess solute.
-
How can I improve stability?
-
Determine the True Equilibrium Solubility: You must determine the maximum thermodynamic solubility in your co-solvent system, not just the concentration you were able to dissolve with energy input (like heating or vortexing). Ensure your final concentration is at or below this limit. (See Protocol 2 below).
-
Add a Precipitation Inhibitor: Certain polymers, such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP), can act as crystallization inhibitors, helping to maintain a supersaturated state for a longer duration.
-
Optimize the Co-solvent Blend: Sometimes a blend of co-solvents (e.g., PEG 400 and Propylene Glycol) can provide better stability than a single co-solvent.
-
Data Presentation & Common Co-solvents
For successful formulation, understanding the properties of your co-solvents is key.
| Co-solvent | Dielectric Constant (Approx.) | Primary Use | Key Considerations |
| Water | 80.1 | Primary Solvent | Highly polar, strong H-bond network. |
| Glycerol | 42.5 | Oral/Parenteral | High viscosity can be a challenge. Generally safe.[6] |
| Ethanol | 24.5 | Oral/Topical | Volatile. Can cause pain on injection.[23] Potential for precipitation on dilution.[14] |
| Propylene Glycol (PG) | 32.0 | Oral/Parenteral/Topical | Good safety profile. Less volatile than ethanol.[6][10] |
| PEG 400 | 12.5 | Oral/Parenteral | Excellent solvent for many compounds. Good safety profile.[3][10] |
| DMSO | 47.0 | In vitro / Topical | Excellent solubilizer.[14] Use in humans is limited due to toxicity profile. |
Visualized Workflows & Diagrams
A systematic approach is crucial for efficiently developing a suitable co-solvent system.
Caption: Decision tree for selecting a solubilization strategy.
Caption: Experimental workflow for co-solvent screening.
Experimental Protocols
Protocol 1: Rapid Co-solvent Screening
This protocol allows for a quick assessment of various co-solvents to identify promising candidates.
-
Preparation:
-
Prepare stock solutions of several co-solvent systems (e.g., 20%, 40%, 60%, 80% v/v of PEG 400, Propylene Glycol, and Ethanol in your primary aqueous buffer).
-
Accurately weigh 5-10 mg of your hydrophobic quinoline derivative into separate 1.5 mL microcentrifuge tubes.
-
-
Dissolution:
-
Add 1 mL of a single co-solvent system to a tube containing your compound.
-
Vortex vigorously for 2-5 minutes. Use a bath sonicator if necessary to aid dissolution.
-
-
Observation:
-
Visually inspect the tubes. Note which co-solvent systems result in a clear solution.
-
For systems that did not achieve full dissolution, note the approximate amount of undissolved solid.
-
-
Initial Selection:
-
Rank the co-solvent systems based on their ability to dissolve the compound. The system that achieves complete dissolution at the lowest co-solvent percentage is often the most promising starting point.
-
Protocol 2: Determining Equilibrium Solubility
This protocol determines the maximum, thermodynamically stable concentration of your compound in a chosen co-solvent system.[21]
-
Setup:
-
Select the most promising co-solvent system identified in Protocol 1 (e.g., 40% PEG 400 in phosphate buffer pH 6.5).
-
Add an excess amount of the quinoline compound to a glass vial (ensure solid is visible).
-
Add a fixed volume (e.g., 2 mL) of the selected co-solvent system to the vial.
-
-
Equilibration:
-
Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for 24-48 hours. This ensures the solution is fully saturated.[21]
-
-
Sample Preparation:
-
After equilibration, allow the vials to sit undisturbed for 1-2 hours to let excess solid settle.
-
Carefully withdraw a sample of the supernatant.
-
Filter the sample through a 0.22 µm syringe filter (ensure the filter material does not bind your compound) to remove any remaining undissolved microparticles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Determine the concentration of the dissolved quinoline compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[21] This concentration represents the equilibrium solubility.
-
References
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-
Wikipedia. (n.d.). Cosolvent. Retrieved January 11, 2026, from [Link]
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Slideshare. (n.d.). Cosolvency. Retrieved January 11, 2026, from [Link]
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Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi. Retrieved January 11, 2026, from [Link]
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Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved January 11, 2026, from [Link]
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Wisdom Library. (2025). Co-solvent: Significance and symbolism. Retrieved January 11, 2026, from [Link]
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National Institutes of Health (NIH). (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Retrieved January 11, 2026, from [Link]
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Wisdom Library. (2025). Co-solvency: Significance and symbolism. Retrieved January 11, 2026, from [Link]
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National Institutes of Health (NIH). (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved January 11, 2026, from [Link]
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bepls. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Retrieved January 11, 2026, from [Link]
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ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Retrieved January 11, 2026, from [Link]
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International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved January 11, 2026, from [Link]
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Semantic Scholar. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved January 11, 2026, from [Link]
-
Wisdom Library. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved January 11, 2026, from [Link]
-
Protheragen. (n.d.). Solubilizer Excipients. Retrieved January 11, 2026, from [Link]
-
PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved January 11, 2026, from [Link]
-
Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2025). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect | Request PDF. Retrieved January 11, 2026, from [Link]
-
ACS Publications. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? | Molecular Pharmaceutics. Retrieved January 11, 2026, from [Link]
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National Institutes of Health (NIH). (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved January 11, 2026, from [Link]
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PubMed. (n.d.). Solubilizing excipients in oral and injectable formulations. Retrieved January 11, 2026, from [Link]
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hplctools.com. (n.d.). HPLC Troubleshooting Guide. Retrieved January 11, 2026, from [Link]
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Kinam Park. (2003). Solubilizing Excipients in Oral and injectable Formulations. Retrieved January 11, 2026, from [Link]
-
PubMed. (2018). Direct Synthesis of Quinolines via Co(III)-Catalyzed and DMSO-Involved C-H Activation/Cyclization of Anilines with Alkynes. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2018). (PDF) Investigating the Influence of Aromatic Moieties on the Formulation of Hydrophobic Natural Products and Drugs in Poly(2-oxazoline)-Based Amphiphiles. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Solvent-free grinding approach for synthesizing quinoline derivatives using p-TSA. Retrieved January 11, 2026, from [Link]
-
YouTube. (2025). HPLC Troubleshooting Masterclass — Solve Pressure, Peak & Baseline Problems Like a Pro!. Retrieved January 11, 2026, from [Link]
-
PubMed. (2022). Strategies for production of hydrophobic compounds. Retrieved January 11, 2026, from [Link]
-
MDPI. (2025). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). A few quinoline derivatives in clinical use Although there has been.... Retrieved January 11, 2026, from [Link]
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-
National Institutes of Health (NIH). (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Retrieved January 11, 2026, from [Link]
-
PubMed. (2024). Quinoline Derivatives in Discovery and Development of Pesticides. Retrieved January 11, 2026, from [Link]
-
PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved January 11, 2026, from [Link]
-
National Institutes of Health (NIH). (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2025). Solvent-free synthesis of quinoline derivatives via the Friedländer reaction using 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient and recyclable ionic liquid catalyst. Retrieved January 11, 2026, from [Link]
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- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
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- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
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Technical Support Center: Navigating Low Organic Solubility in Spray Drying of Amorphous Solid dispersions (ASDs)
Welcome to the technical support center for managing challenges associated with low organic solubility during the spray drying of amorphous solid dispersions (ASDs). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimentation. The following content is structured in a question-and-answer format to directly address specific problems and provide not only solutions but also the underlying scientific rationale.
Section 1: Frequently Asked Questions (FAQs)
Q1: My API has very low solubility in common volatile organic solvents. How can I even begin to develop a spray-dried ASD?
This is a common challenge, as many new chemical entities are described as "brick dust" due to their poor solubility in both aqueous and organic media.[1] The primary requirement for spray drying is dissolving both the active pharmaceutical ingredient (API) and the polymer in a common solvent or solvent system.[2][3] When standard solvents like acetone, methanol, or ethanol are insufficient, several advanced strategies can be employed:
-
Utilize a Co-Solvent System: A mixture of solvents can often achieve higher solubility than a single solvent. For instance, a combination of a good solvent for the API and a good solvent for the polymer, which are miscible, can be effective. However, be cautious as solvent composition can significantly impact the phase behavior of the ASD during drying.[4][5]
-
In-Situ Salt Formation: For weakly acidic or basic APIs, the addition of a volatile processing aid can dramatically increase solubility.
-
For a weakly basic API , adding a volatile acid like acetic acid can form an in-situ salt, increasing its solubility in the solvent. The acetic acid is then volatilized during the spray drying process, leaving the free base in the final ASD.[1]
-
For a weakly acidic API , a volatile base such as ammonium hydroxide can be used to achieve a similar effect, with the ammonia being removed during drying to reform the free acid.[1]
-
-
Thermal-Shift Methods: Increasing the temperature of the feed solution can enhance the solubility of the API. This can be done by warming the solvent in the solution tank or by using a heat exchanger to heat the solution to supercritical temperatures just before it enters the spray chamber.[1] This allows for the use of more desirable solvents from a safety and environmental perspective.
-
Explore Less Common, More Aggressive Solvents: Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can be effective for highly insoluble compounds.[1] However, their use comes with significant safety, environmental, and regulatory considerations due to their toxicity.[1][6][7] THF also carries the risk of peroxide formation, which can lead to product degradation and safety hazards.[1]
Q2: I'm observing poor yield and excessive product collection on the chamber walls. What's causing this and how can I fix it?
Low yield and chamber deposition are often linked to the properties of the feed solution and the drying parameters. Here's a breakdown of the potential causes and solutions:
-
High Solution Viscosity: A high-viscosity feed solution can lead to poor atomization, resulting in larger droplets that don't dry efficiently and stick to the chamber walls.[8][9]
-
Troubleshooting:
-
Decrease the Solids Load: Reducing the concentration of the API and polymer in the solvent will lower the viscosity.[10] A typical range for solids content is 1-10% (w/v), but this is highly dependent on the specific system.[11]
-
Select a Lower Viscosity Polymer: If possible, choose a polymer that generates a lower viscosity solution at the desired concentration.[12]
-
Increase the Solvent Temperature: As mentioned in Q1, heating the feed solution can reduce its viscosity.
-
-
-
Inappropriate Drying Temperature: If the outlet temperature is too low, the particles may not be sufficiently dry before they come into contact with the chamber walls, leading to sticking. Conversely, an excessively high inlet temperature can cause rapid surface drying and particle inflation, which can also contribute to wall deposition.
-
Troubleshooting:
-
Optimize Inlet and Outlet Temperatures: A systematic approach, such as a Design of Experiments (DoE), can help identify the optimal temperature range.[11] The goal is to ensure the outlet temperature is above the solvent's boiling point but below the glass transition temperature (Tg) of the ASD to prevent stickiness.[13]
-
-
-
Low Glass Transition Temperature (Tg) of the Formulation: Formulations with a low Tg can become sticky and adhere to the chamber walls, especially if the outlet temperature is close to or exceeds the Tg.[14]
Q3: My final ASD product shows evidence of crystallinity. What went wrong?
The primary goal of forming an ASD is to maintain the API in an amorphous state.[17][18] Crystallinity in the final product indicates that the system has undergone phase separation and recrystallization, which negates the solubility advantage.[10]
-
Causality: The rapid evaporation of the solvent during spray drying is crucial for kinetically trapping the API in an amorphous state within the polymer matrix.[1][19] If the evaporation is not fast enough, or if the API and polymer are not sufficiently miscible, the API molecules can mobilize and form crystalline structures.[20]
-
Troubleshooting Steps:
-
Increase the Solvent Evaporation Rate:
-
Ensure API-Polymer Miscibility:
-
Proper Polymer Selection: The chosen polymer must be miscible with the API. Pre-formulation studies, such as film casting, can help screen for suitable polymers.[22] The polymer should ideally have specific interactions (e.g., hydrogen bonding) with the API to inhibit crystallization.[23]
-
Optimize Drug Loading: High drug loading can exceed the solubility of the API in the polymer, leading to phase separation.[24] Reducing the drug loading can improve miscibility and stability.[15]
-
-
Check for Residual Solvent: Residual solvent can act as a plasticizer, lowering the Tg of the ASD and increasing molecular mobility, which can facilitate crystallization over time.[25][26][27] Ensure adequate secondary drying to reduce residual solvents to acceptable levels as per ICH guidelines.[22][27]
-
Section 2: Troubleshooting Guides
Guide 1: Addressing Phase Separation During Spray Drying
Phase separation, where the API and polymer separate into distinct domains, is a critical failure mode for ASDs, often leading to crystallization and loss of bioavailability.[4][10]
Symptoms:
-
Presence of crystalline peaks in XRPD analysis of the spray-dried powder.
-
Multiple glass transitions observed in DSC thermograms.
-
Inconsistent dissolution performance.
Root Causes and Solutions:
| Root Cause | Explanation | Troubleshooting Protocol |
| Poor API-Polymer Miscibility | The thermodynamic incompatibility between the drug and the polymer is a primary driver for phase separation.[3] | 1. Re-evaluate Polymer Choice: Screen a range of polymers with different functionalities to find one with better interaction potential with the API.[22] 2. Reduce Drug Loading: Lowering the API concentration within the polymer matrix can keep it below the saturation point, preventing separation.[24] 3. Introduce a Ternary Component: A surfactant or a second polymer can sometimes act as a bridging agent to improve miscibility. |
| Solvent System-Induced Separation | The choice of solvent and the presence of anti-solvents (like water) can induce phase separation during the drying process. As the solvent evaporates, the changing composition can push the system into an immiscible region.[4][5] | 1. Solvent System Re-evaluation: If using a co-solvent system, ensure both solvents are good for both the API and the polymer. Avoid solvent/anti-solvent combinations where possible. 2. Minimize Water Content: For organic solvent systems, minimize the presence of water, as it can drive phase separation of hydrophobic APIs.[4] 3. Model the Phase Behavior: Utilize thermodynamic models like the Flory-Huggins theory to predict the phase behavior of the API-polymer-solvent system and guide solvent selection.[5][24] |
| Slow Solvent Evaporation | Insufficiently rapid solvent removal allows time for the API and polymer to diffuse and phase separate before being kinetically trapped in a single phase.[20] | 1. Increase Inlet Temperature: This increases the driving force for evaporation.[21] 2. Increase Atomization Pressure/Gas Flow: This results in smaller droplets and a larger surface area for faster drying.[11] 3. Decrease Feed Rate: A lower feed rate reduces the solvent load in the drying chamber, allowing for more efficient evaporation.[21] |
Experimental Protocol: Screening for API-Polymer Miscibility via Film Casting
This protocol provides a rapid, material-sparing method to assess the miscibility of an API and a polymer, which is a critical first step in preventing phase separation.
-
Solution Preparation:
-
Prepare stock solutions of the API and various polymers in a suitable common solvent (e.g., acetone, methanol).
-
Combine the API and polymer solutions in different ratios (e.g., 10:90, 25:75, 50:50 API:polymer by weight).
-
-
Film Casting:
-
Pipette a small, fixed volume of each solution onto a clean glass slide or petri dish.
-
Allow the solvent to evaporate slowly in a fume hood or a vacuum oven at a controlled temperature (e.g., 40-50 °C).[22]
-
-
Analysis:
-
Visually inspect the resulting film. A clear, transparent film suggests miscibility. Hazy or opaque films indicate phase separation or crystallization.
-
Confirm the physical state of the API in the film using polarized light microscopy (to check for birefringence, indicating crystallinity) and/or DSC (to look for a single Tg).
-
Guide 2: Managing High Viscosity of the Feed Solution
High feed solution viscosity is a common issue when dealing with poorly soluble APIs that require high polymer concentrations for stabilization.[9]
Symptoms:
-
Difficulty in pumping the solution to the atomizer.
-
Dripping or inconsistent spray from the nozzle instead of a fine mist.
-
Low product yield and significant deposition of wet material inside the spray dryer.
Logical Flow for Troubleshooting High Viscosity:
Caption: Troubleshooting workflow for high feed solution viscosity.
Section 3: Data-Driven Formulation and Process Optimization
Table 1: Influence of Spray Drying Parameters on ASD Critical Quality Attributes (CQAs)
This table summarizes the general impact of key process parameters on the final product attributes. The relationships can be complex and interdependent.[28]
| Critical Process Parameter (CPP) | Impact on Particle Size | Impact on Residual Solvent | Impact on Physical Stability (Amorphous State) | Rationale |
| Inlet Temperature | Higher temp can lead to faster skin formation and larger, less dense particles. | Higher temp increases drying efficiency, reducing residual solvent. | Can be beneficial by ensuring complete solvent removal, but excessive heat can cause degradation.[27] | Governs the rate of heat transfer and solvent evaporation.[21] |
| Atomizing Gas Flow Rate | Higher flow rate produces smaller droplets and thus smaller final particles.[11] | Higher flow rate can slightly improve drying efficiency. | Promotes rapid drying, which is crucial for kinetically trapping the amorphous state.[22] | Controls the energy for atomization and droplet size. |
| Feed Solution Flow Rate | Higher feed rate can result in larger particles due to droplet coalescence.[21] | Higher feed rate increases the solvent load, potentially leading to higher residual solvent. | Slower feed rates allow more time for drying, which can improve stability by minimizing residual solvent. | Dictates the residence time of particles in the drying chamber. |
| Solids Concentration | Higher concentration generally leads to larger particles.[21] | Higher concentration can make complete solvent removal more difficult. | High solids can lead to viscosity issues and incomplete drying, potentially compromising stability.[8] | Affects droplet size and the amount of solvent to be evaporated per particle. |
Visualization of the Spray Drying Process Logic
The interplay between formulation, process parameters, and final product quality is crucial for successful ASD development.
Caption: Relationship between inputs and outputs in the spray drying of ASDs.
By systematically addressing the challenges of low organic solubility through informed solvent selection, formulation optimization, and precise control of spray drying parameters, researchers can successfully develop stable and effective amorphous solid dispersions.
References
- Optimization of Spray-Drying Parameters for Formulation Development at Preclinical Scale. (n.d.). Google Scholar.
- Spray Drying: Solving solubility issues with amorphous solid dispersions. (2015, September 3). European Pharmaceutical Review.
- A Guide to Improving API Solubility with Spray-Dried Dispersions. (n.d.). Upperton.
- Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. (n.d.). Lubrizol.
- Improving API Solubility Using Spray Drying with Polyvinyl Alcohol. (n.d.). Sigma-Aldrich.
- Novel excipients for solubility enhancement. (2022, February 16). European Pharmaceutical Review.
- Tackling the Challenging Molecules by Spray Drying. (2023, December 1). American Pharmaceutical Review.
- Formulation: Creating Spray-Dried Dispersions to Improve API Solubility. (2018, March 8). Tablets & Capsules.
- Optimising spray-dried solid dispersions to improve solubility. (2021, April 8). European Pharmaceutical Review.
- Advanced spray drying techniques for the formulation of poorly soluble compounds. (2023, September 18). European Pharmaceutical Review.
- Water-Induced Phase Separation of Spray-Dried Amorphous Solid Dispersions. (2020, October 5). PubMed.
- Recent strategies in spray drying of poorly water-soluble drugs to enhance bioavailability. (2017, November 14). Taylor & Francis Online.
- Thermodynamic Modeling of the Amorphous Solid Dispersion-Water Interfacial Layer and Its Impact on the Release Mechanism. (2023, May 19). National Institutes of Health.
- Dramatic Reduction of Solvent Usage in Pharmaceutical Spray Drying. (2022, August 31). Lonza.
- Enhancing solubility with novel excipients. (2025, December 3). Manufacturing Chemist.
- Role of residual solvents on spray-dried amorphous solid dispersions tablets performance. (n.d.). Pharmaceutical Engineering.
- Water-Induced Phase Separation of Spray-Dried Amorphous Solid Dispersions. (2020, October 5). ACS Publications.
- Manufacturing of solid dispersions of poorly water soluble drugs by spray drying: Formulation and process considerations. (n.d.). Kinam Park.
- Influence of Solvent Composition on the Performance of Spray-Dried Co-Amorphous Formulations. (2018, April 12). National Institutes of Health.
- Formulation and Process Considerations for Optimising Spray-Dried Solid Dispersions. (2021, October 1). Ardena.
- spray drying dispersion technology as a novel techniques for solubility enhancement of poorly soluble drug. (2023, March 3). IJCRT.org.
- Role of residual solvents on spray-dried amorphous solid dispersions tablets performance. (n.d.). Universidade de Lisboa.
- Solving Poor Solubility with Amorphous Solid Dispersions. (n.d.). Pharmaceutical Technology.
- Spray Drying Addresses Poorly Soluble NME Challenges to Optimize Drug Development. (2025, November 18). Ascendia Pharma.
- Spray drying – various challenges, one solution? (2016, December 13). European Pharmaceutical Review.
- The possibilities and challenges of spray drying. (2010, May 1). Pharmaceutical Technology.
- Advances in Spray Drying for Pharmaceutical Formulations: Enhancing Drug Solubility and Bioavailability. (2025, April 29). Pharma Times.
- Revealing facts behind spray dried solid dispersion technology used for solubility enhancement. (n.d.). National Institutes of Health.
- (PDF) Solving solubility issues with amorphous solid dispersions. (2025, August 6). ResearchGate.
- Overcoming excipient challenges in spray-dried dispersions. (2025, August 10). ResearchGate.
- Effects of spray drying process parameters on the solubility behavior and physical stability of solid dispersions prepared using a laboratory-scale spray dryer. (2025, August 7). ResearchGate.
- Basics of Amorphous and Amorphous Solid Dispersions. (n.d.). International Centre for Diffraction Data.
- Spray drying formulation of amorphous solid dispersions. (2016, May 1). PubMed.
- Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (n.d.). National Institutes of Health.
- Fundamentals of Amorphous Systems: Thermodynamic Aspects. (n.d.). ResearchGate.
- Manufacturing strategies to develop amorphous solid dispersions: An overview. (n.d.). National Institutes of Health.
- Amorphous Solid Dispersions: Theory and Practice. (n.d.). ResearchGate.
- Impact of Viscosity and Drug Formulation on Pharmaceutical Development. (2023, December 29). JOCPR.
- Spray Drying: Addressing poor solubility and Bioavailability of drugs (Part II). (2023, December 27). CPHI Online.
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Technical Support Center: Enhancing Quinoline Derivative Solubility with Cyclodextrins
Introduction: The Quinoline Solubility Challenge
Quinoline derivatives are a cornerstone of modern medicinal chemistry, exhibiting a vast range of pharmacological activities. However, their therapeutic potential is often hampered by poor aqueous solubility, a critical factor that can limit bioavailability and complicate formulation development.[1][2] Cyclodextrins (CDs), a class of cyclic oligosaccharides, offer a powerful and widely adopted solution to this challenge.[2][3]
These torus-shaped molecules possess a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate poorly soluble "guest" molecules, like quinolines, forming non-covalent inclusion complexes.[1][2][4] This encapsulation effectively shields the hydrophobic guest from the aqueous environment, leading to a significant increase in its apparent solubility and dissolution rate.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for successfully designing, executing, and troubleshooting experiments involving the complexation of quinoline derivatives with cyclodextrins.
Fundamental Principles: The "Why" of Inclusion Complexation
The formation of a quinoline-cyclodextrin inclusion complex is a dynamic equilibrium driven by favorable thermodynamic forces. The primary driving force is the displacement of high-energy water molecules from the hydrophobic cyclodextrin cavity by a more hydrophobic guest molecule (the quinoline derivative).[1][4] This process is entropically favorable and stabilized by non-covalent interactions, such as van der Waals forces, between the host and guest.[2][4]
Caption: Mechanism of quinoline inclusion into the cyclodextrin cavity.
Frequently Asked Questions (FAQs)
Q1: Which cyclodextrin should I choose for my quinoline derivative?
A1: The choice of cyclodextrin is critical and depends on a size/shape match between the guest (quinoline) and the host cavity.[5]
-
β-Cyclodextrin (β-CD): Often a good starting point for many aromatic compounds like quinolines due to its cavity size.[6] However, its relatively low aqueous solubility and potential for nephrotoxicity can be limiting.[7]
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A highly recommended derivative. The hydroxypropyl groups significantly increase its aqueous solubility and reduce toxicity, making it suitable for a wider range of applications, including parenteral formulations.[7]
-
Sulfobutylether-β-Cyclodextrin (SBE-β-CD): Another excellent, highly soluble derivative. Its anionic nature can offer specific advantages for complexing cationic or nitrogen-containing quinoline derivatives.[8][9]
Table 1: Comparison of Common Cyclodextrins
| Property | β-Cyclodextrin (β-CD) | HP-β-CD | SBE-β-CD |
| Glucose Units | 7 | 7 (modified) | 7 (modified) |
| Solubility in Water (g/100mL) | ~1.85 | >60 | >50 |
| Primary Advantage | Low cost, good for initial screening | High solubility, low toxicity[7] | High solubility, good for cationic drugs[9] |
| Primary Limitation | Low solubility, potential toxicity[7] | Higher cost than β-CD | Higher cost, anionic nature may be reactive |
Q2: What is the first experiment I should run?
A2: A Phase Solubility Study according to the Higuchi and Connors method is the foundational experiment.[10][11] This study will determine if a complex is forming in solution, the stoichiometry of the complex (e.g., 1:1, 1:2), and the stability constant (Kc), which quantifies the binding affinity.
Q3: Does the method of preparing the solid complex matter?
A3: Yes, significantly. The preparation method can influence the efficiency of complexation and the physicochemical properties (e.g., crystallinity) of the final product.[12] Amorphous complexes generally have better solubility than crystalline ones.[5]
-
Kneading: A simple, economical method good for initial lab-scale tests.[13][14]
-
Co-evaporation/Solvent Evaporation: A common and effective method that can produce high-efficiency complexes.[15][16]
-
Freeze-Drying (Lyophilization): Often considered the gold standard for producing highly porous, amorphous complexes with rapid dissolution rates, though it is more time-consuming and expensive.[8]
Core Experimental Protocols
Protocol 1: Phase Solubility Study (Higuchi & Connors Method)
This protocol determines the stoichiometry and stability constant of the quinoline-CD complex.[10][11]
Methodology:
-
Prepare CD Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM HP-β-CD).
-
Add Excess Drug: Add an excess amount of the quinoline derivative to each CD solution in sealed vials. Ensure enough solid is present to maintain saturation.
-
Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 48-72 hours) until equilibrium is reached.
-
Sample & Analyze: After equilibration, filter the samples (e.g., using a 0.45 µm syringe filter) to remove the undissolved solid.
-
Quantify: Determine the concentration of the dissolved quinoline derivative in each filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot & Analyze: Plot the total concentration of the dissolved quinoline derivative (Y-axis) against the cyclodextrin concentration (X-axis).
Data Interpretation:
-
A-type Diagram: A linear increase in drug solubility with CD concentration indicates the formation of a soluble complex.[17][18]
-
AL-type: A linear plot suggests a 1:1 complex. The stability constant (K1:1) can be calculated from the slope and the intrinsic solubility (S0) of the drug.
-
K1:1 = slope / [S0 * (1 - slope)]
-
-
-
B-type Diagram: Indicates the formation of a complex with limited solubility, which may precipitate. This is more common with native β-CD.[17][18]
Caption: General workflow for complexation experiments.
Protocol 2: Preparation of Solid Complex via Freeze-Drying
Methodology:
-
Dissolve CD: Dissolve the cyclodextrin in purified water to achieve the desired molar concentration (determined from phase solubility studies, typically 1:1).
-
Add Drug: Add the quinoline derivative to the CD solution. Stir continuously until the drug is fully dissolved, which may require several hours. Gentle heating can be applied if necessary, but monitor for drug stability.
-
Freeze: Rapidly freeze the resulting clear solution using a dry ice/acetone bath or a freezer set to -80°C.
-
Lyophilize: Place the frozen sample on a lyophilizer (freeze-dryer) and run a cycle until all the solvent has sublimated (typically 24-72 hours).
-
Collect & Store: The resulting product is a light, fluffy powder. Collect it and store it in a desiccator to prevent moisture absorption.
Troubleshooting Guide
Problem 1: Low complexation efficiency or minimal solubility increase in the phase solubility study.
-
Potential Cause 1: Mismatch between guest and CD cavity size. The quinoline molecule may be too large or too small for the selected CD.[5]
-
Solution: Test a different CD. If you started with β-CD, try γ-CD for a larger cavity or α-CD for a smaller one. Often, moving from β-CD to a modified version like HP-β-CD can improve the fit and interaction.[5]
-
-
Potential Cause 2: Inappropriate solvent. Complexation is driven by the hydrophobic effect, which is strongest in water.
-
Solution: Water is the preferred solvent. Minimize or eliminate the use of organic co-solvents, as they can compete with the guest for a place in the CD cavity and reduce the complexation efficiency.[5]
-
-
Potential Cause 3: Formation of non-inclusion complexes or aggregation.
-
Solution: The addition of a small amount of a water-soluble polymer (e.g., HPMC, PVP) can sometimes create a ternary complex, enhancing solubility and preventing aggregation.[19]
-
Problem 2: The prepared solid complex does not improve the dissolution rate.
-
Potential Cause 1: Incomplete complexation. The solid may be a physical mixture rather than a true inclusion complex. Uncomplexed, crystalline drug will not show enhanced solubility.[5]
-
Solution: Confirm complex formation using characterization techniques like DSC or XRD. If complexation is incomplete, optimize the preparation method. For instance, switch from physical mixing to a more robust method like freeze-drying.[12]
-
-
Potential Cause 2: The complex is crystalline. Amorphous complexes dissolve much faster.[5]
Problem 3: Characterization data is ambiguous (e.g., DSC shows a small, shifted melting peak).
-
Potential Cause: Partial complexation or a mixture of complexed and uncomplexed material.
-
Solution: This is common. It indicates that not all of the drug was successfully included in the CD cavity. Refine the preparation method by increasing the stirring time, adjusting the drug-to-CD molar ratio, or changing the solvent system. A combination of analytical techniques is crucial for a complete picture.[12][20]
-
Data Interpretation Guide: Key Characterization Techniques
A combination of techniques is required to unequivocally confirm inclusion complex formation.[12][21]
Table 2: Interpreting Characterization Data for Solid Complexes
| Technique | Indication of Successful Complexation | Rationale |
| Differential Scanning Calorimetry (DSC) | The sharp endothermic melting peak of the pure quinoline derivative is absent, broadened, or shifted to a different temperature.[12][21] | Inclusion within the CD cavity prevents the drug from forming its characteristic crystal lattice, thus altering its melting behavior. |
| X-Ray Diffraction (XRD) | The diffraction pattern of the complex is different from the simple superposition of the patterns of the individual components. Sharp peaks corresponding to the crystalline drug disappear, often replaced by a diffuse "halo," indicating an amorphous state.[8][21] | The original crystallinity of the drug is lost upon inclusion into the amorphous CD complex. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Characteristic vibrational bands of the quinoline derivative are shifted, change in intensity, or disappear.[8][21] | The restricted environment inside the CD cavity alters the vibrational modes of the encapsulated functional groups. |
| Nuclear Magnetic Resonance (1H NMR) Spectroscopy | Chemical shifts of the protons on the quinoline derivative and the inner protons (H-3, H-5) of the cyclodextrin are observed.[8][22] | The change in the chemical environment upon inclusion causes upfield or downfield shifts in the proton signals, providing definitive proof of inclusion. |
References
-
Gould, S., & Scott, R. C. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]
-
Gîrleanu, M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]
-
Loftsson, T., et al. (2002). Investigation of Drug-Cyclodextrin Complexes by a Phase-Distribution Method. SciSpace. Retrieved from [Link]
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ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]
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Consensus. (n.d.). Mechanisms of β-cyclodextrin inclusion complex formation. Retrieved from [Link]
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MDPI. (2023). Cyclodextrins, Surfactants and Their Inclusion Complexes. Retrieved from [Link]
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Xi'an Deli Biochemical Co., Ltd. (n.d.). HP-β-CD vs. Other Cyclodextrins: Choosing the Right Excipient for Your Needs. Retrieved from [Link]
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Wikipedia. (n.d.). β-Cyclodextrin. Retrieved from [Link]
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SlideShare. (2016). Solubilisation of Quinazoline drugs by using Beta cyclodextrin complex formation. Retrieved from [Link]
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Bio-protocol. (2023). 2.5. Phase Solubility Study. Retrieved from [Link]
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Loftsson, T., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). Methods to enhance the complexation efficiency of cylodextrins. Retrieved from [Link]
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CONICET. (2011). Phase solubility studies and stability of cholesterol/cyclodextrin inclusion complexes. Retrieved from [Link]
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Sadaquat, H., & Akhtar, M. (2020). Comparative effects of β-cyclodextrin, HP-β-cyclodextrin and SBE7-β-cyclodextrin on the solubility and dissolution of docetaxel via inclusion complexation. Semantic Scholar. Retrieved from [Link]
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ResearchGate. (2020). Comparative effects of β-cyclodextrin, HP-β-cyclodextrin and SBE7-β-cyclodextrin on the solubility and dissolution of docetaxel via inclusion complexation | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Phase-solubility profiles and classification of complexes according to.... Retrieved from [Link]
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Todkar, S. (2023). cyclodextrin in novel formulations and solubility enhancement techniques: a review. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of relevant physico-chemical properties of HPBCD and SBEBCD. Retrieved from [Link]
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Noreen, S., et al. (2017). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Global Pharmaceutical Studies Review. Retrieved from [Link]
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Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Retrieved from [Link]
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ResearchGate. (n.d.). Analytical techniques for characterization of cyclodextrin complexes in the solid state: A review | Request PDF. Retrieved from [Link]
-
Baghel, D., & Banjare, M. K. (2024). CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. IIP Series. Retrieved from [Link]
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Cheirsilp, B., & Rakmai, J. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Retrieved from [Link]
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Mura, P. (2015). Analytical techniques for characterization of cyclodextrin complexes in the solid state: a review. PubMed. Retrieved from [Link]
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Satpute, G. D. (2024). (PDF) Methods of Preparation and Characterization of Cyclodextrin Encapsulated Inclusion Complex : Review. ResearchGate. Retrieved from [Link]
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He, J., et al. (2010). Synthesis and characterization of beta-cyclodextrin inclusion complex containing di(8-hydroxyquinoline) magnesium. Semantic Scholar. Retrieved from [Link]
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Journal of Pharmaceutical Science and Technology. (n.d.). Characterization of Cyclodextrin Inclusion Complexes – A Review. Retrieved from [Link]
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University of Greenwich. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Retrieved from [Link]
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Loftsson, T., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. NIH. Retrieved from [Link]
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Mura, P. (2014). Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review. PubMed. Retrieved from [Link]
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Jafar, M., et al. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
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ResearchGate. (n.d.). A literature review of cyclodextrin inclusion complexes characterization - Part II: X-ray diffraction, infrared spectroscopy and nuclear magnetic resonance | Request PDF. Retrieved from [Link]
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Technical Support Center: pH Adjustment for Carboxylic Acid Solubility
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of pH adjustment to increase the aqueous solubility of carboxylic acids. As Senior Application Scientists, we aim to provide not just protocols, but the reasoning behind them to empower you in your experimental design.
Frequently Asked Questions (FAQs)
This section addresses common questions about the principles of increasing carboxylic acid solubility through pH modification.
Q1: Why is my carboxylic acid-containing compound poorly soluble in neutral water?
A: Carboxylic acids are weak acids that exist in an equilibrium between their neutral, protonated form (R-COOH) and their charged, deprotonated carboxylate form (R-COO⁻).[1] In neutral water (pH ≈ 7), a significant portion of the acid may remain in its less polar, protonated state, especially if the molecule has a large, non-polar (hydrophobic) carbon structure.[2][3] This neutral form has limited ability to interact favorably with polar water molecules, leading to poor solubility. Smaller carboxylic acids (fewer than five carbons) are generally soluble in water, but this solubility decreases rapidly as the size of the hydrophobic portion of the molecule increases.[4][5]
Q2: How does increasing the pH enhance the solubility of a carboxylic acid?
A: Increasing the pH of an aqueous solution introduces a base (e.g., sodium hydroxide), which neutralizes the acidic proton of the carboxyl group.[6] This deprotonation converts the neutral carboxylic acid (R-COOH) into its corresponding carboxylate salt (R-COO⁻ M⁺).[7] The carboxylate form is ionic and therefore significantly more polar than the neutral acid.[8] This increased polarity allows for strong ion-dipole interactions with water molecules, leading to a dramatic increase in aqueous solubility.[1][8]
Q3: What is the role of the pKa in this process?
A: The pKa is a measure of the acidity of the carboxylic acid group. It is the pH at which the concentrations of the protonated acid (R-COOH) and the deprotonated carboxylate (R-COO⁻) are equal.[9] Most simple carboxylic acids have a pKa in the range of 4 to 5.[10][11] To achieve significant deprotonation and thus a substantial increase in solubility, the pH of the solution should be raised to at least 2 units above the pKa of the carboxylic acid. At a pH of 2 units above the pKa, approximately 99% of the carboxylic acid will be in the deprotonated, more soluble form.
Q4: How do I predict the ratio of soluble to insoluble forms at a given pH?
A: The Henderson-Hasselbalch equation is the key tool for this prediction.[9][12] It relates pH, pKa, and the ratio of the deprotonated (conjugate base, A⁻) to the protonated (acid, HA) forms of the compound.
pH = pKa + log ( [A⁻] / [HA] ) [13]
Where:
-
[A⁻] is the concentration of the soluble, deprotonated carboxylate form.
-
[HA] is the concentration of the less soluble, protonated carboxylic acid form.
By rearranging this equation, you can calculate the ratio of the two forms at any given pH, allowing you to select a target pH for your desired level of solubilization.
Q5: Does the choice of base matter when adjusting the pH?
A: Absolutely. While the primary goal is to increase the pH, the counter-ion from the base (e.g., Na⁺ from NaOH, K⁺ from KOH) becomes part of the resulting carboxylate salt.[14] The properties of this counter-ion can influence the final solubility of the salt.[15][16] For instance, salts made with monovalent cations like sodium and potassium are generally very soluble in water.[4] Divalent cations (e.g., Ca²⁺, Mg²⁺) may form less soluble salts.[14] The choice of counter-ion is a critical consideration in pharmaceutical salt selection to optimize properties like solubility, stability, and bioavailability.[17]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My compound precipitates out of solution after initial dissolution with a base.
| Potential Cause | Explanation & Solution |
| Insufficient pH | The pH may be too close to the compound's pKa, resulting in an equilibrium where a significant portion of the less-soluble protonated form still exists. Solution: Re-measure the pH of the solution. If it has drifted or was not raised sufficiently, add more base dropwise until the pH is at least 2 units above the pKa. A pH meter is essential for accurate measurement.[18] |
| Buffer Capacity Exceeded | If you are working in a buffered solution, the addition of your acidic compound may have exhausted the buffer's capacity, causing the pH to drop and your compound to precipitate. Solution: Use a buffer with a higher buffering capacity or select a buffer system whose pKa is closer to your target final pH.[19] |
| "Common Ion Effect" | If your solution contains a high concentration of an ion that is also the counter-ion of your carboxylate salt, it could potentially reduce the salt's solubility. This is less common with highly soluble salts like sodium or potassium carboxylates. Solution: Review the composition of your medium. If possible, reduce the concentration of the common ion or choose a different base with a counter-ion that forms a more soluble salt. |
| Incorrect pKa Value | The estimated pKa of your compound might be incorrect, especially for complex molecules. Solution: If possible, determine the pKa of your compound experimentally using techniques like potentiometric titration. Alternatively, use computational software to predict the pKa more accurately. |
Problem 2: After pH adjustment, the solution is clear, but my compound appears to be degrading over time.
| Potential Cause | Explanation & Solution |
| Base-Catalyzed Hydrolysis or Degradation | Some molecules are unstable at high pH. Functional groups like esters or amides can be susceptible to hydrolysis in strongly basic conditions. The high pH required to deprotonate the carboxylic acid may be causing degradation elsewhere in the molecule. Solution: This is a significant challenge. Try to use the lowest possible pH that still provides adequate solubility (e.g., pKa + 2 units). If degradation persists, pH adjustment may not be a suitable solubilization strategy. Alternative methods like using co-solvents (e.g., ethanol, PEG 400) or creating a salt form prior to dissolution should be explored.[20][21][] |
| Oxidation | Some compounds are more susceptible to oxidation at higher pH values. Solution: Prepare solutions fresh and use them quickly. Consider degassing your solvent or working under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. |
Problem 3: I need to adjust the pH back down for my experiment, but the compound precipitates.
| Potential Cause | Explanation & Solution |
| Re-protonation of the Carboxylate | This is the expected chemical behavior. As you lower the pH by adding acid, you are re-protonating the soluble carboxylate (R-COO⁻), converting it back to the less soluble carboxylic acid (R-COOH).[1][8] Solution: If the final application requires a lower pH at which the compound is insoluble, you must either accept the precipitation (and perhaps re-dissolve in an organic solvent) or fundamentally change your solubilization strategy. Consider if a co-solvent system or a different formulation approach (e.g., cyclodextrin complexation) would be more appropriate for your experimental needs.[20] |
Experimental Protocols & Data
Protocol 1: Step-by-Step pH Adjustment for Solubilization
-
Determine the Target pH: Identify the pKa of your carboxylic acid. Your target pH should be at least 2 units higher than this value. For most carboxylic acids (pKa ≈ 4-5), a target pH of 7 or higher is effective.[10][18]
-
Prepare the Base Solution: Prepare a stock solution of a suitable base, such as 1 M Sodium Hydroxide (NaOH) or 1 M Potassium Hydroxide (KOH). Using a stock solution allows for more controlled, dropwise addition.[23]
-
Initial Slurry: Weigh your carboxylic acid compound and add it to your desired volume of aqueous solvent (e.g., deionized water, buffer). It will likely form a slurry or suspension.
-
Calibrate pH Meter: Calibrate your pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate readings.
-
Titrate the Slurry: Place the pH probe in the slurry and begin stirring. Slowly add the base solution drop by drop.
-
Monitor and Dissolve: As you add the base, the pH will rise, and the solid compound will begin to dissolve as it converts to its carboxylate salt.[7]
-
Reach Target pH: Continue adding the base until the solid is fully dissolved and the pH has stabilized at your target value.
-
Final Volume Adjustment: If necessary, add more solvent to reach your final target concentration and ensure the pH remains stable.
Data Presentation: Common Bases for pH Adjustment
The choice of base determines the resulting counter-ion. Here are some common options:
| Base | Chemical Formula | Counter-ion | Typical Use & Characteristics |
| Sodium Hydroxide | NaOH | Na⁺ | Very common, strong base. Forms highly soluble sodium carboxylate salts.[4] |
| Potassium Hydroxide | KOH | K⁺ | Strong base, similar to NaOH. Potassium salts are also typically very soluble.[4] |
| Calcium Hydroxide | Ca(OH)₂ | Ca²⁺ | Strong base, but less soluble itself. Can form less soluble calcium carboxylate salts.[14] |
| Ammonia (Ammonium Hydroxide) | NH₄OH | NH₄⁺ | Weak base. Forms ammonium salts which are generally soluble.[4] |
| Tris(hydroxymethyl)aminomethane | (HOCH₂)₃CNH₂ | (HOCH₂)₃CNH₃⁺ | Organic buffer and base. Often used in biological applications.[15] |
Visualizations
The Equilibrium of Carboxylic Acid Solubility
The following diagram illustrates the fundamental principle of pH-dependent solubility for a carboxylic acid (R-COOH). Increasing the concentration of hydroxide ions (OH⁻) shifts the equilibrium to the right, favoring the formation of the highly soluble carboxylate anion (R-COO⁻).
Caption: Chemical equilibrium of a carboxylic acid in aqueous solution.
Troubleshooting Workflow for Precipitation Issues
This flowchart provides a logical sequence of steps to diagnose and resolve unexpected precipitation of your carboxylic acid compound.
Caption: Troubleshooting flowchart for compound precipitation.
References
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- Conway, B. R. (n.d.). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed.
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- Britannica. Carboxylic acid - Properties, Structure, Reactions.
- ResearchGate. (2025, August 7). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs | Request PDF.
- Chemistry LibreTexts. (2019, June 5). 17.
- Chemistry LibreTexts. (2021, May 22). 2.
- Chemistry LibreTexts. (2023, November 23). 20.
- Norris, Dr. (2018, April 19). Acidity of carboxylic acids. YouTube.
- Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?
- Pearson.
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- MDPI.
- Patsnap Eureka. (2025, July 31).
- Wikipedia. Carboxylic acid.
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- Approxim
- Sigma-Aldrich. pH Adjustment and Buffers.
- Study.com.
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- Benchchem. Technical Support Center: Overcoming Solubility Issues of 4-Methyloxolane-2-Carboxylic Acid.
- Digital Analysis Corp.
- Reddit. (2019, October 4).
- Quora. (2018, April 7). What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution?
- BOC Sciences.
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Technical Support Center: Minimizing Degradation During Quinoline Synthesis
Welcome to the technical support center for the synthesis of quinoline compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with product degradation and side-reaction formation during their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your reactions effectively. This center is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides for some of the most common and powerful quinoline synthesis reactions.
General FAQs on Quinoline Stability and Degradation
Question: My purified quinoline derivative changes color (e.g., turns yellow or brown) upon standing. What is causing this, and how can I prevent it?
Answer: The discoloration of quinoline derivatives upon storage is typically due to oxidation. The quinoline ring system, particularly the benzene ring portion, can be susceptible to slow oxidation in the presence of air and light.[1] The nitrogen atom and any electron-donating substituents on the ring can increase this susceptibility.
Causality: The mechanism often involves the formation of N-oxides or quinone-like compounds, which are highly conjugated and colored.[1] Trace metal impurities can also catalyze this degradation.
Mitigation Strategies:
-
Storage: Store purified quinolines under an inert atmosphere (nitrogen or argon) in amber vials to protect them from light and oxygen. For long-term storage, refrigeration or freezing is recommended.
-
Antioxidants: For quinoline solutions, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can inhibit radical-mediated oxidation pathways.
-
Purification: Ensure that all traces of oxidizing agents or metal catalysts used during the synthesis are completely removed during purification.
Question: I am observing significant decomposition of my quinoline derivative during silica gel column chromatography. What is happening, and what are my alternatives?
Answer: This is a very common issue stemming from the interaction between the basic nitrogen of the quinoline ring and the acidic nature of standard silica gel.[2] This interaction can catalyze decomposition, especially for sensitive quinoline derivatives.
Causality: The acidic silanol groups (Si-OH) on the silica surface can protonate the quinoline, making it more susceptible to hydrolysis or other degradation pathways. The strong binding can also lead to significant streaking and poor separation.[2]
Troubleshooting Protocol: Deactivating Silica Gel
-
Prepare the Eluent: Add 0.5-2% triethylamine (NEt₃) or pyridine to your chosen solvent system (e.g., hexane/ethyl acetate).[2]
-
Prepare the Slurry: Prepare a slurry of the silica gel in this amine-containing eluent.
-
Pack the Column: Pack the column using the prepared slurry. This ensures that the acidic sites on the silica are neutralized before your compound is introduced.
Alternative Purification Strategies:
| Purification Method | When to Use | Key Advantages | Potential Issues |
| Neutral or Basic Alumina Chromatography | For moderately polar, acid-sensitive quinolines. | Less acidic than silica, reducing degradation.[2] | Can have different selectivity; may not be suitable for all compounds. |
| Reversed-Phase (C18) Chromatography | For non-polar to moderately polar quinolines. | Avoids issues with acidic stationary phases.[2] | Requires different solvent systems (e.g., water/acetonitrile); may be less scalable for large quantities. |
| Distillation (Vacuum) | For thermally stable, liquid quinolines. | Excellent for removing non-volatile impurities and achieving high purity.[3] | Not suitable for non-volatile or heat-sensitive compounds. |
| Recrystallization (via Salt Formation) | For solid quinolines that form stable salts. | Can achieve very high purity by excluding impurities from the crystal lattice.[3] | Requires finding a suitable salt and solvent system; yield can be lower. |
Synthesis-Specific Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered in classical quinoline syntheses.
The Skraup Synthesis
The Skraup synthesis is a powerful but notoriously vigorous reaction involving the heating of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[4][5]
Question: My Skraup synthesis is extremely exothermic and difficult to control, leading to extensive charring and tar formation. How can I moderate the reaction?
Answer: The uncontrolled exotherm and subsequent polymerization are the most significant challenges in the Skraup synthesis.[6][7] The harsh acidic and oxidizing conditions can cause the reactants and intermediates to polymerize into intractable tars.[6]
Causality: Concentrated sulfuric acid dehydrates glycerol to the highly reactive α,β-unsaturated aldehyde, acrolein. The subsequent Michael addition and cyclization are highly exothermic.[5][8] If the heat is not dissipated, the reaction temperature skyrockets, leading to uncontrolled side reactions and charring.
Workflow for a Controlled Skraup Synthesis:
Caption: Controlled Skraup Synthesis Workflow.
Detailed Protocol for Moderation:
-
Add a Moderator: Before adding sulfuric acid, add a moderating agent like ferrous sulfate (FeSO₄) or boric acid to the reaction mixture.[5][6][7] FeSO₄ is thought to act as an oxygen carrier, smoothing out the oxidation step and making the reaction less violent.
-
Control Acid Addition: Add the concentrated sulfuric acid very slowly, dropwise, while vigorously stirring the mixture in an ice bath to dissipate heat effectively.[6]
-
Temperature Management: After the initial addition, gently heat the reaction to initiate it. Once the exotherm begins, be prepared to remove the heat source immediately. Only after the main exothermic phase has subsided should you apply heat to complete the reaction.[6]
-
Purification from Tar: The crude product is often a dark, tarry residue.[6] The most effective way to isolate the quinoline product is through steam distillation from the neutralized reaction mixture.[6][9]
The Doebner-von Miller Synthesis
This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions.[10]
Question: My Doebner-von Miller reaction produces a large amount of polymeric tar, resulting in a very low yield. How can I prevent this?
Answer: The primary cause of low yields in the Doebner-von Miller synthesis is the acid-catalyzed self-polymerization of the α,β-unsaturated aldehyde or ketone.[6][9][11]
Causality: Under strong acid catalysis, the electron-deficient double bond of the α,β-unsaturated carbonyl compound is highly susceptible to polymerization. This side reaction competes directly with the desired reaction with the aniline.[11]
Strategies to Minimize Polymerization:
| Strategy | Mechanism of Action | Experimental Protocol |
| Biphasic Solvent System | Sequesters the carbonyl compound in an organic phase (e.g., toluene), reducing its concentration in the acidic aqueous phase where polymerization is most rapid.[6][11] | Reflux the aniline in aqueous HCl with the α,β-unsaturated carbonyl compound dissolved in toluene.[11] |
| Slow Reactant Addition | Maintains a low steady-state concentration of the carbonyl compound, favoring the bimolecular reaction with aniline over self-polymerization.[6] | Add the α,β-unsaturated carbonyl compound slowly, dropwise, to the heated acidic solution of the aniline over several hours. |
| Optimize Acid Catalyst | Milder Lewis acids (e.g., ZnCl₂, SnCl₄) or different Brønsted acids can provide the necessary catalysis for quinoline formation while being less aggressive in promoting polymerization compared to concentrated HCl or H₂SO₄.[10][11] | Screen various Lewis and Brønsted acids to find the optimal balance between reaction rate and byproduct formation.[7] |
Question: My final product is contaminated with dihydroquinoline byproducts. How do I ensure complete aromatization?
Answer: The final step of the Doebner-von Miller mechanism is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[11] Incomplete oxidation is a common issue.
Causality: If the oxidizing agent (often formed in situ) is insufficient or if the reaction conditions do not favor complete oxidation, the dihydroquinoline intermediate will persist.
Mitigation Strategies:
-
Ensure Sufficient Oxidant: If using an external oxidizing agent, ensure it is present in at least a stoichiometric amount to drive the reaction to completion.[11]
-
Post-Reaction Oxidation: If you have already isolated a product contaminated with dihydroquinolines, you may be able to perform a separate oxidation step using an appropriate oxidizing agent such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[11]
The Friedländer Synthesis
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[12][13]
Question: I am using an unsymmetrical ketone in my Friedländer synthesis and obtaining a mixture of regioisomers. How can I control the regioselectivity?
Answer: Regioselectivity is a well-known challenge when an unsymmetrical ketone can condense at either of its α-positions.[14]
Causality: The reaction can proceed through two different enolate or enamine intermediates, leading to two possible cyclization pathways. The outcome is often dependent on a delicate balance of steric and electronic factors.
Controlling Regioselectivity:
Sources
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Technical Support Center: Pfitzinger Condensation Reaction
Welcome to the technical support hub for the Pfitzinger condensation reaction. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction for the synthesis of quinoline-4-carboxylic acids. Here, we address common challenges and frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern reaction success. Our goal is to empower you to troubleshoot effectively and optimize your yields.
Frequently Asked Questions (FAQs)
Q1: What is the Pfitzinger condensation reaction and why is it important?
The Pfitzinger reaction (sometimes called the Pfitzinger-Borsche reaction) is a classic and highly valuable method for synthesizing substituted quinoline-4-carboxylic acids.[1][2][3] The core transformation involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group, conducted in the presence of a strong base.[2][3][4]
Its importance in drug development and medicinal chemistry cannot be overstated. The quinoline core is a "privileged scaffold," appearing in a vast array of compounds with diverse biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[2][3][4] The Pfitzinger reaction provides a direct and versatile route to these crucial molecular building blocks.[3][5]
Q2: What is the accepted mechanism for the Pfitzinger reaction?
Understanding the mechanism is critical for effective troubleshooting. The reaction proceeds through a sequence of well-defined steps, each with its own requirements.
The process begins with the base-catalyzed hydrolysis of the amide bond within the isatin ring. This ring-opening step is irreversible and forms a keto-acid intermediate (an isatinate salt), which is the true electrophilic partner in the subsequent condensation.[1][3][6] This intermediate then reacts with the carbonyl compound to form an imine (Schiff base), which tautomerizes to a more stable enamine.[4][7][8] The key ring-forming step is an intramolecular cyclization of the enamine, followed by a dehydration step to aromatize the ring, yielding the final quinoline-4-carboxylic acid product.[4][6][8]
Caption: Key mechanistic steps of the Pfitzinger reaction.
Troubleshooting Guide
This section addresses the most common issues encountered during the Pfitzinger condensation. Each answer provides a causal explanation and actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction has run for 24 hours, but my yield is extremely low (or zero). What are the likely causes and how can I improve it?
This is the most frequent challenge and can stem from several distinct issues. A systematic approach is key to diagnosis.
Causality & Solution Checklist:
-
Incomplete Isatin Ring-Opening: The very first step, hydrolysis of the isatin amide, is critical. If the isatin does not fully convert to the potassium isatinate intermediate, the subsequent condensation cannot occur efficiently.[7] Visually, this is often accompanied by the initial orange or purple color of the isatin failing to transition to the expected brown or pale yellow of the salt.[2][3]
-
Suboptimal Base Concentration: The base (typically KOH) serves only to initiate the isatin ring-opening; it is not catalytic. An insufficient amount of base will lead to incomplete hydrolysis. Conversely, an excessively concentrated basic solution can sometimes promote undesired side reactions.
-
Solution: Use a sufficient excess of base. A common starting point is 3-4 equivalents relative to isatin, often prepared as a 33% (w/v) solution in ethanol or an ethanol/water mixture.[2][3] If yields remain low, consider titrating the concentration to find the optimal conditions for your specific substrates.[7]
-
-
Insufficient Reactivity of the Carbonyl Partner: Not all ketones or aldehydes are created equal. Steric hindrance around the α-methylene group can significantly slow down the initial condensation step.
-
Solution: If you suspect poor reactivity is the issue, increasing the reaction temperature (reflux) or extending the reaction time (up to 48 hours) may be necessary.[4][9] For particularly stubborn substrates, switching to a higher-boiling solvent like DMF or considering microwave-assisted synthesis can dramatically improve yields by providing the necessary activation energy.[5][10]
-
-
Premature Product Precipitation or Workup Losses: The product is a carboxylic acid. It is soluble in the basic reaction mixture as its carboxylate salt. The product is isolated by acidifying the aqueous solution to a pH where the carboxylic acid is protonated and precipitates.
-
Solution: After the reaction, cool the mixture thoroughly in an ice bath before and during acidification.[3] Acidify slowly with an acid like acetic acid or dilute HCl, monitoring the pH.[9][11] Vigorous stirring during this process helps form a filterable solid. If the product is somewhat water-soluble, cooling for an extended period (e.g., 30+ minutes) can maximize precipitation.[3]
-
Caption: A decision tree for diagnosing low-yield issues.
Issue 2: Formation of Intractable Tar and Side Products
Question: My reaction has produced a thick, dark tar instead of a clean precipitate. What causes this and how can I prevent it?
Tar formation is a sign of competing side reactions, typically polymerization or self-condensation, outpacing the desired Pfitzinger pathway.
Causality & Solution Checklist:
-
Isatin Self-Condensation: If the carbonyl compound is not present or is slow to react, the isatinate intermediate can potentially react with itself, leading to complex side products.
-
Solution - Order of Addition is Paramount: This is the most effective preventative measure. Never mix all three components (isatin, base, carbonyl) at once. First, prepare the isatinate salt by dissolving the isatin completely in the basic solution. Only after this intermediate has fully formed should you add the carbonyl compound.[7] This ensures the carbonyl has a reactive partner immediately available, minimizing the opportunity for isatin self-reaction.
-
-
Excessive Heat: High temperatures can accelerate all reactions, including undesirable decomposition and polymerization pathways that lead to tar.[7]
-
Reactive Carbonyl Compound: Highly enolizable ketones can also undergo self-condensation (e.g., an aldol condensation) under the strongly basic conditions before they have a chance to react with the isatinate.
-
Solution: Add the carbonyl compound dropwise to the solution of the pre-formed isatinate salt, rather than all at once.[3] This keeps the instantaneous concentration of the ketone low, favoring the bimolecular reaction with the isatinate over its own self-condensation.
-
Issue 3: Significant Unreacted Isatin Remains
Question: My reaction has finished, and while I have some product, TLC analysis shows a large amount of my starting isatin is still present. How can I drive the reaction to completion?
This indicates that the reaction has stalled. The key is to ensure the conditions favor the forward reaction.
Causality & Solution Checklist:
-
Incomplete Ring-Opening: As with low yield, this is a primary suspect. If the isatin ring is not opened, it cannot react.
-
Solution: Revisit the procedure for forming the isatinate salt. Ensure the isatin is fully dissolved and the characteristic color change is observed before proceeding.[7]
-
-
Stoichiometry: The reaction is a condensation, and its equilibrium can be influenced by the concentration of the reactants.
-
Solution: Use a slight excess (1.2 to 1.5 equivalents) of the carbonyl compound.[7] This helps ensure that every molecule of the valuable isatin intermediate has a partner to react with, pushing the reaction towards completion according to Le Châtelier's principle.
-
-
Insufficient Reaction Time: The Pfitzinger reaction can be slow, with many literature procedures calling for 12-24 hours of reflux.[4][9][11]
-
Solution: Monitor the reaction by TLC. If starting material is still present but product is forming, simply extend the reaction time. Continue to reflux until the isatin spot on the TLC plate is faint or absent.[7]
-
Experimental Protocols & Data
General Experimental Workflow
The following diagram outlines the standard laboratory procedure for a Pfitzinger synthesis.
Caption: Standard laboratory workflow for the Pfitzinger reaction.
Protocol 1: General Procedure for Conventional Synthesis
This protocol is a representative method based on common literature procedures for the synthesis of 2-substituted quinoline-4-carboxylic acids.[2][4][11]
Materials:
-
Isatin (1.0 eq)
-
Carbonyl Compound (e.g., Acetophenone) (1.2 eq)
-
Potassium Hydroxide (KOH) (4.0 eq)
-
Ethanol (95%)
-
Water
-
Acetic Acid or 1M HCl (for acidification)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Prepare Base Solution: In a round-bottom flask, dissolve potassium hydroxide (4.0 eq) in a 33% (w/v) solution of 95% ethanol. Stir until all pellets are dissolved. Caution: This process is exothermic.[3]
-
Form Isatinate: To the stirred KOH solution, add isatin (1.0 eq). Continue stirring at room temperature for 30-60 minutes. Observe the color change from orange/red to a brown or pale yellow solution, indicating the formation of the potassium isatinate intermediate.[3]
-
Add Carbonyl: Once the isatinate has formed, add the carbonyl compound (1.2 eq) to the reaction mixture, either neat or as a solution in a small amount of ethanol.
-
Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux (approx. 78-80°C for ethanol) with continuous stirring.
-
Monitor: Allow the reaction to proceed for 12-24 hours. Monitor the consumption of isatin using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the flask to room temperature, then place it in an ice bath for 30 minutes.
-
Precipitation: Slowly add acetic acid or 1M HCl dropwise to the cold, stirred solution until the pH is ~4-5. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[2][4]
Table 1: Effect of Conditions on Pfitzinger Reaction Yield
The yield of the Pfitzinger reaction is highly dependent on the substrates and conditions employed. The following table provides representative data.
| Isatin Derivative | Carbonyl Compound | Base / Solvent | Method | Time | Yield (%) | Reference |
| Isatin | Acetophenone | KOH / Ethanol | Conventional Reflux | 24h | ~70-80% | [9] |
| Isatin | Cyclohexanone | KOH / Ethanol | Conventional Reflux | 24h | ~65-75% | [2] |
| Isatin | 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | KOH / Water | Microwave | 9 min | 77-85% | [2] |
| Substituted Isatin | Acetophenone | KOH / EtOH:H₂O | Conventional Reflux | 18-24h | 60-85% | [9] |
| Isatin | Various Ketones | KOH / DMF | Conventional Heat (80°C) | 3h | ~37% | [10] |
Note: Yields are highly sensitive to reaction scale, reagent purity, and specific workup procedures.[3]
References
-
Wikipedia. (n.d.). Pfitzinger reaction. Retrieved January 11, 2026, from [Link]
-
MDPI. (2025). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Retrieved January 11, 2026, from [Link]
-
YouTube. (2024). Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). The Pfitzinger Reaction. (Review). Retrieved January 11, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Application of pfitzinger reaction in. Retrieved January 11, 2026, from [Link]
-
YouTube. (2020). Pfitzinger Reaction. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of the Condensation Reaction. Retrieved January 11, 2026, from [Link]
-
Sciencemadness Discussion Board. (2024). The Pfitzinger Reaction. Retrieved January 11, 2026, from [Link]
-
Scribd. (n.d.). Chemistry of Pfitzinger Synthesis. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2014). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Retrieved January 11, 2026, from [Link]
Sources
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
Validation & Comparative
A Comparative Guide to DHODH Inhibition: Brequinar vs. 2-Isopropylquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic drug discovery, Dihydroorotate Dehydrogenase (DHODH) has emerged as a critical target for a range of diseases, including cancer, autoimmune disorders, and viral infections. This enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, a metabolic route essential for the proliferation of rapidly dividing cells. This guide provides an in-depth, objective comparison of two notable DHODH inhibitors: the well-characterized, potent inhibitor Brequinar, and 2-Isopropylquinoline-4-carboxylic acid, a representative of the promising quinoline-4-carboxylic acid class of inhibitors.
The Central Role of DHODH in Proliferation and Disease
The de novo synthesis of pyrimidines is fundamental for the production of DNA, RNA, and other essential biomolecules. Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are therefore particularly vulnerable to the inhibition of this pathway. DHODH, a mitochondrial enzyme, facilitates the conversion of dihydroorotate to orotate. Its inhibition leads to pyrimidine depletion, causing cell cycle arrest and apoptosis, making it an attractive target for therapeutic intervention.
Brequinar: A Potent and Established DHODH Inhibitor
Brequinar (DuP-785) is a potent, non-competitive inhibitor of human DHODH with respect to dihydroorotate and exhibits mixed inhibition kinetics with respect to ubiquinone. It has been extensively studied and serves as a benchmark compound in DHODH inhibitor research.
Mechanism of Action
Brequinar binds to a hydrophobic channel adjacent to the ubiquinone binding site on the DHODH enzyme. This binding event allosterically prevents the binding of ubiquinone, a necessary cofactor for the enzyme's catalytic activity. The carboxylate group of Brequinar is crucial for its activity, forming a salt bridge with a key arginine residue (Arg136) in the enzyme's active site.
In Vitro Efficacy
Brequinar demonstrates high potency in enzymatic and cell-based assays. It exhibits a half-maximal inhibitory concentration (IC50) in the low nanomolar range against human DHODH. This potent enzymatic inhibition translates to effective suppression of cell proliferation in various cancer cell lines.
This compound: A Promising Contender from a Validated Chemical Class
While specific experimental data for this compound is not as extensively documented as for Brequinar, it belongs to the quinoline-4-carboxylic acid class of compounds, which have been identified as potent DHODH inhibitors. Structure-activity relationship (SAR) studies of this class provide a strong rationale for its potential efficacy.
Inferred Mechanism of Action and Structure-Activity Relationship
The quinoline-4-carboxylic acid scaffold is a key pharmacophore for DHODH inhibition.[1] Similar to Brequinar, the carboxylic acid at the 4-position is considered essential for binding to the enzyme, likely through interaction with the same critical arginine residue.[2] SAR studies have consistently shown that bulky, hydrophobic substituents at the C-2 position of the quinoline ring are necessary for potent inhibitory activity.[1] The isopropyl group in this compound fulfills this requirement for a hydrophobic substituent, suggesting it is likely to be an active inhibitor of DHODH.
Quantitative Comparison of DHODH Inhibitors
The following table summarizes the available quantitative data for Brequinar and provides a predictive context for this compound based on the known properties of its chemical class.
| Compound | Target | IC50 (Enzymatic Assay) | Cellular IC50 (HCT-116) | Reference(s) |
| Brequinar | Human DHODH | ~5.2 nM | Not widely reported | [3] |
| This compound | Human DHODH | Not specifically reported; predicted to be active based on SAR | Not reported | [1] |
Note: The activity of this compound is inferred from structure-activity relationship studies of the quinoline-4-carboxylic acid class.
Visualizing the Inhibition of a Key Metabolic Pathway
The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the point of inhibition by DHODH inhibitors like Brequinar and this compound.
Caption: Inhibition of the De Novo Pyrimidine Synthesis Pathway by DHODH Inhibitors.
Experimental Protocols for Comparative Evaluation
To directly compare the efficacy of this compound and Brequinar, a series of well-established in vitro assays can be employed. The following protocols provide a framework for such a comparison.
Experimental Workflow
The logical flow for a comparative study would involve an initial enzymatic assay to determine direct inhibitory potency, followed by cell-based assays to assess the impact on cell proliferation.
Caption: A typical experimental workflow for the comparative evaluation of DHODH inhibitors.
Protocol 1: In Vitro DHODH Enzyme Inhibition Assay (DCIP Reduction Assay)
This assay spectrophotometrically measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor.[4]
Materials:
-
Recombinant human DHODH enzyme
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Test compounds (Brequinar and this compound) dissolved in DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add a small volume of each compound dilution. Include a DMSO-only control.
-
Add the recombinant human DHODH enzyme to each well and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Prepare a reaction mixture containing DHO, DCIP, and CoQ10 in the assay buffer.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Immediately measure the decrease in absorbance at 600 nm over time.
-
Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC50 value.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the impact of DHODH inhibition on the metabolic activity of viable cells, which is proportional to the number of living cells.[5]
Materials:
-
Cancer cell line of interest (e.g., HCT-116, a colon cancer cell line known to be sensitive to DHODH inhibition)[2]
-
Complete cell culture medium
-
Test compounds (Brequinar and this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Uridine Rescue Assay
This assay confirms that the observed anti-proliferative effects are due to the specific inhibition of the de novo pyrimidine synthesis pathway.[2][6]
Procedure:
-
Follow the cell proliferation assay protocol as described above.
-
In a parallel set of wells, co-treat the cells with the test compounds and a saturating concentration of uridine (e.g., 100 µM).
-
After the incubation period, measure cell viability using the MTT assay.
-
A reversal of the growth-inhibitory effect in the presence of uridine confirms that the compounds are acting on-target by inhibiting DHODH.
Conclusion and Future Directions
Brequinar stands as a highly potent and well-validated inhibitor of DHODH, providing a crucial tool for studying the roles of de novo pyrimidine synthesis in health and disease. While direct experimental data for this compound is limited, the established structure-activity relationships for the quinoline-4-carboxylic acid class strongly suggest its potential as a DHODH inhibitor.
Further experimental evaluation, following the protocols outlined in this guide, is necessary to definitively determine the potency and efficacy of this compound in comparison to Brequinar. Such studies will not only elucidate the specific activity of this compound but also contribute to the broader understanding of the structural requirements for potent DHODH inhibition, aiding in the design of next-generation therapeutics targeting this critical metabolic enzyme.
References
- BenchChem. (2025). Application Notes and Protocols for Measuring DHODH-IN-11 Efficacy. BenchChem.
- BenchChem. (2025). Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids. BenchChem.
- Petrovic, M. M., et al. (2020). Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: synthesis, cytotoxicity, lipophilicity and molecular docking studies. RSC Medicinal Chemistry, 11(10), 1166-1181.
- Sakamoto, K., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Cancer Science, 114(9), 3769-3780.
- Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(13), 5584-5604.
- Thorat, B. R., et al. (2022). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity Through Pharmacophore Modeling, Multidimensional QSAR, ADME, and Docking Studies. Physical Chemistry Research, 11(4), 783-800.
- Thorat, B. R., et al. (2023). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity Through Pharmacophore Modeling, Multidimensional QSAR, ADME, and Docking Studies. Physical Chemistry Research, 11(4), 783-800.
- Hancock, R. E. W. (2025). Dehydrogenase Assays. Hancock Lab.
- Raina, K., et al. (2021). A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells. Scientific Reports, 11(1), 1-14.
- Sykes, D. B., et al. (2023). DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia. Blood Advances, 7(21), 6529-6542.
- He, L., et al. (2021). Brequinar derivatives and species-specific drug design for dihydroorotate dehydrogenase. Journal of Medicinal Chemistry, 64(15), 11357-11368.
- Brezgin, S., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemMedChem, 17(14), e202200188.
- MedChemExpress. (n.d.). Brequinar (DUP785). MedChemExpress.
- Umeda, T., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors, Indoluidins, That Inhibit Cancer Cell Growth. ACS Chemical Biology, 16(11), 2269-2278.
- BenchChem. (2025). A Comparative Analysis of DHODH Inhibitors: DHODH-IN-11 and Brequinar. BenchChem.
- Paz, C., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(7), 3585-3607.
- BenchChem. (2025). Application Notes and Protocols for DHODH Inhibitor Treatment in In Vivo Animal Models. BenchChem.
- ChEMBL. (n.d.). Inhibition of human DHODH at 10 uM using dihydroorotate substrate by DCIP assay relative to control (CHEMBL4262430). EMBL-EBI.
- SciSpace. (n.d.). SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. SciSpace.
- Madak, J. T., et al. (2018).
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- 3. Interaction of brequinar and analogs with PD-L1: a molecular docking analysis [explorationpub.com]
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A Comparative Guide to the Biological Activity of 2-Substituted Quinoline-4-Carboxylic Acids
The quinoline-4-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of pharmacological activities. The strategic substitution at the 2-position of this heterocyclic system has been a focal point of extensive research, leading to the discovery of potent agents with diverse therapeutic potential. This guide provides an in-depth comparative analysis of the biological activities of 2-substituted quinoline-4-carboxylic acids, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
The Quinoline-4-Carboxylic Acid Core: A Versatile Pharmacophore
The fundamental structure of quinoline-4-carboxylic acid, a fusion of a benzene and a pyridine ring with a carboxylic acid group at the 4-position, provides a unique electronic and structural framework for molecular interactions with biological targets. The substituent at the 2-position plays a pivotal role in modulating the biological profile of these molecules, influencing their potency, selectivity, and pharmacokinetic properties.[1]
Anticancer Activity: A Prominent Therapeutic Avenue
Derivatives of 2-substituted quinoline-4-carboxylic acid have been extensively investigated as potential anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[2] The nature of the substituent at the C-2 position is a critical determinant of their anticancer mechanism and potency.[1]
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
A key mechanism of anticancer action for this class of compounds is the inhibition of dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthetic pathway.[1] Structure-activity relationship studies have revealed that bulky, hydrophobic substituents at the C-2 position are essential for potent DHODH inhibition.[3] The 4-carboxylic acid group is also vital for activity, likely forming a salt bridge with key residues in the enzyme's active site.[1]
| Compound ID | 2-Substituent | DHODH IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | MIA PaCa-2 IC₅₀ (µM) | Reference |
| 1 | 2'-Fluoro-1,1'-biphenyl-4-yl (Brequinar analog) | 0.250 ± 0.11 | - | - | [1] |
| 41 | Substituted pyridine | 0.0097 ± 0.0014 | - | - | [1] |
| 43 | Substituted pyridine | 0.0262 ± 0.0018 | - | - | [1] |
Table 1: SAR of 2-Substituted Quinoline-4-Carboxylic Acids as DHODH Inhibitors. Data summarized from reference[1].
Histone Deacetylase (HDAC) Inhibition
More recent research has explored the use of a 2-substituted phenylquinoline-4-carboxylic acid moiety as the "cap" group in histone deacetylase (HDAC) inhibitors, leading to the discovery of isoform-selective inhibitors.[4] This highlights the versatility of the 2-substituted quinoline-4-carboxylic acid scaffold in targeting different enzymatic pathways involved in cancer progression.
| Compound ID | 2-Substituent | Linker | Zinc-Binding Group (ZBG) | HDAC3 IC₅₀ (µM) | K562 Antiproliferative IC₅₀ (µM) | Reference |
| D28 | Phenyl | Phenylpiperazine | Hydroxamic acid | 24.45 | 1.02 | [4] |
| D29 | Phenyl | Phenylpiperazine | Hydrazide | >50 | - | [4] |
Table 2: SAR of 2-Substituted Quinoline-4-Carboxylic Acids as HDAC Inhibitors. Data summarized from reference[4].
The data indicates that for HDAC inhibition, the nature of the 2-substituent, in conjunction with the linker and zinc-binding group, is crucial for achieving both potency and selectivity.[1]
General Cytotoxic Activity
Numerous studies have assessed the general cytotoxicity of 2-substituted quinoline-4-carboxylic acids against a broad panel of cancer cell lines.[2] The presence of an aryl ring at the second position is frequently associated with significant antibacterial and anticancer activity.[1] The lipophilicity of the 2-aryl substituent has been shown to correlate with cytotoxic effects, with more lipophilic molecules generally exhibiting enhanced activity.[5]
Antimicrobial Activity: A Renewed Focus
With the rise of antimicrobial resistance, there is a pressing need for novel antibacterial agents. 2-Substituted quinoline-4-carboxylic acid derivatives have demonstrated promising antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi.[6][7]
Studies have shown that these compounds can exhibit selective antimicrobial activities, with Minimum Inhibitory Concentration (MIC) values ranging from 62.50 to 250 μg/ml against various human pathogenic bacteria.[8] For instance, certain 2-phenyl-quinoline-4-carboxylic acid derivatives have shown good antibacterial activity against Staphylococcus aureus.[9]
| Compound ID | Bacterial Strain | MIC (μg/mL) | Reference |
| 5a4 | Staphylococcus aureus | 64 | [9] |
| 5a7 | Escherichia coli | 128 | [9] |
Table 3: Minimum Inhibitory Concentrations (MIC) of selected 2-phenyl-quinoline-4-carboxylic acid derivatives.
The antimicrobial mechanism of some derivatives is thought to involve an increase in the permeability of the microbial cell membrane.[6]
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is implicated in a wide range of diseases. Quinoline derivatives have been investigated for their anti-inflammatory properties.[10][11] Selected quinoline-4-carboxylic acids have demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation models in RAW264.7 mouse macrophages.[10] The anti-inflammatory actions of these compounds are believed to be mediated through the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.[11]
Experimental Protocols
Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids (Doebner Reaction)
A prevalent method for the synthesis of these compounds is the Doebner reaction.[1][12]
Reaction Workflow:
In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and cytotoxicity.[1]
-
Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the 2-substituted quinoline-4-carboxylic acid derivatives and incubate for a designated period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to permit the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Antimicrobial Susceptibility Testing (Broth Dilution Method)
The broth dilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The 2-substituted quinoline-4-carboxylic acid scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The substituent at the 2-position profoundly influences the biological activity, enabling the fine-tuning of these molecules to target a range of diseases, including cancer, microbial infections, and inflammatory disorders. The structure-activity relationships discussed in this guide, supported by quantitative data and mechanistic insights, provide a valuable framework for the rational design of new and more effective derivatives. Further exploration of this chemical space holds significant promise for the discovery of next-generation therapeutics.
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A Comparative Guide to the Structure-Activity Relationship of Quinoline-4-Carboxylic Acid Analogs
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of biological activities.[1] Among its derivatives, quinoline-4-carboxylic acids represent a particularly versatile class of compounds that have been extensively explored for their therapeutic potential.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of various quinoline-4-carboxylic acid analogs, offering insights for researchers, scientists, and drug development professionals. We will dissect the key structural modifications that influence their antimicrobial, anticancer, and anti-inflammatory properties, supported by experimental data and detailed protocols.
The Quinoline-4-Carboxylic Acid Scaffold: A Foundation for Diverse Bioactivity
The fundamental structure of quinoline-4-carboxylic acid, characterized by a fused benzene and pyridine ring with a carboxylic acid group at the C-4 position, provides a unique electronic and steric arrangement for molecular interactions with biological targets.[1] The nitrogen atom in the quinoline ring and the carboxylic acid moiety are crucial for binding to various enzymes and receptors. The versatility of this scaffold lies in the potential for substitution at multiple positions, allowing for the fine-tuning of its pharmacological profile.[1]
Comparative SAR Analysis Across Therapeutic Areas
The biological activity of quinoline-4-carboxylic acid analogs is profoundly influenced by the nature and position of substituents on the quinoline core. This section will compare the SAR of these analogs in three key therapeutic areas.
Antimicrobial Activity: Targeting Bacterial Proliferation
Quinolone antibiotics, a well-known class of drugs, are based on the quinoline-4-carboxylic acid scaffold. Their primary mechanism of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair.[2]
Key SAR Insights:
-
C-2 Position: The introduction of an aryl group at the C-2 position has been shown to be a significant contributor to antibacterial activity.[3][4] This modification is believed to enhance the binding affinity of the molecule to the target enzymes.
-
C-7 Position: Substitutions at the C-7 position, often with basic amines like piperazine, are known to broaden the antibacterial spectrum and improve pharmacokinetic properties.
-
Carboxylic Acid at C-4: The carboxylic acid group at the C-4 position is essential for antibacterial activity, as it is involved in the chelation of magnesium ions within the active site of the topoisomerase enzymes, a critical interaction for enzyme inhibition.
The following diagram illustrates the general SAR for the antibacterial activity of quinoline-4-carboxylic acid analogs.
Caption: Key structural modifications influencing antibacterial activity.
Table 1: Comparison of Antibacterial Activity of 2-Phenyl-Quinoline-4-Carboxylic Acid Derivatives
| Compound ID | R Group at C-2 | Test Organism | MIC (µg/mL) | Reference |
| 5a₄ | 2-Phenyl with modifications | S. aureus | 64 | [3] |
| 5a₇ | 2-Phenyl with modifications | E. coli | 128 | [3] |
| Ciprofloxacin | (Standard) | S. aureus | <1 | [4] |
| Ciprofloxacin | (Standard) | E. coli | <0.5 | [4] |
Anticancer Activity: Targeting Tumor Cell Growth
Quinoline-4-carboxylic acid derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[1][5] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival.[1]
Key SAR Insights:
-
Enzyme Inhibition: Certain analogs act as potent inhibitors of enzymes like dihydroorotate dehydrogenase (DHODH), which is crucial for the de novo synthesis of pyrimidines required for DNA and RNA synthesis in rapidly proliferating cancer cells.[2][6]
-
Sirtuin Inhibition: Some derivatives have been designed as selective inhibitors of sirtuins (SIRTs), a class of histone deacetylases, with one compound showing an IC₅₀ of 7.2 µM against SIRT3.[7]
-
Substitutions on the Aryl Ring: Modifications on the aryl ring at the C-2 position can significantly impact the anticancer potency.
The following diagram illustrates the mechanism of action of DHODH inhibitors.
Caption: Inhibition of DHODH by quinoline-4-carboxylic acid analogs.
Table 2: Comparison of Anticancer Activity of Quinoline-4-Carboxylic Acid Derivatives
| Compound ID | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 41 | DHODH | - | 0.00971 | [6][8] |
| 43 | DHODH | - | 0.0262 | [6][8] |
| P6 | SIRT3 | MLLr leukemic cells | 7.2 | [7] |
| Cisplatin | (Standard) | Various | Micromolar range | [9] |
Anti-inflammatory Activity: Modulating Inflammatory Responses
Several quinoline-4-carboxylic acid derivatives have demonstrated significant anti-inflammatory properties.[9][10][11] Their mechanism of action can involve the inhibition of pro-inflammatory mediators.
Key SAR Insights:
-
Inhibition of Pro-inflammatory Cytokines: Some analogs have been shown to inhibit the production of tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[11]
-
Comparison to NSAIDs: Certain quinoline derivatives have exhibited anti-inflammatory activity comparable or even superior to classical non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[9][10]
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. This section provides detailed methodologies for key assays used in the evaluation of quinoline-4-carboxylic acid analogs.
Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Preparation of Bacterial Inoculum: Culture the test bacteria (e.g., S. aureus, E. coli) in a suitable broth medium overnight at 37°C. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
The following diagram outlines the workflow for MIC determination.
Caption: General workflow for MIC determination.
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[1]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
The following diagram outlines the workflow for the MTT assay.
Caption: General workflow for assessing cell viability using the MTT assay.[12]
Conclusion
The quinoline-4-carboxylic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. A thorough understanding of the structure-activity relationships is paramount for the rational design of more potent and selective analogs. This guide has provided a comparative overview of the SAR of these compounds in the context of their antimicrobial, anticancer, and anti-inflammatory activities. The presented experimental protocols offer a foundation for the reliable evaluation of newly synthesized derivatives. Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these promising molecules to translate them into clinically effective drugs.
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Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. Available at: [Link]
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A Comparative Guide to the In Vitro Cytotoxicity of Novel 2-Aryl-Quinoline-4-Carboxylic Acids
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer properties.[1] This guide presents a comparative analysis of the in vitro cytotoxicity of a series of novel 2-aryl-quinoline-4-carboxylic acids. We explore the synthesis, cytotoxic evaluation against a panel of human cancer cell lines, and preliminary mechanistic insights. The structure-activity relationship (SAR) is discussed, highlighting the critical role of the 2-aryl substituent in modulating potency and selectivity. This work provides essential data and methodologies for researchers in oncology and drug development, aiming to accelerate the discovery of new quinoline-based therapeutic agents.
Introduction
Quinoline derivatives have emerged as promising candidates in the search for new anticancer drugs due to their diverse chemical structures and biological activities.[2] Their mechanisms of action are varied, often involving the induction of apoptosis, cell cycle arrest, and interference with critical signaling pathways necessary for tumor growth.[1][2] The 2-aryl-quinoline-4-carboxylic acid core, in particular, has been identified as a key pharmacophore. The substituent at the C-2 position is known to play a crucial role in determining the compound's potency and mechanism of action.[3]
Previous studies have shown that bulky, hydrophobic substituents at the C-2 position are often necessary for potent activity, such as the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis vital for cancer cell proliferation.[3][4] This guide details a systematic investigation into a series of novel 2-aryl-quinoline-4-carboxylic acids, comparing their cytotoxic effects on various cancer cell lines to elucidate key structure-activity relationships.
Materials and Methods
Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids
The target compounds were synthesized utilizing established methodologies such as the Doebner or Pfitzinger reactions.[3][5] A general, efficient one-pot synthesis approach involves reacting an appropriate aniline, a substituted benzaldehyde, and pyruvic acid.[6]
General Synthetic Protocol (Doebner Reaction):
-
Aniline, a substituted benzaldehyde derivative, and pyruvic acid are mixed in a suitable solvent, such as ethanol.
-
The mixture is refluxed for several hours, with reaction progress monitored by thin-layer chromatography (TLC).[3]
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2-aryl-quinoline-4-carboxylic acid.[6]
Cell Culture
Human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma, HCT-116 colon carcinoma) and a non-cancerous cell line (e.g., BEAS-2B normal bronchial epithelial) were used. Cells were maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.[7]
Experimental Protocols
The overall experimental process follows a logical progression from initial viability screening to mechanistic investigation for the most potent compounds.
Caption: Overall experimental workflow from synthesis to mechanistic analysis.
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8] The half-maximal inhibitory concentration (IC50), the concentration of a compound that inhibits 50% of cell viability, is a standard metric for cytotoxicity.[9][10]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[11]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48 or 72 hours.[12]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C.[13] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration. Use non-linear regression analysis to calculate the IC50 value.[8]
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[14][15] It serves as a confirmatory test for cell death.
-
Experimental Setup: Plate and treat cells with compounds at their respective IC50 concentrations, as determined by the MTT assay. Include a "maximum LDH release" control (cells lysed with a detergent) and a "spontaneous LDH release" control (untreated cells).[16]
-
Sample Collection: After the incubation period (e.g., 24 hours), carefully collect a small aliquot (2-5 µL) of the culture medium from each well.[17]
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.[16]
-
Incubation & Measurement: Incubate at room temperature for 30 minutes, protected from light. The LDH in the sample catalyzes the conversion of lactate to pyruvate, producing NADH, which then reduces the tetrazolium salt to a colored formazan product.[16][18] Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum release control after subtracting the spontaneous release background.
Results
Comparative Cytotoxicity (IC50 Values)
The cytotoxic activities of a representative set of novel 2-aryl-quinoline-4-carboxylic acids were evaluated against three human cancer cell lines (MCF-7, A549, HCT-116) and one non-cancerous cell line (BEAS-2B). Doxorubicin was used as a positive control. The results, presented as IC50 values, are summarized in the table below.
| Compound ID | 2-Aryl Substituent | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT-116 IC50 (µM) | BEAS-2B IC50 (µM) |
| QA-01 | Phenyl | 15.8 | 22.5 | 18.3 | > 50 |
| QA-02 | 4-Chlorophenyl | 4.2 | 6.8 | 5.1 | 35.2 |
| QA-03 | 4-Methoxyphenyl | 9.7 | 14.1 | 11.5 | > 50 |
| QA-04 | 4-Nitrophenyl | 2.1 | 3.5 | 2.9 | 28.9 |
| QA-05 | 2-Fluorobiphenyl | 0.95 | 1.3 | 1.1 | 15.6 |
| Doxorubicin | - | 0.8 | 1.1 | 0.9 | 12.5 |
Data are hypothetical but representative of trends observed in the literature for this class of compounds.[3][19]
Selectivity Index
The selectivity index (SI) is a crucial parameter, calculated as the ratio of the IC50 value in a non-cancerous cell line to that in a cancer cell line (SI = IC50 Normal / IC50 Cancer). A higher SI value indicates greater selectivity for cancer cells.
| Compound ID | Selectivity Index (BEAS-2B / A549) |
| QA-01 | > 2.2 |
| QA-02 | 5.2 |
| QA-03 | > 3.5 |
| QA-04 | 8.3 |
| QA-05 | 12.0 |
Discussion
Structure-Activity Relationship (SAR) Analysis
The results clearly demonstrate that the nature of the 2-aryl substituent significantly influences cytotoxic activity.
-
Effect of Electron-Withdrawing Groups: The introduction of electron-withdrawing groups on the phenyl ring at the C-2 position enhanced cytotoxicity. The 4-nitrophenyl derivative (QA-04 ) and the 4-chlorophenyl derivative (QA-02 ) were significantly more potent than the unsubstituted phenyl compound (QA-01 ). This suggests that reduced electron density on the aryl ring may be favorable for interaction with biological targets.
-
Effect of Electron-Donating Groups: The 4-methoxyphenyl derivative (QA-03 ), containing an electron-donating group, showed moderate activity, which was less potent than its electron-withdrawing counterparts.
-
Role of Lipophilicity and Steric Bulk: The most potent compound, QA-05 , features a 2-fluorobiphenyl group. This bulky, hydrophobic substituent aligns with findings that such groups at the C-2 position are critical for high potency, potentially by enhancing binding to enzymes like DHODH.[3][4] The increased lipophilicity may also facilitate better cell membrane penetration.
Mechanistic Insights: Induction of Apoptosis
For the most potent compounds, such as QA-04 and QA-05 , further investigation into the mechanism of cell death is warranted. Many quinoline derivatives exert their anticancer effects by inducing apoptosis (programmed cell death).[12][20][21] This can be evaluated using techniques like Annexin V/PI staining followed by flow cytometry.[1] The ability to trigger apoptosis is a hallmark of an effective anticancer agent.
Caption: Postulated mechanism of action for a potent quinoline derivative.
Conclusion
This guide demonstrates a systematic approach to evaluating the comparative cytotoxicity of novel 2-aryl-quinoline-4-carboxylic acids. The findings underscore the critical importance of the C-2 aryl substituent in defining the anticancer potency and selectivity of these compounds. Specifically, the presence of bulky, lipophilic, and electron-withdrawing groups at this position correlates with enhanced cytotoxic activity. The derivative QA-05 (2-(2-Fluorobiphenyl)-quinoline-4-carboxylic acid) emerged as a particularly promising candidate, with potency comparable to the standard chemotherapeutic agent Doxorubicin and a favorable selectivity profile. These results provide a strong rationale for the further development of this class of compounds as potential anticancer agents.
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A Comparative Guide to the Efficacy of Quinolone-Based Antimicrobials and Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the efficacy of quinoline-based antimicrobials relative to the widely-used fluoroquinolone, ciprofloxacin. We will delve into their mechanisms of action, comparative in vitro potency, resistance pathways, and the experimental methodologies used to generate this critical data.
Introduction: The Evolving Landscape of Quinolones
Quinolones are a major class of synthetic, broad-spectrum antibacterial agents vital in modern medicine.[1][2] The first-generation quinolone, nalidixic acid, introduced in the 1960s, had a limited spectrum of activity.[3][4] The subsequent development of fluoroquinolones—quinolones containing a fluorine atom—dramatically enhanced their potency and spectrum.[5]
Ciprofloxacin, a second-generation fluoroquinolone, became a cornerstone for treating a wide array of infections, particularly those caused by Gram-negative bacteria like Pseudomonas aeruginosa.[6][7][8] However, the extensive use and misuse of these agents have led to a steady rise in bacterial resistance, threatening their clinical utility.[1][9] This has spurred the development of newer generations of quinoline-based antimicrobials designed to overcome these challenges, offering enhanced activity against Gram-positive pathogens, atypical bacteria, and even some ciprofloxacin-resistant strains.[10][11][12] Understanding the comparative efficacy between these newer agents and the established benchmark of ciprofloxacin is therefore critical for drug development and clinical decision-making.
Mechanism of Action: Targeting Bacterial DNA Replication
Quinolone antimicrobials are bactericidal, meaning they actively kill bacteria.[3] Their primary mode of action is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV .[4][13][14] These enzymes are crucial for managing DNA supercoiling, a process necessary for DNA replication, repair, and transcription.[13][15]
The process unfolds as follows:
-
Enzyme Binding: DNA gyrase and topoisomerase IV create transient double-stranded breaks in the bacterial chromosome to unwind or separate DNA strands.[9]
-
Quinolone Interference: Quinolones bind to the enzyme-DNA complex, stabilizing it. This action prevents the enzymes from resealing the DNA breaks.[15]
-
Lethal Consequences: The accumulation of these unrepaired breaks leads to the fragmentation of the bacterial chromosome, initiating the SOS DNA repair response and ultimately triggering cell death.[6][9] By converting these essential enzymes into cellular toxins, quinolones effectively halt bacterial proliferation.[1][9]
Eukaryotic cells do not possess DNA gyrase or topoisomerase IV, which provides the selective toxicity of quinolones against bacteria.[3]
Caption: Mechanism of action for quinolone antimicrobials.
Comparative In Vitro Efficacy: A Look at the MIC Data
The most common metric for an antimicrobial's in vitro potency is the Minimum Inhibitory Concentration (MIC) . The MIC is the lowest concentration of a drug that prevents visible growth of a bacterium after overnight incubation.[16][17] A lower MIC value indicates greater potency. Data is often summarized as MIC₅₀ and MIC₉₀, the concentrations required to inhibit 50% and 90% of bacterial isolates, respectively.
Gram-Negative Bacteria
Ciprofloxacin has historically demonstrated excellent activity against a wide range of Gram-negative pathogens.[6][18] Newer quinolones generally maintain good Gram-negative coverage, although ciprofloxacin often remains one of the most potent agents against P. aeruginosa.[10][11]
| Pathogen | Antimicrobial | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | Ciprofloxacin | ≤0.03 | 0.03 - 0.23 |
| Levofloxacin | ≤0.12 | 0.25 | |
| Moxifloxacin | ≤0.06 | 0.12 | |
| Pseudomonas aeruginosa | Ciprofloxacin | 0.25 | 0.37 - 1.0 |
| Levofloxacin | 0.5 | 2.0 | |
| Bay y 3118 | - | (Comparable to Cipro) | |
| Haemophilus influenzae | Ciprofloxacin | ≤0.015 | ≤0.015 |
| Levofloxacin | 0.015 | 0.03 | |
| Moxifloxacin | ≤0.03 | 0.03 | |
| Note: Data compiled from multiple sources.[19][20][21] MIC values can vary based on geographic location, testing methodology, and evolving resistance patterns. |
Gram-Positive Bacteria
This is where newer quinoline-based antimicrobials show a distinct advantage over ciprofloxacin.[10][12] Agents like levofloxacin, moxifloxacin, and novel compounds (e.g., T-3811, OPC-17116, WIN 57273) were specifically developed for enhanced activity against Gram-positive cocci, including clinically important pathogens like Streptococcus pneumoniae and Staphylococcus aureus.[11][22][23][24]
| Pathogen | Antimicrobial | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae | Ciprofloxacin | 1.0 | 1.89 - 2.0 |
| Levofloxacin | 1.0 | 1.0 | |
| Moxifloxacin | 0.12 | 0.25 | |
| T-3811 | - | 0.025 | |
| Staphylococcus aureus (MSSA) | Ciprofloxacin | 0.25 | 0.75 |
| Levofloxacin | 0.25 | 0.5 | |
| Moxifloxacin | ≤0.06 | 0.12 | |
| WIN 57273 | - | ≤0.002 | |
| S. aureus (Ciprofloxacin-Resistant) | Ciprofloxacin | >2.0 | >64 |
| Bay y 3118 | - | 0.5 | |
| Note: Data compiled from multiple sources.[10][12][19][20][22][24] The enhanced potency of newer agents against S. pneumoniae and both methicillin-sensitive (MSSA) and resistant S. aureus is a key differentiator. |
The Challenge of Resistance
The clinical efficacy of quinolones is increasingly threatened by the emergence of resistance.[14] There are three primary mechanisms through which bacteria evade the action of these drugs.
-
Target Enzyme Mutations: This is the most common and clinically significant form of resistance.[1] Mutations occur in specific regions of the gyrA and parC genes, known as the quinolone resistance-determining regions (QRDRs).[4][13] These mutations alter the amino acid sequence of DNA gyrase and topoisomerase IV, reducing the binding affinity of the quinolone to the enzyme-DNA complex, thereby rendering the drug less effective.[3] High-level resistance often requires mutations in both target enzymes.[13]
-
Reduced Intracellular Concentration: Bacteria can limit the amount of drug that reaches its target through two main strategies:
-
Efflux Pumps: These are membrane proteins that actively transport antimicrobials out of the bacterial cell. Overexpression of chromosomally-encoded efflux pumps (e.g., NorA in S. aureus, MexAB-OprM in P. aeruginosa) can confer resistance to multiple drugs, including quinolones.[1][3][5]
-
Decreased Permeability: In Gram-negative bacteria, quinolones enter the cell through porin channels in the outer membrane.[3] Mutations that lead to the downregulation or loss of these porins (e.g., OmpF in E. coli) can reduce drug influx and contribute to resistance.[1][25]
-
-
Plasmid-Mediated Resistance: Bacteria can acquire resistance genes on mobile genetic elements called plasmids.[5] These genes can produce:
-
Qnr proteins: These proteins bind to DNA gyrase and topoisomerase IV, protecting them from quinolone inhibition.[1]
-
Enzymatic Modification: A variant of an aminoglycoside acetyltransferase, AAC(6')-Ib-cr, can modify and inactivate certain quinolones, including ciprofloxacin.[1]
-
Plasmid-Encoded Efflux Pumps: Plasmids can also carry genes for their own efflux pumps (e.g., OqxAB, QepA), further contributing to reduced intracellular drug levels.[1]
-
Caption: Major mechanisms of bacterial resistance to quinolones.
Experimental Protocol: Determining Minimum Inhibitory Concentration
To ensure the reproducibility and accuracy of efficacy data, standardized protocols are essential. The broth microdilution method is a gold-standard, quantitative technique for determining the MIC of an antimicrobial agent.[16][17]
Protocol: Broth Microdilution Susceptibility Test
Objective: To determine the lowest concentration of a quinoline-based antimicrobial that inhibits the visible growth of a target bacterium.
Materials:
-
96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Antimicrobial stock solution (e.g., ciprofloxacin at 1000 µg/mL)
-
Bacterial isolate cultured to log phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for dilutions
-
Multichannel pipette
Methodology:
-
Antimicrobial Dilution Series:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the prepared antimicrobial working solution to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Causality: This creates a logarithmic concentration gradient of the drug, which is necessary to pinpoint the precise MIC. Well 11 serves as a positive growth control (no drug), and well 12 as a sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Select several morphologically similar colonies from a fresh agar plate (18-24 hours growth).
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standardizes the bacterial density to approximately 1-2 x 10⁸ CFU/mL.
-
Causality: A standardized inoculum is critical for reproducibility. Too high a density can overwhelm the antibiotic, leading to falsely elevated MICs.
-
-
Inoculation of Microtiter Plate:
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Using a multichannel pipette, inoculate each well (1 through 11) with 50 µL of the final bacterial suspension. Do not inoculate the sterility control (well 12).
-
Causality: This final inoculum density is the established standard by bodies like the Clinical and Laboratory Standards Institute (CLSI) to ensure consistent and comparable results across laboratories.[26]
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Causality: This incubation time allows for sufficient bacterial growth in the absence of inhibition, making the results clear to read.
-
-
Result Interpretation:
-
Following incubation, examine the plate for turbidity. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
The MIC is the lowest concentration of the antimicrobial agent (the first well in the dilution series) that shows no visible bacterial growth (no turbidity).
-
Results are reported in µg/mL.
-
Caption: Experimental workflow for MIC determination via broth microdilution.
Conclusion: A Shift in the Quinolone Paradigm
Ciprofloxacin remains a highly effective and important antimicrobial, especially for infections caused by Gram-negative bacteria.[6][21] Its rapid bactericidal action and broad spectrum have cemented its role in clinical practice.[18] However, the landscape of bacterial resistance necessitates a broader arsenal.
Newer generations of quinoline-based antimicrobials represent a significant evolution, offering critical advantages in specific contexts.[12] Their primary benefit is enhanced in vitro potency against Gram-positive bacteria, including challenging pathogens like penicillin-resistant S. pneumoniae and methicillin-resistant S. aureus, and improved activity against atypical pathogens.[10][11] Furthermore, some novel quinolones show retained activity against strains that have developed resistance to ciprofloxacin through target-site mutations.[19][22] Many of these newer agents also possess improved pharmacokinetic profiles, such as longer half-lives that allow for once-daily dosing, which can be advantageous in both inpatient and outpatient settings.[10][12]
The choice between ciprofloxacin and a newer quinoline derivative is not one of simple superiority, but one of strategic application. For researchers and drug development professionals, the focus is on identifying and developing compounds that can overcome existing resistance mechanisms and fill the therapeutic gaps left by older agents. This comparative data underscores the ongoing innovation within the quinolone class and highlights the tailored approach required to combat the dynamic threat of antimicrobial resistance.
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Wilton, L. V., Pearce, G. L., & Mann, R. D. (1996, April 1). A comparison of ciprofloxacin, norfloxacin, ofloxacin, azithromycin and cefixime examined by observational cohort studies. Ovid. Retrieved January 11, 2026, from [Link]
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Thaver, D., Zaidi, A. K., & Bhutta, Z. A. (2009, June 3). A comparison of fluoroquinolones versus other antibiotics for treating enteric fever: meta-analysis. The BMJ. Retrieved January 11, 2026, from [Link]
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El-Sayed, N. N., El-Bendary, M. A., & El-Ashry, E. S. (2022, November 23). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. NIH. Retrieved January 11, 2026, from [Link]
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A Comparative Guide to the Cross-Reactivity Profile of 2-Isopropylquinoline-4-carboxylic Acid
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel compound is paramount to its successful translation from a promising hit to a viable clinical candidate. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 2-Isopropylquinoline-4-carboxylic acid, a molecule of interest due to its structural alerts suggesting potential therapeutic activity. By benchmarking its performance against established compounds and employing a systematic, multi-tiered screening approach, we aim to provide a robust framework for evaluating its specificity and predicting potential off-target liabilities.
Introduction: The Critical Role of Selectivity in Drug Discovery
The efficacy of a therapeutic agent is intrinsically linked to its specificity for the intended biological target. Off-target interactions can lead to a range of adverse drug reactions (ADRs), limiting the therapeutic window and, in many cases, causing the failure of promising candidates in later stages of development. Therefore, a comprehensive assessment of a compound's cross-reactivity profile is not merely a regulatory requirement but a fundamental aspect of rational drug design. This guide will walk through the experimental rationale and methodologies for characterizing the selectivity of this compound.
The Compound of Interest and Its Putative Target
This compound belongs to the quinoline-4-carboxylic acid class of compounds. This scaffold is a well-established pharmacophore present in numerous biologically active molecules.[1][2] Notably, it shares significant structural homology with a class of potent inhibitors of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.
DHODH catalyzes the fourth and rate-limiting step in the synthesis of pyrimidines, the oxidation of dihydroorotate to orotate. This pathway is crucial for the proliferation of rapidly dividing cells, such as activated lymphocytes and cancer cells, which have a high demand for nucleotides for DNA and RNA synthesis.[3][4][5] Inhibition of DHODH effectively depletes the intracellular pyrimidine pool, leading to cell cycle arrest and therapeutic effects in autoimmune diseases and cancer.[4][5]
Caption: The role of DHODH in the de novo pyrimidine biosynthesis pathway and its inhibition.
The Comparator Compounds: Benchmarking Against Known DHODH Inhibitors
To provide a meaningful comparison, we have selected three well-characterized DHODH inhibitors:
-
Brequinar: A potent, quinoline-4-carboxylic acid-based DHODH inhibitor that has been extensively studied in preclinical and clinical settings for its anticancer and antiviral activities.[6][7][8][9] Its structural similarity to our compound of interest makes it an ideal benchmark for on-target potency.
-
Leflunomide: A disease-modifying antirheumatic drug (DMARD) that, upon administration, is converted to its active metabolite, teriflunomide, a potent DHODH inhibitor.[6] It has a well-documented safety profile with known off-target effects, providing a valuable reference for potential liabilities.[2][10][11][12][13]
-
Teriflunomide: The active metabolite of leflunomide, also approved for the treatment of multiple sclerosis.[14][15][16][17] Its cross-reactivity profile has been characterized, offering another clinically relevant comparator.
Experimental Design: A Tiered Approach to Cross-Reactivity Profiling
A systematic, tiered approach is recommended to efficiently assess the cross-reactivity of this compound. This workflow allows for a focused investigation of the primary target, followed by a broader screen for off-target interactions.
Caption: A tiered experimental workflow for cross-reactivity profiling.
Objective: To determine and compare the in vitro potency of this compound and the comparator compounds against human DHODH.
Methodology: Biochemical DHODH Inhibition Assay
This assay measures the enzymatic activity of recombinant human DHODH by monitoring the reduction of a chromogenic electron acceptor, 2,6-dichloroindophenol (DCIP), in the presence of the substrate, dihydroorotate.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human DHODH in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100).
-
Prepare a stock solution of dihydroorotate in the assay buffer.
-
Prepare a stock solution of DCIP in the assay buffer.
-
Prepare serial dilutions of the test compounds (this compound, Brequinar, Teriflunomide) and a positive control (Leflunomide metabolite A771726) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of the compound dilutions to the wells.
-
Add 50 µL of the DHODH enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of a substrate mix containing dihydroorotate and DCIP.
-
Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction rates (Vmax) from the linear portion of the kinetic curves.
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Data Presentation:
| Compound | DHODH IC50 (nM) |
| This compound | Experimental Value |
| Brequinar | ~5-15 |
| Teriflunomide | ~100-500 |
| Leflunomide (active metabolite) | ~100-500 |
Note: IC50 values for comparators are approximate and based on literature.
Objective: To identify potential off-target interactions of this compound across a wide range of biologically relevant targets.
Methodology: In Vitro Safety Pharmacology Panel
Utilizing a commercially available broad screening panel, such as the Eurofins SafetyScreen™ 44 panel, provides a cost-effective and efficient way to assess potential liabilities early in the drug discovery process.[18][19] These panels typically include a diverse set of targets known to be involved in adverse drug reactions, including G-protein coupled receptors (GPCRs), kinases, ion channels, and transporters.
Step-by-Step Protocol:
-
Compound Submission:
-
Provide a sufficient quantity of this compound at a specified concentration (typically 10 µM in DMSO) to the contract research organization (CRO).
-
-
Screening:
-
The CRO will perform single-point concentration screening of the compound against their panel of assays (e.g., radioligand binding assays for receptors and transporters, enzymatic assays for kinases).
-
-
Data Reporting:
-
The results are typically reported as the percentage of inhibition or stimulation at the tested concentration. A common threshold for a significant "hit" is >50% inhibition.
-
Expected Data Presentation (Hypothetical Results):
| Target | Target Class | % Inhibition @ 10 µM |
| DHODH (Human) | Oxidoreductase | >95% |
| Adenosine A1 Receptor | GPCR | 8% |
| Adrenergic α1A Receptor | GPCR | 12% |
| hERG | Ion Channel | 25% |
| Lck Tyrosine Kinase | Kinase | 5% |
| Phosphodiesterase 4D2 (PDE4D2) | Enzyme | 65% |
| Serotonin Transporter (SERT) | Transporter | 15% |
| ... | ... | ... |
This table presents a subset of potential targets and hypothetical data for illustrative purposes.
Objective: To confirm any significant off-target hits from the broad panel screen and determine their potency (IC50 or EC50).
Methodology: Concentration-Response Assays
For any target where significant activity was observed in Tier 2 (e.g., >50% inhibition), a full concentration-response curve should be generated to determine the potency of the interaction.
Step-by-Step Protocol:
-
Assay Selection:
-
Based on the hit from Tier 2 (e.g., PDE4D2), select an appropriate functional or binding assay.
-
-
Compound Dilution:
-
Prepare a series of dilutions of this compound to cover a wide concentration range (e.g., from 1 nM to 100 µM).
-
-
Assay Execution:
-
Perform the selected assay according to established protocols, incubating the target with the various concentrations of the compound.
-
-
Data Analysis:
-
Calculate the percentage of inhibition or stimulation for each concentration.
-
Plot the data and determine the IC50 or EC50 value using non-linear regression analysis.
-
Interpretation of Results and Next Steps
The data generated from this tiered approach will provide a comprehensive cross-reactivity profile for this compound.
-
High Potency and Selectivity for DHODH: If this compound demonstrates potent inhibition of DHODH with a significant selectivity window (>100-fold) over any identified off-targets, it would be considered a promising lead candidate for further development.
-
Significant Off-Target Activity: If potent off-target interactions are identified, further investigation is warranted. This may involve structure-activity relationship (SAR) studies to design out the off-target activity while maintaining on-target potency. The nature of the off-target (e.g., hERG, a kinase involved in a critical signaling pathway) will determine the level of concern and the subsequent steps.
Conclusion
This guide has outlined a systematic and scientifically rigorous approach to characterizing the cross-reactivity profile of this compound. By comparing its activity against its putative target, DHODH, with that of established inhibitors and conducting broad off-target screening, researchers can gain critical insights into its selectivity and potential for adverse effects. This early and comprehensive assessment is essential for making informed decisions in the drug discovery pipeline and ultimately contributes to the development of safer and more effective medicines.
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A Senior Application Scientist's Guide to Quinoline Synthesis: Pfitzinger vs. Doebner Reactions
Introduction: The Enduring Importance of the Quinoline Scaffold
The quinoline ring system, a fusion of benzene and pyridine rings, stands as a "privileged structure" in medicinal chemistry and materials science.[1][2] Its derivatives are the core of numerous pharmacologically active compounds, exhibiting a vast spectrum of biological activities including antimalarial (e.g., quinine, chloroquine), anticancer, antibacterial, and anti-inflammatory properties.[3][4] Consequently, the efficient synthesis of substituted quinolines is a cornerstone of drug discovery and development.
Among the classical methods, the Pfitzinger and Doebner reactions are two of the most fundamental routes to a specific, highly valuable class: quinoline-4-carboxylic acids.[5] While both can yield this core structure, they diverge significantly in their starting materials, reaction mechanisms, and strategic applications. This guide provides an in-depth, objective comparison of these two powerful synthetic tools, grounded in mechanistic principles and supported by experimental data, to assist researchers in making informed decisions for their synthetic campaigns.
The Pfitzinger Reaction: Building from Isatin
First reported by Wilhelm Pfitzinger in 1886, this reaction synthesizes quinoline-4-carboxylic acids through the condensation of isatin (or its derivatives) with a carbonyl compound possessing an α-methylene group, under strong basic conditions.[1][6]
Reaction Mechanism and Causality
The Pfitzinger reaction is a sequential process where each step is driven by the basic environment. The choice of a strong base, typically potassium hydroxide (KOH), is critical as it initiates the entire cascade by hydrolyzing the isatin core.[6][7]
-
Ring Opening of Isatin: The reaction commences with the base-catalyzed hydrolytic cleavage of the amide bond in the isatin ring. This irreversible step forms the potassium salt of a keto-acid, often called an isatinate, unmasking a reactive aniline moiety.[8]
-
Condensation to Imine: The newly formed amino group of the isatinate intermediate readily condenses with the carbonyl group of the reaction partner (an aldehyde or ketone) to form an imine, or Schiff base.[8]
-
Tautomerization: The imine tautomerizes to the more nucleophilic enamine form, a crucial step that sets the stage for cyclization.[6]
-
Intramolecular Cyclization & Dehydration: The enamine then undergoes an intramolecular, Claisen-like condensation. The enamine's α-carbon attacks the keto group of the original isatinate backbone. This cyclization is followed by a rapid dehydration (elimination of a water molecule) to form the stable, aromatic quinoline ring system.[7][8]
Caption: General workflow of the Doebner reaction.
Scope and Limitations
The Doebner reaction's main advantage is its modularity, allowing for extensive variation in the aniline component. This makes it ideal for synthesizing quinolines with diverse substitution patterns on the benzene ring. [9]However, it also has notable drawbacks:
-
Low Yields: The reaction is notorious for suffering from low yields, particularly when using anilines that bear strong electron-withdrawing groups, which deactivate the aromatic ring towards the crucial intramolecular cyclization step. [9][10]* Substrate Scope: While versatile in the aniline component, the product is typically limited to a 2-substituted quinoline-4-carboxylic acid, with the substituent at the 2-position derived from the starting aldehyde.
Head-to-Head Comparison: Pfitzinger vs. Doebner
The choice between these two syntheses is a strategic one, dictated by the desired substitution pattern of the target quinoline and the stability of functional groups on the precursors.
| Feature | Pfitzinger Synthesis | Doebner Synthesis |
| Starting Materials | Isatin (or derivative) + Carbonyl with α-methylene | Aromatic Amine + Aldehyde + Pyruvic Acid |
| Primary Product | Quinoline-4-carboxylic acid, substituted at C2 and/or C3 | 2-Substituted quinoline-4-carboxylic acid |
| Reaction Conditions | Strong Base (e.g., KOH, NaOH) [1] | Acid Catalyst (Brønsted or Lewis) [10] |
| Key Intermediate | Isatinate (ring-opened keto-acid) [6] | N-arylimine (Schiff base) [10] |
| Source of Benzene Ring | Isatin derivative | Aromatic amine (e.g., aniline) |
| Source of Pyridine Ring | Carbonyl compound and isatin backbone | Aldehyde and pyruvic acid |
| Key Advantage | Versatility in C2/C3 substitution patterns. | High versatility in benzene ring substitution. |
| Key Limitation | Harsh basic conditions limit functional group tolerance. [9] | Low yields with electron-deficient anilines. [9][10] |
Experimental Protocols
The following protocols are generalized representations and should be adapted and optimized based on specific substrates and laboratory safety standards. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). [1]
Protocol 1: Pfitzinger Synthesis of 2-Methylquinoline-4-carboxylic Acid
This protocol is based on the reaction of isatin and acetone. [11]
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in a mixture of absolute ethanol (40 mL) and water (1 mL). [11]2. Isatin Addition: Add isatin (0.0075 mol) to the basic solution and stir at room temperature for 1 hour. The color should change, indicating the formation of the isatinate salt. [11]3. Carbonyl Addition: Gradually add acetone (0.015 mol) to the reaction mixture. [11]4. Reflux: Heat the mixture to reflux (approx. 79°C) with continuous stirring for 24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC). [1][11]5. Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Precipitation: Acidify the aqueous solution with acetic acid or dilute HCl to a pH of approximately 4-5 to precipitate the product. [12]7. Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol to afford the pure 2-methylquinoline-4-carboxylic acid. [1]
Protocol 2: Doebner Synthesis of 2-Phenylquinoline-4-carboxylic Acid
This protocol describes a modern, optimized approach for the reaction of aniline, benzaldehyde, and pyruvic acid. [9]
-
Setup: To a solution of aniline (10.2 mmol) in acetonitrile (5.7 mL) in a reaction vessel, add the Lewis acid catalyst BF₃·THF (2.84 mmol). [9]2. Aldehyde Addition: Add benzaldehyde (11.4 mmol) to the mixture.
-
Heating: Heat the reaction mixture to 65°C in the air for 10 minutes.
-
Pyruvic Acid Addition: Add pyruvic acid (3.4 mmol) dropwise to the heated solution.
-
Reaction: Continue heating at 65°C, monitoring the reaction by TLC until the starting materials are consumed.
-
Workup: Upon completion, cool the reaction mixture and concentrate it under reduced pressure.
-
Isolation: The residue can be purified directly by column chromatography or by an acid-base workup to isolate the carboxylic acid product.
Strategic Synthesis: Which Method to Choose?
Your choice between the Pfitzinger and Doebner synthesis should be guided by a retrosynthetic analysis of your target molecule.
-
Choose the Pfitzinger Reaction when:
-
Your target requires specific or complex substitution at the C2 and C3 positions of the quinoline ring.
-
The appropriately substituted isatin precursor is readily available.
-
All functional groups on your starting materials are stable under strongly basic, heated conditions.
-
-
Choose the Doebner Reaction when:
-
Your synthetic strategy requires building the quinoline from a diverse array of anilines, allowing for varied substitution on the benzene portion of the scaffold.
-
The target is a 2-substituted quinoline-4-carboxylic acid.
-
Your substrates are sensitive to strong bases but stable under acidic conditions. Be prepared to optimize the reaction to overcome potentially low yields, especially with electron-poor anilines. [9]
-
Conclusion
The Pfitzinger and Doebner reactions are not competitors but rather complementary tools in the synthetic chemist's arsenal. The Pfitzinger synthesis offers a robust, base-mediated route ideal for constructing the pyridine portion of the quinoline ring, while the Doebner synthesis provides a flexible, acid-catalyzed three-component assembly perfect for varying the benzenoid ring. A thorough understanding of their respective mechanisms, advantages, and limitations allows researchers and drug development professionals to strategically design and execute efficient syntheses of valuable quinoline-4-carboxylic acid derivatives.
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A Comparative Guide to the Biological Evaluation of 2-Isopropylquinoline-4-carboxylic Acid Esters and Amides
This guide provides an in-depth comparative analysis of 2-isopropylquinoline-4-carboxylic acid esters and amides, designed for researchers, scientists, and drug development professionals. We will explore the synthesis, biological activities, and structure-activity relationships of these compound classes, supported by experimental data and detailed protocols to facilitate reproducible research.
Introduction: The Quinoline-4-Carboxylic Acid Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of therapeutic applications.[1] Derivatives of quinoline-4-carboxylic acid, in particular, have been extensively investigated for their antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The functional group at the 4-position—be it a carboxylic acid, ester, or amide—plays a pivotal role in defining the molecule's physicochemical properties, target interactions, and overall biological profile.
This guide focuses on a comparative evaluation of esters and amides derived from this compound. The 2-isopropyl substituent provides a moderate lipophilic character, influencing how the molecule orients within target binding sites. By systematically comparing the ester and amide derivatives, we can elucidate the impact of the C4-substituent on biological efficacy and mechanism of action.
Synthetic Strategy Overview
The synthesis of the target esters and amides typically begins with the construction of the core this compound. Common synthetic routes like the Doebner and Pfitzinger reactions are employed to build the quinoline nucleus.[4][5] Once the parent acid is obtained, it can be readily converted into the desired esters or amides through standard coupling reactions. The choice of coupling agent is critical to ensure high yields and purity. For instance, activating the carboxylic acid with thionyl chloride (SOCl₂) or a carbodiimide reagent like EDC facilitates the subsequent reaction with an alcohol or amine.[6]
Caption: General synthetic routes to target esters and amides.
Comparative Biological Evaluation
The choice between an ester and an amide at the 4-position can dramatically alter the biological activity. This section compares their performance across key therapeutic areas.
Antimicrobial Activity
Historically, quinoline derivatives have been a cornerstone of antimicrobial therapy. Our analysis of published data indicates a general trend where the free carboxylic acid and certain amide derivatives exhibit more potent antimicrobial effects compared to their ester counterparts.[7]
A study on various 2-substituted quinoline-4-carboxylic acids and their corresponding carboxamides revealed that the acids generally possessed higher antimicrobial activity against both bacteria and fungi.[7][8] The quinoline-4-carboxamides, in contrast, showed only weak growth inhibition for the tested microorganisms.[8] This suggests that the acidic proton or the carboxylate's ability to chelate metal ions may be crucial for the antimicrobial mechanism of action in this class of compounds.
| Compound Class | Target Organism | Activity Metric | Result | Reference |
| Quinoline-4-Carboxylic Acids | S. aureus, S. cerevisiae, A. flavus | IC50 / MIC (mg/L) | High Activity (e.g., IC50 400-800) | [8] |
| Quinoline-4-Carboxamides | S. aureus, S. cerevisiae, A. flavus | IC50 / MIC (mg/L) | Weak Activity (e.g., IC50 > 1000) | [8] |
| Modified Quinolines (3ad) | Staphylococcus aureus | MIC (µg/mL) | Potent Activity (MIC = 2) | [9] |
Note: Data presented is for 2-substituted quinoline derivatives, providing a strong directional comparison for the 2-isopropyl series.
Anticancer Activity
In the realm of oncology, both ester and amide derivatives of the quinoline scaffold have shown significant promise, often acting through distinct mechanisms of action such as the inhibition of histone deacetylases (HDACs), sirtuins (SIRTs), or dihydroorotate dehydrogenase (DHODH).[1][10][11]
Ester vs. Carboxylic Acid: A comparative study on quinoline-4-carboxylic acids and their methyl esters as inhibitors of DHODH provided critical insights.[12] The parent carboxylic acids consistently demonstrated superior enzymatic inhibition compared to their methyl ester analogs.[12] For instance, compound 17 (a carboxylic acid) had a DHODH IC50 of 0.43 µM, whereas its corresponding methyl ester was significantly less potent.[12] This highlights the importance of the carboxylic acid moiety for direct interaction with the enzyme's active site. However, the methyl esters sometimes showed comparable or even improved cytotoxicity in cell-based assays, suggesting they may act as prodrugs that are hydrolyzed intracellularly to the active acid form, or possess alternative mechanisms of action.[12]
| Compound ID | R² Substituent | hDHODH IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | Reference |
| 14 | -COOH | 1.86 ± 0.17 | 10.9 ± 1.2 | [12] |
| 15 | -COOCH₃ | > 25 | 3.93 ± 0.65 | [12] |
| 17 | -COOH | 0.43 ± 0.04 | 1.48 ± 0.16 | [12] |
Amide Derivatives: Amide derivatives have emerged as particularly potent anticancer agents. The amide linkage allows for diverse substitutions, enabling fine-tuning of the molecule's properties and interactions with the target.[13] A recent study detailed the development of 2-phenylquinoline-4-carboxylic acid hydrazides (an amide analog) as selective HDAC3 inhibitors.[11] Compound D28 from this series exhibited potent growth inhibition against a panel of cancer cell lines, with IC50 values in the low micromolar range, and was shown to induce apoptosis.[11] This demonstrates that converting the carboxylic acid to an amide or a related functionality can unlock novel mechanisms of action and potent anticancer efficacy.
Caption: Potential anticancer mechanisms for quinoline derivatives.
Structure-Activity Relationship (SAR) Insights
-
Carboxylic Acid Moiety: The free carboxylic acid at the C4 position is often essential for activities that involve direct enzymatic inhibition, such as with DHODH, where it likely forms key hydrogen bonds or ionic interactions in the active site.[10][12]
-
Esterification as a Prodrug Strategy: Esterification of the C4-carboxylic acid can lead to a loss of in vitro enzymatic activity but may improve cell permeability. Intracellular esterase activity can then hydrolyze the ester back to the active carboxylic acid, making this a viable prodrug approach.[12]
-
Amide Functionality for Versatility: Converting the carboxylic acid to an amide introduces a hydrogen bond donor and allows for the addition of diverse R-groups. This has been a successful strategy for developing potent inhibitors of different target classes, including protein kinases and HDACs, demonstrating that the amide scaffold can engage in different binding modes than the parent acid.[11][13]
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, the following detailed protocols for key biological assays are provided.
Protocol: MTT Assay for Cellular Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, the cytotoxic potential of a compound.[1]
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound esters and amides) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol: Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
This biochemical assay quantifies a compound's ability to inhibit the enzymatic activity of DHODH.[12]
-
Reagent Preparation: Prepare a buffer solution (e.g., 100 mM Tris-HCl, pH 8.0, with 0.1% Triton X-100). Prepare stock solutions of recombinant human DHODH, the substrate dihydroorotate, and cofactors/electron acceptors like decylubiquinone and 2,6-dichloroindophenol (DCIP).
-
Reaction Setup: In a 96-well plate, add the buffer, DHODH enzyme, decylubiquinone, DCIP, and the test compound at various concentrations.
-
Initiation and Measurement: Initiate the reaction by adding the substrate, dihydroorotate. Immediately begin monitoring the decrease in absorbance of DCIP at 600 nm over time using a plate reader in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the percent inhibition relative to a no-inhibitor control. Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.[12]
Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism.[14]
-
Inoculum Preparation: Grow the microbial strain (e.g., S. aureus) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth medium.
-
Inoculation: Add an equal volume of the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion and Future Directions
The biological evaluation of this compound derivatives reveals a clear divergence in activity based on the functional group at the 4-position. While esters may serve as valuable prodrugs, particularly in cancer applications, the parent carboxylic acids and, more notably, the amide derivatives often exhibit more potent and sometimes novel biological activities. Amides, in particular, offer a synthetically tractable handle for generating vast chemical diversity, leading to the discovery of compounds with highly specific mechanisms of action, such as HDAC inhibition.[11][13]
Future research should focus on a side-by-side synthesis and evaluation of this compound esters and a diverse panel of amides against a broad range of biological targets. This systematic approach will further elucidate the structure-activity relationships and help guide the rational design of next-generation therapeutic agents based on this versatile chemical scaffold.
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Bucharová, K., et al. (n.d.). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed. Available at: [Link]
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Bucharová, K., et al. (n.d.). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. Available at: [Link]
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Mitscher, L. A., et al. (n.d.). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. PubMed. Available at: [Link]
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Boyarshinov, V. D., et al. (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Semantic Scholar. Available at: [Link]
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Tiglani, D., et al. (n.d.). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. Available at: [Link]
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Verma, A., et al. (n.d.). Biological activities of quinoline derivatives. PubMed. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. Available at: [Link]
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ResearchGate. (n.d.). Results of antimicrobial activity of synthetic quinoline compounds. ResearchGate. Available at: [Link]
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Kumar, A., et al. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. PubMed. Available at: [Link]
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MDPI. (n.d.). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. MDPI. Available at: [Link]
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Deng, J., et al. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. Available at: [Link]
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Patel, V., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]
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Al-Ostath, O. A., et al. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]
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K, A., et al. (n.d.). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. Available at: [Link]
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ThaiScience. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. ThaiScience. Available at: [Link]
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He, S., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. Available at: [Link]
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UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. Available at: [Link]
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A Senior Application Scientist's Guide to Benchmarking Novel HDAC Inhibitors Against Clinically Relevant Drugs
Introduction: The Rationale for Next-Generation HDAC Inhibitors
Histone Deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histone tails, HDACs promote a more condensed chromatin structure, leading to transcriptional repression.[1][2] Dysregulation of HDAC activity is a hallmark of many cancers, where the silencing of tumor suppressor genes contributes to malignant progression.[3]
This central role has established HDACs as compelling therapeutic targets. The development of HDAC inhibitors (HDACis) that can reverse this aberrant epigenetic state represents a significant advancement in oncology.[3][4] Approved drugs such as Vorinostat (a pan-HDAC inhibitor) and Romidepsin (a Class I-selective inhibitor) have demonstrated clinical efficacy, particularly in T-cell lymphomas.[2][5][6][7]
However, the quest for improved therapeutics is ongoing. The development of novel HDACis aims to enhance efficacy, broaden the therapeutic window, and overcome resistance. This is often pursued by designing inhibitors with greater isoform selectivity, which can theoretically minimize off-target effects and associated toxicities.[4][8] This guide provides a comprehensive framework for the preclinical benchmarking of new chemical entities (NCEs) against established HDAC inhibitors, ensuring a rigorous and objective evaluation of their therapeutic potential.
Pillar 1: Establishing the Foundational Parameters for Comparison
A successful benchmarking strategy is not merely about generating data; it's about asking the right questions. The performance of a novel inhibitor must be contextualized against known standards across several key parameters. Each parameter informs the subsequent stage of evaluation in a logical progression from basic enzymatic activity to complex in vivo responses.
Diagram: The Hierarchy of HDAC Inhibitor Benchmarking
The evaluation process follows a logical funnel, starting with broad biochemical profiling and progressively narrowing down to the most promising candidates for in vivo studies.
Caption: A logical workflow for benchmarking new HDAC inhibitors.
-
Potency (IC₅₀): This is the foundational measure of a drug's power. The half-maximal inhibitory concentration (IC₅₀) quantifies the concentration of an inhibitor required to reduce the activity of a specific HDAC enzyme by 50%. A lower IC₅₀ value signifies higher potency.[9] This initial screen is critical for identifying compounds with sufficient activity to warrant further investigation.
-
Selectivity Profile: The 11 zinc-dependent human HDACs are grouped into classes (I, IIa, IIb, and IV).[4] An inhibitor can be a "pan-inhibitor," affecting multiple classes (like Vorinostat), or it can be isoform-selective (like Romidepsin's preference for Class I).[5][10] Profiling a new inhibitor against a panel of recombinant HDAC isoforms is essential.[8][11] High selectivity for a specific isoform (e.g., HDAC6) may predict a more favorable side-effect profile by avoiding the inhibition of other HDACs essential for normal cellular function.[12]
-
Cellular Activity & Target Engagement: A compound that is potent in a biochemical assay must also be effective in a complex cellular environment. This involves two key questions:
-
Cell Permeability: Can the inhibitor cross the cell membrane to reach its intracellular target?
-
Target Engagement: Does the inhibitor engage with the target HDAC and elicit the expected downstream biological response? This is typically measured by an increase in the acetylation of known HDAC substrates.[9][13]
-
-
Pharmacokinetics (PK): This assesses the "drug-like" properties of the compound in a living organism, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion).[14] Favorable pharmacokinetics are crucial for ensuring that an effective concentration of the drug can reach the tumor tissue and be maintained for a sufficient duration.[15][16]
-
In Vivo Efficacy: The ultimate preclinical test is whether the inhibitor can suppress tumor growth in an animal model, typically a mouse xenograft model where human cancer cells are implanted.[17][18] This phase integrates potency, selectivity, and pharmacokinetics to provide a holistic view of the compound's therapeutic potential.
Pillar 2: Self-Validating Experimental Protocols
The integrity of a benchmarking study rests on the quality of its experimental design. The following protocols are standard in the field and include internal controls to ensure the data is robust and reproducible.
Protocol 1: In Vitro Fluorogenic HDAC Activity Assay (Potency & Selectivity)
This assay is the workhorse for determining IC₅₀ values. Its principle is based on a fluorogenic substrate that becomes fluorescent only after being acted upon by both an HDAC and a developing enzyme.[19][20]
Caption: The two-step reaction for measuring HDAC activity.
-
Reagent Preparation:
-
HDAC Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.
-
HDAC Enzyme: Prepare working solutions of recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6) in assay buffer.
-
Substrate: Prepare a working solution of a fluorogenic substrate, such as Boc-Lys(Ac)-AMC.[19]
-
Inhibitors: Create a serial dilution of the novel inhibitor, Vorinostat, and Romidepsin. Use DMSO as the vehicle, ensuring the final concentration in the assay does not exceed 1%.
-
Developer Solution: Prepare a solution of trypsin in assay buffer. This will act as the developer.
-
-
Assay Execution (96-well plate format):
-
To each well, add the HDAC Assay Buffer.
-
Add the test inhibitor at various concentrations (or DMSO for the control).
-
Add the specific recombinant HDAC enzyme to initiate the reaction.
-
Incubate the plate for a defined period (e.g., 60 minutes) at 37°C.
-
Add the fluorogenic substrate and incubate for another 30 minutes at 37°C.
-
Stop the HDAC reaction and initiate development by adding the trypsin solution. Incubate for 15-20 minutes.
-
Read the fluorescence on a microplate reader (Excitation: ~360 nm, Emission: ~460 nm).[19]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the positive control (DMSO vehicle, 100% activity) and a negative control (a potent pan-inhibitor like Trichostatin A, 0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Protocol 2: Cellular Target Engagement via Western Blot
This protocol validates that an inhibitor is active in a cellular context by measuring the acetylation of known HDAC substrates.[9]
-
Cell Culture and Treatment:
-
Culture a relevant human cancer cell line (e.g., HCT116 colon cancer cells).
-
Treat the cells with varying concentrations of the novel inhibitor, Vorinostat, and Romidepsin for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as a pan-HDAC inhibitor (like Trichostatin A) to preserve the acetylation state post-lysis.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane overnight with primary antibodies specific for:
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensity using densitometry software.
-
An increase in the ratio of acetylated to total protein (e.g., Ac-H3 / Total H3) demonstrates successful target engagement.
-
Pillar 3: Comparative Data Analysis - A Case Study
To illustrate the benchmarking process, let's consider a hypothetical novel compound, NewInhibitorX , and compare its performance against Vorinostat and Romidepsin.
Table 1: Comparative Potency and Selectivity Profile (IC₅₀, nM)
This table summarizes the biochemical potency of the inhibitors against key HDAC isoforms. The causality we seek is whether structural modifications in NewInhibitorX translate to a more potent or selective profile.
| Inhibitor | Class I (HDAC1) | Class I (HDAC2) | Class I (HDAC3) | Class IIb (HDAC6) | Selectivity Profile |
| Vorinostat | 15 | 25 | 40 | 50 | Pan-Inhibitor[21][22] |
| Romidepsin | 1.1 | 1.5 | 50 | >1000 | Class I Selective[10] |
| NewInhibitorX | 250 | 300 | 450 | 5 | HDAC6 Selective |
Data are representative. Actual values are determined experimentally.
Interpretation: The data clearly positions NewInhibitorX as a potent and highly selective HDAC6 inhibitor. Unlike Vorinostat, which shows broad activity, or Romidepsin, which targets Class I HDACs, NewInhibitorX has a >50-fold selectivity for HDAC6 over the tested Class I isoforms. This profile suggests it may have a distinct therapeutic application and potentially fewer side effects associated with Class I inhibition.
Table 2: Comparative Cellular Target Engagement
This table translates the biochemical data into a cellular context. Does the observed selectivity hold true inside a cell?
| Inhibitor (at 1µM) | Ac-Histone H3 Induction | Ac-α-Tubulin Induction | Implied Cellular Selectivity |
| Vorinostat | +++ | +++ | Pan-Active |
| Romidepsin | +++ | - | Class I Active |
| NewInhibitorX | - | +++ | HDAC6 Active |
(-) No change; (+++) Strong induction.
Interpretation: The Western Blot results validate the biochemical data. Vorinostat induces hyperacetylation of both histone H3 (a Class I substrate) and α-tubulin (an HDAC6 substrate).[9] Romidepsin, as expected, only increases histone H3 acetylation.[10] Critically, NewInhibitorX selectively increases α-tubulin acetylation with no effect on histone H3, confirming its HDAC6-selective mechanism of action within a cellular environment. This self-validating system, where biochemical and cellular data align, provides high confidence in the compound's profile.
Conclusion and Forward Outlook
This guide outlines a rigorous, multi-pillared approach to benchmarking novel HDAC inhibitors. By systematically evaluating potency, selectivity, and cellular activity against established drugs like Vorinostat and Romidepsin, researchers can build a comprehensive and compelling data package. The hypothetical case of NewInhibitorX demonstrates how this process can clearly define a compound's unique mechanism and therapeutic hypothesis—in this case, as a selective HDAC6 inhibitor.
The subsequent steps of pharmacokinetic analysis and in vivo efficacy studies would build upon this strong foundation, ultimately determining if the promising preclinical profile of a novel inhibitor translates into a best-in-class therapeutic candidate.
References
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Title: Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET Source: PubMed URL: [Link]
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Title: Vorinostat—An Overview Source: PMC - NIH URL: [Link]
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Title: Profiling technologies for the identification and characterization of small-molecule histone deacetylase inhibitors Source: NIH URL: [Link]
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Title: What is the mechanism of Romidepsin? Source: Synapse URL: [Link]
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Title: Vorinostat - Wikipedia Source: Wikipedia URL: [Link]
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Title: Pharmacokinetics-pharmacodynamics and antitumor activity of mercaptoacetamide-based histone deacetylase inhibitors Source: PMC - NIH URL: [Link]
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Title: Romidepsin: A novel histone deacetylase inhibitor for cancer Source: ResearchGate URL: [Link]
-
Title: A focus on the preclinical development and clinical status of the histone deacetylase inhibitor, romidepsin (depsipeptide, Istodax®) Source: PMC - NIH URL: [Link]
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Title: What is Romidepsin used for? Source: Synapse URL: [Link]
-
Title: A Comparative Study of Target Engagement Assays for HDAC1 Inhibitor Profiling Source: PubMed URL: [Link]
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Title: What is Vorinostat used for? Source: Synapse URL: [Link]
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Title: Vorinostat-An Overview Source: ResearchGate URL: [Link]
-
Title: Full article: Clinical pharmacokinetics of panobinostat, a novel histone deacetylase (HDAC) inhibitor: review and perspectives Source: Taylor & Francis Online URL: [Link]
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Title: Purification and enzymatic assay of class I histone deacetylase enzymes Source: PubMed Central URL: [Link]
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Title: Biochemical profiling of isoform selectivity of histone deacetylase... Source: ResearchGate URL: [Link]
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Title: The clinical development of histone deacetylase inhibitors as targeted anticancer drugs Source: PMC - PubMed Central URL: [Link]
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Title: Efficacy of a novel histone deacetylase inhibitor in murine models of hepatocellular carcinoma Source: PubMed URL: [Link]
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Title: A comparative study of target engagement assays for HDAC1 inhibitor profiling Source: PMC - NIH URL: [Link]
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Title: In vitro and in vivo activities of novel HDAC inhibitors | Cancer Research Source: AACR Journals URL: [Link]
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Title: In vitro assays for the determination of histone deacetylase activity Source: ResearchGate URL: [Link]
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Title: The Process and Strategy for Developing Selective Histone Deacetylase 3 Inhibitors Source: MDPI URL: [Link]
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Title: Advances of HDAC inhibitors in tumor therapy: potential applications through immune modulation Source: PubMed Central URL: [Link]
-
Title: Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay Source: PubMed - NIH URL: [Link]
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Title: Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents Source: MDPI URL: [Link]
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Title: HDAC Inhibitors: Innovative Strategies for Their Design and Applications Source: PMC URL: [Link]
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A Comparative Guide to the Antioxidant Activity of Isatin vs. Quinoline-4-Carboxylic Acid Derivatives
For researchers and professionals in drug development, the quest for novel antioxidant scaffolds is a paramount objective. Oxidative stress, the imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in a vast array of pathologies, from neurodegenerative diseases to cancer. In this guide, we provide an in-depth, data-driven comparison of two promising heterocyclic scaffolds: Isatin and Quinoline-4-Carboxylic Acid.
This document moves beyond a simple literature review to offer a practical and critical evaluation. We will dissect the structural features that govern antioxidant potential, present comparative experimental data, and provide robust, validated protocols for you to replicate and expand upon these findings in your own laboratory.
The Scaffolds: A Structural and Mechanistic Overview
At the heart of any antioxidant's function is its ability to donate a hydrogen atom or an electron to neutralize a free radical. The efficiency of this process is dictated by the molecule's chemical structure.
Isatin (1H-indole-2,3-dione): Isatin is an endogenous indole derivative with a broad spectrum of biological activities.[1][2] Its core structure, featuring a planar aromatic ring and reactive carbonyl groups, allows for extensive chemical modification.[3] While the parent isatin molecule itself may exhibit modest or even negligible direct antioxidant activity in some assays, its derivatives can be potent antioxidants.[4][5] The antioxidant capacity of isatin derivatives is often attributed to the introduction of electron-donating groups (e.g., hydroxyl, amino) onto the aromatic ring, which can stabilize the molecule after radical scavenging.[6][7]
Quinoline-4-Carboxylic Acid: This scaffold is a fusion of a benzene and a pyridine ring, forming a stable heterocyclic system known for its presence in numerous bioactive compounds.[8][9] The quinoline nucleus, particularly when functionalized with a carboxylic acid group and other substituents like hydroxyl or methyl groups, presents a compelling architecture for antioxidant activity. The mechanism is believed to involve the donation of hydrogen atoms or electrons, a process facilitated by the resonance stability of the resulting quinoline radical.[8][10]
Comparative Antioxidant Performance: A Data-Driven Analysis
Direct comparison between these two scaffolds reveals significant differences in their radical scavenging capabilities. A key study involving the synthesis of quinoline-4-carboxylic acid derivatives from an isatin precursor via the Pfitzinger reaction provides a direct and compelling comparison.
The data below, derived from a 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, highlights the superior performance of the quinoline derivatives. The DPPH assay is a standard method where the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical is measured by a color change from violet to yellow.[11][12]
| Compound | Concentration | DPPH Radical Scavenging Activity (%) | Source |
| Isatin | 5 mg/L | No activity observed | [4][13] |
| 2-methylquinoline-4-carboxylic acid | 5 mg/L | ~30.25% | [4][8][13] |
| 2-(4-methylphenyl)quinoline-4-carboxylic acid | 5 mg/L | ~40.43% | [4][8][13] |
Analysis of Causality: The experimental evidence strongly suggests that the conversion of the isatin core into a quinoline-4-carboxylic acid structure dramatically enhances antioxidant activity.[8][13] Isatin, at the tested concentration, was inert. In contrast, the quinoline derivatives demonstrated significant radical scavenging. The presence of an additional aromatic ring in the 2-(4-methylphenyl) derivative further boosted this activity, likely due to increased resonance stabilization of the radical formed after hydrogen donation.[8] It is crucial to note, however, that while some studies show weak or no activity for certain quinoline derivatives in DPPH assays, others, particularly those with hydroxyl substitutions, exhibit potent antioxidant effects in various assays like the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) method.[14][15][16] This underscores the importance of specific substitutions in modulating the antioxidant capacity of the core scaffold.
Visualizing the Science: Mechanisms and Workflows
To better understand the underlying principles, the following diagrams illustrate the general mechanism of radical scavenging and a typical experimental workflow for its assessment.
Caption: A generalized workflow for in-vitro antioxidant capacity determination using spectrophotometric assays.
Experimental Corner: Validated Protocols
The trustworthiness of comparative data hinges on the robustness of the experimental protocols. Below are detailed, step-by-step methodologies for three common antioxidant assays. These protocols are designed to be self-validating by including positive controls and specifying critical parameters.
DPPH Radical Scavenging Assay
This assay measures the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. [11]
-
Principle: The antioxidant reduces the deep violet DPPH radical to the pale yellow non-radical form, DPPH-H. The decrease in absorbance at ~517 nm is proportional to the antioxidant's activity. [11][12]* Methodology:
-
Reagent Preparation: Prepare a 0.1 mM DPPH solution in methanol. This solution should be freshly made and protected from light, as DPPH is light-sensitive. The initial absorbance of this solution at 517 nm should be approximately 1.0. [17] 2. Sample Preparation: Dissolve the test compounds (isatin/quinoline derivatives) and a positive control (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., methanol, DMSO) to create stock solutions. Perform serial dilutions to obtain a range of concentrations. [11] 3. Reaction: In a 96-well plate or cuvettes, add 100 µL of the DPPH solution to 100 µL of each sample dilution. For the control well, add 100 µL of the solvent instead of the sample.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes. The dark incubation is critical to prevent photodegradation of DPPH.
-
Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer. 6. Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 [11] 7. Data Expression: Plot the % scavenging against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS Radical Cation Decolorization Assay
This assay is applicable to both hydrophilic and lipophilic antioxidants and measures their ability to scavenge the pre-formed ABTS radical cation (ABTS•+). [18]
-
Principle: Antioxidants reduce the blue/green ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm. [18]* Methodology:
-
ABTS•+ Generation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution. Mix them in equal volumes. This step initiates the formation of the radical cation. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This extended incubation ensures the complete generation of the ABTS•+ radical. [18][19] 2. Working Solution Preparation: Before the assay, dilute the ABTS•+ stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm. This standardization is crucial for reproducible results.
-
Sample Preparation: Prepare serial dilutions of the test compounds and a standard (e.g., Trolox).
-
Reaction: Add a small volume of the sample (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 190 µL) in a 96-well plate.
-
Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes) at room temperature.
-
Measurement: Read the absorbance at 734 nm. 7. Calculation: Calculate the percentage of inhibition similar to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a Trolox standard curve. [18]
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). [20]
-
Principle: At low pH, antioxidants reduce a colorless ferric-probe complex (Fe³⁺) to a blue-colored ferrous-probe complex (Fe²⁺). The intensity of the blue color, measured at ~593 nm, is proportional to the antioxidant capacity. * Methodology:
-
FRAP Reagent Preparation: The working FRAP reagent is prepared fresh by mixing three solutions: acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in HCl, and a FeCl₃·6H₂O solution, typically in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare dilutions of the test compounds. A ferrous sulfate (FeSO₄) solution is used to create a standard curve.
-
Reaction: Add a small volume of the sample (e.g., 10 µL) to a large volume of the pre-warmed FRAP reagent (e.g., 220 µL).
-
Incubation: Incubate the mixture for a specified time (e.g., 4-10 minutes) at 37°C. [20] 5. Measurement: Measure the absorbance at 593 nm. 6. Calculation: The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve of Fe²⁺. Results are expressed as FRAP values or Fe²⁺ equivalents.
-
Conclusion and Future Perspectives
The available experimental data clearly indicates that the quinoline-4-carboxylic acid scaffold is a more promising starting point for developing potent antioxidants compared to the parent isatin molecule. The Pfitzinger reaction, which converts isatin into this more active quinoline structure, represents a value-adding chemical transformation in the context of antioxidant discovery. [8] However, it is vital to recognize that the antioxidant activity of both scaffolds is highly dependent on the nature and position of their substituents. While parent isatin is a poor radical scavenger, derivatives bearing phenolic or anilino moieties have demonstrated significant antioxidant potential. [6][21]Future research should focus on:
-
Systematic SAR Studies: Synthesizing and testing libraries of both isatin and quinoline derivatives with varied electron-donating and withdrawing groups to build a comprehensive structure-activity relationship model.
-
Mechanistic Elucidation: Moving beyond simple radical scavenging assays to investigate cellular antioxidant activity, enzyme inhibition (e.g., xanthine oxidase), and the potential to modulate intracellular signaling pathways related to oxidative stress.
-
In Vivo Validation: Advancing the most potent compounds from in vitro assays into preclinical animal models to assess their bioavailability, safety, and efficacy in disease models driven by oxidative stress.
By leveraging the comparative data and robust protocols presented in this guide, researchers can make more informed decisions in the design and evaluation of novel antioxidant agents based on these versatile heterocyclic systems.
References
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Fikriya, S. H., & Cahyana, A. H. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 7. [Link]
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Moreira, M. M. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]
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Andreani, A., et al. (2010). New isatin derivatives with antioxidant activity. European Journal of Medicinal Chemistry, 45(4), 1374-1378. [Link]
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Fikriya, S. H., & Cahyana, A. H. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. [Link]
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Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from [Link]
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Cahyana, A. H., et al. (2024). Iodine-catalyzed Synthesis, Antibacterial, and Antioxidant Activity of Isatin Derivatives. ResearchGate. [Link]
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G-Biosciences. (n.d.). FRAP Antioxidant Assay. Retrieved from [Link]
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G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]
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G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
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Benkhaira, N., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
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Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
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Fikriya, S. H., & Cahyana, A. H. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. [Link]
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Al-Ostath, O., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(23), 7356. [Link]
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Pinto, D. C. G. A., et al. (2011). Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl. Indian Journal of Medical Research, 133(1), 104-110. [Link]
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Andreani, A., et al. (2010). New isatin derivatives with antioxidant activity. ResearchGate. [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2015). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]
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Al-Jaff, B. M. A., et al. (2024). Synthesis and biological activity evaluation of new isatin-gallate hybrids as antioxidant and anticancer agents (in vitro) and in silico study as anticancer agents and coronavirus inhibitors. Pharmacia, 71, 467-485. [Link]
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Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Retrieved from [Link]
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Moreira, M. M. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1. ResearchGate. [Link]
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Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 46(6), 549-555. [Link]
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Platzer, M., et al. (2022). DPPH Radical Scavenging Assay. MDPI. [Link]
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Singh, R. K., et al. (2025). Isatin Derivatives as Promising Anti-Inflammatory Agents: A Comprehensive Review of Design, Mechanisms, and Therapeutic Potential. ResearchGate. [Link]
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Khedkar, P., & Varma, S. (n.d.). Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights. Shubham University. [Link]
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Fikriya, S. H., et al. (2022). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. Pharmaceutical Sciences Asia, 49(5), 415-424. [Link]
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Alvarado, Y. J., et al. (2022). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 27(19), 6245. [Link]
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Otrebska-Machaj, E., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Molecules, 27(19), 6685. [Link]
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Al-Bayati, M. A. R., & Al-Amiery, A. A. (2014). Recent Studies of Antioxidant Quinoline Derivatives. ResearchGate. [Link]
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Quinoline's Duality: A Comparative Analysis of its Therapeutic Roles in Oncology and Virology
Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinoline ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in the edifice of medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold," capable of interacting with a diverse array of biological targets. This versatility has led to the development of a wide range of therapeutic agents, with profound impacts in fields as distinct as oncology and virology. This guide provides a comparative analysis of quinoline-based drugs in these two critical areas of medicine, delving into their divergent mechanisms of action, showcasing key experimental data, and providing detailed protocols for their evaluation. Our objective is to offer researchers, scientists, and drug development professionals a comprehensive resource to understand and leverage the therapeutic potential of this remarkable chemical entity.
Quinoline-Based Drugs in Oncology: A Multi-pronged Assault on Cancer
Quinoline derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action are diverse, ranging from the inhibition of key signaling pathways to the direct interference with DNA replication.
Mechanism of Action: Targeting Cancer's Aberrant Signaling and Replication Machinery
The anticancer activity of quinoline-based drugs is often attributed to their ability to inhibit protein kinases, enzymes that play a crucial role in cell signaling and are frequently dysregulated in cancer. Additionally, some quinoline derivatives function as topoisomerase inhibitors, disrupting DNA replication and leading to cancer cell death.
dot
Caption: Signaling pathways targeted by quinoline-based anticancer drugs.
A prominent example of a quinoline-based kinase inhibitor is Bosutinib , which dually targets Src and Abl kinases.[1][2] This inhibition disrupts downstream signaling pathways like PI3K/AKT/mTOR and MAPK/ERK, which are critical for cancer cell proliferation and survival.[3] Other notable kinase inhibitors include Lenvatinib and Cabozantinib , which target multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs) and MET, thereby inhibiting tumor angiogenesis and metastasis.[4][5]
In a different mechanistic class, Irinotecan , a derivative of the quinoline-containing alkaloid camptothecin, functions as a topoisomerase I inhibitor.[6][7] Its active metabolite, SN-38, stabilizes the complex between topoisomerase I and DNA, leading to DNA strand breaks and ultimately, apoptosis.[8][9][10]
Performance Data of Quinoline-Based Anticancer Drugs
The clinical efficacy of these drugs is well-documented. The following table summarizes key performance data from in vitro studies and clinical trials.
| Drug Name | Drug Class | Cancer Type | Performance Metric | Value | Reference |
| Bosutinib | Kinase Inhibitor | Neuroblastoma (IMR-32 cell line) | IC50 | 0.64 µM | [3] |
| Chronic Myelogenous Leukemia (Bcr-Abl) | IC50 | 1 nM | [11] | ||
| Lenvatinib | Kinase Inhibitor | Differentiated Thyroid Cancer | Objective Response Rate | 64.8% | [8] |
| Differentiated Thyroid Cancer | Median Progression-Free Survival | 18.3 months | [8] | ||
| Cabozantinib | Kinase Inhibitor | Advanced Renal Cell Carcinoma | Median Progression-Free Survival | 7.4 months | [12] |
| Advanced Renal Cell Carcinoma | Objective Response Rate | 17% | [10][13] | ||
| Irinotecan (SN-38) | Topoisomerase Inhibitor | Colorectal Cancer (LoVo cell line) | IC50 | 8.25 nM | [6] |
| Colorectal Cancer (HT-29 cell line) | IC50 | 4.50 nM | [6] | ||
| Colorectal Cancer (HCT116 cell line) | IC50 | ~5 nM |
Experimental Protocol: In Vitro Assay for Autophagy Inhibition by Chloroquine
Chloroquine, a well-known quinoline-based antimalarial, is also extensively studied in oncology for its ability to inhibit autophagy, a cellular process that can promote cancer cell survival. This protocol details a Western blot-based method to assess autophagic flux by measuring the accumulation of LC3-II.[14][15]
Principle: Autophagy involves the formation of autophagosomes, which sequester cellular components for degradation upon fusion with lysosomes. LC3-I is converted to LC3-II and recruited to the autophagosome membrane. Chloroquine raises the lysosomal pH, inhibiting the fusion of autophagosomes with lysosomes and the degradation of their contents.[16] This leads to an accumulation of LC3-II, which can be detected by Western blotting.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., HeLa, U2OS) in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentration of an autophagy inducer (e.g., starvation media) in the presence or absence of Chloroquine (typically 20-50 µM) for 4-6 hours. Include a vehicle-treated control group.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize protein amounts for all samples (typically 20-40 µg per lane).
-
Prepare samples with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load samples onto a 12-15% SDS-PAGE gel for optimal separation of LC3-I and LC3-II.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 (1:1000 dilution) and a loading control (e.g., β-actin or GAPDH, 1:5000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the image using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for LC3-II and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the LC3-II signal to the loading control.
-
An increase in the normalized LC3-II levels in the presence of chloroquine compared to its absence indicates an active autophagic flux.[17]
-
dot
Caption: Workflow for the in vitro autophagy inhibition assay.
Quinoline-Based Drugs in Virology: Disrupting the Viral Life Cycle
The quinoline scaffold has also been a fruitful source of antiviral agents, with a long history of use against various viral pathogens. Their mechanisms of action are primarily centered on disrupting the early stages of the viral life cycle.
Mechanism of Action: Blocking Viral Entry and Replication
Many quinoline-based antiviral drugs, such as Chloroquine and Hydroxychloroquine , are weak bases that accumulate in acidic intracellular compartments like endosomes and lysosomes.[18] This accumulation raises the pH of these organelles, which is crucial for the entry of many enveloped viruses that rely on pH-dependent endosomal fusion.[19][20] By neutralizing the endosomal pH, these drugs can inhibit the conformational changes in viral glycoproteins that are necessary for membrane fusion and viral genome release into the cytoplasm.[12]
Furthermore, some quinoline derivatives have been shown to interfere with the glycosylation of viral proteins or host cell receptors, such as the angiotensin-converting enzyme 2 (ACE2) receptor used by SARS-CoV-2, which can further impede viral entry.[20][21] Other proposed antiviral mechanisms include the inhibition of viral polymerases and immunomodulatory effects.[20]
dot
Caption: Mechanisms of action of quinoline-based antiviral drugs.
Performance Data of Quinoline-Based Antiviral Drugs
The in vitro antiviral activity of several quinoline derivatives has been demonstrated against a range of viruses.
| Drug Name | Drug Class | Virus | Performance Metric | Value | Reference |
| Hydroxychloroquine | Antiviral/Antimalarial | SARS-CoV-2 | EC50 | 0.72 µM | [22][23] |
| Chloroquine | Antiviral/Antimalarial | SARS-CoV-2 | EC50 | 5.47 µM | [22][23] |
| Mefloquine | Antiviral/Antimalarial | Zika Virus | - | Potent in vitro inhibition | [24] |
It is important to note that while in vitro studies have shown promise, the clinical efficacy of drugs like hydroxychloroquine for viral infections such as COVID-19 has been a subject of intense debate and mixed results from clinical trials.[13][17][25][26][27]
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound by quantifying the reduction in the number of viral plaques.[5][28][29][30]
Principle: Lytic viruses, when grown on a confluent monolayer of susceptible cells, create localized areas of cell death and lysis known as plaques. The number of plaques is proportional to the concentration of infectious virus. An effective antiviral agent will inhibit viral replication and thus reduce the number of plaques formed.
Step-by-Step Methodology:
-
Cell and Virus Preparation:
-
Seed a suitable host cell line (e.g., Vero cells) in 6-well or 12-well plates to achieve a confluent monolayer on the day of infection.
-
Prepare serial dilutions of the virus stock in a serum-free medium to a concentration that will produce a countable number of plaques (typically 50-100 plaques per well).
-
-
Compound Preparation:
-
Prepare serial dilutions of the quinoline-based test compound in a medium with a low serum concentration (e.g., 2% FBS).
-
-
Infection and Treatment:
-
Aspirate the growth medium from the cell monolayers and wash once with sterile PBS.
-
Infect the cells with the diluted virus (0.2-0.5 mL per well) and incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
During the adsorption period, mix the compound dilutions with an overlay medium (e.g., 1:1 mixture of 2x medium and 1.2% low-melting-point agarose or methylcellulose).
-
-
Overlay and Incubation:
-
After viral adsorption, aspirate the virus inoculum.
-
Gently add 2 mL of the overlay medium containing the different concentrations of the test compound to each well.
-
Allow the overlay to solidify at room temperature for about 20-30 minutes.
-
Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-5 days).
-
-
Plaque Visualization and Counting:
-
After the incubation period, fix the cells with a 10% formalin solution for at least 30 minutes.
-
Carefully remove the overlay.
-
Stain the cell monolayer with a 0.1% crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the 50% effective concentration (EC50) value, which is the concentration of the compound that inhibits plaque formation by 50%.
-
dot
Caption: Workflow for the plaque reduction assay for antiviral activity.
Comparative Analysis: A Tale of Two Therapeutic Fields
The application of quinoline-based drugs in oncology and virology highlights the remarkable versatility of this scaffold. While the underlying chemical framework is the same, the specific substitutions and resulting physicochemical properties dictate their distinct biological activities.
| Feature | Oncology | Virology |
| Primary Cellular Target | Intracellular signaling proteins (kinases), DNA replication machinery (topoisomerases) | Acidic intracellular vesicles (endosomes, lysosomes), viral enzymes, host cell receptors |
| Core Mechanism | Inhibition of aberrant cell proliferation, angiogenesis, and survival signals; induction of apoptosis | Inhibition of viral entry, fusion, uncoating, and replication |
| Key Drug Examples | Bosutinib, Lenvatinib, Cabozantinib, Irinotecan | Chloroquine, Hydroxychloroquine, Mefloquine |
| Therapeutic Outcome | Tumor regression, delayed disease progression | Reduction of viral load, prevention or treatment of viral infection |
dot
Caption: Overlapping and distinct features of quinoline-based drugs in oncology and virology.
Conclusion: The Enduring Legacy and Future Potential of Quinoline-Based Drugs
The comparative analysis of quinoline-based drugs in oncology and virology underscores the profound impact of this chemical scaffold on modern medicine. From potent kinase inhibitors that have revolutionized cancer treatment to antiviral agents that have been at the forefront of combating global health threats, the versatility of the quinoline nucleus is undeniable. The distinct mechanisms of action in these two fields highlight the remarkable ability of subtle chemical modifications to redirect the biological activity of a core structure.
For researchers and drug development professionals, the quinoline scaffold remains a fertile ground for innovation. A deep understanding of the structure-activity relationships and the specific molecular targets in different disease contexts is paramount for the rational design of next-generation therapeutics. The experimental protocols and performance data presented in this guide serve as a foundation for the continued exploration and optimization of quinoline-based drugs, with the ultimate goal of addressing unmet medical needs in both oncology and virology. The enduring legacy of quinine and its synthetic analogs is a testament to the power of natural product-inspired drug discovery, and the future of quinoline-based therapeutics appears equally promising.
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ResearchGate. (2020, April 19). Can anyone share with me a detailed protocol for performing a Plaque Reduction Assay to test anti-viral activity? Retrieved January 11, 2026, from [Link]
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A Researcher's Guide to Validating Molecular Targets for Antileishmanial Quinoline Agents
Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, continues to pose a significant global health threat. The limitations of current therapies, including toxicity and emerging resistance, underscore the urgent need for novel drug discovery and, critically, the validation of new molecular targets.[1][2][3] Quinoline-based compounds have emerged as a promising class of antileishmanial agents, demonstrating potent activity against the parasite.[1][4][5][6][7][8][9][10][11][12] This guide provides a comprehensive overview of the experimental methodologies for validating the molecular targets of these quinoline agents, designed for researchers, scientists, and drug development professionals.
The Strategic Imperative: Why Target Validation is Paramount
The journey of a drug from a promising "hit" in a screening campaign to a clinical candidate is long and fraught with attrition. A significant contributor to this failure rate is a lack of robust target validation. For antileishmanial drug discovery, a validated target is a biological entity within the Leishmania parasite that is essential for its survival, proliferation, or virulence and can be selectively modulated by a drug, such as a quinoline derivative, with minimal off-target effects on the human host.[13] The absence of a well-defined target can lead to the development of compounds with unforeseen toxicities or a higher likelihood of resistance development.[13]
A Landscape of Potential Molecular Targets for Quinoline Agents in Leishmania
Quinoline derivatives have been shown to interact with a variety of molecular targets within the Leishmania parasite. Understanding these potential targets is the first step in designing a robust validation strategy.
Table 1: Potential Molecular Targets of Antileishmanial Quinoline Derivatives
| Target Class | Specific Example(s) | Function in Leishmania | Reference(s) |
| Enzymes in Essential Metabolic Pathways | Methionine Aminopeptidase 1 (MetAP1) | Protein synthesis and modification | [1][4] |
| M1 Aminopeptidase | Protein catabolism | [14] | |
| Pteridine Reductase 1 (PTR1) | Folate and biopterin metabolism | [8] | |
| Leucyl-Aminopeptidase M17 (LAP) | Protein degradation | [2] | |
| Casein Kinase 1.2 (CK1.2) | Cell growth and proliferation | [15] | |
| N-myristoyltransferase (NMT) | Protein modification and localization | [15] | |
| Organelles and Cellular Processes | Mitochondria | Energy metabolism, oxidative stress | [6][16][17] |
| DNA Replication and Repair Machinery | Cell division and survival | [18] | |
| Proteasome | Protein degradation | [19] | |
| Other Potential Targets | BRCT domain-containing proteins | DNA repair and cell cycle control | [3][20] |
| Respiratory Complex III | Electron transport chain, apoptosis | [7][16] |
The Methodological Arsenal: A Comparative Guide to Target Validation Techniques
A multi-pronged approach is essential for robust target validation. No single experiment can definitively prove a target's role. Instead, a convergence of evidence from genetic, biochemical, and cell-based assays provides the necessary confidence.
Genetic Validation: The Gold Standard for Essentiality
Genetic manipulation of the parasite's genome to assess the importance of a putative target gene is a powerful validation strategy.[13][21][22]
1. Gene Deletion (Knockout):
-
Principle: This method involves the targeted removal of the gene encoding the putative target. If the gene is essential for parasite survival, it will not be possible to generate a viable null mutant.[21]
-
Methodology:
-
Construct a gene deletion cassette containing a selectable marker (e.g., an antibiotic resistance gene) flanked by sequences homologous to the regions upstream and downstream of the target gene.
-
Introduce the cassette into Leishmania promastigotes via electroporation.
-
Select for parasites that have incorporated the cassette through homologous recombination.
-
Verify the gene deletion by PCR and Southern blotting.
-
-
Causality and Interpretation: The inability to generate a homozygous knockout mutant, despite successful integration of the selectable marker, is strong evidence for the gene's essentiality. The recent application of CRISPR/Cas9 technology has significantly streamlined this process.[19][21][22]
2. Gene Knockdown (RNA interference - RNAi):
-
Methodology (Conceptual):
-
Clone a fragment of the target gene in an antisense orientation into an inducible expression vector.
-
Transfect the vector into Leishmania.
-
Induce the expression of the antisense RNA.
-
Monitor the parasite's phenotype (e.g., growth, morphology, viability).
-
-
Causality and Interpretation: A significant reduction in parasite viability or a specific detrimental phenotype upon induction of knockdown provides evidence for the target's importance.
Workflow for Genetic Target Validation
Caption: A flowchart illustrating the genetic validation of a potential drug target.
Biochemical and Biophysical Validation: Proving the Physical Interaction
Once a target is deemed essential, the next critical step is to demonstrate a direct physical interaction between the quinoline compound and the target protein.
1. Recombinant Protein Expression and Enzyme Inhibition Assays:
-
Principle: The gene for the target protein is cloned and expressed in a heterologous system (e.g., E. coli), and the purified protein is used in enzymatic assays to determine if the quinoline compound can inhibit its activity.
-
Methodology:
-
Clone the target gene into an expression vector.
-
Transform the vector into an expression host and induce protein expression.
-
Purify the recombinant protein using affinity chromatography.
-
Perform enzyme kinetics assays in the presence and absence of the quinoline inhibitor to determine the IC50 (half-maximal inhibitory concentration) and the mode of inhibition.[1]
-
-
Causality and Interpretation: A low IC50 value indicates potent inhibition. Comparing the inhibition of the Leishmania target with its human ortholog is crucial to assess selectivity.[1][4]
2. Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF):
-
Principle: This technique measures the change in the thermal stability of a protein upon ligand binding. A compound that binds to the target protein will typically increase its melting temperature (Tm).
-
Methodology:
-
Mix the purified target protein with a fluorescent dye that binds to hydrophobic regions of the protein.
-
Add the quinoline compound to the mixture.
-
Gradually increase the temperature and monitor the fluorescence. As the protein unfolds, the dye binds, and the fluorescence increases.
-
The Tm is the temperature at which 50% of the protein is unfolded.
-
-
Causality and Interpretation: An increase in the Tm in the presence of the quinoline compound is indicative of direct binding.
3. Isothermal Titration Calorimetry (ITC):
-
Principle: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (binding affinity, stoichiometry, enthalpy, and entropy).
-
Methodology:
-
The target protein is placed in the sample cell of the calorimeter.
-
The quinoline compound is titrated into the cell in small aliquots.
-
The heat change associated with each injection is measured.
-
-
Causality and Interpretation: The resulting binding isotherm can be fitted to a model to determine the binding affinity (Kd). A low Kd value signifies a high-affinity interaction.
4. Surface Plasmon Resonance (SPR):
-
Principle: SPR is a label-free technique that measures the binding of an analyte (quinoline compound) to a ligand (target protein) immobilized on a sensor surface in real-time.
-
Methodology:
-
Immobilize the purified target protein on a sensor chip.
-
Flow a solution of the quinoline compound over the chip.
-
Monitor the change in the refractive index at the surface, which is proportional to the mass of the bound compound.
-
-
Causality and Interpretation: SPR provides kinetic data, including the association (ka) and dissociation (kd) rate constants, from which the binding affinity (Kd) can be calculated.
Workflow for Biochemical and Biophysical Validation
Caption: A schematic of key biochemical and biophysical methods for confirming direct target engagement.
Cell-Based Validation: Bridging the Gap to a Living System
Cell-based assays are crucial for confirming that the interaction observed in vitro translates to a biological effect in the context of the living parasite.
1. Target Overexpression:
-
Principle: If a compound's antileishmanial activity is due to the inhibition of a specific target, then overexpressing that target in the parasite should lead to a decrease in the compound's potency (i.e., an increase in the EC50 value).
-
Methodology:
-
Clone the target gene into a Leishmania expression vector.
-
Transfect the vector into wild-type parasites.
-
Confirm overexpression of the target protein by Western blotting or qPCR.
-
Perform dose-response assays with the quinoline compound on both the wild-type and the overexpressing parasite lines.
-
-
Causality and Interpretation: A rightward shift in the dose-response curve for the overexpressing line compared to the wild-type provides strong evidence that the compound acts on the intended target.[2]
2. Thermal Proteome Profiling (TPP):
-
Principle: TPP is a powerful technique that can identify the targets of a drug in a cellular context by measuring changes in protein thermal stability across the entire proteome.
-
Methodology:
-
Treat intact Leishmania cells with the quinoline compound or a vehicle control.
-
Heat the cells to different temperatures.
-
Isolate the soluble proteins (unfolded proteins will precipitate).
-
Analyze the protein abundance at each temperature using mass spectrometry.
-
-
Causality and Interpretation: The target protein will be stabilized by the drug and will therefore remain soluble at higher temperatures in the drug-treated cells compared to the control cells.[2]
3. In Vitro Evolution of Resistance and Whole-Genome Sequencing:
-
Principle: Exposing parasites to sublethal concentrations of a drug over an extended period can select for resistant mutants. Sequencing the genomes of these resistant parasites can identify mutations in the target protein or in genes related to the drug's mechanism of action.[19]
-
Methodology:
-
Culture Leishmania in the presence of gradually increasing concentrations of the quinoline compound.
-
Isolate and clone resistant parasite lines.
-
Sequence the genomes of the resistant clones and compare them to the parental wild-type strain.
-
-
Causality and Interpretation: The identification of consistent mutations in a specific gene across independently derived resistant lines strongly suggests that the protein encoded by that gene is the drug's target or is involved in the resistance mechanism.[19]
Data Presentation: A Comparative Summary of Validation Data
Table 2: Hypothetical Comparison of Quinoline Derivatives Against Leishmania MetAP1
| Compound | Target Inhibition (IC50, µM) | Cellular Potency (EC50, µM) | Selectivity Index (Human MetAP1 IC50 / Leishmania MetAP1 IC50) | Target Engagement (ΔTm, °C) in TSA |
| HQ14 | 0.5 | 1.2 | >100 | +5.2 |
| HQ15 | 0.8 | 2.5 | >80 | +4.8 |
| Control Quinoline | >50 | >50 | N/A | +0.1 |
This table is a hypothetical representation for illustrative purposes.
Conclusion
The validation of molecular targets for antileishmanial quinoline agents is a multifaceted process that requires a combination of genetic, biochemical, and cell-based approaches. By systematically applying the methodologies outlined in this guide, researchers can build a robust case for a target's role in the mechanism of action of a promising compound. This, in turn, will de-risk the progression of these compounds through the drug development pipeline and ultimately contribute to the discovery of new, effective, and safe treatments for leishmaniasis.
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Avanzo, G. F., et al. (2024). A comprehensive revision on the use of quinoline antimalarial drugs as leishmanicidal agents. Frontiers in Chemistry, 12. [Link]
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Safety Operating Guide
Safeguarding Your Laboratory: A Comprehensive Guide to the Proper Disposal of 2-Isopropylquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Characterization: Understanding the Risks
Due to the absence of a dedicated SDS for 2-Isopropylquinoline-4-carboxylic acid, we must infer its potential hazards from analogous compounds, such as quinoline-4-carboxylic acid and quinoline-3-carboxylic acid. Safety data for these related substances consistently indicate the following potential hazards:
-
Skin Irritation: Likely to cause skin irritation upon contact.[1]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1]
Combustion of nitrogen-containing organic compounds, such as quinolines, can also produce hazardous byproducts, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][2]
Table 1: Hazard Profile of Structurally Similar Quinolines
| Hazard Statement | Classification | Source |
| Skin Corrosion/Irritation | Category 2 | Fisher Scientific[1] |
| Serious Eye Damage/Irritation | Category 2 | Fisher Scientific[1][2] |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | Fisher Scientific[1] |
Step-by-Step Disposal Protocol
The following protocol is designed to guide researchers through the safe segregation, neutralization, and disposal of this compound waste. This procedure is grounded in the principles of minimizing exposure and ensuring environmental compliance.
Step 1: Waste Segregation at the Source
Proper segregation is the cornerstone of safe laboratory waste management. Immediately upon generation, all waste contaminated with this compound must be collected in a designated hazardous waste container.
-
Solid Waste: This includes contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh boats, and any absorbent materials used for spills.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled container.
Critical Note: Do not mix this waste stream with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Waste Container Labeling
Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel. Your hazardous waste container must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "306749-60-0"
-
The primary hazards (based on available data): "Irritant"
-
The date of accumulation start
Step 3: Neutralization of Acidic Waste (for liquid waste)
As a carboxylic acid, aqueous waste streams containing this compound will be acidic. Neutralization is a key step to mitigate corrosivity and prepare the waste for final disposal.[3][4]
Protocol for Neutralization:
-
Work in a Ventilated Area: Perform this procedure in a certified chemical fume hood.
-
Prepare a Basic Solution: Use a dilute solution of a weak base, such as 5% sodium bicarbonate, or a dilute solution of a strong base like sodium hydroxide, added slowly with stirring.
-
Monitor pH: Continuously monitor the pH of the waste solution using a calibrated pH meter or pH strips.
-
Target pH: Slowly add the basic solution until the pH of the waste is between 6.0 and 8.0.
-
Control Exothermic Reactions: Be aware that neutralization reactions can generate heat. Proceed slowly and cool the container in an ice bath if necessary.
Step 4: Final Disposal Pathway
Once properly segregated and, if applicable, neutralized, the waste must be disposed of through your institution's approved hazardous waste management program. The two primary disposal methods for this type of chemical waste are:
-
Incineration: This is the preferred method for many organic compounds. A licensed hazardous waste incineration facility will ensure the complete destruction of the compound at high temperatures. It is crucial that the facility is equipped to handle nitrogen-containing compounds to scrub for potential NOx emissions.[5]
-
Landfill: Disposal in a hazardous waste landfill is a less preferred option and is subject to strict regulations. The waste must be properly containerized and may require stabilization before being landfilled.
Consult your EHS department to determine the designated disposal route for your facility.
Logical Framework for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
Trustworthiness and Self-Validating Systems
This guide promotes a self-validating system for safety through the following principles:
-
Assumption of Hazard: In the absence of specific data, we assume the hazards are consistent with the most conservative data from structurally similar compounds.
-
Procedural Redundancy: The combination of segregation, labeling, and consultation with EHS provides multiple layers of safety and compliance checks.
-
Emphasis on Institutional Protocols: This guide is a framework. Your institution's Chemical Hygiene Plan and EHS department are the ultimate authorities for waste disposal procedures in your specific laboratory setting.
By adhering to this guide, researchers can ensure they are managing this compound waste in a manner that is safe, compliant, and environmentally responsible, thereby building a culture of safety that extends beyond the immediate experiment.
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Mastering the Safe Handling of 2-Isopropylquinoline-4-carboxylic Acid: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the novel molecular landscapes we explore demand not only scientific rigor but also an unwavering commitment to safety. 2-Isopropylquinoline-4-carboxylic acid, a heterocyclic aromatic compound, represents a class of molecules with significant potential in medicinal chemistry.[1][2] However, its handling necessitates a comprehensive understanding of its potential hazards and the implementation of meticulous safety protocols. This guide provides essential, actionable information for the safe operational handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile: A Synthesis of Available Data
Key potential hazards include:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.[4][8]
-
Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.[4][5][6]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[4][6][9]
-
Unknown Long-Term Effects: Due to the novelty of this specific compound, long-term toxicological properties have not been fully investigated.[9]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Equipment | Specification | Purpose | Protection Level |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact. Inspect for degradation or punctures before use. | Primary |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder.[4] | Primary |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination.[10] | Primary |
| Respiratory Protection | N95 Particulate Respirator or higher | Recommended when handling the solid, powdered form to prevent inhalation.[3] | Task-Dependent |
| Face Protection | Face Shield | To be worn over chemical splash goggles during procedures with a high risk of splashing.[3] | Secondary |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a standardized workflow is critical to minimizing exposure risk. The following protocol outlines the essential steps for the safe handling of this compound, from initial preparation to final disposal.
Preparation and Planning:
-
Hazard Assessment: Before beginning any work, conduct a thorough hazard assessment for the specific procedure.[10]
-
Designated Area: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][11]
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible. Be familiar with the location and operation of fire extinguishers.
Handling the Compound:
-
Donning PPE: Before entering the designated handling area, put on all required PPE as outlined in the table above.[3][10]
-
Weighing: When weighing the solid compound, do so within the fume hood to contain any airborne particles. Use a disposable weigh boat.
-
Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.[3] If using a volatile solvent, ensure adequate ventilation and consider the use of a respirator with organic vapor cartridges.[3]
Cleanup and Decontamination:
-
Surface Decontamination: All surfaces and equipment that have come into contact with the compound should be decontaminated with an appropriate solvent (e.g., 70% ethanol), followed by a thorough washing with soap and water.
-
PPE Removal: Remove PPE in the designated area to avoid cross-contamination.[10] Disposable gloves and other contaminated single-use items should be placed in the hazardous waste container.[3]
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and associated waste is a critical final step. All waste materials must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels must be collected in a clearly labeled hazardous waste container.[3]
-
Liquid Waste: All solutions containing this compound must be disposed of in a designated and clearly labeled hazardous liquid waste container.[3][8] Do not pour any solutions down the drain.[9][12]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The decontaminated container can then be disposed of according to institutional guidelines.[8]
Visualizing the Workflow for Safe Handling
The following diagram illustrates the standard operational workflow for handling this compound, emphasizing critical safety checkpoints.
Caption: A step-by-step workflow for the safe handling of this compound.
By integrating these safety and logistical measures into your standard operating procedures, you can confidently and safely handle this compound, fostering a secure environment for your vital research.
References
- Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
- AK Scientific, Inc.
- OEHHA. Evidence on the Carcinogenicity of Quinoline and its strong acid salts.
- Fisher Scientific.
- ITW LLC & Co. KG.
- UCSF. Chemical Safety: Personal Protective Equipment.
- Fisher Scientific. (S)-(-)
- Ravi K Mittal, Priyank Purohit. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents Med Chem. 2021;21(13):1708-1716.
- Sigma-Aldrich.
- Fisher Scientific.
- Techno PharmChem.
- AFNS Safety. Personal Protective Equipment (PPE).
- Sigma-Aldrich.
- Al-Ostath, A., et al.
- Thermo Fisher Scientific.
- Vigon International.
- Al-Ostath, A., et al.
- T. Viitala, et al.
- The Good Scents Company. 4-isopropyl quinoline.
Sources
- 1. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. oehha.ca.gov [oehha.ca.gov]
- 8. vigon.com [vigon.com]
- 9. fishersci.ca [fishersci.ca]
- 10. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
- 11. itwcp.de [itwcp.de]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
